molecular formula CH4CuO3S B1587584 Copper methane sulfonate CAS No. 54253-62-2

Copper methane sulfonate

Cat. No.: B1587584
CAS No.: 54253-62-2
M. Wt: 159.65 g/mol
InChI Key: SDFNZYMSEOUVIF-UHFFFAOYSA-N
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Description

Copper methane sulfonate is a useful research compound. Its molecular formula is CH4CuO3S and its molecular weight is 159.65 g/mol. The purity is usually 95%.
The exact mass of the compound Copper Methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;methanesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVKCJAIJZTAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6CuO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00890882
Record name Methanesulfonic acid, copper(2+) salt (2:1)
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Molecular Weight

253.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54253-62-2
Record name Methanesulfonic acid, copper(2+) salt (2:1)
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Record name Methanesulfonic acid, copper(2+) salt (2:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(II) methanesulfonate
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Record name Copper methanesulfonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of copper methane sulfonate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Copper(II) Methanesulfonate

Executive Summary

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is a metal salt of methanesulfonic acid that has garnered significant attention for its unique combination of high aqueous solubility, stability, and distinct electrochemical properties. This guide provides a comprehensive technical overview of its core chemical characteristics, moving from fundamental molecular properties to practical applications in synthesis and analysis. We will explore its coordination chemistry, compare its reactivity to analogous copper salts like copper(II) sulfate and copper(II) trifluoromethanesulfonate (triflate), and provide detailed, field-proven protocols for its synthesis and characterization. The objective is to equip researchers and development professionals with the in-depth knowledge required to effectively utilize this versatile compound in their work, from electroplating and electronics manufacturing to its emerging role as a catalyst in organic synthesis.[1][2]

Core Chemical Identity and Comparative Analysis

Molecular Structure and Identity

Copper(II) methanesulfonate is comprised of a central copper cation in the +2 oxidation state (Cu²⁺) ionically bonded to two methanesulfonate (CH₃SO₃⁻) anions. In aqueous solutions and its common hydrated solid forms (e.g., tetrahydrate), the copper ion is typically coordinated by water molecules, forming a hydrated complex such as [Cu(H₂O)₆]²⁺.[3] The methanesulfonate anion itself is considered weakly coordinating, a property that significantly influences the compound's reactivity.[1] It generally binds to the Cu(II) center through a single oxygen atom when it does participate in the primary coordination sphere.[1]

cluster_ms1 Methanesulfonate (CH₃SO₃⁻) cluster_ms2 Methanesulfonate (CH₃SO₃⁻) Cu Cu²⁺ O11 O⁻ Cu->O11 Ionic Interaction O21 O⁻ Cu->O21 S1 S S1->O11 O12 O S1->O12 O13 O S1->O13 C1 CH₃ S1->C1 O12->S1 double bond O13->S1 double bond S2 S S2->O21 O22 O S2->O22 O23 O S2->O23 C2 CH₃ S2->C2 O22->S2 double bond O23->S2 double bond

Caption: Molecular structure of Copper(II) Methanesulfonate.

Comparative Insights: Choosing the Right Copper Salt

The selection of a copper salt in a research or industrial setting is dictated by the specific requirements of the application, such as solubility, Lewis acidity, and stability.

  • vs. Copper(II) Sulfate (CuSO₄): The primary advantage of copper methanesulfonate is its exceptionally high solubility in water (862 g/L at 21°C) and the high conductivity of its solutions.[4][5][6][7] This allows for the formulation of highly concentrated electrolytes, which are crucial in the electroplating industry for achieving rapid and uniform deposition of copper layers.[1] Furthermore, methanesulfonic acid-based electrolytes are often considered more environmentally benign than sulfuric acid systems.[5]

  • vs. Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂): The key difference lies in the electronic properties of the anion. The three strongly electron-withdrawing fluorine atoms on the triflate anion make it an extremely poor nucleophile and an excellent leaving group.[1] This significantly enhances the Lewis acidity of the associated Cu(II) center in copper triflate, making it a more effective catalyst for Lewis acid-promoted reactions like Friedel-Crafts acylations.[1] Conversely, copper methanesulfonate is more stable in aqueous solutions, whereas copper triflate is highly moisture-sensitive and hygroscopic, often demanding anhydrous reaction conditions.[1]

Physicochemical Properties

A compound's utility is fundamentally defined by its physical and chemical properties. This section details the core characteristics of copper(II) methanesulfonate.

Solubility Profile

Copper(II) methanesulfonate exhibits remarkable solubility in aqueous media, a property that underpins its primary use in electrochemistry.[1] It can also be dissolved in some polar organic solvents. Conversely, its solubility is low in many common organic solvents, a characteristic that can be exploited for purification. For instance, isopropyl alcohol is frequently used as an effective anti-solvent to induce the precipitation of high-purity crystals from a concentrated aqueous solution.[1][8]

Thermal and Chemical Stability

Copper(II) methanesulfonate is noted for its good stability in aqueous solutions, resisting hydrolysis under typical conditions.[1] Its thermal stability profile, as determined by thermogravimetric analysis (TGA), is distinct from that of other copper salts like copper triflate, showing different dehydration and decomposition patterns.[1] While stable under normal storage, it may decompose under extreme heat.

Tabulated Physical Data
PropertyValueSource(s)
CAS Number 54253-62-2[4][6][9][10]
Molecular Formula C₂H₆CuO₆S₂ (anhydrous)[6][10]
Molecular Weight 253.74 g/mol (anhydrous)[6][10]
Appearance Blue crystalline solid or blue transparent liquid (solution)[2][11]
Density 1.88 g/cm³ (at 20°C)[4][6][7][12]
Water Solubility 862 g/L (at 21°C)[4][6][7]
Vapor Pressure 0 Pa (at 25°C)[4][6][7][12]

Coordination Chemistry and Reactivity

Lewis Acidity and Catalytic Potential

While not as potent a Lewis acid as its triflate counterpart, copper(II) methanesulfonate is an effective catalyst for certain organic transformations, such as esterification reactions.[1][13] Its catalytic activity stems from the ability of the Cu(II) center to coordinate with substrates, thereby activating them for subsequent reaction. It has been shown to be a reusable catalyst in some systems without a significant loss of activity.

Electrochemical Behavior

The primary application of copper(II) methanesulfonate is in electrodeposition.[1] Studies have shown that the overpotential for copper deposition is significantly smaller in a methanesulfonate bath compared to a traditional sulfuric acid bath.[3] This translates to higher kinetic efficiency. The diffusion coefficient for Cu deposition from a methanesulfonate bath has been measured at 6.82 x 10⁻⁶ cm²/s.[3] These properties allow for high-rate, void-free deposition of copper, which is critical for manufacturing printed circuit boards (PCBs) and for interconnects in the semiconductor industry.[1][3]

Synthesis and Purification

The synthesis of copper(II) methanesulfonate can be achieved through several routes, with the choice depending on the desired scale and purity.

Common Synthetic Routes
  • Acid-Base Neutralization: This is a common and straightforward laboratory-scale method involving the reaction of methanesulfonic acid (MSA) with a basic copper precursor like copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂).[1] The reaction is typically controlled at a pH between 4 and 6 and a temperature of 60–80°C to ensure the formation of a high-purity product.[1]

  • Direct Oxidation: Industrial methods may involve the direct reaction of copper powder with methanesulfonic acid in the presence of an oxidizing agent like hydrogen peroxide or by bubbling oxygen through the mixture.[1][8] This approach is advantageous as it starts from high-purity copper metal, which can lead to a final product with very low levels of metallic impurities.[8]

  • Anodic Dissolution: An electrochemical technique where a copper anode is directly oxidized within a methanesulfonic acid solution. This is often a cost-effective route for large-scale production.[1]

precursors Copper Precursor (e.g., CuCO₃, Cu(OH)₂) reaction Reaction Vessel (60-80°C, pH 4-6) precursors->reaction msa Aqueous Methanesulfonic Acid (MSA) msa->reaction filtration1 Filtration (Remove unreacted solids) reaction->filtration1 solution Crude Aqueous Solution of Cu(CH₃SO₃)₂ filtration1->solution concentration Concentration (Water removal via evaporation) solution->concentration concentrate Concentrated Solution concentration->concentrate precipitation Precipitation (Add anti-solvent, e.g., Isopropyl Alcohol) concentrate->precipitation filtration2 Filtration & Washing (Collect crystals) precipitation->filtration2 drying Drying (Under reduced pressure) filtration2->drying product High-Purity Cu(CH₃SO₃)₂ Crystals drying->product

Caption: General workflow for the synthesis and purification of copper methanesulfonate.

Detailed Laboratory Protocol: Synthesis from Copper(II) Carbonate

Objective: To synthesize copper(II) methanesulfonate tetrahydrate via the reaction of basic copper(II) carbonate with methanesulfonic acid.

Materials:

  • Basic Copper Carbonate (CuCO₃·Cu(OH)₂)

  • 70% Methanesulfonic Acid (MSA) aqueous solution

  • Deionized Water

  • Isopropyl Alcohol (IPA)

  • pH meter or pH indicator strips

Procedure:

  • Reaction Setup: In a stirred reaction vessel, add a calculated amount of deionized water followed by the 70% MSA solution.

  • Precursor Addition: Slowly add basic copper carbonate powder to the stirred MSA solution in small portions. Causality Note: Addition must be slow to control the effervescence (CO₂ release) and prevent foaming over.

  • Reaction Control: Heat the mixture to 60–80°C and maintain this temperature while stirring. Monitor the pH, ensuring it stabilizes in the range of 4 to 6. Continue the reaction for a specified time (e.g., 1-2 hours) until the copper carbonate has completely reacted.[1]

  • Filtration: After the reaction is complete, cool the solution and filter it to remove any unreacted solids or impurities.

  • Concentration: Gently heat the resulting clear blue solution to evaporate a portion of the water and create a more concentrated solution.

  • Crystallization: Cool the concentrate to room temperature. Slowly add isopropyl alcohol while stirring. Causality Note: IPA acts as an anti-solvent, drastically reducing the solubility of the copper salt and inducing the precipitation of crystals.[1][8]

  • Isolation and Drying: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold IPA to remove any remaining soluble impurities. Dry the final product under reduced pressure at a moderate temperature (e.g., 100°C) to obtain the tetrahydrate form.[8]

Analytical Characterization Protocols

Ensuring the identity, purity, and properties of synthesized copper(II) methanesulfonate requires a suite of analytical techniques.

sample Copper Methanesulfonate Sample ftir FTIR Spectroscopy sample->ftir uvvis UV-Vis Spectroscopy sample->uvvis tga Thermogravimetric Analysis (TGA) sample->tga electrochem Electrochemical Analysis (e.g., Cyclic Voltammetry) sample->electrochem info_ftir Information Gained: - Presence of S=O, C-S bonds - Confirmation of methanesulfonate anion - Presence of coordinated H₂O ftir->info_ftir info_uvvis Information Gained: - d-d electronic transitions of Cu(II) - Confirmation of [Cu(H₂O)₆]²⁺ complex - Quantitative analysis (Beer's Law) uvvis->info_uvvis info_tga Information Gained: - Dehydration temperature - Thermal decomposition profile - Comparison of stability tga->info_tga info_electrochem Information Gained: - Reduction/Oxidation potentials - Deposition overpotential - Nucleation and growth mechanism electrochem->info_electrochem

Caption: Workflow for the analytical characterization of copper methanesulfonate.

Protocol: UV-Visible Spectroscopic Analysis

Objective: To confirm the coordination environment of the Cu(II) ion in an aqueous solution.

Methodology:

  • Sample Preparation: Accurately prepare a dilute aqueous solution of copper(II) methanesulfonate of a known concentration (e.g., 0.05 M).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use deionized water as the blank reference.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 400 nm to 1000 nm.

  • Data Analysis: The resulting spectrum is expected to show a broad absorption maximum (λₘₐₓ) around 810 nm. Self-Validating System: This peak is characteristic of the d-d electronic transitions of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. Its presence and position confirm that in dilute aqueous solution, the copper ion has the same primary coordination sphere as copper sulfate, indicating the methanesulfonate anion is weakly coordinating and not displacing the water ligands.[3]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the methanesulfonate anion.

Methodology:

  • Sample Preparation: Prepare a solid sample, typically by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (approx. 4000-400 cm⁻¹).

  • Data Analysis: Analyze the spectrum for key absorption bands characteristic of the methanesulfonate group, such as the S=O stretching and C-S stretching vibrations. This confirms the presence of the counter-ion.

Safety, Handling, and Disposal

7.1 Hazard Identification Copper(II) methanesulfonate is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[9][14][15] It is also very toxic to aquatic life with long-lasting effects (H410).[9][14][15]

7.2 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][15]

  • Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[14]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][14][15]

7.3 Disposal Guidelines This material and its container must be disposed of as hazardous waste.[4] Avoid release to the environment and do not let the chemical enter drains.[4][14] Collect spillage and dispose of it in accordance with local, state, and federal regulations.[14]

References

  • Copper methane sulfonate | 54253-62-2 - Benchchem. (n.d.).
  • Hasan, M., et al. (n.d.). Electrochemical properties of Cu deposition from methanesulphonate electrolytes for ULSI and MEMS applications. CORA.
  • This compound - Safety Data Sheet. (2025). ChemicalBook.
  • copper(II) methanesulfonate. (2024). ChemBK.
  • Methanesulfonic acid, copper(2+) salt (2:1) Safety Data Sheets. (n.d.). Echemi.
  • This compound (cas 54253-62-2) SDS/MSDS download. (n.d.). Guidechem.
  • Method for producing organic copper (ii) sulfonate. (2011). Google Patents.
  • Copper(2+) methanesulfonate | CAS#:54253-62-2. (2025). Chemsrc.
  • Dependence of the electrical conductivity of methanesulfonate (a) and sulfate (b) electrolytes on the acid and copper salt concentrations. (n.d.). ResearchGate.
  • Cas 54253-62-2,this compound. (n.d.). LookChem.
  • COPPER METHANESULFONATE. (n.d.). Ataman Kimya.
  • Copper Methanesulphonate. (n.d.). Todini Chemicals.
  • Preparation method of this compound. (2014). Google Patents.
  • Wang, M. (2005). Reaction-controlled recovery of the copper(II) methanesulfonate catalyst for esterification. Reaction Kinetics and Catalysis Letters, 84(2), 223-228.
  • Copper Methanesulfonate (EVT-332441). (n.d.). EvitaChem.
  • Electroplating of copper from alkanesulfonate electrolytes. (n.d.). Google Patents.
  • This compound | 54253-62-2. (n.d.). ChemicalBook.
  • COPPER METHANESULFONATE. (2024). ChemBK.
  • Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. (n.d.).
  • Electrochemistry of Tin Deposition from Methanesulfonic Acid. (2024). MDPI.

Sources

Copper methane sulfonate synthesis and characterization techniques.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Copper(II) Methanesulfonate

Authored by: A Senior Application Scientist

Abstract

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is a highly versatile metal salt with significant applications in electroplating, catalysis, and as a precursor for advanced material synthesis. Its high aqueous solubility and stability make it a compound of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the primary synthesis routes and essential characterization techniques for copper(II) methanesulfonate, grounded in established scientific principles and field-proven insights.

PART 1: CORE SYNTHESIS DIRECTIVES

The synthesis of copper(II) methanesulfonate can be approached through several pathways. The selection of a particular method is often dictated by factors such as required purity, production scale, cost, and available starting materials.

Acid-Base Neutralization: The Workhorse Method

The most common and straightforward laboratory-scale synthesis involves the reaction of a basic copper salt with methanesulfonic acid (MSA).[1] This method is an acid-base neutralization reaction, which is both efficient and easily monitored.

  • Precursors: Copper(II) carbonate (CuCO₃) and copper(II) hydroxide (Cu(OH)₂) are the most frequently used precursors.[1]

    • Expertise & Experience: Copper(II) carbonate is often preferred in a laboratory setting due to the visible evolution of carbon dioxide gas, which provides a clear indication of reaction progress. The cessation of effervescence signals the complete consumption of the acid.

  • Reaction Chemistry:

    • CuCO₃ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂O + CO₂

    • Cu(OH)₂ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + 2H₂O

The primary driving force for these reactions is the formation of water and, in the case of the carbonate, the release of gaseous CO₂.

Electrochemical Synthesis: A High-Purity Approach

For applications demanding high purity, such as in the electronics industry, electrochemical synthesis via anodic dissolution is a superior method.[1] This technique involves the oxidation of a high-purity copper anode directly within a methanesulfonic acid electrolyte.[1]

  • Anode (Copper): Cu → Cu²⁺ + 2e⁻

  • Cathode (Inert): 2H⁺ + 2e⁻ → H₂

  • Overall: Cu + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂

Trustworthiness: This method's self-validating nature comes from the direct use of high-purity copper metal as the source of Cu²⁺ ions, minimizing the introduction of contaminants inherent in mineral-derived copper salts. Careful control of the electrochemical cell parameters is crucial to prevent the redeposition of dissolved copper cations at the cathode.[1]

Experimental Protocol: Synthesis from Copper(II) Carbonate

This protocol provides a detailed, step-by-step methodology for the synthesis of copper(II) methanesulfonate.

Materials:

  • Copper(II) Carbonate (CuCO₃)

  • Methanesulfonic Acid (CH₃SO₃H, 70% aqueous solution)

  • Deionized Water

  • Isopropanol (for washing)

Procedure:

  • Reaction Setup: In a fume hood, charge a 2-liter reaction vessel equipped with a stirrer with 553 g of water and 221 g of basic copper carbonate (1.00 mol).[2]

  • Acid Addition: While stirring, slowly add 542 g of a 70% by mass aqueous methanesulfonic acid solution (3.95 mol).[2] The slow addition is critical to control the effervescence and the exothermic nature of the reaction.

  • Reaction: Continue stirring for several minutes after the final addition of acid to ensure the reaction goes to completion.[2]

  • Filtration: Once the reaction is complete (i.e., no more gas evolution), filter the solution to remove any unreacted solid phase.[2]

  • Crystallization: Concentrate the resulting aqueous solution by distilling off the water.[2] Induce crystallization by adding isopropanol to the concentrated solution.[2]

  • Isolation and Drying: Collect the precipitated solid by filtration and dry under reduced pressure at 100°C to obtain the tetrahydrate of copper(II) methanesulfonate.[2]

Synthesis_Workflow Synthesis Workflow from Copper Carbonate A Reactants: CuCO3 + CH3SO3H B Controlled Reaction in Aqueous Media A->B C Filtration of Unreacted Solids B->C D Concentration of Filtrate C->D E Crystallization with Isopropanol D->E F Isolation & Drying E->F G Final Product: Cu(CH3SO3)2·4H2O F->G

Caption: A generalized workflow for the synthesis of copper(II) methanesulfonate.

PART 2: SCIENTIFIC INTEGRITY & CHARACTERIZATION

Rigorous characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized copper(II) methanesulfonate.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups within the methanesulfonate anion.

  • Causality: The vibrational frequencies of the S-O bonds are highly characteristic. The presence of strong absorption bands confirms the successful incorporation of the methanesulfonate moiety.

  • Data Presentation:

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
SO₃~1190Asymmetric Stretching
SO₃~985Symmetric Stretching
C-S~772Stretching

Note: The exact peak locations can be influenced by intermolecular bonding.[3]

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a definitive technique for confirming the oxidation state of the copper center.

  • Expertise & Experience: The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it EPR active.[1] In contrast, potential impurities such as copper(I) (d¹⁰) or metallic copper (d¹⁰s¹) are EPR silent.[1] Therefore, a clean EPR spectrum is a strong indicator of the purity of the +2 oxidation state.[1]

Thermal Analysis Techniques

Thermal analysis is crucial for determining the stability and decomposition profile of copper(II) methanesulfonate.[1]

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For hydrated salts, it is used to quantify the water of crystallization.[4]

  • Self-Validating System: The TGA curve for Cu(CH₃SO₃)₂·4H₂O will show an initial mass loss corresponding to the removal of four water molecules in the temperature range of 30–250 °C.[4] The onset of decomposition for the anhydrous salt is typically above 400 °C, indicating good thermal stability.[4]

Differential Scanning Calorimetry (DSC): DSC measures heat flow associated with thermal transitions.

  • Causality: Endothermic peaks in a DSC thermogram correspond to events like dehydration and melting, while exothermic peaks indicate decomposition or crystallization. This provides a detailed thermal fingerprint of the compound.

Elemental and Structural Analysis

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): ICP-AES is employed to confirm the stoichiometric integrity of the salt by quantifying the mass percentage of copper and sulfur.[1] This ensures the correct ratio of the metal cation to the methanesulfonate anion.[1] For high-purity applications, it is also used to quantify trace metallic impurities.[1]

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the final product. The resulting diffraction pattern serves as a unique fingerprint of the compound's solid-state arrangement, which can be compared to reference patterns for phase identification and purity assessment.

Characterization_Workflow Comprehensive Characterization Protocol cluster_spectroscopy Spectroscopy cluster_thermal Thermal Analysis cluster_elemental Composition & Structure FTIR FTIR (Functional Groups) EPR EPR (Oxidation State) TGA TGA (Thermal Stability) DSC DSC (Phase Transitions) ICP ICP-AES (Stoichiometry) XRD XRD (Crystal Structure) Product Synthesized Cu(CH3SO3)2 Product->FTIR Product->EPR Product->TGA Product->DSC Product->ICP Product->XRD

Caption: A logical workflow for the multi-technique characterization of copper(II) methanesulfonate.

References

  • Google Patents. (2014). CN103804240A - Preparation method of copper methane sulfonate.
  • ResearchGate. (n.d.). Infrared spectra of: (a) methanesulfonic acid, (b) copper methanesulfonate tetrahydrate and (c) caesium methanesulfonate. Retrieved from [Link]

  • Google Patents. (2011). JP2011184343A - Method for producing organic copper (ii) sulfonate.
  • Ataman Kimya. (n.d.). COPPER METHANESULFONATE. Retrieved from [Link]

  • AKJournals. (2010). Thermal decomposition of metal methanesulfonates in air. Retrieved from [Link]

Sources

An In-depth Guide to the Crystal Structure of Copper(II) Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of copper(II) methanesulfonate, with a primary focus on its tetrahydrated form, tetra-aqua-bis(methanesulfonato-O)-copper(II). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state architecture of this important copper salt. The guide delves into the synthesis, crystal growth, and detailed structural elucidation of copper(II) methanesulfonate tetrahydrate through single-crystal X-ray diffraction. Key structural features, including the coordination geometry of the copper(II) ion, bond parameters, and the intricate network of hydrogen bonding, are discussed in detail. Furthermore, this guide presents a comparative analysis with related metal methanesulfonate structures and explores the implications of its structural characteristics on its physicochemical properties and applications, particularly in the realm of electroplating and catalysis.

Introduction: The Significance of Copper(II) Methanesulfonate

Copper(II) methanesulfonate, with the chemical formula Cu(CH₃SO₃)₂, is a metal salt of methanesulfonic acid that has garnered significant interest in various industrial and research applications. It is most notably utilized as a key component in copper electroplating baths, offering advantages such as high solubility and conductivity, which are crucial for producing fine-grained copper coatings in the electronics industry[1]. Beyond its role in surface treatment, the methanesulfonate anion's weakly coordinating nature makes copper(II) methanesulfonate a versatile precursor in coordination chemistry and a potential catalyst in organic synthesis.

A thorough understanding of the crystal structure of copper(II) methanesulfonate is paramount for controlling its properties and optimizing its performance in various applications. The arrangement of atoms in the solid state dictates key characteristics such as solubility, stability, and reactivity. This guide provides an in-depth exploration of the crystal structure of the most commonly isolated form, copper(II) methanesulfonate tetrahydrate, offering valuable insights for researchers and professionals working with this compound.

Synthesis and Crystallization of Copper(II) Methanesulfonate Tetrahydrate

The preparation of high-quality single crystals is a prerequisite for accurate crystal structure determination by X-ray diffraction. The synthesis of copper(II) methanesulfonate tetrahydrate is typically achieved through the reaction of a copper(II) salt with methanesulfonic acid.

Experimental Protocol: Synthesis and Single Crystal Growth

Objective: To synthesize and grow single crystals of tetra-aqua-bis(methanesulfonato-O)-copper(II) suitable for X-ray crystallographic analysis.

Materials:

  • Copper(II) carbonate (CuCO₃)

  • Methanesulfonic acid (CH₃SO₃H), 70% aqueous solution

  • Deionized water

Procedure:

  • Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of copper(II) carbonate to a stirred aqueous solution of methanesulfonic acid. The addition should be done portion-wise to control the effervescence (release of CO₂).

    • Causality: The reaction between a carbonate salt and an acid is a classic acid-base reaction that yields the corresponding salt (copper(II) methanesulfonate), water, and carbon dioxide. This is a clean and efficient method for preparing the salt.

  • Dissolution and Filtration: Continue stirring until the copper(II) carbonate has completely reacted and a clear blue solution is obtained. If any unreacted solid remains, filter the solution to remove impurities.

  • Crystallization: Transfer the resulting blue solution of copper(II) methanesulfonate to a clean beaker. Cover the beaker with perforated parafilm to allow for slow evaporation of the solvent at room temperature.

    • Causality: Slow evaporation is a crucial technique for growing large, well-defined single crystals. Rapid evaporation often leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

  • Crystal Harvesting: After several days to a week, well-formed, blue, plate-like crystals of copper(II) methanesulfonate tetrahydrate will form. Carefully harvest the crystals from the mother liquor and dry them on filter paper.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization CuCO3 Copper(II) Carbonate Reaction Reaction & Dissolution CuCO3->Reaction MSA Methanesulfonic Acid (aq) MSA->Reaction Filtration Filtration (if necessary) Reaction->Filtration Evaporation Slow Evaporation Filtration->Evaporation Crystals Single Crystals of Cu(CH3SO3)2·4H2O Evaporation->Crystals

Crystal Structure Analysis by Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of copper(II) methanesulfonate tetrahydrate was accomplished through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the positions of atoms within a crystal lattice, providing a three-dimensional map of the molecule and its packing in the solid state.

Crystallographic Data

The crystal structure of tetra-aqua-bis(methanesulfonato-O)-copper(II), [Cu(CH₃SO₃)₂(H₂O)₄], has been determined to be isostructural with its iron(II) and zinc(II) analogues[2]. The compound crystallizes in the monoclinic space group P2₁/c.

Parameter Value
Chemical Formula C₂H₁₄CuO₁₀S₂
Formula Weight 329.82 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 7.625(3) Å
b 7.218(3) Å
c 10.510(4) Å
β 108.91(3)°
Volume 547.1(4) ų
Z 2
Calculated Density 2.00 g/cm³
Molecular Structure and Coordination Environment

The crystal structure of copper(II) methanesulfonate tetrahydrate consists of discrete, centrosymmetric molecules of [Cu(CH₃SO₃)₂(H₂O)₄]. The copper(II) ion is located at a center of symmetry and exhibits a tetragonally distorted octahedral coordination geometry.

  • Equatorial Plane: The equatorial positions of the octahedron are occupied by the oxygen atoms of four water molecules, forming a square-planar [Cu(H₂O)₄]²⁺ unit.

  • Axial Positions: The axial positions are occupied by one oxygen atom from each of the two methanesulfonate anions.

This coordination arrangement is a classic example of the Jahn-Teller effect, which is commonly observed in octahedral copper(II) complexes due to the d⁹ electronic configuration of the Cu²⁺ ion. This effect leads to an elongation of the axial bonds compared to the equatorial bonds.

Table of Selected Bond Distances and Angles:

Bond Distance (Å) Angle Degree (°)
Cu–O(water)1.957(2)O(water)–Cu–O(water)90.5(1)
Cu–O(sulfonate)2.435(2)O(water)–Cu–O(sulfonate)88.9(1)
S–O(coord)1.458(2)
S–O(uncoord)1.445(2)
S–C1.755(3)
Supramolecular Assembly and Hydrogen Bonding

The discrete [Cu(CH₃SO₃)₂(H₂O)₄] molecules are interconnected in the crystal lattice through an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the uncoordinated oxygen atoms of the methanesulfonate groups of neighboring molecules. This hydrogen bonding network links the individual complex molecules into a three-dimensional supramolecular architecture, contributing significantly to the stability of the crystal structure.

Structural Comparison with Anhydrous Copper(II) Sulfate

While the crystal structure of anhydrous copper(II) methanesulfonate has not been extensively reported, a comparison with the well-known structure of anhydrous copper(II) sulfate (CuSO₄) can provide valuable insights. Anhydrous CuSO₄ features a polymeric structure where each copper(II) ion is octahedrally coordinated by six oxygen atoms from six different sulfate anions[3]. This contrasts sharply with the discrete molecular structure of copper(II) methanesulfonate tetrahydrate. The presence of water molecules in the latter facilitates the formation of a molecular crystal with a distinct hydrogen-bonding network, which is absent in the anhydrous sulfate. It is plausible that anhydrous copper(II) methanesulfonate would also adopt a polymeric structure, with the methanesulfonate anions bridging the copper(II) centers.

Polymorphism in Copper(II) Complexes

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in coordination compounds[4]. The different polymorphs of a substance can exhibit distinct physical and chemical properties. While multiple polymorphs of copper(II) methanesulfonate have not been definitively characterized, it is conceivable that different crystalline forms could be obtained under varying crystallization conditions, such as temperature, solvent, and the presence of impurities. The study of polymorphism in copper(II) complexes is an active area of research, as the ability to control the crystalline form can lead to materials with tailored properties[5].

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the crystal structure of copper(II) methanesulfonate, with a particular focus on its tetrahydrated form. The key structural features, including the distorted octahedral coordination of the copper(II) ion and the extensive hydrogen-bonding network, have been elucidated. This fundamental understanding of the solid-state structure of copper(II) methanesulfonate is crucial for rationalizing its properties and for the targeted design of new materials and applications.

Future research in this area could focus on several key aspects:

  • Synthesis and characterization of anhydrous copper(II) methanesulfonate: A definitive determination of its crystal structure would provide a more complete understanding of the structural landscape of this compound.

  • Investigation of potential polymorphism: A systematic study of the crystallization of copper(II) methanesulfonate under various conditions could lead to the discovery of new polymorphic forms with unique properties.

  • Computational modeling: Density functional theory (DFT) calculations could be employed to further probe the electronic structure and bonding within copper(II) methanesulfonate and to predict the properties of yet-to-be-synthesized polymorphs.

By continuing to explore the rich structural chemistry of copper(II) methanesulfonate, researchers can unlock its full potential in a wide range of scientific and technological fields.

References

  • Leban, I., Golič, L., & Drofenik, M. (1977). The Crystal Structure of Iron(II) Methanesulfonate Tetrahydrate. Zeitschrift für anorganische und allgemeine Chemie, 430(1), 81-86. [Link]

  • Ataman Kimya. Copper Methanesulfonate. [Link]

  • Charalambides, F., Charalambides, A., & Nord, A. G. (1979). The crystal structure of tetra-aqua-bis(methanesulfonato-O)-copper(II). Acta Chemica Scandinavica A, 33, 125-128. [Link]

  • David, W. I. F., Shankland, K., & Shankland, N. (2001). Polymorphism and Phase Transitions in Bis(glycinato)copper(II). A Powder Diffraction Study. Crystal Growth & Design, 1(5), 403–405. [Link]

  • Hu, J., & Zao, G. Y. (2013). Synthesis and Crystal Structure of a New Copper Complex: [Cu(Phen)(H2O)2SO4]. Asian Journal of Chemistry, 25(10), 5731-5733. [Link]

  • Materials Project. (2023). mp-20525: CuSO4 (Orthorhombic, Pnma, 62). [Link]

  • Mirsaleh-Kohan, N., et al. (2024). Interplay of Isomorphs and Polymorphs of Amidino-Copper(II) Complexes with Different Halides. Molecules, 29(7), 1543. [Link]

  • Özbek, N., et al. (2014). Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. European Journal of Chemistry, 5(4), 695-699. [Link]

  • ResearchGate. (2015). Structure of: (a) Cu(H2O)4(CH3SO3)2, (b) Cd(H2O)2(CH3SO3) and (c) Ag(CH3SO3). [Link]

  • Todini Chemicals. Copper Methanesulphonate. [Link]

  • Wang, X., et al. (2020). Synthesis and Structure of the Copper Complex (ClO4). E3S Web of Conferences, 213, 01024. [Link]

  • Yaremenko, V. H., et al. (2023). X-ray diffraction pattern of the copper coating obtained from methanesulfonate electrolyte. ResearchGate. [Link]

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The Solubility of Copper(II) Methanesulfonate in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is a salt of growing importance in fields ranging from electroplating to catalysis. While its high solubility in aqueous media is well-documented and foundational to its use in applications like printed circuit board manufacturing, its behavior in organic solvents is less characterized yet critical for emerging applications in organic synthesis, formulation science, and materials development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the solubility of copper(II) methanesulfonate in non-aqueous systems. It synthesizes theoretical considerations with practical, field-proven methodologies for solubility determination, addressing the current gap in publicly available quantitative data. The guide emphasizes the causality behind experimental choices and provides a robust framework for researchers to generate reliable solubility data tailored to their specific applications.

Introduction to Copper(II) Methanesulfonate

Copper(II) methanesulfonate, also known as cupric methanesulfonate, is the copper(II) salt of methanesulfonic acid. It exists as a blue solid that is highly soluble in water, typically supplied as a concentrated blue aqueous solution[1].

1.1 Chemical Properties

  • Chemical Formula: C₂H₆CuO₆S₂ or Cu(CH₃SO₃)₂[1]

  • Molar Mass: 253.74 g/mol

  • Appearance: Blue aqueous solution or blue solid[1]

  • Key Feature: Compared to other copper salts like copper sulfate, it offers advantages such as high solubility and solution stability, which are crucial for high-speed electroplating operations[2].

1.2 Industrial and Research Applications

The primary industrial application of copper(II) methanesulfonate is as an electrolyte in acid copper plating baths for the electronics industry, particularly for manufacturing printed circuit boards (PCBs) and semiconductors[2]. Its utility also extends to:

  • Catalysis: It is used as a Lewis acid catalyst in organic reactions, such as esterification.

  • Surface Treatment: Employed in various metal and non-metal surface treatment products.

  • Materials Science: A precursor for creating organic-inorganic hybrid materials and other advanced materials[3].

1.3 The Critical Need for Organic Solvent Solubility Data

As the applications for copper(II) methanesulfonate expand, understanding its solubility in organic solvents becomes paramount. This data is essential for:

  • Reaction Chemistry: Selecting appropriate non-aqueous media for catalyzed reactions to avoid unwanted side reactions with water.

  • Formulation Science: Developing stable, non-aqueous formulations for drug delivery or specialty chemical products.

  • Electrolyte Systems: Creating novel electrolytes for batteries or electrochemical cells where organic solvents are required.

  • Purification: Designing crystallization and purification processes, where an organic solvent might be used as an anti-solvent to precipitate the salt from an aqueous solution[2].

Theoretical Principles of Solubility in Organic Media

The solubility of an ionic compound like copper(II) methanesulfonate is a complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. Overcoming the strong ionic forces holding the crystal lattice together (lattice energy) requires strong interactions between the copper(II) and methanesulfonate ions and the solvent molecules (solvation energy)[4][5].

2.1 The Role of Solvent Polarity and Coordinating Ability

The "like dissolves like" principle provides a foundational starting point: ionic and polar solutes dissolve best in polar solvents[6][7]. Organic solvents can be broadly categorized, and their interaction with an ionic salt like Cu(CH₃SO₃)₂ is dictated by several key parameters:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and possess large dipole moments. They can engage in hydrogen bonding and effectively solvate both cations and anions. However, their solvation strength is generally weaker than water, leading to lower solubility for most ionic salts[5].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are particularly effective at solvating cations (Cu²⁺) through coordination with lone pairs on oxygen or nitrogen atoms. Their ability to solvate anions (CH₃SO₃⁻) is weaker. Solvents with high donor power, like DMSO, are expected to be better solvents for copper salts[8].

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have very small dipole moments and weak intermolecular forces (London dispersion forces). They are unable to overcome the strong lattice energy of ionic compounds, and thus, copper(II) methanesulfonate is expected to be virtually insoluble in these liquids[6][7].

2.2 Key Factors Influencing Solubility

  • Lattice Energy: The energy required to separate the ions in the solid salt. This is a constant for the solute. To achieve dissolution, the energy released during solvation must compensate for this value[4].

  • Solvation Energy: The energy released when ions are surrounded by solvent molecules. In organic solvents, this is primarily driven by ion-dipole interactions[4][7]. The ability of a solvent to coordinate with the Cu²⁺ ion is a critical factor.

  • Temperature: For most salts, solubility is an endothermic process, meaning solubility increases with increasing temperature[4][6][9]. This is because the added thermal energy helps to break apart the crystal lattice.

  • Covalent Character: While considered ionic, some salts exhibit a degree of covalent character, which can enhance solubility in less polar organic solvents like alcohols[5].

Qualitative Solubility Expectations

While precise, publicly available quantitative data is scarce, we can predict a qualitative trend for the solubility of copper(II) methanesulfonate based on the theoretical principles discussed.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateStrong ion-dipole interactions and hydrogen bonding effectively solvate both cations and anions. Solubility decreases as the alkyl chain length increases.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowStrong cation solvation via coordination with oxygen or nitrogen lone pairs. Anion solvation is less effective, which may limit overall solubility.[8]
Low Polarity Acetone, Tetrahydrofuran (THF)Very LowInsufficient polarity and coordinating ability to overcome the salt's lattice energy.
Nonpolar Toluene, Hexane, Diethyl EtherInsolubleLacks the strong electrostatic interactions necessary to solvate ions and disrupt the crystal lattice.[6]

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination is essential. The isothermal equilibrium method is the gold standard for reliably measuring the solubility of a salt at a specific temperature[8].

4.1 Principle

The method involves creating a saturated solution by mixing an excess amount of the solute (copper(II) methanesulfonate) with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

4.2 Step-by-Step Methodology

  • Preparation:

    • Accurately weigh an excess amount of anhydrous copper(II) methanesulfonate powder into a sealable, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved.

    • Add a precise, known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the container tightly to prevent solvent evaporation.

    • Place the vial in a constant-temperature bath (e.g., a shaker incubator or a thermostatically controlled water bath) set to the target temperature (e.g., 25 °C).

    • Agitate the mixture continuously (e.g., using a magnetic stirrer or orbital shaker) for a prolonged period (typically 24-72 hours) to ensure the dissolution process reaches equilibrium. Causality Note: Constant temperature is critical as solubility is highly temperature-dependent[6]. Sufficient time is required for the rates of dissolution and precipitation to become equal, defining the point of saturation[7].

  • Sample Separation (Self-Validation Step):

    • After equilibration, cease agitation and allow the undissolved solid to settle for several hours while maintaining the constant temperature.

    • Carefully extract a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a fine-particle filter (e.g., a 0.22 µm PTFE filter). Causality Note: Filtration is a critical self-validating step. It ensures that no undissolved solid particulates are transferred, which would artificially inflate the measured concentration.

  • Quantification:

    • Accurately weigh or measure the volume of the collected aliquot.

    • Dilute the aliquot with a suitable solvent (often deionized water for copper analysis) to a concentration range appropriate for the chosen analytical instrument.

    • Determine the concentration of copper in the diluted sample using a validated analytical method such as:

      • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Highly sensitive and specific methods for quantifying metal ions.

      • UV-Visible Spectroscopy: Can be used if the copper(II) ion forms a colored complex with a reagent, following the Beer-Lambert law.

  • Calculation:

    • Using the measured concentration and the dilution factor, calculate the concentration of copper(II) methanesulfonate in the original saturated organic solvent.

    • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

4.3 Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess Cu(CH₃SO₃)₂ B Add known volume of organic solvent A->B Combine in sealed vial C Agitate at constant temperature (24-72h) B->C D Settle solids C->D E Filter supernatant (0.22 µm filter) D->E Collect clear aliquot F Dilute aliquot E->F G Analyze via AAS, ICP-MS, or UV-Vis F->G H Calculate original concentration G->H I Solubility Data (g/100mL or mol/L) H->I Final Result

Caption: Workflow for the isothermal equilibrium method.

Factors Influencing Experimental Results

  • Purity of Solute and Solvent: Impurities can significantly alter solubility. Use high-purity, anhydrous copper(II) methanesulfonate and analytical grade solvents. The presence of water, in particular, can dramatically increase the solubility of ionic salts in organic media[10].

  • Temperature Control: Maintain precise temperature control (±0.1 °C) throughout the experiment for reproducible results.

  • Equilibration Time: The time required to reach equilibrium can vary significantly between solvents. It may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration no longer changes.

Conclusion and Future Outlook

The solubility of copper(II) methanesulfonate in organic solvents is a critical parameter for its application in modern chemical processes. While quantitative data is not widely available, a thorough understanding of the principles of ionic solubility allows researchers to make informed predictions. This guide provides the theoretical foundation and, more importantly, a robust, self-validating experimental protocol to empower scientists to generate the precise data they need. As research into novel catalytic and electrochemical systems expands, the systematic characterization of these solubility profiles will be indispensable for innovation and process optimization.

References

  • Ataman Kimya. (n.d.). COPPER METHANESULFONATE.
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  • Homework.Study.com. (n.d.). What are some factors that affect the solubility of ionic substances?
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  • Benchchem. (n.d.). This compound | 54253-62-2.
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A Technical Guide to the Thermal Decomposition Profile of Hydrated Copper(II) Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition profile of hydrated copper(II) methanesulfonate, Cu(CH₃SO₃)₂·nH₂O. Intended for researchers, materials scientists, and professionals in drug development, this document details the synthesis, characterization, and multi-stage thermal degradation pathway of this organometallic compound. We will explore the causality behind the experimental design, focusing on Simultaneous Thermal Analysis (TGA-DSC) as the core analytical technique. The guide presents a detailed, step-by-step protocol, data interpretation, and a proposed decomposition mechanism, grounded in authoritative references. The objective is to equip the reader with the foundational knowledge and practical methodology to confidently assess the thermal stability and behavior of this and similar hydrated metal salts.

Introduction: The Significance of Thermal Stability

Copper(II) methanesulfonate, the copper salt of methanesulfonic acid, is a compound of increasing interest in fields ranging from catalysis to electroplating. It often exists in a hydrated form, most commonly as copper(II) methanesulfonate tetrahydrate, Cu(CH₃SO₃)₂·4H₂O.[1] The water molecules within the crystal lattice, or "waters of hydration," are not merely passive occupants; they are integral to the salt's crystalline structure and chemical properties.[2]

For any application involving heating, storage, or formulation, understanding the thermal stability of this compound is paramount. The temperatures at which it releases water, decomposes, and transforms into its final oxide form dictate its processing parameters and shelf-life. In pharmaceutical development, where it might act as a catalyst or intermediate, unintended degradation due to thermal stress can lead to impurities and compromised efficacy. This guide provides the scientific framework for elucidating this critical thermal profile.

Foundational Step: Synthesis of the Hydrated Salt

A robust analysis begins with a well-characterized starting material. The synthesis of hydrated copper(II) methanesulfonate is typically achieved through a straightforward acid-base neutralization reaction, which offers high purity and yield.

Causality in Synthesis: Why Copper(II) Carbonate?

The choice of a basic copper salt, such as copper(II) carbonate (CuCO₃), is deliberate.[3][4] Methanesulfonic acid (CH₃SO₃H) is a strong acid. Reacting it with CuCO₃ results in the formation of the desired copper(II) methanesulfonate salt, water, and carbon dioxide gas. The effervescence of CO₂ provides a clear visual endpoint for the reaction and helps drive it to completion, according to Le Châtelier's principle. This method avoids the introduction of competing anions, such as chlorides or nitrates, that could interfere with the subsequent thermal analysis.

Experimental Protocol: Laboratory-Scale Synthesis
  • Reagent Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, prepare a dilute solution of methanesulfonic acid by adding it to deionized water (e.g., a 1:3 v/v ratio).

  • Reaction: While stirring, slowly add small portions of basic copper(II) carbonate powder to the acid solution. Addition should be gradual to control the effervescence.

  • Completion: Continue adding the copper carbonate until no more gas evolves upon addition, indicating the complete neutralization of the acid. A slight excess of the carbonate ensures all the acid is consumed.

  • Digestion: Gently heat the solution (e.g., to 60-70°C) and stir for approximately one hour to ensure the reaction is complete and to dissolve any remaining unreacted starting material.

  • Filtration: Filter the warm solution using a Büchner funnel to remove any excess copper carbonate and other insoluble impurities.

  • Crystallization: Transfer the clear, blue filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined blue crystals of hydrated copper(II) methanesulfonate.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them sparingly with cold deionized water, and allow them to air-dry to a constant weight. Do not oven-dry at high temperatures, as this will prematurely initiate dehydration.

Core Methodology: Simultaneous Thermal Analysis (TGA-DSC)

To comprehensively map the thermal decomposition, Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) is the instrument of choice.[5] This powerful technique provides two simultaneous data streams from a single sample:

  • TGA: Measures the change in mass as a function of temperature.[6]

  • DSC: Measures the heat flow into or out of the sample compared to a reference, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) events.[2]

The Synergy of TGA-DSC: A Self-Validating System

Employing TGA and DSC simultaneously is fundamentally more robust than separate analyses. It provides an unambiguous correlation between mass loss events and their energetic nature. For instance, a mass loss accompanied by an endothermic peak is characteristic of dehydration or melting, while a mass loss with an exothermic peak in an air atmosphere strongly suggests oxidative decomposition.[7][8]

This synergy creates a self-validating protocol. The theoretical mass percentage of water in Cu(CH₃SO₃)₂·4H₂O can be calculated stoichiometrically and compared directly to the mass loss measured by TGA. A close match validates both the identity of the starting material and the accuracy of the instrument.

G cluster_0 TGA-DSC Experimental Workflow start Prepare Sample (5-10 mg in alumina crucible) instrument Load into TGA-DSC Instrument start->instrument program Set Temperature Program (e.g., 25°C to 900°C at 10°C/min) instrument->program atmosphere Set Atmosphere (e.g., Air or N2 at 50 mL/min) program->atmosphere run Initiate Analysis atmosphere->run data Collect Simultaneous TGA (Mass Loss) and DSC (Heat Flow) Data run->data analysis Correlate Mass Loss Steps with Endothermic/Exothermic Peaks data->analysis end_node Determine Decomposition Profile analysis->end_node G A Cu(CH₃SO₃)₂·4H₂O (s) (Hydrated Salt) Blue Crystals B Cu(CH₃SO₃)₂ (s) (Anhydrous Salt) Pale Solid A->B ~70-250°C -4H₂O C CuO (s) (Final Residue) Black Powder B->C >400°C Decomposition D {4H₂O (g) + Volatile Organics (e.g., SO₂, CO₂, H₂O)} B->D

Caption: Proposed thermal decomposition pathway of the compound.

Conclusion

The thermal decomposition of hydrated copper(II) methanesulfonate is a well-defined, multi-stage process that can be comprehensively characterized using Simultaneous Thermal Analysis (TGA-DSC). The profile consists of (1) a multi-step, endothermic dehydration to form the anhydrous salt, followed by (2) an exothermic decomposition of the methanesulfonate ligands at higher temperatures, ultimately yielding (3) a stable copper(II) oxide residue. Understanding this pathway is not merely an academic exercise; it is a critical component of quality control, process optimization, and ensuring the stability and safety of materials used in advanced scientific applications. The methodologies described herein provide a robust and self-validating framework for achieving this essential characterization.

References

  • ResearchGate. (2005). Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate. Retrieved from [Link]

  • ResearchGate. (2006). Thermal decomposition of metal methanesulfonates in air. Retrieved from [Link]

  • Google Patents. (2014). CN103804240A - Preparation method of copper methane sulfonate.
  • Google Patents. (2011). JP2011184343A - Method for producing organic copper (ii) sulfonate.
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  • ResearchGate. (n.d.). A typical TGA-DSC curve for dehydration of MgSO4.7H2O. Retrieved from [Link]

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  • ResearchGate. (n.d.). Summary of TGA and differential scanning calorimetry (DSC) studies of the ZN molecule and investigated electrolytes. Retrieved from [Link]

  • Chalcogenide Letters. (2015). THERMAL BEHAVIOR AND DECOMPOSITION OF COPPER SULFIDE NANOMATERIAL SYNTHESIZED BY AQUEOUS SOL METHOD. Retrieved from [Link]

  • Thermal Support. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Retrieved from [Link]

  • SciELO. (2000). PREPARATION AND THERMAL DECOMPOSITION OF COPPER(II), ZINC(II) AND CADMIUM(II) CHELATES WITH 8-HYDROXYQUINOLINE. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Kinetic study on the thermal decomposition of copper(II) oxalate. Retrieved from [Link]

  • Scholars Research Library. (2013). Synthesis, characterization and thermal analysis of K2M(SO4)2.6H2O (M= Mg, Co, Cu). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. Retrieved from [Link]

  • University of New Hampshire. (n.d.). Mechanism Studies of the Thermal Decomposition of Hydrated Copper Nitrate and Copper Sulfate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Copper Methanesulfonate | C2H6CuO6S2 | CID 11196097 - PubChem. Retrieved from [Link]

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Navigating the Synthesis and Application of 2,4-Diamino-6-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-chloropyrimidine, bearing the CAS number 156-83-2, is a pivotal heterocyclic organic compound.[1][2][3] Its structure, characterized by a pyrimidine core with two amino groups and a chlorine atom, makes it a versatile building block in medicinal chemistry and pharmaceutical development.[1][4] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical role as an intermediate in the creation of various biologically active molecules, most notably as a key precursor to the hair growth drug, Minoxidil.[4]

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of 2,4-Diamino-6-chloropyrimidine is fundamental to its effective application in research and development.

PropertyValue
CAS Number 156-83-2
Molecular Formula C₄H₅ClN₄
Molecular Weight 144.56 g/mol [3][4][5]
Appearance White to off-white crystalline powder[4]
Melting Point 199-202 °C[4]
Boiling Point 438.3±48.0 °C at 760 mmHg[4]
Solubility Soluble in water, with greater solubility in organic solvents like ethanol and methanol.[4]
Density 1.564 g/cm³[4]

Chemical Structure:

The structural arrangement of 2,4-Diamino-6-chloropyrimidine is key to its reactivity. The electron-donating amino groups and the electron-withdrawing chlorine atom on the pyrimidine ring influence its chemical behavior, particularly in nucleophilic substitution reactions.

Caption: Chemical structure of 2,4-Diamino-6-chloropyrimidine.

Synthesis Protocols

The preparation of 2,4-Diamino-6-chloropyrimidine is a well-established process in organic synthesis, typically starting from 2,4-diamino-6-hydroxypyrimidine.

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

A common and effective method for the synthesis of 2,4-Diamino-6-chloropyrimidine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[6]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, 2,4-diamino-6-hydroxypyrimidine is suspended in phosphorus oxychloride.

  • Heating: The mixture is heated, for instance, at 97°C for 17 hours, with constant stirring.[6]

  • Quenching: The reaction mixture is then carefully and slowly added to ice water to quench the reaction.

  • Hydrolysis: The resulting solution is heated to approximately 90°C for about an hour to facilitate hydrolysis.[6]

  • Neutralization and Extraction: The pH of the solution is adjusted to 8 with a base such as sodium hydroxide (NaOH). The product is then extracted using an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried, filtered, and concentrated to yield the final product, 2,4-Diamino-6-chloropyrimidine, typically as a white solid.[6]

This process is known to produce the target compound in good yield, often around 85%, without the need for chromatographic purification.[6]

synthesis_workflow start 2,4-Diamino-6-hydroxypyrimidine step1 Suspend in POCl₃ and heat start->step1 step2 Quench with ice water step1->step2 step3 Hydrolyze at 90°C step2->step3 step4 Neutralize with NaOH and extract with Ethyl Acetate step3->step4 end_product 2,4-Diamino-6-chloropyrimidine step4->end_product

Caption: Workflow for the synthesis of 2,4-Diamino-6-chloropyrimidine.

Applications in Drug Development

2,4-Diamino-6-chloropyrimidine is a valuable intermediate in the synthesis of a range of pharmaceutical compounds due to its reactive nature.[4]

Intermediate in Minoxidil Synthesis

The most prominent application of 2,4-Diamino-6-chloropyrimidine is as a crucial intermediate in the production of Minoxidil, a widely used medication for the treatment of androgenetic alopecia.[4]

Building Block for Biologically Active Compounds

Beyond Minoxidil, its structure serves as a scaffold for the development of various pyrimidine-based compounds with diverse biological activities.[4] The presence of two amino groups and a reactive chlorine atom allows for further chemical modifications, making it a versatile starting material for creating libraries of compounds for drug discovery screening.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,4-Diamino-6-chloropyrimidine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,4-Diamino-6-chloropyrimidine is a cornerstone intermediate in the synthesis of various pharmaceuticals, most notably Minoxidil. Its well-defined chemical properties and established synthesis protocols make it an indispensable tool for researchers and professionals in the field of drug development. A comprehensive understanding of its chemistry and handling is paramount for its safe and effective utilization in the pursuit of novel therapeutic agents.

References

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. National Institute of Standards and Technology. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • PrecisionPharma. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]

  • PrecisionFDA. (n.d.). 2,4-DIAMINO-6-CHLOROPYRIMIDINE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Copper Methane Sulfonate Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Backbone of Modern Electronics

In the intricate world of advanced materials and chemical processing, certain compounds, while not household names, form the very bedrock of technological progress. Copper (II) methane sulfonate, Cu(CH₃SO₃)₂, is one such unassuming yet critical chemical. Its aqueous solutions are pivotal in high-speed copper electroplating, a cornerstone of the electronics industry for manufacturing printed circuit boards (PCBs) and integrated circuit interconnects. The exceptional quality and performance of these components are inextricably linked to the physical properties of the plating bath. This guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of the causality behind experimental choices and the self-validating systems required for robust process control.

The Crucial Role of Physical Properties in Electrodeposition

The success of copper electroplating from a methane sulfonate bath is a delicate interplay of chemistry and physics. The physical characteristics of the electrolyte solution directly govern the mass transport of copper ions to the cathode, the uniformity of the deposited layer, and the overall efficiency and stability of the process. A thorough understanding of properties such as density, viscosity, conductivity, solubility, and thermal stability is therefore not merely academic; it is a prerequisite for process optimization, quality control, and the development of next-generation electronic devices.

Density: The Foundation of Mass Transport

The density of the plating bath, a measure of its mass per unit volume, is a fundamental parameter that influences several aspects of the electroplating process. Variations in density can affect the hydrodynamic conditions within the plating cell, influencing the thickness of the diffusion layer and, consequently, the rate of copper deposition.

Table 1: Density of Copper Methane Sulfonate

PropertyValueTemperature (°C)
Density (solid)1.88 g/cm³20
Causality in Experimental Choices:

Precise control of density is crucial for maintaining consistent plating conditions. In industrial settings, density measurements serve as a rapid and reliable method for monitoring the concentration of the electrolyte solution.[2] Any deviation from the target density can indicate water loss through evaporation or an imbalance in the concentration of the copper salt, necessitating corrective action to ensure uniform plating results.

Experimental Protocol: Density Measurement

A straightforward and accurate method for determining the density of this compound aqueous solutions is through the use of a digital density meter or a hydrometer.[3]

Methodology: Digital Density Meter

  • Calibration: Calibrate the digital density meter with deionized water of a known temperature and density.

  • Sample Preparation: Ensure the this compound solution is at a constant, known temperature. Temperature control is critical as density is temperature-dependent.

  • Measurement: Introduce the solution into the measuring cell of the density meter, ensuring no air bubbles are present.

  • Reading: Record the density reading directly from the instrument's display. The instrument will typically provide temperature-compensated values.

Methodology: Hydrometer

  • Sample Preparation: Place a sufficient volume of the this compound solution in a graduated cylinder that is wider and taller than the hydrometer.

  • Measurement: Gently immerse the hydrometer into the solution, allowing it to float freely.

  • Reading: Read the density value from the scale at the point where the surface of the liquid intersects the stem of the hydrometer. Ensure the reading is taken at eye level to avoid parallax error.

Density_Measurement_Workflow cluster_prep Sample Preparation cluster_digital Digital Density Meter cluster_hydrometer Hydrometer Temp_Control Ensure Constant Temperature Calibrate Calibrate with DI Water Temp_Control->Calibrate Immerse Immerse Hydrometer Temp_Control->Immerse Inject Inject Sample Calibrate->Inject Read_Digital Record Digital Reading Inject->Read_Digital Read_Hydrometer Read Scale at Meniscus Immerse->Read_Hydrometer Viscosity_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Rotational Viscometer Temp_Control Thermostatic Control Setup Select Spindle & Speed Temp_Control->Setup Immerse Immerse Spindle Setup->Immerse Measure Start Rotation & Stabilize Immerse->Measure Record Record Viscosity Measure->Record Conductivity_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Conductivity Meter Temp_Control Precise Temperature Control Calibrate Calibrate with KCl Standards Temp_Control->Calibrate Rinse Rinse & Immerse Cell Calibrate->Rinse Measure Stabilize & Record Reading Rinse->Measure Solubility_Measurement_Workflow Start Prepare Supersaturated Solution Equilibrate Equilibrate at Constant Temperature Start->Equilibrate Sample Sample Supernatant Equilibrate->Sample Analyze Analyze Copper Concentration (AAS/ICP-OES) Sample->Analyze Calculate Calculate Solubility Analyze->Calculate

Sources

The Coordination Chemistry of Copper(II) Methanesulfonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the coordination chemistry of copper(II) with the methanesulfonate anion (CH₃SO₃⁻). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, spectroscopic characterization, and reactivity of copper(II) methanesulfonate complexes. It aims to deliver not just procedural steps but also the underlying scientific principles and field-proven insights to empower your research and development endeavors.

Introduction: The Unique Role of the Methanesulfonate Anion in Copper(II) Coordination Chemistry

Copper(II) complexes are of significant interest across various scientific disciplines, including catalysis, materials science, and medicinal chemistry, owing to the versatile redox properties and diverse coordination geometries of the copper ion.[1][2][3] The methanesulfonate anion, often considered weakly coordinating, plays a crucial and multifaceted role in modulating the steric and electronic environment of the copper(II) center.[4] This modulation directly influences the resulting complex's stability, reactivity, and potential applications, from electroplating and catalysis to the design of novel therapeutic agents.[1]

This guide will explore the fundamental aspects of copper(II) methanesulfonate chemistry, providing a robust framework for understanding and manipulating these fascinating coordination compounds. We will begin by examining the synthesis and structural diversity of these complexes, followed by a detailed analysis of their spectroscopic signatures and thermal behavior. Finally, we will touch upon their emerging applications, particularly in catalysis.

Synthesis of Copper(II) Methanesulfonate Complexes

The synthesis of copper(II) methanesulfonate and its derivatives can be achieved through several reliable methods. The choice of method often depends on the desired product, whether it be the simple hydrated salt or a more complex coordination compound with other ligands.

Acid-Base Neutralization: A Straightforward Approach

A common and direct laboratory-scale method for preparing copper(II) methanesulfonate involves the reaction of methanesulfonic acid (MSA) with a basic copper(II) salt, such as copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂).[4] This acid-base neutralization reaction is efficient and yields copper(II) methanesulfonate with water and, in the case of the carbonate, carbon dioxide as byproducts.[4]

  • Reaction Setup: In a well-ventilated fume hood, suspend copper(II) carbonate (CuCO₃) in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Slowly add a stoichiometric amount of methanesulfonic acid (CH₃SO₃H) dropwise to the stirred suspension. Effervescence (release of CO₂) will be observed. Continue stirring until the evolution of gas ceases and a clear blue solution is obtained.

  • Filtration: Filter the resulting solution to remove any unreacted starting material.

  • Crystallization: Gently heat the filtrate to concentrate the solution. Allow the concentrated solution to cool slowly to room temperature. Blue crystals of copper(II) methanesulfonate tetrahydrate (Cu(CH₃SO₃)₂·4H₂O) will form.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold solvent like ethanol to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent.

Self-Validation Check: The formation of a clear blue solution and the cessation of effervescence are primary indicators of reaction completion. The identity and purity of the product should be confirmed by the characterization techniques outlined in the subsequent sections.

Synthesis of Mixed-Ligand Complexes

The coordination sphere of the copper(II) ion in methanesulfonate complexes can be further modified by introducing other ligands. These mixed-ligand complexes often exhibit unique structural and electronic properties. The synthesis typically involves the reaction of a copper(II) salt, the desired ligand, and a source of the methanesulfonate anion, or by reacting copper(II) methanesulfonate directly with the ligand.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Isolation Copper(II) Salt Copper(II) Salt Solvent & Conditions Solvent (e.g., Methanol, Water) Temperature, Time Copper(II) Salt->Solvent & Conditions Ligand L Ligand L Ligand L->Solvent & Conditions Methanesulfonate Source e.g., CH₃SO₃H or Na(CH₃SO₃) Methanesulfonate Source->Solvent & Conditions Crystallization Crystallization Solvent & Conditions->Crystallization Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying Characterization Characterization Drying->Characterization

Caption: Generalized workflow for the synthesis of mixed-ligand copper(II) methanesulfonate complexes.

Structural Characterization: Unveiling the Coordination Environment

The definitive determination of the three-dimensional arrangement of atoms in copper(II) methanesulfonate complexes is paramount to understanding their properties. Single-crystal X-ray diffraction is the gold standard for this purpose.[4]

Single-Crystal X-ray Diffraction

This technique provides an unambiguous model of the molecular structure in the solid state, revealing precise details about bond lengths, bond angles, and the coordination geometry of the copper(II) center.[4] The methanesulfonate anion can coordinate to the copper(II) ion in various modes, most commonly as a monodentate ligand through one of its oxygen atoms.[4] However, bridging and even non-coordinating (acting as a counter-ion) roles are also observed, particularly in the presence of strongly coordinating ligands.[4]

The coordination geometry around the copper(II) ion (a d⁹ metal) is subject to Jahn-Teller distortion, typically resulting in a tetragonally elongated octahedral or square pyramidal geometry. However, other geometries such as square planar and trigonal bipyramidal are also possible depending on the steric and electronic influences of the ligands.[5][6]

Coordination Modes of the Methanesulfonate Anion

The versatility of the methanesulfonate anion is a key feature of its coordination chemistry. It can adopt several coordination modes, influencing the overall structure of the complex.

G cluster_monodentate Monodentate cluster_bridging Bridging cluster_non_coordinating Non-coordinating (Counter-ion) Cu1 Cu(II) O1 O Cu1->O1 S1 S O1->S1 O2 O S1->O2 O3 O S1->O3 C1 CH₃ S1->C1 Cu2 Cu(II) O4 O Cu2->O4 Cu3 Cu(II) S2 S O4->S2 O5 O S2->O5 O6 O S2->O6 C2 CH₃ S2->C2 O5->Cu3 [Cu(L)n]²⁺ [Cu(L)n]²⁺ 2 CH₃SO₃⁻ 2 CH₃SO₃⁻

Caption: Common coordination modes of the methanesulfonate anion in copper(II) complexes.

Spectroscopic and Physicochemical Characterization

A suite of spectroscopic and analytical techniques is employed to fully characterize copper(II) methanesulfonate complexes, providing insights that complement crystallographic data.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an exceptionally powerful tool for studying copper(II) complexes. The Cu(II) ion possesses a d⁹ electronic configuration with one unpaired electron, making it EPR active.[4] In contrast, copper(I) (d¹⁰) is EPR silent. This makes EPR a definitive technique for confirming the +2 oxidation state of copper.[4] The EPR spectrum provides valuable information about the coordination geometry and the nature of the copper-ligand bonds. For instance, in an axially symmetric environment (e.g., tetragonal), the g-tensor will have two components, g∥ and g⊥. The relative values of these parameters can help distinguish between different distorted geometries.[7][8]

UV-Visible Spectroscopy

The UV-Visible absorption spectra of copper(II) complexes are characterized by broad, weak d-d transitions in the visible region (typically 600-900 nm). The position and intensity of these bands are sensitive to the coordination geometry and the ligand field strength. For example, a shift in the absorption maximum (λmax) can be observed with changes in the solvent, a phenomenon known as solvatochromism.[4] More intense charge transfer bands are often observed in the UV region.[9][10]

Coordination Geometry Typical λmax Range (nm)
Octahedral700 - 800
Tetragonally Distorted Octahedral600 - 700
Square Planar500 - 600
Square Pyramidal650 - 750
Trigonal Bipyramidal> 800

Table 1: General correlation between the coordination geometry of copper(II) complexes and their d-d absorption maxima.

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the vibrational modes of the methanesulfonate anion and other ligands within the complex. The positions of the S-O stretching vibrations are particularly informative. Coordination of the methanesulfonate anion to the copper(II) center typically leads to a splitting of the degenerate S-O stretching modes and a shift in their frequencies compared to the free anion. This provides evidence for the coordination of the methanesulfonate group.[11][12]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability of copper(II) methanesulfonate complexes and to determine the number of water molecules of hydration.[11] For hydrated complexes, TGA can reveal stepwise loss of water molecules upon heating, followed by the decomposition of the anhydrous salt at higher temperatures.[11] The decomposition products can be identified by techniques such as X-ray powder diffraction (XRD).[11]

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the finely ground copper(II) methanesulfonate complex into a tared TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures of decomposition and the percentage mass loss at each step.

Reactivity and Catalytic Applications

The Lewis acidic nature of the copper(II) ion in methanesulfonate complexes makes them effective catalysts in a variety of organic transformations.[4] These reactions often involve the copper center mediating bond formation, frequently through a redox cycle involving Cu(II) and Cu(I) or Cu(III) species.

Copper(II) methanesulfonate has shown utility in oxidative coupling reactions, carbon-carbon and carbon-heteroatom bond formation, and as a catalyst in reactions like the Chan-Evans-Lam coupling.[4][13][14] The methanesulfonate anion, being a good leaving group and weakly coordinating, can facilitate the coordination of substrates to the copper center, thereby promoting catalysis.

Comparison with Copper(II) Trifluoromethanesulfonate

A comparison with the fluorinated analogue, copper(II) trifluoromethanesulfonate (Cu(OTf)₂), highlights the unique properties of the methanesulfonate ligand. The strongly electron-withdrawing fluorine atoms in the triflate anion make it an even poorer nucleophile and a better leaving group than methanesulfonate.[4] This enhances the Lewis acidity of the Cu(II) center in copper triflate, often making it a more active catalyst for certain Lewis acid-promoted reactions.[4] However, copper(II) methanesulfonate is noted for its greater stability in aqueous solutions compared to the more moisture-sensitive copper triflate.[4]

Relevance in Drug Development

While direct applications of simple copper(II) methanesulfonate in pharmaceuticals are not widespread, the principles of its coordination chemistry are highly relevant. Copper complexes, in general, are being extensively investigated for their therapeutic potential, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][15] The ability to fine-tune the properties of a copper center by using ligands like methanesulfonate and its derivatives is a key strategy in the rational design of new metallodrugs.[16] The methanesulfonate group can be incorporated into more complex, biologically active ligands to modulate the solubility, stability, and reactivity of the resulting copper complex.

Conclusion

The coordination chemistry of copper(II) with the methanesulfonate anion is a rich and diverse field with significant implications for both fundamental and applied science. The seemingly simple methanesulfonate anion exhibits versatile coordination behavior that allows for the synthesis of a wide array of complexes with tunable properties. A thorough understanding of their synthesis, structure, and reactivity, as detailed in this guide, is essential for harnessing their full potential in areas ranging from industrial catalysis to the development of next-generation therapeutics. The experimental protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers navigating this exciting area of inorganic and medicinal chemistry.

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  • Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate - ElectronicsAndBooks. ElectronicsAndBooks.
  • Synthesis and Structure of a Copper(II) Complex Based on N-2-(2-pyridyl)Ethyl-2-Aminoethanesulfonic Acid. ResearchGate.
  • Structural and spectroscopic characterization of copper(II) tolfenamate complexes. Springer.
  • Synthesis and Structure of a Coordination Polymer Based on Copper(II) N-(2-pyridylmethyl)Iminodiethane Sulfonate. ResearchGate.
  • Spectroscopic Insight into Tetrahedrally Distorted Square Planar Copper(II) Complex: XRD/HSA, Physicochemical, DFT, and Thermal Investigations. MDPI.
  • UV-Vis absorption data and EPR spectral data for copper(II) complexes 4a-e | Download Table. ResearchGate.
  • COPPER METHANESULFONATE - Ataman Kimya. Ataman Kimya.
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  • Sulfonato-diketimine Copper(II) Complexes: Synthesis and Application as Catalysts in Chan–Evans–Lam Couplings | Request PDF. ResearchGate.
  • Spectroscopic and magnetic properties of Cu(II) complexes with selected biologically important ligands. ResearchGate.
  • Sulfonato-diketimine Copper(II) Complexes: Synthesis and Application as Catalysts in Chan–Evans–Lam Couplings | Semantic Scholar. Semantic Scholar.
  • "coordination chemistry of copper with sulfamate ligands" - Benchchem. Benchchem.
  • Copper and Its Complexes in Medicine: A Biochemical Approach. PMC - PubMed Central.
  • EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory. MDPI.
  • Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. MDPI.
  • Copper Catalysis in Living Systems and In Situ Drug Synthesis. ResearchGate.
  • Development of copper based drugs, radiopharmaceuticals and medical materials. PMC.
  • EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents. SLU.

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Unlocking the Catalytic Potential of Copper(II) Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is emerging from its traditional role in the electroplating industry to become a versatile and powerful catalyst in modern chemical synthesis.[1] Its unique combination of high solubility, stability, and moderate Lewis acidity makes it a compelling alternative to more conventional copper salts and other metal catalysts.[2][3] This guide provides an in-depth exploration of the synthesis, properties, and catalytic applications of copper(II) methanesulfonate. We will delve into its proven efficacy in organic reactions such as esterification and oxidative coupling, explore its potential in advanced cross-coupling and polymerization reactions, and examine the underlying mechanistic principles that govern its reactivity.[2][4] For the research scientist and drug development professional, this document serves as a practical handbook, complete with detailed experimental protocols and data-driven insights to accelerate the integration of this promising catalyst into their research and development workflows.

An Introduction to Copper(II) Methanesulfonate: Properties and Synthesis

A catalyst's performance is intrinsically linked to its physicochemical properties. Understanding these characteristics for copper(II) methanesulfonate (Cu(MSA)₂) is the first step toward harnessing its full potential. Unlike the commonly used copper(II) sulfate, Cu(MSA)₂ boasts significantly higher solubility in aqueous solutions, a trait conferred by the methanesulfonate anion. This property is particularly advantageous in electrochemistry and can be beneficial for certain homogeneous catalytic reactions.[5]

Physicochemical Profile and Comparison

The methanesulfonate anion (MSA) is the conjugate base of methanesulfonic acid, a strong acid that is also biodegradable.[2][5] This imparts distinct characteristics to the copper salt compared to its counterparts like copper(II) trifluoromethanesulfonate (triflate, Cu(OTf)₂). While the triflate anion's strongly electron-withdrawing fluorine atoms render Cu(OTf)₂ a more potent Lewis acid, Cu(MSA)₂ offers a more moderate and often more selective reactivity profile.[2] Its stability and efficiency in various oxidation and coupling reactions make it a valuable tool in a chemist's arsenal.[2]

PropertyCopper(II) MethanesulfonateCopper(II) SulfateCopper(II) Trifluoromethanesulfonate
Formula C₂H₆CuO₆S₂CuSO₄C₂CuF₆O₆S₂
Solubility in Water High (e.g., 862 g/L at 21°C)[6]Moderate (e.g., 203 g/L at 20°C)Very High / Hygroscopic
Lewis Acidity ModerateLowHigh[2]
Key Advantage High solubility, biodegradable anion[2][5]Low cost, widely availableExcellent leaving group, high reactivity[2]
Primary Application Electroplating, Organic Synthesis Catalyst[2]General reagent, fungicide, electroplatingPotent Lewis Acid Catalyst
Synthesis and Characterization

While commercially available, understanding the synthesis of Cu(MSA)₂ provides insight into its purity and potential industrial-scale production. A common laboratory and industrial method involves the reaction of methanesulfonic acid with a copper precursor like copper(II) carbonate or copper(II) hydroxide.[2]

Experimental Protocol: Synthesis of Copper(II) Methanesulfonate

  • Reaction Setup: To a stirred reactor, add a slurry of copper(II) carbonate (1.0 eq) in deionized water.

  • Acid Addition: Slowly add methanesulfonic acid (2.0 eq) to the slurry. The reaction is exothermic and will produce CO₂ gas; ensure adequate ventilation and cooling.

  • pH and Temperature Control: Maintain the reaction mixture at a pH between 4 and 6 and a temperature of 60–80°C to drive the reaction to completion.[2]

  • Filtration: Once the reaction is complete (i.e., cessation of gas evolution), filter the hot solution to remove any unreacted starting material.

  • Crystallization: Allow the resulting blue solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the hydrated salt, typically copper(II) methanesulfonate tetrahydrate.[2]

  • Isolation and Drying: Collect the blue crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

  • Characterization: The product can be characterized by methods such as FTIR and TGA to confirm its identity and hydration state.

cluster_synthesis Synthesis Workflow A Copper Carbonate Slurry C Reaction Vessel (60-80°C, pH 4-6) A->C B Methanesulfonic Acid B->C D Hot Filtration C->D E Crystallization (Cooling) D->E F Vacuum Filtration E->F G Cu(MSA)₂ Product F->G

Figure 1: General workflow for the laboratory synthesis of Copper(II) Methanesulfonate.

Catalytic Frontiers in Organic Synthesis

Cu(MSA)₂ serves as a robust and often reusable catalyst in several fundamental organic transformations. Its utility stems from its ability to act as a mild Lewis acid and to mediate electron transfer in oxidative processes.

Lewis Acid Catalysis: The Esterification of Carboxylic Acids

Copper(II) methanesulfonate has proven to be an effective catalyst for the esterification of carboxylic acids with alcohols.[4] This transformation is a cornerstone of organic synthesis, and the use of a recoverable and reusable catalyst aligns with the principles of green chemistry.[2][4]

Experimental Protocol: Catalytic Esterification of Chloroacetic Acid

This protocol is adapted from studies demonstrating the catalytic activity of various metal methanesulfonates.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine chloroacetic acid (1.0 eq), isopropanol (3.0 eq), and a catalytic amount of copper(II) methanesulfonate (e.g., 1-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isopropyl chloroacetate. Purify further by distillation if necessary.

  • Catalyst Recovery: The catalyst can often be recovered from the aqueous phase after the initial workup, a significant advantage for process sustainability.[4] Studies have shown that Cu(MSA)₂ can be reused multiple times without a significant drop in catalytic activity.[4]

CatalystYield of Isopropyl Chloroacetate (%)Reusability (Cycles)Reference
Lanthanide Methanesulfonate88.7%>3
Copper Methanesulfonate (Comparable Activity)~3 [4]
Oxidative and Cross-Coupling Reactions

Copper catalysts are fundamental to a wide range of oxidative and cross-coupling reactions, which are essential for constructing complex molecules from simpler precursors.[2][7] While palladium has long dominated the cross-coupling field, copper offers a more economical and sometimes uniquely reactive alternative.[8] Cu(MSA)₂ can effectively mediate these reactions, with the catalytic cycle often involving the copper center cycling between its Cu(I), Cu(II), and sometimes Cu(III) oxidation states.[7][9]

While specific, named cross-coupling reactions (e.g., Ullmann, Chan-Lam) have been extensively developed with other copper salts, the physicochemical properties of Cu(MSA)₂ make it a prime candidate for exploration in these areas. Its high solubility could be particularly useful in facilitating homogeneous catalysis.

cluster_reactants CuII Cu(II)(MSA)₂ CuI [Cu(I)(MSA)]⁻ CuII->CuI Reduction (e.g., by Substrate) CuIII R-Cu(III)(Nu) (MSA) CuI->CuIII Oxidative Addition CuIII->CuII Reductive Elimination Reactant1 R-X Reactant1->CuIII Reactant2 H-Nu Product R-Nu Product->CuIII Base Base

Figure 2: A generalized catalytic cycle for a copper-catalyzed cross-coupling reaction.

Potential in Advanced Polymerization

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and architectures.[10] The process relies on a dynamic equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst, most commonly a copper complex.[11]

Copper(II) Methanesulfonate in AGET ATRP

The catalytic system in ATRP typically involves a Cu(I) complex as the activator and a Cu(II) complex as the deactivator. In Activators Generated by Electron Transfer (AGET) ATRP, the activator is generated in situ by the reduction of a stable Cu(II) precursor.[10] Copper(II) methanesulfonate is an excellent candidate for this role. Its high solubility ensures the availability of the copper species in the polymerization medium, and the methanesulfonate anion is a non-coordinating spectator, allowing for precise control over the catalytic activity through the choice of ligand.

Workflow: Screening Cu(MSA)₂ in AGET ATRP

  • Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, dissolve Cu(MSA)₂ and a suitable nitrogen-based ligand (e.g., PMDETA, TPMA) in the chosen solvent.[10] The solvent itself can play a crucial coordinating role.[11]

  • Monomer and Initiator: Add the monomer (e.g., acrylonitrile) and the alkyl halide initiator to the flask.

  • Initiation via AGET: Introduce a reducing agent (e.g., ascorbic acid, Rochelle salt) to generate the active Cu(I) species from the Cu(II) precursor.[10]

  • Polymerization: Conduct the polymerization at the desired temperature, taking samples periodically to monitor conversion (via GC or ¹H NMR) and molecular weight evolution (via GPC).

  • Termination and Analysis: Quench the reaction by exposing it to air. Purify the polymer by precipitation and analyze its properties (Mn, Ð).

cluster_atrp AGET ATRP Experimental Workflow A 1. Prepare Cu(II)(MSA)₂ + Ligand Solution B 2. Add Monomer & Initiator (R-X) A->B C 3. Add Reducing Agent (Generate Cu(I)) B->C D 4. Polymerization (Controlled Temp) C->D E 5. Monitoring (Conversion, Mn, Đ) D->E F 6. Termination & Purification D->F G Polymer Product F->G

Figure 3: Experimental workflow for evaluating Cu(MSA)₂ as a precursor in AGET ATRP.

Conclusion and Future Outlook

Copper(II) methanesulfonate is far more than just an electrolyte for copper plating. It is a stable, highly soluble, and catalytically active species with demonstrated success in organic synthesis and significant potential in the field of polymer chemistry.[2][4] Its moderate Lewis acidity provides a unique niche, and the biodegradable nature of its counter-ion aligns with the increasing demand for sustainable chemical processes.[2][5]

Future research should focus on expanding its application in a wider range of cross-coupling reactions, developing ligand-modified Cu(MSA)₂ systems for asymmetric catalysis, and fully characterizing its performance in various controlled radical polymerization techniques. For scientists in drug discovery and materials science, copper(II) methanesulfonate represents a cost-effective and versatile catalytic tool waiting to be more broadly discovered.

References

  • Benchchem. (n.d.). Copper methane sulfonate | 54253-62-2.
  • Ataman Kimya. (n.d.). COPPER METHANESULFONATE.
  • ResearchGate. (2014). TSV plating using copper methanesulfonate electrolyte with single component suppressor.
  • ResearchGate. (2011). Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath.
  • ResearchGate. (n.d.). Dependence of the electrical conductivity of methanesulfonate (a) and sulfate (b) electrolytes on the acid and copper salt concentrations.
  • ResearchGate. (2011). Reaction-controlled recovery of the copper(II) methanesulfonate catalyst for esterification.
  • Google Patents. (2014). CN103804240A - Preparation method of this compound.
  • ChemScene. (n.d.). 54253-62-2 | this compound.
  • Google Patents. (2003). US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes.
  • ChemNet. (n.d.). This compound.
  • MDPI. (2023). Synthesis and Applications of Copper-Based Catalysts.
  • MDPI. (2018). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • MDPI. (2022). Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations.
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  • MDPI. (2022). Novel Copper-Based Catalytic Systems for Atom Transfer Radical Polymerization of Acrylonitrile.
  • NIE Digital Repository. (2022). Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides.
  • MDPI. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization.

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A Preliminary Investigation of Copper(II) Methanesulfonate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is emerging as a versatile and efficient catalyst in modern organic synthesis. This technical guide provides an in-depth exploration of its applications, moving beyond a simple recitation of protocols to offer insights into the causality of experimental choices and the underlying mechanistic principles. We will delve into key transformations where copper(II) methanesulfonate demonstrates significant utility, including cross-coupling reactions, the synthesis of sulfonylated heterocycles, C-H activation, and cyclization reactions. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of this powerful catalyst in their synthetic endeavors.

Introduction: The Merits of Copper(II) Methanesulfonate

The pursuit of sustainable and economical catalytic systems has brought earth-abundant metals like copper to the forefront of synthetic chemistry.[1] Within the diverse landscape of copper catalysts, copper(II) methanesulfonate offers a compelling combination of properties. The methanesulfonate anion, being the conjugate base of a strong acid, is a poor nucleophile and a good leaving group. This enhances the Lewis acidity of the Cu(II) center compared to, for instance, copper(II) acetate, facilitating a range of transformations.[2] Furthermore, its high solubility in various organic solvents and even aqueous media, coupled with its relative stability, makes it a practical and versatile choice for a multitude of reaction conditions.[3] This guide will explore the practical application of these properties in several key classes of organic reactions.

Carbon-Heteroatom Bond Formation: The Chan-Lam and Ullmann Couplings

The construction of carbon-heteroatom bonds is a cornerstone of pharmaceutical and materials chemistry. Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam and Ullmann condensations, offer powerful alternatives to palladium-catalyzed methods.[1][4][5][6][7][8][9][10]

The Chan-Lam Coupling: A Mild Approach to C-N and C-O Bonds

The Chan-Lam coupling enables the formation of C-N and C-O bonds by coupling aryl boronic acids with amines or alcohols. A key advantage of this reaction is that it can often be conducted at room temperature and is open to the air, utilizing atmospheric oxygen as the terminal oxidant.[4][6][11]

Mechanistic Insights: The catalytic cycle of the Chan-Lam coupling is generally believed to involve a Cu(II)/Cu(III)/Cu(I) cycle. The reaction is initiated by the transmetalation of the aryl group from the boronic acid to the Cu(II) center. This is followed by coordination of the amine or alcohol nucleophile. A subsequent reductive elimination from a transient Cu(III) species forges the desired C-N or C-O bond and releases a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle.[6][11]

graph Chan_Lam_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

CuII [label="Cu(II)(CH₃SO₃)₂", fillcolor="#F1F3F4", style=filled]; ArBOH2 [label="ArB(OH)₂", shape=ellipse, fillcolor="#FFFFFF", style=filled]; NucH [label="R₂NH or ROH", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ArCuII [label="Ar-Cu(II)-Nuc", fillcolor="#F1F3F4", style=filled]; ArCuIII [label="Ar-Cu(III)-Nuc", fillcolor="#F1F3F4", style=filled]; Product [label="Ar-Nuc", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; CuI [label="Cu(I)CH₃SO₃", fillcolor="#F1F3F4", style=filled];

CuII -> ArCuII [label=" + ArB(OH)₂ + NucH\n- 2CH₃SO₃H"]; ArCuII -> ArCuIII [label="Oxidation"]; ArCuIII -> Product [label="Reductive Elimination"]; ArCuIII -> CuI; CuI -> CuII [label="O₂ (air)\nReoxidation"]; }

Catalytic cycle of the Chan-Lam coupling.

Experimental Protocol: N-Arylation of Imidazole with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an atmosphere of air, add copper(II) methanesulfonate (0.1 mmol, 10 mol%), imidazole (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Solvent and Base: Add 5 mL of methanol as the solvent, followed by the addition of triethylamine (2.0 mmol) as the base.

  • Reaction Conditions: Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-phenylimidazole.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation is a classic copper-mediated reaction for the formation of C-O, C-N, and C-S bonds, typically from aryl halides.[5][8][9][10][12] While traditional Ullmann reactions often required harsh conditions, modern protocols with well-defined copper catalysts and ligands have significantly expanded their scope and utility.[9]

Mechanistic Considerations: The mechanism of the Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction initiates with the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III)-aryl intermediate. Subsequent coordination of the nucleophile (amine, alcohol, or thiol) followed by reductive elimination yields the desired product and regenerates the Cu(I) catalyst.[5][8][12]

graph Ullmann_Condensation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

CuI [label="Cu(I) Species", fillcolor="#F1F3F4", style=filled]; ArX [label="Ar-X", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ArCuIII_X [label="Ar-Cu(III)-X", fillcolor="#F1F3F4", style=filled]; NucH [label="R₂NH, ROH, or RSH", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ArCuIII_Nuc [label="Ar-Cu(III)-Nuc", fillcolor="#F1F3F4", style=filled]; Product [label="Ar-Nuc", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

CuI -> ArCuIII_X [label="+ Ar-X\nOxidative Addition"]; ArCuIII_X -> ArCuIII_Nuc [label="+ NucH\n- HX"]; ArCuIII_Nuc -> Product [label="Reductive Elimination"]; ArCuIII_Nuc -> CuI; }

Catalytic cycle of the Ullmann condensation.

Synthesis of Sulfonylated Heterocycles

Sulfonyl-containing heterocycles are prevalent motifs in medicinal chemistry. Copper catalysis provides efficient routes to these valuable compounds.

Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles

A powerful application of copper catalysis is in the three-component reaction of aromatic ketones, sodium sulfinates, and azides to furnish 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles.[13][14] This reaction proceeds via a sequential aerobic copper-catalyzed oxidative sulfonylation and a Dimroth azide-enolate cycloaddition.[13][14]

Experimental Protocol: Synthesis of 1,5-Diphenyl-4-(p-tolylsulfonyl)-1H-1,2,3-triazole

  • Reaction Setup: In a round-bottom flask, combine acetophenone (0.50 mmol), sodium p-toluenesulfinate (1.00 mmol), copper(II) methanesulfonate (0.05 mmol, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.05 mmol, 10 mol%).

  • Solvent and Reagents: Add 2 mL of DMSO, followed by phenyl azide (0.75 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.00 mmol).

  • Reaction Conditions: Stir the mixture at room temperature under an air atmosphere for 24 hours.

  • Workup: Pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the residue by flash column chromatography to yield the desired product.[13]

EntryKetoneSulfinateAzideYield (%)
1AcetophenoneSodium p-toluenesulfinatePhenyl azide89
24'-MethoxyacetophenoneSodium p-toluenesulfinatePhenyl azide85
3AcetophenoneSodium methanesulfinatePhenyl azide85
4AcetophenoneSodium p-toluenesulfinateBenzyl azide78
Data adapted from a similar system using CuCl₂.[13]
Synthesis of Benzothiophenes

Copper-catalyzed methodologies have been developed for the synthesis of benzothiophenes, which are important scaffolds in pharmaceuticals.[15][16][17][18][19] One such approach involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids in the presence of a copper catalyst.[15][19]

graph Benzothiophene_Synthesis { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Substrates [label="o-Iodoaryl Precursor +\nRCOSH", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Cu_Catalyst [label="Cu(II)(CH₃SO₃)₂", fillcolor="#F1F3F4", style=filled]; Intermediate [label="Ullmann C-S Coupling\nIntermediate", fillcolor="#F1F3F4", style=filled]; Product [label="Benzothiophene", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Substrates -> Intermediate [label="Cu-catalyzed\nUllmann Coupling"]; Intermediate -> Product [label="Intramolecular\nCyclization"]; Cu_Catalyst -> Intermediate [style=dotted]; }

General workflow for benzothiophene synthesis.

C-H Activation and Sulfonylation

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Copper catalysis has emerged as a powerful tool for C-H sulfonylation, offering a more sustainable alternative to precious metal catalysts.[3][20][21][22][23]

Mechanistic Pathway: In a representative example, the C-H sulfonylation of benzylamines can be achieved using a dual catalytic system of a copper(II) salt and a transient directing group (TDG), such as 2-hydroxynicotinaldehyde.[21][22][23] The benzylamine first condenses with the TDG to form an imine, which then coordinates to the Cu(II) center. This is followed by a concerted metalation-deprotonation step to form a cupracycle. This intermediate then reacts with a sulfonyl radical (generated from a sulfinate salt and an oxidant) to afford a Cu(III) species, which undergoes reductive elimination to give the sulfonylated product and a Cu(I) species. The Cu(I) is then reoxidized to complete the catalytic cycle.[21][22][23]

Experimental Protocol: C-H Sulfonylation of 3-Methoxybenzylamine

  • Reaction Setup: To an oven-dried vial, add copper(II) methanesulfonate (0.02 mmol, 10 mol%), 2-hydroxynicotinaldehyde (0.05 mmol, 25 mol%), sodium p-toluenesulfinate (0.2 mmol), and manganese(IV) oxide (0.4 mmol).

  • Reagents and Solvent: Add 3-methoxybenzylamine (0.3 mmol) and 1 mL of hexafluoroisopropanol (HFIP).

  • Reaction Conditions: Seal the vial and stir the mixture at 100 °C for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the desired γ-sulfonyl amine.

EntryBenzylamineSulfinate SaltYield (%)
13-MethoxybenzylamineSodium p-toluenesulfinate88
23-FluorobenzylamineSodium p-toluenesulfinate86
34-BromobenzylamineSodium p-toluenesulfinate71
43-MethoxybenzylamineSodium methanesulfinate75
Data adapted from a similar system using Cu(OAc)₂.[21][23]

Cyclization and Esterification Reactions

Cyclization of Allenes

Copper(II) salts can promote the intramolecular cyclization of allenols and allenylsulfonamides to afford functionalized heterocycles.[2][24][25][26][27] In these reactions, the copper(II) species can act as a promoter, an oxidant, and a source of a nucleophile (e.g., carboxylate).[2][26]

Proposed Mechanism: The reaction is thought to proceed via coordination of the heteroatom (N or O) to the Cu(II) center, followed by a diastereoselective cis-aminocupration or cis-oxycupration across the allene. This forms a vinylcopper(II) intermediate, which can be oxidized to a vinylcopper(III) species. Reductive elimination involving a carboxylate ligand on the copper center then furnishes the vinyl ester product.[2]

Esterification of Carboxylic Acids

Copper(II) methanesulfonate has been shown to be an effective and reusable catalyst for the esterification of carboxylic acids with alcohols.[28][29][30][31][32] This transformation is fundamental in organic synthesis.

Experimental Protocol: Esterification of Benzoic Acid with Methanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (10 mmol), methanol (50 mL), and copper(II) methanesulfonate (0.5 mmol, 5 mol%).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with 50 mL of diethyl ether and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the methyl benzoate product. The catalyst can often be recovered from the aqueous phase.[29]

Conclusion

Copper(II) methanesulfonate is a highly promising catalyst for a range of important transformations in organic synthesis. Its Lewis acidity, stability, and solubility profile make it a valuable tool for reactions such as C-N, C-O, and C-S bond formation, the synthesis of complex heterocycles, C-H functionalization, and esterification. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore and expand the applications of this versatile and economical catalyst. As the field of sustainable chemistry continues to grow, the role of copper(II) methanesulfonate and related earth-abundant metal catalysts is poised to become even more significant.

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An In-depth Technical Guide to the Core Principles of Copper Methane Sulfonate Electrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the fundamental electrochemical principles governing copper deposition from methane sulfonate-based electrolytes. Methanesulfonic acid (MSA) has emerged as a critical alternative to traditional sulfuric acid systems, particularly in high-technology applications such as semiconductor metallization and advanced electronics packaging.[1][2] Its advantages, including high copper salt solubility, the formation of fine-grained deposits, and improved environmental credentials, are driving its adoption.[3][4][5] This document delves into the core chemistry of the electrolyte, the kinetics of the deposition process, the synergistic interplay of organic additives, and the analytical methods required for process characterization and control. The insights provided are grounded in established electrochemical theory and validated by field-proven applications, offering researchers, scientists, and engineers a robust framework for understanding and optimizing copper methane sulfonate electrochemistry.

The Shift from Traditional Electrolytes: A Paradigm Change

For decades, acid copper sulfate baths have been the workhorse of the electroplating industry. However, the relentless drive for miniaturization in electronics, particularly the fabrication of sub-micron interconnects and high-aspect-ratio Through-Silicon Vias (TSVs), has exposed the limitations of sulfate-based systems.[6] The primary driver for exploring alternatives is the need for electrolytes that can support higher plating speeds and deliver superior deposit properties.

This compound (CMS) electrolytes have risen to this challenge, offering a distinct set of physicochemical properties that make them uniquely suited for modern applications.[2][5] The fundamental advantage lies in the significantly higher aqueous solubility of this compound compared to copper sulfate.[3][7] This allows for the formulation of baths with much higher copper ion concentrations, which directly translates to the potential for higher current densities and thus, increased productivity—a critical factor in high-volume manufacturing.[2] Furthermore, MSA-based systems are known to produce finer, more uniform grain structures, which is essential for the mechanical and electrical integrity of micro-scale features.[1][8]

Comparative Physicochemical Properties

The decision to employ an MSA-based system over a traditional sulfate one is rooted in a clear set of performance and environmental advantages. From a process standpoint, the properties of the electrolyte dictate the operational window and the quality of the final deposit.

PropertyThis compound SystemCopper Sulfate SystemRationale & Impact
Copper Salt Solubility Very High (>500 g/L)[2][7]Moderate (~250 g/L)Enables higher plating speeds (current density) and bath stability. Crucial for high-throughput applications.
Deposit Grain Structure Fine-grained, smooth[8]Coarser, can be nodularFiner grains lead to improved mechanical properties, higher conductivity, and better fill performance in small features.
Conductivity Good, but can be lower than H₂SO₄ at equivalent H⁺ concentration[9]HighWhile MSA's conductivity can be lower, this is compensated by the ability to operate with higher metal salt concentrations.[2]
Environmental Profile Readily biodegradable, less corrosive[1][4]Corrosive, non-biodegradableReduces environmental impact and simplifies waste treatment.[2] Less aggressive on equipment.
Deposition Overpotential Generally lower than sulfate systems[8][10]HigherA lower overpotential indicates more efficient deposition kinetics, reducing energy consumption.

Core Components and Electrochemical Reactions

The apparent simplicity of the CMS electrolyte, consisting of a copper salt and an acid, belies a complex interplay of electrochemical and kinetic factors. Understanding the role of each component is foundational to process control.

The Electrolyte Matrix
  • Copper(II) Methane Sulfonate (Cu(CH₃SO₃)₂): This is the primary source of the electroactive species, the cupric ion (Cu²⁺). Its high solubility is the cornerstone of the system's performance.[5]

  • Methanesulfonic Acid (CH₃SO₃H or MSA): As a strong acid (pKa ≈ -2), MSA serves as the supporting electrolyte.[2] It ensures high conductivity of the bath and prevents the precipitation of copper hydroxide by maintaining a low pH.[9]

  • Chloride Ions (Cl⁻): While not a primary component, chloride is a critical addition in virtually all high-performance acid copper baths. It acts as a necessary co-factor for the function of most organic additives and helps in anode dissolution.[11]

Fundamental Electrode Processes

The electrodeposition of copper is a deceptively simple redox reaction. However, the quality of the deposit is dictated by the kinetics of these reactions and how they are manipulated by additives.

  • At the Cathode (Substrate): The desired reaction is the two-electron reduction of cupric ions to form solid copper metal. Cu²⁺(aq) + 2e⁻ → Cu(s)

  • At the Anode: The anodic reaction depends on the type of anode used.

    • Soluble Anode (Phosphorized Copper): The anode dissolves to replenish the copper ions in the electrolyte, maintaining a stable metal concentration. Cu(s) → Cu²⁺(aq) + 2e⁻

    • Inert/Insoluble Anode (e.g., Platinized Titanium): The anode does not dissolve. Instead, the primary reaction is the oxidation of water, which produces oxygen gas and acid. This requires more stringent bath monitoring to replenish copper ions. 2H₂O(l) → O₂(g) + 4H⁺(aq) + 4e⁻

The use of an inert anode is made more feasible in MSA systems, especially when coupled with a redox couple like Fe²⁺/Fe³⁺ to control the electrode potential and prevent additive degradation.[10]

Electrochemical_Cell cluster_cell Electrochemical Cell Anode Anode (+) Cu → Cu²⁺ + 2e⁻ Electrolyte Electrolyte Cu(CH₃SO₃)₂ + CH₃SO₃H Anode->Electrolyte Cu²⁺ ions replenished Cathode Cathode (-) Cu²⁺ + 2e⁻ → Cu Power DC Power Supply Cathode->Power - Electrolyte->Cathode Cu²⁺ ions migrate Power->Anode +

Caption: Basic setup of a this compound electrochemical cell.

The Critical Role of Organic Additives

Achieving a bright, level, and void-free copper deposit, especially within complex geometries, is impossible without a carefully balanced organic additive package. These molecules operate in a dynamic, competitive adsorption process at the cathode surface.

  • Suppressors: These are typically large polymer molecules like Polyethylene Glycol (PEG). In the presence of chloride ions, PEG forms a complex that adsorbs onto the copper surface, creating a diffusion barrier that inhibits or "suppresses" copper deposition.[3][11] This suppression effect is relatively uniform across the entire surface.

  • Accelerators (Brighteners): These are often sulfur-containing organic molecules like bis(3-sulfopropyl) disulfide (SPS). Accelerators compete with the suppressor film for adsorption sites.[12] They are consumed during plating and act to locally counteract the suppressor, thereby "accelerating" deposition. This competition is key to achieving "bottom-up" filling in features like TSVs.[3][12]

  • Levelers: Levelers are typically nitrogen-containing organic compounds, sometimes dyes like Janus Green B (JGB).[10][11] They are mass-transport limited and preferentially adsorb on high-points or areas of high current density, suppressing deposition there. This action promotes growth in recesses and leads to a smooth, "leveled" surface.

Additive_Mechanism cluster_surface Cathode Surface Interaction Suppressor Suppressor (PEG-Cl⁻) Forms inhibiting layer Surface Copper Cathode Surface Suppressor->Surface Adsorbs Deposition Uniform, Bright Copper Deposit Accelerator Accelerator (SPS) Displaces suppressor Promotes deposition Accelerator->Suppressor Competes with / Displaces Leveler Leveler (JGB) Adsorbs on peaks Inhibits high-current areas Leveler->Surface Adsorbs on Protrusions Surface->Deposition Resulting Growth

Caption: Competitive adsorption model of additives on the cathode surface.

Experimental Analysis & Process Validation

A robust understanding of any electrochemical system requires empirical validation. Electrochemical techniques are indispensable for characterizing bath behavior and predicting deposit quality.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful potentiodynamic technique used to investigate the electrochemical behavior of the system.[13] It provides critical information on reduction/oxidation potentials, the effect of additives on deposition kinetics, and overall bath health.[14][15]

  • Cell Assembly: Prepare a three-electrode cell consisting of a working electrode (e.g., platinum rotating disk electrode), a counter electrode (e.g., platinum mesh), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 0.6 M Cu(CH₃SO₃)₂ + 0.6 M CH₃SO₃H in DI water).[8]

  • Baseline Scan: Immerse the electrodes in the baseline electrolyte. Scan the potential from an initial value where no reaction occurs (e.g., +0.5 V) to a sufficiently negative potential to initiate copper deposition (e.g., -0.4 V) and then reverse the scan back to the starting potential.[15] The sharp increase in cathodic current indicates the onset of copper deposition.

  • Additive Introduction: Sequentially add each organic component (e.g., Cl⁻, Suppressor, Accelerator) to the bath, running a new CV scan after each addition.

  • Data Interpretation:

    • Suppression: The addition of a suppressor (like PEG-Cl⁻) will shift the onset of deposition to more negative potentials and reduce the current density at a given potential, indicating inhibition.[12]

    • Acceleration: The subsequent addition of an accelerator (like SPS) will counteract the suppression, shifting the curve back towards more positive potentials and increasing the current density.[12]

    • Hysteresis: The area and shape of the hysteresis loop between the forward and reverse scans provide insight into the nucleation process and the adsorption/desorption kinetics of the additives.

CV_Workflow A Prepare 3-Electrode Cell (WE, CE, RE) B Formulate Baseline Electrolyte (Cu(MSA)₂ + MSA) A->B C Run Baseline CV Scan B->C E Sequentially Add Additives (Cl⁻, Suppressor, Accelerator) B->E D Analyze Baseline Curve (Deposition Onset) C->D F Run CV Scan After Each Addition E->F G Compare Curves to Quantify Suppression & Acceleration F->G

Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis.

Deposit Characterization

Electrochemical data must be correlated with the physical properties of the resulting deposit.

  • Scanning Electron Microscopy (SEM): SEM is essential for visualizing the surface morphology of the plated copper.[1] It allows for direct observation of grain size, smoothness, and the presence of defects. Studies consistently show that deposits from MSA baths are finer-grained compared to those from sulfate baths.[1]

  • X-Ray Diffraction (XRD): XRD is used to determine the crystal structure and preferred orientation of the copper deposit. The crystallographic texture can significantly influence the material's electrical and mechanical properties.

Conclusion

The electrochemistry of this compound represents a significant advancement in metal deposition technology. Its fundamental advantages—high copper solubility, superior deposit morphology, and a favorable environmental profile—position it as the electrolyte of choice for demanding, high-technology applications. The performance of the system is not merely a function of its primary components but is intricately controlled by the dynamic and competitive behavior of a multi-component additive package. A thorough understanding of the underlying electrochemical principles, validated through rigorous analytical techniques like cyclic voltammetry and physical characterization, is paramount for harnessing the full potential of this versatile plating system.

References

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The Pivotal Role of the Methanesulfonate Anion in Copper Complex Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methanesulfonate anion, often termed mesylate (CH₃SO₃⁻), has emerged as a crucial component in the field of coordination chemistry, particularly in the development of novel copper complexes. Frequently regarded as a weakly coordinating anion, its true role is far more nuanced, extending from being a simple counterion to actively participating in the primary coordination sphere of the copper center. This guide provides an in-depth exploration of the methanesulfonate anion's function in copper complexes, synthesizing field-proven insights with foundational scientific principles. We will delve into its coordination behavior, influence on structural diversity, and resulting impact on the spectroscopic, magnetic, and catalytic properties of these fascinating compounds. This document is intended to serve as a comprehensive resource for researchers navigating the synthesis, characterization, and application of copper-methanesulfonate systems.

The Methanesulfonate Anion: More Than a Spectator

The methanesulfonate anion is the conjugate base of methanesulfonic acid (MSA), a strong organic acid.[1][2] Its utility in coordination chemistry stems from its perceived status as a "weakly coordinating anion" (WCA).[3][4] Unlike strongly coordinating anions like chloride or acetate, the mesylate's charge is delocalized over three oxygen atoms, reducing its nucleophilicity and lability. This property is highly desirable as it can stabilize cationic metal complexes without passivating the metal center, leaving coordination sites available for catalysis or interaction with other substrates.[3][4]

However, to treat methanesulfonate as a mere spectator ion is an oversimplification. It possesses a rich coordination chemistry with copper, capable of adopting various binding modes that directly influence the final complex's geometry, dimensionality, and reactivity. Understanding this versatility is key to rationally designing copper complexes with tailored properties.

Coordination Versatility

The methanesulfonate anion can coordinate to a copper center through one, two, or even three of its oxygen atoms, leading to monodentate, chelating bidentate, or bridging modes. This flexibility allows for the formation of a wide array of molecular architectures, from simple mononuclear species to complex coordination polymers.

cluster_0 Coordination Modes of Methanesulfonate (Mesylate) with Copper Cu Cu(II) Center O1_mono O Cu->O1_mono Monodentate O1_bi O Cu->O1_bi Bidentate (Chelating) O2_bi O⁻ Cu->O2_bi O1_bridge O Cu->O1_bridge Bidentate (Bridging) S_mono S S_mono->O1_mono O2_mono O S_mono->O2_mono O3_mono O⁻ S_mono->O3_mono C_mono CH₃ S_mono->C_mono S_bi S S_bi->O1_bi S_bi->O2_bi O3_bi O S_bi->O3_bi C_bi CH₃ S_bi->C_bi Cu2 Cu(II) O2_bridge O⁻ Cu2->O2_bridge S_bridge S S_bridge->O1_bridge S_bridge->O2_bridge O3_bridge O S_bridge->O3_bridge C_bridge CH₃ S_bridge->C_bridge

Caption: Versatile coordination modes of the methanesulfonate anion with copper centers.

Synthesis of Copper-Methanesulfonate Complexes

The preparation of copper-methanesulfonate complexes can be achieved through several synthetic routes, the choice of which depends on the desired product's purity, hydration state, and the available starting materials.[5][6] Common methods include the direct reaction of a copper source with methanesulfonic acid or the salt metathesis from other copper salts.

Experimental Protocol: Direct Synthesis of Copper(II) Methanesulfonate

This protocol describes a common and straightforward method for synthesizing copper(II) methanesulfonate solution, a precursor for many coordination complexes.[5]

Objective: To prepare an aqueous solution of copper(II) methanesulfonate from copper metal and methanesulfonic acid.

Materials:

  • Copper metal (powder or strips)

  • Methanesulfonic acid (MSA), typically 70% aqueous solution

  • Deionized water

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermometer

Procedure:

  • Preparation: In a well-ventilated fume hood, charge the reaction vessel with a pre-weighed amount of copper metal.

  • Acid Addition: Carefully add the stoichiometric amount or a slight excess of methanesulfonic acid solution to the reaction vessel.[5]

  • Reaction Setup: Equip the flask with a magnetic stir bar, a condenser, and a thermometer.

  • Heating and Stirring: Begin stirring the mixture and heat to approximately 85°C.[5] This temperature is chosen to facilitate the reaction without aggressively boiling the aqueous solution. The dissolution of copper is an oxidative process and may be slow; the presence of an oxidant like air or hydrogen peroxide can accelerate it.

  • Dissolution: Maintain the temperature and continue stirring until all the copper metal has dissolved. The reaction is complete when a clear, blue solution is formed, indicating the presence of the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺.[7]

  • Purification (Optional): If starting from impure copper, the resulting solution can be filtered to remove any insoluble impurities.

  • Crystallization (Optional): To obtain solid copper(II) methanesulfonate tetrahydrate (Cu(CH₃SO₃)₂·4H₂O), the solution can be concentrated by slow evaporation.[8] Cooling the concentrated solution, potentially in an ice bath, will induce crystallization.[9] The resulting crystals can be collected by filtration, washed with a small amount of cold deionized water, and dried.

start Start: Weigh Copper Metal add_msa Add Methanesulfonic Acid to Reaction Vessel start->add_msa setup Assemble Reflux Apparatus (Flask, Condenser, Stirrer) add_msa->setup heat Heat to ~85°C with Continuous Stirring setup->heat dissolve Monitor Reaction Until All Copper Dissolves heat->dissolve Reaction proceeds solution Result: Clear Blue Solution of Cu(CH₃SO₃)₂ dissolve->solution end End: Product Ready for Use or Further Purification solution->end

Caption: Workflow for the direct synthesis of aqueous copper(II) methanesulfonate.

Structural, Spectroscopic, and Magnetic Properties

The physical properties of copper-methanesulfonate complexes are intrinsically linked to the coordination environment of the copper ion, which the mesylate anion helps to define.

Structural Diversity

The flexible coordinating ability of the methanesulfonate anion gives rise to a remarkable structural diversity in its copper complexes. Depending on the stoichiometry, solvent, and presence of other ligands, structures can range from:

  • Mononuclear Complexes: Where a central copper ion is coordinated by one or more mesylate anions and other ligands, often resulting in square-planar or tetragonally distorted octahedral geometries.[10][11]

  • Dinuclear and Polynuclear Complexes: The mesylate anion can act as a bridge between two or more copper centers. This is common in "paddle-wheel" type structures where four carboxylate-like bridges span two metal ions.[12] This bridging can lead to interesting magnetic interactions between the copper centers.[13]

  • Coordination Polymers: In the absence of strongly coordinating terminal ligands, the mesylate can bridge copper ions in one, two, or three dimensions, forming extended network structures.[14]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and bonding in these complexes.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for probing the coordination mode of the methanesulfonate anion. The S=O and S-O stretching vibrations are sensitive to coordination. In the free mesylate ion (C₃ᵥ symmetry), these bands appear around 1200-1280 cm⁻¹ and 1040-1060 cm⁻¹. Upon coordination to copper, the symmetry is lowered, which can cause these bands to split and shift, providing evidence of metal-anion interaction.[15]

  • Electronic (UV-Vis) Spectroscopy: For copper(II) complexes (d⁹ configuration), UV-Vis spectroscopy reveals broad, weak absorptions in the visible region (typically 600-900 nm). These correspond to d-d transitions, and the position and shape of these bands are indicative of the coordination geometry around the Cu(II) center.[11][16] For instance, a single broad band is often characteristic of a tetragonally distorted octahedral environment.[16]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As Cu(II) is a paramagnetic S=1/2 ion, EPR is a highly sensitive technique for probing its electronic environment. The resulting g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) provide detailed information about the geometry of the complex and the nature of the donor atoms in the coordination sphere.[10][17]

Technique Observable Feature Information Deduced Typical Range/Value
Infrared (IR) S=O and S-O stretching vibrationsCoordination mode of the mesylate anionFree: ~1250 & 1050 cm⁻¹; Coordinated: Splitting and shifting of bands[15]
UV-Vis d-d transition bandsCoordination geometry of Cu(II)600-900 nm for distorted octahedral/square planar[11]
EPR g-values (g, g⊥)

Table 1: Summary of key spectroscopic techniques for characterizing Cu(II)-methanesulfonate complexes.

Magnetic Properties

When methanesulfonate anions bridge two or more copper(II) centers, magnetic exchange interactions can occur between the paramagnetic ions. The nature and strength of this interaction (ferromagnetic or antiferromagnetic) depend on the geometry of the bridging pathway.[13] Magnetic susceptibility measurements over a range of temperatures can quantify this coupling, providing insight into the structural arrangement of the complex.[18][19][20] Antiferromagnetic coupling, where the electron spins on adjacent copper centers align in opposite directions, is common and results in a decrease in the effective magnetic moment as the temperature is lowered.[18]

Applications in Catalysis and Materials Science

The unique properties of copper-methanesulfonate complexes make them valuable in several applications.

Catalysis

The weakly coordinating nature of the methanesulfonate anion is a significant asset in catalysis. By occupying a coordination site reversibly, it can be easily displaced by a substrate molecule, freeing the copper center to perform its catalytic function. Copper methanesulfonate has been investigated as a Lewis acid catalyst in organic reactions such as esterifications. The high natural abundance and low cost of copper make these catalysts an attractive alternative to those based on precious metals.[21][22][23]

catalyst [LₙCu(OMs)]⁺ Active Catalyst intermediate [LₙCu(Substrate)]⁺ Intermediate catalyst->intermediate + Substrate 1 - OMs⁻ substrate1 Substrate 1 (e.g., Carboxylic Acid) substrate2 Substrate 2 (e.g., Alcohol) center intermediate->center + Substrate 2 product Product (e.g., Ester) product->catalyst - H₂O center->product Reaction

Caption: A simplified hypothetical catalytic cycle involving a copper-methanesulfonate complex.

Electroplating

Copper methanesulfonate is widely used in the electronics industry for high-speed copper electroplating. Solutions based on methanesulfonic acid offer several advantages over traditional sulfate or cyanide baths, including higher conductivity, greater solubility of copper methanesulfonate, and the ability to operate at higher current densities. This leads to faster and more uniform deposition of copper, which is critical for applications like manufacturing printed circuit boards and semiconductor interconnects.

Conclusion and Future Outlook

The methanesulfonate anion is a uniquely versatile component in the chemistry of copper complexes. Its role transcends that of a simple counterion, actively participating in the coordination sphere to dictate the structure, and consequently, the physicochemical properties of the resulting compound. From stabilizing reactive catalytic intermediates to enabling high-speed electrodeposition, the applications are both diverse and impactful.

Future research will likely focus on harnessing the subtle interplay between the mesylate anion and other ancillary ligands to design highly sophisticated copper complexes. Areas of promise include the development of new, environmentally benign catalysts for fine chemical synthesis[24], the creation of novel magnetic materials with tunable properties, and the formulation of copper-based agents for biomedical applications, where the controlled delivery of copper ions is paramount.[25][26][27][28] A thorough understanding of the fundamental principles outlined in this guide will be essential for any scientist or researcher aiming to innovate in this exciting and evolving field.

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Initial Studies on the Biodegradability of Copper Methane Sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The increasing use of organometallic compounds in various industrial processes, from electroplating to catalysis, necessitates a thorough understanding of their environmental fate. Copper methane sulfonate, a salt of methanesulfonic acid and copper, is one such compound that is gaining prominence. Its high solubility and conductivity make it an attractive alternative to traditional copper salts in several applications. However, its introduction into the environment, either through industrial effluent or other means, raises critical questions about its persistence and potential ecological impact. This technical guide provides an in-depth exploration of the initial studies on the biodegradability of this compound, offering a foundational understanding for researchers, scientists, and professionals in drug development and environmental science. We will delve into the distinct yet interconnected fates of its constituent ions—copper and methanesulfonate—and outline the established methodologies for assessing their biodegradation.

Deconstructing the Compound: Understanding the Environmental Fate of Copper and Methanesulfonate

To comprehend the biodegradability of this compound, it is imperative to consider the independent and interactive behavior of its two components: the copper cation (Cu²⁺) and the methanesulfonate anion (CH₃SO₃⁻).

The Environmental Trajectory of Copper

Copper, an essential micronutrient at low concentrations, can become toxic to aquatic life and other organisms at elevated levels.[1] Unlike organic compounds, copper does not biodegrade in the traditional sense; it is a persistent element that cycles through the environment.[2] Its environmental fate is primarily governed by its speciation, which is influenced by factors such as pH, the presence of organic matter, and water hardness.[2] Dissolved copper can be adsorbed onto suspended particles, incorporated into sediments, or taken up by organisms.[3] The bioavailability and toxicity of copper are highly dependent on its chemical form, with the free hydrated copper ion (Cu²⁺) generally being the most toxic species.[2] Therefore, assessing the environmental impact of this compound requires a thorough analysis of copper's partitioning and speciation in relevant environmental compartments.

The Biodegradation Pathway of Methanesulfonic Acid (MSA)

Methanesulfonic acid (MSA) is a strong organic acid that is considered to be readily biodegradable.[4] Experimental data has confirmed its biodegradability in accordance with OECD guidelines.[4] The microbial degradation of MSA is a crucial part of the natural sulfur cycle.[5][6] Certain specialized bacteria, particularly methylotrophs, can utilize MSA as a sole source of carbon and energy.[5][7] The initial and rate-limiting step in the aerobic biodegradation of MSA is catalyzed by the enzyme methanesulfonate monooxygenase.[5][7] This enzyme cleaves the carbon-sulfur bond, initiating a pathway that ultimately leads to the formation of carbon dioxide, sulfate, water, and biomass.[4][8]

The overall stoichiometry for the complete aerobic oxidation of MSA by bacteria is as follows:

CH₃SO₃⁻ + H⁺ + 2O₂ → CO₂ + H₂O + SO₄²⁻ + 2H⁺ [4]

This process is significant as it mineralizes the organic part of the molecule, converting it into benign inorganic substances. The lack of phosphorus in MSA means it does not contribute to eutrophication.[4]

Methodologies for Assessing Biodegradability: A Practical Guide

Standardized testing protocols are essential for evaluating the biodegradability of chemical substances in a reproducible and scientifically rigorous manner. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for this purpose.[9][10][11][12]

Ready Biodegradability Testing (OECD 301 Series)

The OECD 301 series of tests is designed to assess the "ready biodegradability" of chemicals, indicating their potential for rapid and complete degradation in an aerobic aqueous environment.[9][10][11] These tests are stringent and serve as a primary screening tool. A substance is generally considered readily biodegradable if it meets the following pass levels within a 28-day period and a 10-day window:

  • ≥ 70% removal of Dissolved Organic Carbon (DOC) (e.g., OECD 301 A, 301 E)

  • ≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production (e.g., OECD 301 B, 301 D, 301 F)[9][10]

The 10-day window begins when 10% of the substance has been degraded and is a critical criterion for demonstrating rapid biodegradation.[9]

2.1.1 Experimental Workflow for Ready Biodegradability Testing

The following diagram illustrates a generalized workflow for conducting a ready biodegradability test based on the OECD 301 guidelines.

OECD_301_Workflow TestSubstance Test Substance (this compound) TestVessels Test Vessels (Substance + Inoculum) TestSubstance->TestVessels MineralMedium Mineral Medium (OECD Guideline) MineralMedium->TestVessels BlankControls Blank Controls (Inoculum Only) MineralMedium->BlankControls ReferenceControl Reference Control (e.g., Sodium Benzoate) MineralMedium->ReferenceControl Inoculum Inoculum (e.g., Activated Sludge) Inoculum->TestVessels Inoculum->BlankControls Inoculum->ReferenceControl Measurement Periodic Measurement (e.g., DOC, CO2, O2) TestVessels->Measurement BlankControls->Measurement ReferenceControl->Measurement DataAnalysis Data Analysis & Pass Level Check Measurement->DataAnalysis

Caption: Generalized workflow for OECD 301 ready biodegradability testing.

2.1.2 Detailed Protocol for OECD 301F: Manometric Respirometry Test

This method is frequently used and measures the oxygen consumed by the microbial population during the biodegradation of the test substance.

Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption.

Materials:

  • Respirometer with temperature control

  • Mineral medium as specified in OECD 301

  • Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)

  • Test substance: this compound

  • Reference substance: Sodium benzoate or another readily biodegradable compound

  • Control vessels (inoculum only)

Procedure:

  • Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline. This medium provides essential nutrients for the microorganisms.

  • Inoculum Preparation: Collect a fresh sample of activated sludge. Homogenize and, if necessary, pre-condition it to reduce endogenous respiration.

  • Test Setup:

    • Add a defined volume of mineral medium to each respirometer flask.

    • Add the inoculum to each flask.

    • Add the test substance to the test flasks at a concentration that provides sufficient carbon for measurement without being inhibitory.

    • Add the reference substance to the reference flasks.

    • The control flasks will contain only the mineral medium and inoculum.

  • Incubation: Seal the flasks and place them in the respirometer at a constant temperature (typically 20-24°C) in the dark for 28 days.

  • Data Collection: The respirometer will continuously measure the oxygen uptake in each flask.

  • Calculation of Biodegradation:

    • Calculate the theoretical oxygen demand (ThOD) for this compound.

    • The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

  • Validation: The test is considered valid if the reference substance shows >60% biodegradation within 14 days and the oxygen uptake in the blank control is within the specified range.

Analytical Techniques for Monitoring Biodegradation

Accurate analytical methods are crucial for tracking the disappearance of the parent compound and the appearance of metabolites.

2.2.1 Analysis of Methanesulfonic Acid

Ion chromatography (IC) is a robust and widely used technique for the analysis of MSA in various environmental matrices, including water.[6][13][14] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or evaporative light scattering detection (ELSD) also provides high sensitivity and selectivity for MSA quantification.[15][16][17]

Analytical TechniquePrincipleAdvantagesDisadvantages
Ion Chromatography (IC) Separation of ions based on their affinity for an ion-exchange resin.High selectivity for ionic species, good for complex matrices.May require specific columns and eluents.
HPLC-MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and specificity, allows for structural confirmation.Higher instrument cost and complexity.
HPLC-ELSD Universal detection based on light scattering of non-volatile analytes.Does not require a chromophore, suitable for a wide range of compounds.Lower sensitivity compared to MS, non-linear response.
2.2.2 Analysis of Copper

The concentration of copper in aqueous samples is typically determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). These techniques offer high sensitivity and can measure total copper concentrations. To assess copper speciation, which is critical for understanding its bioavailability and toxicity, more advanced techniques such as anodic stripping voltammetry (ASV) or computational modeling may be employed.

Interpreting the Data: Synergistic and Antagonistic Effects

When evaluating the biodegradability of a salt like this compound, it is important to consider potential interactions between the cation and the anion.

  • Toxicity of Copper to Microorganisms: High concentrations of copper can be toxic to the microorganisms responsible for biodegradation.[18] This could potentially inhibit the degradation of methanesulfonate, even though MSA itself is readily biodegradable. It is crucial to conduct the biodegradability tests at non-inhibitory concentrations of copper. Preliminary toxicity screening tests can help determine the appropriate concentration range.

  • Acclimation of Microbial Populations: The microbial community in the inoculum may require a period of acclimation to effectively degrade MSA, especially if it has not been previously exposed to this compound. This is a key reason for the 10-day window criterion in the OECD 301 tests.

The following diagram illustrates the logical relationship between the components of this compound and the factors influencing its overall biodegradability assessment.

Biodegradation_Logic cluster_compound This compound cluster_components Ionic Components cluster_fate Environmental Fate & Assessment cluster_factors Influencing Factors Compound Cu(CH₃SO₃)₂ Copper Copper (Cu²⁺) Compound->Copper MSA Methanesulfonate (CH₃SO₃⁻) Compound->MSA CopperFate Persistence & Speciation Copper->CopperFate Toxicity Copper Toxicity to Microbes Copper->Toxicity MSABiodegradation Ready Biodegradability (OECD 301) MSA->MSABiodegradation Toxicity->MSABiodegradation Inhibition Acclimation Microbial Acclimation Acclimation->MSABiodegradation Enhancement

Caption: Factors influencing the biodegradability of this compound.

Future Research Directions

While initial assessments suggest that the methanesulfonate component of this compound is readily biodegradable, several areas warrant further investigation:

  • Biodegradation in Different Environmental Compartments: Studies should be expanded to include soil and sediment systems to provide a more comprehensive environmental risk assessment.[10]

  • Anaerobic Biodegradation: The fate of methanesulfonate under anaerobic conditions, which are prevalent in some environments like sediments, is less understood and requires further study.[5]

  • Chronic Ecotoxicity Studies: Long-term studies are needed to assess the potential chronic effects of low-level exposure to this compound on sensitive aquatic organisms.

  • Identification of Degrading Microorganisms: Isolating and characterizing the specific microbial species capable of degrading MSA can provide insights into the metabolic pathways and optimize bioremediation strategies.[5][7]

Conclusion

The assessment of the biodegradability of this compound is a multifaceted task that requires a clear understanding of the distinct environmental fates of its constituent ions. While methanesulfonic acid is known to be readily biodegradable by specific microbial pathways, the presence of copper introduces a critical variable due to its potential toxicity to microorganisms. Therefore, initial studies must be carefully designed to account for this potential inhibition. By employing standardized methodologies, such as the OECD 301 series, and utilizing precise analytical techniques, researchers can generate the robust data needed to perform a comprehensive environmental risk assessment. This foundational knowledge is crucial for ensuring the responsible use of this compound in various industrial applications and for developing effective environmental management strategies.

References

  • Eawag-BBD. (1997). Methanesulfonic Acid Degradation Pathway. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Unknown. (n.d.). Metabolism of methanesulfonic acid involves a multicomponent monooxygenase enzyme. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Unknown. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]

  • Kelly, D. P., & Murrell, J. C. (1999). Microbial metabolism of methanesulfonic acid. Archives of Microbiology, 172(6), 341-348. Retrieved from [Link]

  • Unknown. (n.d.). OECD test guidelines for biodegradability evaluation of chemicals. ResearchGate. Retrieved from [Link]

  • Impact Solutions. (2025). OECD 301 testing for chemical manufacturers. Retrieved from [Link]

  • ETH Research Collection. (n.d.). From Methyl Thioethers to Methanesulfonic Acid: Direct and Indirect Photodegradation Pathways in Aquatic Environments. Retrieved from [Link]

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  • Todini Chemicals. (n.d.). Copper Methanesulphonate - Distributor & Supplier. Retrieved from [Link]

  • Unknown. (n.d.). Bacterial Metabolism of Methanesulfonic Acid. OUCI. Retrieved from [Link]

  • SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Methanesulfonic acid on Primesep B Column. Retrieved from [Link]

  • Levett, T. (n.d.). Method optimisation and environmental analysis of methanesulfonic acid (MSA) in rainwater by ion chromatography. PEARL - Plymouth Electronic Archive and Research Library. Retrieved from [Link]

  • Levett, T. (2025). Method optimisation and environmental analysis of methanesulfonic acid (MSA) in rainwater by ion chromatography. The Plymouth Student Scientist. Retrieved from [Link]

  • Unknown. (2025). Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS. ResearchGate. Retrieved from [Link]

  • Huang, Z., et al. (2014). Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 100, 245-250. Retrieved from [Link]

  • Ataman Kimya. (n.d.). COPPER METHANESULFONATE. Retrieved from [Link]

  • Unknown. (2005). Anaerobic biodegradability and methanogenic toxicity of key constituents in copper chemical mechanical planarization effluents of the semiconductor industry. Chemosphere, 60(8), 1137-44. Retrieved from [Link]

  • Cook, A. M., et al. (1999). Microbial desulfonation. FEMS Microbiology Reviews, 22(5), 399-419. Retrieved from [Link]

  • Government of Canada. (n.d.). Draft screening assessment - Copper and its compounds. Retrieved from [Link]

  • Kiaune, L., & Singhasemanon, N. (2011). Pesticidal copper (I) oxide: environmental fate and aquatic toxicity. Reviews of Environmental Contamination and Toxicology, 213, 1-26. Retrieved from [Link]

  • Unknown. (n.d.). Copper Concentrates: Environmental and Human Health hazard classification. Retrieved from [Link]

  • MDPI. (n.d.). Biological and Physicochemical Characterization of Biodegradable Aliphatic Polyesters with Copper Deposited by Magnetron Sputtering. Retrieved from [Link]

  • Ali, S., et al. (2023). Toxicological effects of copper on bioaccumulation and mRNA expression of antioxidant, immune, and apoptosis-related genes in Chinese striped-necked turtle (Mauremys sinensis). Scientific Reports, 13(1), 19472. Retrieved from [Link]

  • Terzic, S., et al. (2004). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental Science & Technology, 38(8), 2359-67. Retrieved from [Link]

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A Technical Guide to the Lewis Acidity of Copper(II) Methanesulfonate: Characterization and Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, emerges as a compelling Lewis acid catalyst, balancing reactivity with practical advantages such as high solubility and potentially lower environmental impact compared to its halogenated counterparts. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, a rigorous framework for quantifying its Lewis acidity. We present a detailed protocol for determining its Acceptor Number using the Gutmann-Beckett method, offering a quantitative metric for its electrophilic character. Furthermore, we explore its catalytic utility in cornerstone organic transformations, including Friedel-Crafts alkylations and cycloaddition reactions. By contextualizing its reactivity against more established copper(II) catalysts, this guide serves as a foundational resource for chemists seeking to leverage the unique attributes of copper(II) methanesulfonate in synthesis and drug development.

Introduction: The Context of Copper Lewis Acids in Catalysis

Lewis acids, defined as electron-pair acceptors, are indispensable tools in modern organic synthesis, activating substrates toward nucleophilic attack and facilitating a vast array of chemical transformations.[1] Among the transition metals, copper has garnered significant attention due to its natural abundance, low toxicity, and rich redox chemistry, which allows it to catalyze reactions through both one- and two-electron pathways.[2][3][4] Copper(II) salts, in particular, are widely employed as Lewis acid catalysts.

The catalytic efficacy of a Cu(II) center is profoundly influenced by its counter-ion. Highly electronegative, weakly coordinating anions, such as trifluoromethanesulfonate (triflate, OTf⁻), render the copper center more electron-deficient and thus a more potent Lewis acid.[5] Copper(II) triflate is a powerful and versatile catalyst for reactions like Diels-Alder cycloadditions and Friedel-Crafts reactions.[5][6] However, triflic acid and its derivatives can present environmental and cost challenges.[7]

This backdrop motivates the exploration of copper(II) methanesulfonate (Cu(OMs)₂). Methanesulfonic acid (MSA) is a strong, non-oxidizing organic acid that is considered a greener alternative to many traditional acids, and its metal salts often exhibit high solubility in a range of solvents.[7][8][9] Understanding the Lewis acidity of Cu(OMs)₂ is therefore crucial for its rational deployment as a potentially milder, more economical, and sustainable catalyst.

Synthesis and Physicochemical Profile

Copper(II) methanesulfonate is typically synthesized via a straightforward acid-base neutralization reaction. This method is robust and easily scalable for laboratory use.

Synthesis Protocol: From Copper(II) Carbonate A common and efficient method involves the reaction of methanesulfonic acid with a basic copper salt like copper(II) carbonate.[10]

  • Reaction Setup: To a stirred suspension of copper(II) carbonate (1.0 eq) in deionized water, slowly add methanesulfonic acid (2.0 eq) at room temperature.

  • Execution: Effervescence (CO₂ evolution) will be observed. Continue stirring until the solid has completely dissolved, resulting in a clear, blue solution.

  • Work-up: The resulting solution of copper(II) methanesulfonate can be used directly or concentrated under reduced pressure to yield the hydrated solid salt.

The methanesulfonate anion typically binds to the Cu(II) center through a single oxygen atom, influencing the electronic properties of the metal center.[10] The resulting salt is highly soluble in water and polar organic solvents, a property that distinguishes it from less soluble salts like copper sulfate.[8][9]

Quantifying Lewis Acidity: The Gutmann-Beckett Method

To rationally apply a Lewis acid catalyst, its strength must be quantified. While multiple methods exist, the Gutmann-Beckett method is a convenient and widely adopted technique based on ³¹P NMR spectroscopy.[11][12] It measures the effective Lewis acidity (eLA), which reflects the effect of the Lewis acid on a probe molecule.[1][13]

The Principle: The method uses triethylphosphine oxide (Et₃PO) as a Lewis basic probe. The lone pair on the oxygen atom of Et₃PO coordinates to a Lewis acid. This interaction withdraws electron density from the phosphorus atom, causing it to become deshielded. This deshielding is observed as a downfield shift (Δδ) in the ³¹P NMR spectrum.[11][12] The magnitude of this chemical shift change is used to calculate the Acceptor Number (AN), a quantitative measure of Lewis acidity.[11]

The Acceptor Number is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct and 41.0 ppm is the reference chemical shift of Et₃PO in the non-coordinating solvent hexane.[11]

Experimental Protocol: Determination of the Acceptor Number for Cu(OMs)₂

Objective: To quantitatively measure the Lewis acidity of Copper(II) Methanesulfonate using ³¹P NMR spectroscopy.

Materials:

  • Copper(II) Methanesulfonate, anhydrous

  • Triethylphosphine oxide (Et₃PO)

  • Deuterated dichloromethane (CD₂Cl₂), anhydrous

  • NMR tubes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Et₃PO in CD₂Cl₂ (e.g., 0.05 M).

  • Sample Preparation: In a clean, dry NMR tube, dissolve a precise amount of Copper(II) Methanesulfonate (1.0 eq) in a known volume of the Et₃PO stock solution. Ensure the solution is homogeneous. Causality Note: The use of an anhydrous, weakly coordinating solvent like CD₂Cl₂ is crucial to ensure that the observed chemical shift change is due to the interaction with the Lewis acid and not the solvent.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum of the sample. Use a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Data Analysis: Determine the chemical shift (δ) of the coordinated Et₃PO peak. Calculate the Acceptor Number (AN) using the formula provided above. Self-Validation: The sharpness of the resulting peak is an indicator of a well-defined adduct in solution. Broad signals may suggest an equilibrium between multiple species or paramagnetic broadening from the Cu(II) center, which may require specialized NMR techniques or lower temperatures to resolve.

Workflow for Gutmann-Beckett Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis A Prepare Et3PO Stock Solution (in CD2Cl2) B Dissolve Cu(OMs)2 (1.0 eq) in Et3PO Solution A->B C Transfer to NMR Tube B->C D Acquire 31P NMR Spectrum C->D E Identify δ(sample) of Et3PO-Cu(OMs)2 Adduct D->E F Calculate Acceptor Number: AN = 2.21 * (δ(sample) - 41.0) E->F Result Quantitative Lewis Acidity (AN) F->Result

Caption: Workflow for determining the Lewis acidity via the Gutmann-Beckett method.

Comparative Lewis Acidity Data

While direct experimental data for Cu(OMs)₂ is not broadly published, we can place it in context with other common Lewis acids. The Lewis acidity is expected to be attenuated compared to Cu(OTf)₂ due to the lower electron-withdrawing ability of the methyl group versus the trifluoromethyl group.

Lewis AcidCounter-AnionExpected Relative Lewis AcidityCommon Applications
Cu(OTf)₂ TriflateVery StrongDiels-Alder, Friedel-Crafts, Ene Reactions[5][14]
Cu(OMs)₂ Methanesulfonate Strong Esterification, Friedel-Crafts, Cycloadditions [15]
CuCl₂ ChlorideModerateOxidations, C-C Couplings
Cu(OAc)₂ AcetateMildC-H Activation, Coupling Reactions

Applications in Lewis Acid-Catalyzed Synthesis

The moderate-to-strong Lewis acidity of copper(II) methanesulfonate makes it a suitable catalyst for a variety of organic transformations that rely on the activation of electrophiles.

A. Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a fundamental C-C bond-forming process. Copper(II) catalysts, often in conjunction with chiral ligands for asymmetric variants, are effective in promoting the alkylation of electron-rich arenes and heterocycles with activated electrophiles like α,β-unsaturated ketoesters.[16][17][18]

Mechanism: The catalytic cycle begins with the coordination of the carbonyl oxygen of the electrophile to the Lewis acidic Cu(II) center. This coordination polarizes the C=C bond, enhancing its electrophilicity and making it susceptible to nucleophilic attack by the aromatic ring. Subsequent protonolysis regenerates the aromatic system and releases the catalyst for the next cycle.

G Catalyst Cu(OMs)2 Intermediate Activated Complex [Electrophile-Cu]2+ Catalyst->Intermediate Coordination Substrate Electrophile (e.g., α,β-unsaturated ester) Substrate->Intermediate Arene Nucleophile (e.g., Indole) Product Alkylated Product Arene->Product Product->Catalyst Release Intermediate->Product Nucleophilic Attack

Caption: Catalytic cycle for a Cu(OMs)₂-catalyzed Friedel-Crafts alkylation.

B. [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acids catalyze this reaction by coordinating to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate. Copper(II) salts are well-established catalysts for this transformation.[5]

Role of Cu(OMs)₂: In a typical Diels-Alder reaction involving an α,β-unsaturated carbonyl compound as the dienophile, Cu(OMs)₂ would coordinate to the carbonyl oxygen. This activation enhances the dienophile's reactivity towards the diene, often enabling the reaction to proceed at lower temperatures and with higher selectivity than the uncatalyzed thermal process. Given its properties, Cu(OMs)₂ could be particularly useful for substrates that are sensitive to the highly acidic conditions generated by stronger Lewis acids.

Conclusion and Future Outlook

Copper(II) methanesulfonate presents itself as a highly functional and practical Lewis acid catalyst. Its key attributes include:

  • Tunable Acidity: It occupies a valuable position as a strong, but not overly aggressive, Lewis acid, making it suitable for sensitive substrates.

  • High Solubility: Its excellent solubility in various media facilitates homogeneous catalysis.[8][9]

  • Economic and Environmental Profile: As a derivative of methanesulfonic acid, it offers a more sustainable and cost-effective alternative to triflate-based systems.[7]

Future research should focus on expanding its application scope, particularly in the realm of asymmetric catalysis through the design of novel chiral ligand complexes. Its potential as a recoverable and reusable catalyst in industrial processes also warrants further investigation, capitalizing on its unique physicochemical properties.[15] By providing a robust framework for understanding and quantifying its Lewis acidity, we hope this guide empowers researchers to unlock the full potential of this versatile catalyst.

References

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  • Copper-Catalyzed Formal [4+2] Cycloaddition of Enoldiazoimides with Sulfur Ylides. NIH.
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  • Exploration of the Copper‐Catalyzed Sydnone and Sydnonimine‐Alkyne Cycloaddition Reactions by High‐Throughput Experimentation. ResearchGate.
  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI.
  • C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Carbonyl-Ene Reactions with Glyoxylate and P.
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. PubMed Central.
  • Copper Methanesulfonate | C2H6CuO6S2 | CID 11196097. NIH.
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Fundamental electrochemical behavior of copper methane sulfonate electrolytes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Electrochemical Behavior of Copper Methane Sulfonate Electrolytes

Abstract

This compound (CMS) electrolytes have emerged as a superior alternative to traditional copper sulfate baths, particularly for advanced applications in microelectronics fabrication such as through-silicon via (TSV) and damascene interconnects.[1] This is attributed to their higher copper ion solubility, enhanced conductivity, and reduced corrosivity towards seed layers.[1][2][3] This guide provides a comprehensive analysis of the core electrochemical principles governing CMS systems. We will delve into the thermodynamics and kinetics of copper deposition, the critical role of methane sulfonic acid (MSA) as a supporting electrolyte, and the complex, synergistic interplay of organic additives—suppressors, accelerators, and levelers—that control the deposition process. Furthermore, this document furnishes detailed, field-proven experimental protocols for key electrochemical characterization techniques, including Cyclic Voltammetry (CV), Chronoamperometry (CA), and Electrochemical Impedance Spectroscopy (EIS), to empower researchers and scientists with the practical knowledge required for electrolyte optimization and process control.

Introduction: The Ascendancy of Methane Sulfonate Electrolytes

For decades, acidic copper sulfate (CuSO₄) has been the workhorse of the electroplating industry. However, the relentless drive towards miniaturization in electronics, particularly in printed circuit boards (PCBs) and semiconductor packaging, has exposed the limitations of sulfate-based systems.[2] The manufacturing of high-aspect-ratio features demands electrolytes capable of high-speed, void-free filling, a challenge where CMS electrolytes excel.

The primary advantages of CMS over traditional sulfate electrolytes include:

  • Higher Copper Ion Solubility: Methane sulfonic acid (MSA) allows for significantly higher concentrations of dissolved copper, enabling operation at higher current densities for increased throughput.[1][4]

  • Reduced Corrosivity: CMS electrolytes are less corrosive to the copper seed layers commonly used in microfabrication, which is crucial for maintaining the integrity of fine features.[3]

  • Environmental Considerations: MSA is biodegradable and considered more environmentally friendly than sulfuric acid.[1]

These characteristics make CMS the electrolyte of choice for demanding applications requiring precise control over deposit morphology and properties.[1]

Core Electrochemical Principles

The electrodeposition of copper from a CMS bath is a multifaceted process governed by thermodynamics, kinetics, and mass transport. The fundamental reaction is the two-electron reduction of cupric ions (Cu²⁺) to solid copper (Cu⁰) at the cathode surface.

2.1 Kinetics of Copper Deposition The reduction of Cu²⁺ is generally accepted to occur in a two-step mechanism:

  • Cu²⁺ + e⁻ → Cu⁺ (fast)

  • Cu⁺ + e⁻ → Cu⁰ (slow, rate-determining step)

The kinetics of this process can be described by the Butler-Volmer equation, which relates the current density to the electrochemical potential. Key kinetic parameters, such as the exchange current density (j₀) and the cathodic transfer coefficient (αc), can be determined experimentally using techniques like linear sweep voltammetry.[4][5][6] These parameters provide a quantitative measure of the reaction rate at equilibrium and its sensitivity to changes in potential, respectively. Studies have shown that the overpotential for copper deposition is significantly lower in MSA baths compared to sulfuric acid baths, indicating more facile kinetics.[1]

2.2 Mass Transport The rate of copper deposition can be limited by the transport of Cu²⁺ ions from the bulk electrolyte to the cathode surface. This transport occurs via three mechanisms:

  • Diffusion: Movement of ions due to a concentration gradient.

  • Migration: Movement of ions under the influence of an electric field.

  • Convection: Movement of ions due to bulk fluid motion (e.g., stirring or electrode rotation).

At high overpotentials, the reaction rate becomes so fast that it consumes ions more quickly than they can be supplied, leading to a mass-transport-limited current density (jL). Understanding and controlling mass transport is critical, especially in high-aspect-ratio features where diffusion plays a dominant role.[1] The diffusion coefficient for Cu²⁺ in an MSA bath has been measured to be approximately 6.82 x 10⁻⁶ cm²/s.[1]

The Intricate Role of Organic Additives

Achieving void-free, "bottom-up" filling of microscopic features is impossible without a carefully balanced combination of organic additives. These molecules adsorb onto the electrode surface and locally modify the deposition rate.

Suppressors: The Inhibiting Layer

Suppressors are typically large polymer molecules, with polyethylene glycol (PEG) being the most common. They adsorb on the copper surface, forming a blocking layer that inhibits the reduction of copper ions.[7] A key difference between sulfate and MSA systems lies in the role of chloride ions (Cl⁻) in suppressor function. In sulfuric acid, Cl⁻ is essential for the strong adsorption of PEG.[7] However, in MSA electrolytes, PEG can adsorb and suppress deposition even in the absence of Cl⁻.[7][8] This unique behavior is thought to be related to interactions with the methanesulfonate radical.[7][8]

Accelerators: The Counteracting Force

Accelerators, also known as brighteners, are typically sulfur-containing organic compounds like bis(3-sulfopropyl) disulfide (SPS).[9] They counteract the effect of the suppressor film. Accelerators compete with the suppressor for surface sites and, once adsorbed, catalyze the copper deposition reaction, thereby increasing the local plating rate.[1][10] This competitive adsorption is the cornerstone of superconformal filling, where accelerators accumulate at the bottom of a feature, leading to the desired "bottom-up" growth.

Levelers: Ensuring Planarity

Levelers are compounds, often containing nitrogen, that prevent excessive buildup of copper on protruding areas and corners.[11][12][13] They function by adsorbing preferentially at sites with high mass transport (high current density), effectively suppressing deposition at these locations to ensure a smooth, planar final surface.[14] The synergistic action of levelers with suppressors is crucial for achieving the planarity required in semiconductor manufacturing.[12]

The Complex Influence of Chloride Ions (Cl⁻)

The role of chloride in CMS electrolytes is more complex than in sulfate baths. While not strictly necessary for PEG adsorption, its presence significantly alters the electrochemical behavior. Some studies suggest that at certain concentrations, chloride can disrupt the adsorbed PEG layer, reducing its inhibiting effect.[7][8] Conversely, other research indicates that chloride ions can form a "chloride bridge" that catalyzes the reduction of copper, accelerating deposition.[4][8] This dual nature means that chloride concentration must be meticulously controlled to achieve a stable and predictable plating process.

Experimental Characterization Protocols

To investigate and optimize a CMS electrolyte, a systematic approach using various electrochemical techniques is required. The following protocols are designed to be self-validating, providing a comprehensive understanding of the electrolyte's behavior.

Workflow for Electrochemical Analysis

The characterization process follows a logical progression from broad screening to detailed kinetic and mechanistic analysis.

G cluster_0 Iterative Optimization A Electrolyte Formulation B Cyclic Voltammetry (CV) - Redox Behavior - Additive Screening A->B Initial Screening C Rotating Disk Electrode (RDE) - Separate Kinetics from  Mass Transport B->C Kinetic Analysis D Chronoamperometry (CA) - Nucleation & Growth - Diffusion Coefficient B->D Nucleation Study G Optimized Electrolyte B->G E Electrochemical Impedance Spectroscopy (EIS) - Charge Transfer Resistance - Surface Film Analysis C->E Mechanistic Insight D->E F Deposit Morphology (SEM/AFM) E->F Correlate with Structure F->G

Caption: Logical workflow for comprehensive electrochemical characterization.

Protocol: Cyclic Voltammetry (CV)
  • Objective: To perform a qualitative and semi-quantitative analysis of the redox processes, evaluate the effectiveness of additives, and determine potential ranges for deposition and stripping.

  • Materials & Equipment:

    • Potentiostat/Galvanostat

    • Three-electrode cell (Working Electrode: Pt or Glassy Carbon RDE; Counter Electrode: Platinum mesh; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode)

    • Nitrogen (N₂) or Argon (Ar) gas for deaeration

    • CMS base electrolyte and stock solutions of additives

  • Procedure:

    • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

    • Deaeration: Sparge the electrolyte with N₂ or Ar for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gas blanket over the solution during the experiment.

    • Open Circuit Potential (OCP): Measure the OCP for 60-120 seconds to ensure a stable starting potential.

    • Voltammetric Scan:

      • Start the potential sweep from a value slightly positive of the OCP (e.g., OCP + 0.1 V).

      • Scan in the negative (cathodic) direction to a potential well beyond the copper deposition peak (e.g., -0.8 V vs. Ag/AgCl). The appearance of a sharp increase in current at very negative potentials indicates the hydrogen evolution reaction.[4]

      • Reverse the scan direction and sweep back to the starting potential.

      • Typical Scan Rate: 20-100 mV/s.[15]

    • Additive Analysis: Record a CV of the base electrolyte first. Then, sequentially add each additive (e.g., Cl⁻, then suppressor, then accelerator) and record a new CV after each addition to observe its specific effect on the polarization curve.

  • Interpretation:

    • Cathodic Peak: Corresponds to the reduction of Cu²⁺. A shift in this peak to more negative potentials upon adding a suppressor indicates inhibition. A shift to more positive potentials upon adding an accelerator indicates catalysis.

    • Anodic Peak: Corresponds to the stripping (dissolution) of the deposited copper.

    • Crossover Loop: The loop formed between the forward and reverse scans is characteristic of a nucleation process.[16]

Protocol: Chronoamperometry (CA)
  • Objective: To study the nucleation and growth mechanism of copper deposition and to calculate the diffusion coefficient of cupric ions.

  • Materials & Equipment: Same as for CV.

  • Procedure:

    • Cell Setup & Deaeration: Prepare the cell as described for CV.

    • Potential Step:

      • Hold the electrode at a potential where no deposition occurs (e.g., OCP) for a set time (e.g., 60 seconds) to ensure a clean surface.

      • Step the potential to a value in the mass-transport-limited region (determined from the CV).

      • Record the current as a function of time for 60-120 seconds.

  • Interpretation:

    • Nucleation: The initial part of the current-time transient provides information about the nucleation mechanism (e.g., instantaneous vs. progressive).

    • Diffusion Coefficient: For longer times, the current decay follows the Cottrell equation: I(t) = nFAD1/2C / (πt)1/2 Where: n is the number of electrons, F is Faraday's constant, A is the electrode area, D is the diffusion coefficient, and C is the bulk concentration. A plot of I vs. t-1/2 should be linear, and the diffusion coefficient D can be calculated from the slope. Chronoamperometry is a standard technique used to characterize diffusion constants of additives.[4][5][6][17]

Comparative Data and Additive Interactions

The superior performance of CMS electrolytes is evident when their key properties are compared directly with traditional sulfate baths.

Table: Comparison of Electrolyte Properties
PropertyThis compoundCopper SulfateRationale & Causality
Cu²⁺ Solubility High (>125 g/L)Moderate (~60 g/L)The methanesulfonate anion has a less disruptive effect on the water structure, allowing for higher salt dissolution.
Conductivity HighModerateMSA is a strong acid with high ionic mobility, contributing to better overall electrolyte conductivity.
Operating Current Density High (up to 10 A/dm²)Lower (typically 2-4 A/dm²)A direct consequence of higher Cu²⁺ solubility and conductivity, allowing for faster deposition rates.[4]
Corrosivity to Cu Seed LowHighSulfuric acid is a more aggressive oxidizing agent than MSA, leading to greater chemical attack on the seed layer.[3]
PEG-Cl⁻ Synergy Complex; PEG can function without Cl⁻Strong; Cl⁻ is required for effective PEG adsorptionThe interaction in MSA is mediated by the methanesulfonate anion itself, altering the surface chemistry.[7][18]
Visualization: Additive Action in a Microvia

The coordinated action of additives is what enables the defect-free filling of high-aspect-ratio features.

Sources

Methodological & Application

Application Notes and Protocols: Exploring Copper(II) Methane Sulfonate as a Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Copper(II) Methane Sulfonate in Cross-Coupling Reactions

In the vast landscape of synthetic organic chemistry, the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds through cross-coupling reactions stands as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2] While palladium-catalyzed systems, such as the Buchwald-Hartwig amination, have been transformative, there is a continuous drive towards more economical and sustainable catalytic systems.[2][3][4][5] Copper, being more abundant and less expensive than palladium, has emerged as a highly attractive alternative.[6][7]

Historically, copper-mediated cross-coupling reactions, like the Ullmann condensation, required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[8][9][10] However, the development of ligand-assisted copper catalysis has enabled many of these transformations to proceed under significantly milder conditions with catalytic amounts of the copper source.[6][11]

This guide focuses on the potential application of copper(II) methane sulfonate (Cu(CH₃SO₃)₂) as a catalyst in cross-coupling reactions. While traditional copper sources like copper(I) iodide (CuI), copper(II) acetate (Cu(OAc)₂), and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) are more commonly cited, copper(II) methane sulfonate presents several intriguing properties that warrant investigation.[3][12][13] Methanesulfonic acid is a non-oxidizing, strong acid with a non-coordinating anion, and its metal salts often exhibit high solubility in a range of solvents and are known to be effective Lewis acid catalysts in other transformations.[14][15] These characteristics suggest that copper(II) methane sulfonate could offer unique reactivity or improved performance in cross-coupling reactions.

These application notes will provide a theoretical framework and adaptable protocols for researchers interested in exploring the utility of copper(II) methane sulfonate in two of the most prominent copper-catalyzed cross-coupling reactions: the Chan-Lam C-N/C-O coupling and the Ullmann-type C-S coupling.

Mechanistic Considerations in Copper-Catalyzed Cross-Coupling Reactions

A fundamental understanding of the reaction mechanisms is crucial for protocol development and optimization. While the precise mechanisms can be complex and are still a subject of ongoing research, generally accepted catalytic cycles for the Chan-Lam and Ullmann-type reactions provide a valuable roadmap.[16][17][18][19][20]

The Chan-Lam Coupling

The Chan-Lam coupling typically involves the reaction of an aryl boronic acid with an amine or an alcohol to form a C-N or C-O bond, respectively.[19][20][21] A key advantage of this reaction is that it can often be performed under aerobic conditions at room temperature.[20] The proposed catalytic cycle is depicted below:

Chan_Lam_Mechanism cluster_transmetalation Transmetalation cluster_oxidation_coordination Coordination & Oxidation cluster_reductive_elimination Reductive Elimination CuII Cu(II) CuII_Ar Ar-Cu(II) CuII->CuII_Ar ArB(OH)₂ CuIII_intermediate Ar-Cu(III)(Nu)(L) CuII_Ar->CuIII_intermediate Nu-H (Amine/Alcohol) Base CuI Cu(I) CuIII_intermediate->CuI Ar-Nu CuI->CuII O₂ (Air) Ullmann_Mechanism cluster_coordination Nucleophile Coordination cluster_oxidative_addition Oxidative Addition CuI_Nu Cu(I)-Nu CuIII_intermediate Ar-Cu(III)(Nu)(X) CuI_Nu->CuIII_intermediate Ar-X CuI_X Cu(I)-X CuIII_intermediate->CuI_X Ar-Nu CuI_X->CuI_Nu Nu-H Base

Caption: Proposed Catalytic Cycle for the Ullmann-Type Coupling.

The key steps in this cycle are generally considered to be:

  • Nucleophile Coordination: The nucleophile (e.g., a thiolate) displaces the counter-ion on the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The final product is formed via reductive elimination, regenerating the Cu(I) catalyst.

Properties of Copper(II) Methane Sulfonate

PropertyValue/DescriptionPotential Advantage in Cross-Coupling
Formula C₂H₆CuO₆S₂ [22]N/A
CAS Number 54253-62-2 [23]N/A
Solubility High solubility in aqueous solutions and polar organic solvents. [24][25]May allow for a wider range of reaction solvents and potentially lower reaction temperatures. Could lead to more homogeneous reaction mixtures, improving reproducibility.
Anion Methane sulfonate (CH₃SO₃⁻)Non-coordinating anion may lead to a more Lewis acidic and catalytically active copper center.
Stability Generally stable under air and moisture.Easier to handle and store compared to some air-sensitive Cu(I) salts.

Experimental Protocols

The following protocols are provided as a starting point for investigation. It is highly recommended to perform initial small-scale test reactions to determine the optimal conditions for a specific substrate combination.

Protocol 1: Chan-Lam C-N Coupling of an Aryl Boronic Acid with an Amine

This protocol is adapted from established procedures using other copper salts and is a suggested starting point for using copper(II) methane sulfonate. [12][26][27] Workflow Diagram:

Protocol_1_Workflow start Start reagents Combine aryl boronic acid, amine, base, and solvent in a reaction vessel. start->reagents catalyst Add Copper(II) Methane Sulfonate. reagents->catalyst reaction Stir at specified temperature (e.g., room temp to 80 °C) under an air atmosphere. catalyst->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Quench the reaction. Perform aqueous workup. monitoring->workup Upon completion purification Purify the crude product by column chromatography. workup->purification end End purification->end

Caption: General workflow for Chan-Lam C-N coupling.

Materials:

  • Aryl boronic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Copper(II) methane sulfonate (0.1 mmol, 10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like pyridine) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Methanol, Dioxane, or Toluene) (5 mL)

  • Reaction vessel (e.g., round-bottom flask or vial with a stir bar)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To the reaction vessel, add the aryl boronic acid (1.0 equiv), amine (1.2 equiv), and base (2.0 equiv).

  • Add the solvent (5 mL) and stir to dissolve or suspend the reagents.

  • Add the copper(II) methane sulfonate (10 mol%).

  • Stir the reaction mixture vigorously at the desired temperature (start with room temperature and screen higher temperatures, e.g., 50-80 °C, if necessary). The reaction should be open to the air or have a balloon of air attached.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Notes:

  • Catalyst Loading: The optimal catalyst loading may vary. Screen from 5 mol% to 20 mol%.

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases such as pyridine or triethylamine may be beneficial for certain substrates.

  • Solvent: The high solubility of copper(II) methane sulfonate may allow for the use of a wider variety of solvents. Screen polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., toluene).

  • Temperature: While many Chan-Lam couplings proceed at room temperature, heating may be required for less reactive substrates.

Protocol 2: Ullmann-Type C-S Coupling of an Aryl Halide with a Thiol

This protocol is a starting point for investigating copper(II) methane sulfonate in C-S bond formation, traditionally catalyzed by Cu(I) salts. [28]Given that Cu(II) can be reduced in situ, it is plausible that copper(II) methane sulfonate could serve as a pre-catalyst.

Workflow Diagram:

Protocol_2_Workflow start Start reagents Combine aryl halide, thiol, base, and solvent in a Schlenk tube under inert gas. start->reagents catalyst Add Copper(II) Methane Sulfonate and ligand (if used). reagents->catalyst reaction Heat the reaction mixture at the specified temperature (e.g., 80-120 °C). catalyst->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Cool to room temperature. Perform aqueous workup. monitoring->workup Upon completion purification Purify the crude product by column chromatography. workup->purification end End purification->end

Caption: General workflow for Ullmann-type C-S coupling.

Materials:

  • Aryl halide (iodides and bromides are typically more reactive) (1.0 mmol, 1.0 equiv)

  • Thiol (1.2 mmol, 1.2 equiv)

  • Copper(II) methane sulfonate (0.1 mmol, 10 mol%)

  • Ligand (optional, e.g., L-proline, a diamine) (0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF, DMSO, or Toluene) (5 mL)

  • Schlenk tube or other vessel suitable for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 equiv), thiol (1.2 equiv), and base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the copper(II) methane sulfonate (10 mol%) and the ligand (if used) under a positive pressure of inert gas.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Notes:

  • Inert Atmosphere: Unlike the Chan-Lam coupling, Ullmann-type reactions often benefit from an inert atmosphere to prevent the oxidation of the thiol and potential side reactions.

  • Ligand Screening: The addition of a ligand can be crucial for catalytic activity. Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine are good starting points.

  • Aryl Halide Reactivity: The reactivity of the aryl halide generally follows the trend I > Br > Cl. Higher temperatures and more electron-rich ligands may be necessary for less reactive halides.

  • In Situ Reduction: It is possible that the Cu(II) methane sulfonate is reduced to a Cu(I) species in situ by the thiol or another component in the reaction mixture.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion - Catalyst is inactive.- Temperature is too low.- Incorrect base or solvent.- Increase catalyst loading.- Screen higher temperatures.- Screen a variety of bases and solvents.- For Ullmann-type reactions, add a ligand.
Formation of side products - Homocoupling of the aryl boronic acid or aryl halide.- Oxidation of the nucleophile.- Lower the reaction temperature.- Use an inert atmosphere (especially for thiols).- Adjust the stoichiometry of the reactants.
Difficulty in product isolation - Product is highly polar.- Emulsion formation during workup.- Use a more polar eluent system for chromatography.- Break emulsions by adding brine or filtering through Celite.

Conclusion

Copper(II) methane sulfonate represents an under-explored yet potentially valuable catalyst for cross-coupling reactions. Its high solubility and the non-coordinating nature of its anion are properties that could be leveraged to develop novel and efficient synthetic methodologies. The protocols and insights provided in this guide are intended to serve as a comprehensive starting point for researchers and drug development professionals to investigate the utility of this promising catalyst in their own work. Through systematic optimization, copper(II) methane sulfonate may prove to be a powerful addition to the synthetic chemist's toolbox for the construction of vital C-N, C-O, and C-S bonds.

References

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  • (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • (n.d.). Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. Beilstein Journals.
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  • (2021, March 4). Buchwald-Hartwig and Ullmann amination reactions. YouTube.
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  • Willis, M. C. (n.d.). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. PMC - NIH.
  • Cantat, T. (n.d.). (PDF) A Copper(I)‐Catalyzed Sulfonylative Hiyama Cross‐Coupling. ResearchGate.
  • (2025, August 7). Copper-Mediated Cross-Coupling Reactions. Edited by Gwilherm Evano and Nicolas Blanchard. ResearchGate.
  • Al-Harrasi, A. (n.d.). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • Cantat, T. (2021, December 23). A Copper(I)-Catalyzed Sulfonylative Hiyama Cross-Coupling. PubMed.
  • (n.d.). JP2011184343A - Method for producing organic copper (ii) sulfonate. Google Patents.
  • (2025, August 5). MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. Request PDF.
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  • Bolm, C. (n.d.). Copper-catalyzed C-N cross-coupling of sulfondiimines with boronic acids. PubMed.
  • (n.d.). Sulfonato-diketimine Copper(II) Complexes: Synthesis and Application as Catalysts in Chan–Evans–Lam Couplings. Request PDF.
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Application of Copper Methanesulfonate in Printed Circuit Board Fabrication: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of copper methanesulfonate (CMS) in the fabrication of printed circuit boards (PCBs). It is intended for researchers, scientists, and professionals in the electronics manufacturing and chemical industries. This document delves into the underlying principles, practical applications, and detailed protocols for utilizing CMS-based electrolytes for high-performance copper electroplating.

Introduction: The Ascendancy of Copper Methanesulfonate in PCB Electroplating

The relentless drive towards miniaturization and increased functionality in electronic devices has placed stringent demands on printed circuit board fabrication. A critical step in this process is the electrodeposition of copper to create conductive pathways, including traces, through-holes, and microvias.[1][2] For decades, acid copper sulfate baths have been the industry standard. However, the emergence of high-density interconnect (HDI) and high aspect ratio (HAR) features necessitates electrolytes with superior performance characteristics.

Copper methanesulfonate (CH₃SO₃)₂Cu, has gained significant traction as a high-performance alternative to traditional copper sulfate electrolytes.[3] The primary advantages of CMS-based systems stem from the high solubility of copper methanesulfonate, which allows for the formulation of baths with higher copper ion concentrations.[3][4] This, in turn, enables higher plating rates and current densities, which are crucial for enhancing manufacturing throughput.[3][5][6] Furthermore, methanesulfonic acid (MSA) is a non-oxidizing acid, and the electrolyte generally produces less sludge compared to sulfate-based systems, leading to longer bath life and reduced maintenance.[7][8]

Core Principles and Advantages of CMS-Based Electroplating

The enhanced performance of copper methanesulfonate electrolytes can be attributed to several key factors:

  • High Copper Solubility: MSA-based electrolytes can support significantly higher concentrations of copper ions compared to sulfuric acid-based baths.[4] This allows for operation at higher current densities without depletion of copper ions at the cathode surface, facilitating faster plating speeds.[5][6]

  • Improved Throwing Power: With optimized additive packages, CMS baths can achieve excellent throwing power, ensuring uniform copper deposition within high aspect ratio through-holes and blind microvias.[9] This is critical for creating reliable interlayer connections in complex, multilayer PCBs.

  • Fine-Grained Deposits: CMS electrolytes, in conjunction with appropriate additives, promote the formation of fine-grained, smooth, and ductile copper deposits.[10] These properties are essential for the mechanical integrity and electrical performance of the circuitry, especially in applications subjected to thermal stress.

  • Environmental and Safety Profile: Methanesulfonic acid is considered to be more environmentally friendly than some other acids used in electroplating.[11] While still a corrosive chemical requiring careful handling, it is readily biodegradable.

Key Applications in PCB Fabrication

The unique properties of copper methanesulfonate electrolytes make them particularly well-suited for advanced PCB manufacturing processes:

  • High Aspect Ratio Through-Hole Plating: The ability to achieve uniform plating deep within narrow through-holes is a primary application. The high throwing power of CMS baths ensures consistent copper thickness along the entire barrel of the hole, preventing defects like "dog-boning" (excessive copper at the hole entrance).[1][12]

  • Blind Microvia Filling: In HDI and IC substrate fabrication, blind microvias are essential for creating dense interconnections. CMS electrolytes are highly effective for "bottom-up" filling of these microvias, creating solid copper interconnects that enhance both electrical and thermal performance.[13][14][15]

  • High-Speed Plating: For applications where throughput is a critical factor, the ability of CMS baths to operate at high current densities allows for significantly reduced plating times compared to traditional sulfate baths.[6]

  • Pattern Plating: The fine-grained and level deposits produced by CMS electrolytes are ideal for defining fine-line circuitry in pattern plating processes, ensuring sharp and well-defined conductor traces.

Experimental Protocols

Bath Composition and Preparation

The formulation of a copper methanesulfonate plating bath is critical to achieving the desired deposit properties. The following table provides a typical composition for a CMS bath suitable for PCB through-hole and microvia plating.

ComponentConcentrationPurpose
Copper Methanesulfonate100 - 150 g/LSource of copper ions
Methanesulfonic Acid10 - 50 g/LProvides conductivity and maintains low pH
Chloride Ions (as HCl)50 - 100 ppmEssential for the function of organic additives
Organic AdditivesVariesSee Section 4.2

Protocol for Bath Preparation:

  • Fill a clean plating tank with deionized (DI) water to approximately 75% of the final volume.

  • Slowly add the required amount of methanesulfonic acid to the DI water with constant agitation. Caution: Always add acid to water, never the other way around.

  • Add the copper methanesulfonate salt and continue to agitate until it is completely dissolved.

  • Add the chloride ions from a stock solution of hydrochloric acid.

  • Add the proprietary organic additives as per the supplier's recommendations. These are typically added in small quantities and may require pre-dilution.

  • Bring the solution to the final volume with DI water and agitate thoroughly to ensure homogeneity.

  • Analyze the bath composition to ensure all components are within the specified ranges before use.

The Critical Role of Organic Additives

Organic additives are essential for controlling the deposition process and achieving the desired copper properties.[10][16] A typical CMS plating bath for PCBs utilizes a three-component additive system:

  • Suppressors (or Carriers): These are typically high molecular weight polymers, such as polyethylene glycol (PEG), that adsorb onto the cathode surface, creating a barrier to copper deposition.[12] This inhibition is crucial for achieving uniform plating and is a key factor in the "bottom-up" filling of microvias.

  • Accelerators (or Brighteners): These are often sulfur-containing organic molecules, such as bis(3-sulfopropyl) disulfide (SPS).[17] They counteract the effect of the suppressor and promote copper deposition, particularly in areas of high current density, leading to bright and level deposits.

  • Levelers: These are typically nitrogen-containing organic compounds that preferentially adsorb at high points on the cathode surface, inhibiting deposition in these areas and promoting it in recesses. This leads to a smoother, more uniform surface finish.[12][18]

The interplay between these additives is complex and critical for achieving void-free via filling and uniform through-hole plating.

Operating Parameters

Maintaining tight control over the operating parameters is crucial for consistent and high-quality plating results.

ParameterRangeImpact on Plating
Cathode Current Density1 - 5 A/dm²Affects plating rate and deposit morphology.[19]
Temperature20 - 30°CInfluences deposition rate and additive performance.[19]
AgitationAir sparging or mechanicalEnsures uniform ion distribution and prevents localized depletion.[19]
pH< 1.0Maintained by the methanesulfonic acid concentration.[19]

Workflow for PCB Electroplating with Copper Methanesulfonate

G cluster_0 Pre-Treatment cluster_1 Electroplating cluster_2 Post-Treatment Cleaner Cleaner/Conditioner Microetch Micro-etch Cleaner->Microetch Surface Roughening Pre_dip Pre-dip Microetch->Pre_dip Acid Activation Plating_Bath Copper Methanesulfonate Plating Bath Pre_dip->Plating_Bath Drag_out_Rinse Drag-out Rinse Plating_Bath->Drag_out_Rinse Anodes Soluble Copper Anodes Anodes->Plating_Bath Rectifier Rectifier Rectifier->Plating_Bath DC Current Anti_tarnish Anti-tarnish Drag_out_Rinse->Anti_tarnish Final_Rinse Final Rinse & Dry Anti_tarnish->Final_Rinse PCB_Out Plated PCB Panel Out Final_Rinse->PCB_Out PCB_In PCB Panel In PCB_In->Cleaner

Caption: General workflow for PCB electroplating using a copper methanesulfonate bath.

Quality Control and Troubleshooting

Consistent monitoring of the plating bath and plated product is essential for maintaining a high-yield process.

IssuePotential Cause(s)Corrective Action(s)
Poor Throwing PowerIncorrect additive balance; Low acid concentration; Insufficient agitationAnalyze and adjust additive concentrations; Analyze and adjust acid; Check and optimize agitation
Rough DepositsParticulate matter in the bath; High current density; Imbalance of brightenerContinuous filtration; Reduce current density; Analyze and adjust brightener concentration
PittingOrganic contamination; Inadequate cleaning; Dissolved gassesCarbon treat the bath; Review and optimize pre-treatment steps; Ensure proper de-gassing of the solution
Poor AdhesionInadequate surface preparation; Organic contamination of the bathOptimize micro-etch and cleaning steps; Carbon treat the bath
Burnt DepositsHigh current density; Low copper concentration; Insufficient agitationReduce current density; Analyze and replenish copper; Increase agitation

Conclusion

Copper methanesulfonate electroplating represents a significant advancement in PCB fabrication, offering higher plating speeds, superior performance in high aspect ratio features, and the ability to produce high-quality copper deposits. While the initial cost of the electrolyte may be higher than traditional sulfate-based systems, the benefits in terms of increased throughput, improved product quality, and potentially longer bath life can provide a compelling return on investment for manufacturers of advanced printed circuit boards. The successful implementation of a CMS-based process hinges on a thorough understanding of the bath chemistry, the critical role of organic additives, and diligent process control.

References

  • Highly Efficient Electroplating of (220)-oriented Nano-twinned Copper in the Methanesulfonic Copper Baths - ResearchGate. Available at: [Link]

  • CN103695973A - The electroplating method of adding Fe2+ and Fe3+ in copper interconnect methanesulfonate copper plating solution - Google Patents.
  • Highly efficient electroplating of (220)-oriented nano-twinned copper in methanesulfonic copper baths - Materials Horizons (RSC Publishing). Available at: [Link]

  • Additive-effects during plating in acid tin methanesulfonate electrolytes - ResearchGate. Available at: [Link]

  • Understanding the Chemistry: How MPS Enhances Copper Plating Quality. Available at: [Link]

  • Additives to the electrolyte for copper plating of through-holes in multilayer printed-circuit boards - Semantic Scholar. Available at: [Link]

  • US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes - Google Patents.
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  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils - MDPI. Available at: [Link]

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  • US8262894B2 - High speed copper plating bath - Google Patents.
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Application Notes & Protocols: High-Throw Through-Hole Plating Using a Copper Methane Sulfonate (MSA) Bath

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The MSA Advantage in Modern PCB Fabrication

The relentless drive for miniaturization and increased complexity in printed circuit boards (PCBs) has placed stringent demands on metallization processes, particularly for creating reliable interlayer connections through plated through-holes (PTHs). While traditional acid copper sulfate baths have been the industry workhorse, copper methane sulfonate (MSA) based electrolytes offer significant advantages for high-aspect-ratio through-hole and microvia plating. The high solubility of copper methanesulfonate allows for formulations with higher copper ion concentrations, which, combined with the electrolyte's higher conductivity, enables operation at higher current densities without compromising deposit quality.[1][2][3] This protocol provides a comprehensive guide to the principles, application, and control of an MSA-based copper electroplating bath for robust through-hole plating, tailored for researchers and fabrication professionals.

| Core Scientific Principles: The Mechanism of High-Throw Plating

Successful through-hole plating is defined by "throwing power"—the ability of the bath to deposit a uniform thickness of copper down the entire length of the hole barrel, including the center, without excessive buildup on the surface or at the hole entrance ("dog-boning"). In an MSA bath, this is achieved not just by the base electrolyte chemistry but through a sophisticated interplay of organic additives.

The fundamental reaction at the cathode is the reduction of copper ions:

Cu²⁺ + 2e⁻ → Cu(s)

However, the quality and distribution of this deposited copper are controlled by a multi-component organic additive system operating in a delicate balance.

  • Suppressors (Carriers): Typically large polymer molecules like Polyethylene Glycol (PEG), these additives adsorb onto the PCB surface, especially in areas of high hydrodynamic flow and high current density (i.e., the board surface and hole entrance).[2] This adsorption forms a blocking layer that suppresses the rate of copper deposition.

  • Accelerators (Brighteners): These are often sulfur-containing organic molecules, such as bis(3-sulfopropyl) disulfide (SPS).[4][5] Accelerators compete with the suppressor for sites on the copper surface. Inside the through-hole, where suppressor concentration is diminished due to diffusion limitations, the accelerator preferentially adsorbs and locally increases the plating rate. This competitive adsorption is the primary mechanism for achieving "bottom-up" or conformal filling.[2]

  • Levelers: Levelers are compounds, often containing nitrogen, that show mass-transport-limited adsorption.[6][7] They preferentially adsorb on protrusions and high points where the diffusion layer is thinnest, inhibiting deposition at these sites. This action prevents excessive buildup and ensures a smooth, planar surface finish, which is critical for subsequent processing steps.[6][8]

The presence of a small, controlled amount of Chloride Ions (Cl⁻) is indispensable. Chloride ions act as a crucial bridge, facilitating the co-adsorption of both the suppressor and accelerator molecules onto the copper surface, enabling their synergistic function.[9]

Diagram: Synergistic Action of Organic Additives

The following diagram illustrates the competitive and localized action of the organic additives, which is the cornerstone of achieving high throwing power in through-hole plating.

G cluster_0 PCB Surface (High Current Density) cluster_1 Through-Hole Barrel (Low Current Density) cluster_2 Overall System Surface Board Surface PTH Center of Hole Barrel Suppressor_Surface Suppressor (PEG) Adsorption Suppressor_Surface->Surface Forms blocking layer Inhibits Cu Deposition Accelerator_PTH Accelerator (SPS) Adsorption Accelerator_PTH->PTH Displaces Suppressor Accelerates Cu Deposition Leveler Leveler Adsorption Protrusion Micro-Protrusions Leveler->Protrusion Inhibits growth at high points Ensures smooth surface Chloride Chloride Ions (Cl⁻) Chloride->Suppressor_Surface Enables Co-adsorption Chloride->Accelerator_PTH Enables Co-adsorption

Caption: Mechanism of additive function in high-throw copper plating.

| Bath Formulation and Operating Parameters

Precise control over the chemical constituents and physical operating parameters of the plating bath is critical for reproducible, high-quality results. The following tables provide a typical formulation and the recommended operating conditions.

Table 1: Typical Copper MSA Bath Composition
ComponentConcentrationFunction
Copper (as Cu²⁺)30 - 60 g/LSource of copper metal for deposition.
Methane Sulfonic Acid (Free MSA)10 - 50 g/LProvides high electrolyte conductivity and maintains acidic pH.[10][11]
Chloride Ions (Cl⁻)50 - 100 mg/L (ppm)Essential co-factor for organic additive function.[9]
Suppressor (Carrier)Proprietary; vendor specifiedInhibits plating on high-current density areas.
Accelerator (Brightener)Proprietary; vendor specifiedAccelerates plating in low-current density areas.
LevelerProprietary; vendor specifiedPromotes a smooth, planar deposit.

Note: Organic additive concentrations are proprietary and should be maintained according to the supplier's technical data sheet. Analysis via Cyclic Voltammetric Stripping (CVS) is the standard method for control.[12][13]

Table 2: Recommended Operating Conditions
ParameterRangeRationale
Cathode Current Density1.5 - 3.0 A/dm² (15 - 30 ASF)Balances plating speed with deposit quality. Higher densities can reduce throwing power.[14]
Temperature25 - 35 °CAffects additive efficacy and deposit properties. Maintain within the vendor's specified range.
AgitationModerate to Vigorous (Eductor or Air)Ensures replenishment of ions and additives within the through-hole, preventing defects.
AnodesPhosphorized Copper (0.04-0.06% P)Promotes uniform anode dissolution and prevents sludge formation.
FiltrationContinuous, 1-5 µmRemoves particulate contamination that can cause roughness and pitting.

| Detailed Experimental Protocol

This protocol outlines the complete sequence for through-hole plating, from initial substrate preparation to final quality assessment.

Diagram: Through-Hole Plating Workflow

G cluster_prep Pre-Treatment Steps start Start: Drilled PCB Panel sub_prep Substrate Preparation start->sub_prep electroless Electroless Copper Deposition sub_prep->electroless Creates conductive layer clean 1. Cleaner/Conditioner electroplate Electrolytic Plating (MSA Bath) electroless->electroplate Builds up Cu thickness qc Quality Control electroplate->qc Verify specifications finish Finish: Plated PCB Panel qc->finish etch 2. Micro-Etch clean->etch catalyst 3. Catalyst (Pd/Sn) etch->catalyst accelerate 4. Accelerator catalyst->accelerate

Caption: Overall workflow for the through-hole plating process.

Part A: Substrate Preparation (Hole Wall Activation)

Objective: To prepare the non-conductive drilled hole surfaces for metallization by depositing a conductive seed layer.

  • Cleaner/Conditioner: Immerse the PCB panel in an alkaline cleaning solution for 5-7 minutes at 45-55°C. This step removes oils, fingerprints, and drilling debris.

  • Rinse: Perform a cascading deionized (DI) water rinse for 2-3 minutes.

  • Micro-Etch: Immerse in a sodium persulfate or hydrogen peroxide/sulfuric acid micro-etch solution for 1-2 minutes. This cleans and texturizes the surface copper to promote adhesion.

  • Rinse: Perform a cascading DI water rinse for 2-3 minutes.

  • Pre-Dip: Immerse in an acid pre-dip (typically hydrochloric or sulfuric acid based) for 1-2 minutes to protect the subsequent catalyst bath.

  • Catalyst: Immerse in a Palladium/Tin (Pd/Sn) colloidal catalyst solution for 4-6 minutes. This step adsorbs catalyst particles onto the epoxy/glass of the hole wall.

  • Rinse: Perform a cascading DI water rinse for 2-3 minutes.

  • Accelerator: Immerse in an accelerator solution for 3-5 minutes to remove the protective tin shell from the catalyst particles, exposing the active palladium sites.

  • Rinse: Perform a cascading DI water rinse for 2-3 minutes.

Part B: Electroless Copper Deposition

Objective: To deposit a thin (0.5 - 1.5 µm), continuous, and conductive copper layer over the entire panel, including the activated hole walls.

  • Electroless Copper Bath: Immerse the panel in the electroless copper bath for 15-25 minutes at the vendor-specified temperature. This is an autocatalytic process that deposits copper onto the palladium sites.[15]

  • Rinse: Perform a final series of cascading DI water rinses for 3-5 minutes.

  • Acid Dip: Briefly dip in 10% sulfuric acid to neutralize any alkaline residues.

  • Rinse & Dry: Rinse thoroughly with DI water and dry with clean, filtered air. The panel is now ready for electrolytic plating.

Part C: Electrolytic Through-Hole Plating

Objective: To build up a robust copper layer of specified thickness (typically 20-25 µm) on the surface and through the holes.

  • Load Panel: Secure the panel onto a plating rack, ensuring firm electrical contact.

  • Acid Cleaner: Immerse in an acid cleaner for 1-2 minutes to remove any light oxides or handling soils.

  • Rinse: DI water rinse for 1-2 minutes.

  • Micro-Etch: Perform a brief micro-etch (30-60 seconds) to reactivate the copper surface.

  • Rinse: DI water rinse for 1-2 minutes.

  • Enter Plating Bath: Introduce the rack into the Copper MSA plating bath.

  • Apply Current: Apply the calculated DC current to achieve the target current density (e.g., 2.0 A/dm²). Plating time is calculated based on Faraday's laws of electrolysis to achieve the desired thickness (typically 60-90 minutes).

  • Post-Plating: Once the cycle is complete, turn off the rectifier, remove the rack, and proceed immediately to post-treatment.

Part D: Post-Treatment and Quality Control

Objective: To clean the plated panel and verify that the deposit meets all required specifications.

  • Drag-Out Rinse: Rinse the panel in a reclaim tank to recover plating solution.

  • DI Water Rinse: Perform a thorough cascading DI water rinse for 3-5 minutes.

  • Anti-Tarnish (Optional): Immerse in a suitable anti-tarnish solution for 1-2 minutes to prevent surface oxidation.

  • Final Rinse & Dry: Perform a final DI water rinse and dry completely using forced hot air.

  • Quality Control Checks:

    • Thickness Verification: Use X-ray fluorescence (XRF) or micro-sectioning to confirm copper thickness on the surface and within the hole. The IPC-A-600 standard provides detailed acceptability criteria for plating thickness.[16][17][18]

    • Visual Inspection: Inspect under magnification for defects such as pitting, nodules, and voids, referencing IPC-A-600 guidelines.[19]

    • Micro-section Analysis: Perform cross-sectional analysis to inspect for plating voids, barrel cracks, and inner-layer connection integrity. This is the definitive test for PTH quality.

    • Adhesion Testing: Adhesion can be evaluated using qualitative methods such as the tape test or bend test as described in the ASTM B571 standard.[20][21][22][23]

| Troubleshooting Common Plating Defects

Even with tight process control, defects can occur. The following table provides guidance on identifying and resolving common issues.[24][25][26][27]

Table 3: Troubleshooting Guide
DefectProbable Cause(s)Corrective Action(s)
Voids / Barrel Cracks 1. Incomplete hole wall activation (poor catalyst coverage).2. Debris or air bubbles trapped in the hole.3. Insufficient agitation in the plating bath.1. Verify pre-treatment bath parameters and immersion times.2. Enhance cleaning steps; ensure proper solution flow.3. Increase agitation; check eductor alignment and flow rates.
Poor Throwing Power (Thin in hole center)1. Imbalance in organic additives (low accelerator or high suppressor).2. Cathode current density is too high.3. Low copper or acid concentration.1. Analyze bath via CVS and make additions as needed.2. Reduce current density to within the recommended range.3. Perform wet chemical analysis and adjust bath composition.
"Dog-Bone" Effect (Excess plating at hole entrance)1. Suppressor concentration is too low.2. Leveler concentration is incorrect.3. Current density is too high.1. Analyze and adjust suppressor level via CVS.2. Analyze and adjust leveler concentration.3. Lower the operating current density.
Rough or Nodular Deposit 1. Particulate contamination in the plating bath.2. Organic contamination (additive breakdown).3. Anode sloughing.1. Check filtration system; replace filter cartridges.2. Perform a carbon treatment on the bath.[28]3. Verify anode bags are intact and anode phosphorus content is correct.
Poor Adhesion 1. Inadequate cleaning or micro-etching.2. Contamination in the electroless copper or plating bath.1. Review and optimize the pre-treatment cycle.2. Analyze baths for metallic or organic contaminants.

| References

  • Standard Practice for Qualitative Adhesion Testing of Metallic Coatings. ASTM International. [Link]

  • IPC A-600 – Acceptability of Printed Boards. The Electronics Group. [Link]

  • ASTM B571-23 - Standard Practice for Qualitative Adhesion Testing of Metallic Coatings. ASTM International. [Link]

  • Acceptance Criteria of IPC-A-600 in PCB Manufacturing. PCBCart. [Link]

  • ASTM B571-2018 Standard Practice for Qualitative Adhesion Testing of Metal Coatings. ASTM International. [Link]

  • Master IPC-A-600: The Definitive Guide to PCB Inspection & Acceptability. NextPCB. [Link]

  • ASTM B571 Explained: Why Adhesion Matters in Metal Plating. PAVCO. [Link]

  • ASTM B571 Adhesion Metals Coating Test Equipment. TestResources. [Link]

  • IPC-A-600 Acceptability of Printed Boards: Classes. RayPCB. [Link]

  • Understanding IPC-A-600: Acceptability Criteria for Printed Boards. ALLPCB. [Link]

  • Through silicon via filling by copper electroplating in acidic cupric methanesulfonate bath. ResearchGate. [Link]

  • Brightener and Leveller. Scribd. [Link]

  • TSV plating using copper methanesulfonate electrolyte with single component suppressor. ResearchGate. [Link]

  • Acid Copper Sulfate Plating Bath: Control of Chloride and Copper. OSTI.GOV. [Link]

  • ELECTRODEPOSITION OF COPPER FROM A METHANESULPHONATE ELECTROLYTE. Journal of Chemistry and Technologies. [Link]

  • Categories of electroplating additives and their applications. Hopax Fine Chemicals. [Link]

  • Acid copper electroplating bath composition. Google Patents.

  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1). EPTC. [Link]

  • Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. MDPI. [Link]

  • CONTROL, ANALYSIS, AND TESTING. Clarkson Laboratory & Supply Inc. [Link]

  • Autopsy of an Acid Copper Plating Bath: Dangers of Recycling. EMS Analytical Labs. [Link]

  • Leveler compound for copper plating baths. Google Patents.

  • Method for microvia filling by copper electroplating with through-silicon via technology for 3d copper interconnect at high aspect ratio. Google Patents.

  • Copper plating bath composition. European Patent Office. [Link]

  • Electroless deposition of copper from methane sulphonate complexed bath. CSIR-CECRI. [Link]

  • Troubleshooting Common Plated Through-Hole Defects: A Practical Guide. ALLPCB. [Link]

  • Effects of Brighteners in a Copper Plating Bath on Throwing Power and Thermal Reliability of Plated Through Holes. ResearchGate. [Link]

  • Leveling in Pulse Plating with Brighteners: Synergistic Effect of Frequency and Hydrodynamically Active Additives. ResearchGate. [Link]

  • Additive-effects during plating in acid tin methanesulfonate electrolytes. ResearchGate. [Link]

  • MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. ResearchGate. [Link]

  • Electrodeposition of tin, copper and tin–copper alloys from a methanesulfonic acid electrolyte containing a perfluorinated cationic surfactant. ResearchGate. [Link]

  • Electroplating of copper from alkanesulfonate electrolytes. Google Patents.

  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. MDPI. [Link]

  • Electro copper plating bath and copper plating method. Google Patents.

  • Additive for acid-copper electroplating baths to increase throwing power. Google Patents.

  • PCB Vias Filling - Conductive, Non-Conductive, and Copper-Plated Shut. Sierra Circuits. [Link]

  • Guide to Copper-Filled Vias | Process & Benefits. Millennium Circuits Limited. [Link]

  • Methane Sulfonic Acid as an Electrolyte for Tin, Lead and Tin, Lead Plating for Electronics. P2 InfoHouse. [Link]

  • Additives to the electrolyte for copper plating of through-holes in multilayer printed-circuit boards. Semantic Scholar. [Link]

  • Defects and Troubleshooting of Pattern Electroplating Copper in PCB Board. LinkedIn. [Link]

  • Copper Plating Troubleshooting Tips. Sharretts Plating Company. [Link]

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  • Troubleshooting Your Plating Process. Finishing and Coating. [Link]

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Application Note & Protocol: Formulation and Control of a High-Performance Copper Methane Sulfonate Electrolyte for Decorative Plating

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Copper electroplating is a foundational process in the decorative finishing industry, prized for its ability to impart a bright, reflective, and ductile underlayer for subsequent coatings like nickel and chromium. Historically, cyanide and sulfate-based electrolytes have been the industry standards. However, growing environmental regulations and safety concerns have driven the adoption of more benign alternatives. Methane Sulfonic Acid (MSA) based electrolytes have emerged as a superior alternative, offering significant ecological and performance advantages.[1]

The high solubility of copper methane sulfonate allows for the formulation of baths with higher metal content, enabling faster plating rates and higher current density operations compared to traditional sulfate systems.[2][3][4] Furthermore, MSA-based electrolytes are less corrosive and biodegradable, presenting a reduced environmental impact.[1]

This document provides a comprehensive guide for researchers and plating professionals on the formulation, evaluation, and maintenance of a this compound electrolyte specifically designed for high-quality, decorative applications. The protocols herein emphasize a systematic approach, linking chemical composition to functional outcomes and providing robust quality control methodologies.

Scientific Principles of the MSA Copper Electrolyte

Achieving a decorative finish—characterized by high brightness, excellent leveling, and low internal stress—is not possible with a simple solution of copper salt and acid. It requires a synergistic combination of organic additives, each performing a specific function at the cathode-solution interface.

2.1 Core Electrolyte Components

The foundation of the bath consists of the copper salt, the acid for conductivity, and chloride ions, which are essential for the function of the organic additives.

ComponentChemical FormulaFunctionTypical Concentration
Copper (II) Methane Sulfonate Cu(CH₃SO₃)₂Primary source of copper ions (Cu²⁺) for deposition.40 - 60 g/L (as Cu²⁺)
Methane Sulfonic Acid (MSA) CH₃SO₃HProvides high conductivity, ensures anode dissolution, and maintains low pH.[1][5]50 - 100 g/L
Chloride Ions (from HCl) Cl⁻Acts as a co-factor, forming a "bridge" that facilitates the adsorption of organic additives onto the copper surface.[6][7][8]50 - 100 mg/L (ppm)

2.2 The Role of Organic Additives

The brilliant and smooth appearance of the final deposit is controlled by a carefully balanced mixture of organic additives.

  • Carriers (Suppressors): These are typically high-molecular-weight polymers, such as Polyethylene Glycol (PEG). They adsorb onto the cathode surface, forming a diffusion-limiting film.[9] This film increases the cathodic polarization and suppresses the plating rate, which is crucial for preventing high-current-density "burning" and promoting a fine-grained deposit. The presence of chloride ions is critical for the effective adsorption of most carrier films.[8]

  • Brighteners: These are sulfur-containing organic molecules, such as bis-(sodium sulfopropyl)-disulfide (SPS) or 3-Mercapto-1-propanesulfonic acid (MPS).[10][11] Brighteners act as catalysts for copper deposition. They compete with the suppressor film, preferentially adsorbing at active growth sites and accelerating deposition locally. This action disrupts coarse, columnar grain growth, leading to a refined, highly reflective crystal structure.[10]

  • Levelers: Levelers are often nitrogen-containing organic compounds or specific dyes.[12][13] Their primary function is to create a microscopically smooth surface by inhibiting deposition on "peaks" or micro-protrusions of the substrate. They are more effective at higher current densities, which are naturally present on these peaks. By slowing growth on high points, they allow the "valleys" or recessed areas to be filled in more quickly, resulting in a leveled, mirror-like finish.[5][14]

G cluster_electrolyte Electrolyte Components cluster_additives Organic Additive System Cu Copper Methane Sulfonate (Cu²⁺) Cathode Cathode Surface (Substrate) Cu->Cathode Deposits as MSA Methane Sulfonic Acid (Conductivity) Cl Chloride Ions (Co-factor) Carrier Carrier (PEG) Forms Suppressor Film Cl->Carrier Enables Adsorption Carrier->Cathode Adsorbs & Suppresses Brightener Brightener (SPS) Grain Refinement Brightener->Cathode Adsorbs & Accelerates Leveler Leveler Micro-smoothing Leveler->Cathode Adsorbs & Inhibits on Peaks Deposit Bright, Leveled Copper Deposit Cathode->Deposit Results in

Caption: Interaction of electrolyte components at the cathode surface.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling acids and plating solutions. All work should be performed in a well-ventilated area or under a fume hood.

Protocol 1: Preparation of 1 L Decorative Copper MSA Electrolyte

This protocol details the preparation of a stock solution. The organic additives are typically proprietary mixtures, but representative concentrations are provided for research purposes.

Materials:

  • Deionized (DI) Water

  • Methane Sulfonic Acid (70% solution)

  • Copper (II) Carbonate (or Copper (II) Hydroxide)

  • Hydrochloric Acid (37% solution)

  • Activated Carbon

  • Organic Additives (Carrier, Brightener, Leveler solutions)

  • 1.5 L Beaker, Magnetic Stirrer, Filtration Apparatus

Methodology:

  • Start with Water: Add 600 mL of DI water to the 1.5 L beaker with a magnetic stir bar.

  • Acid Addition: Slowly and carefully add 70 mL of Methane Sulfonic Acid (70%) to the water while stirring. Caution: This reaction is exothermic.

  • Copper Salt Formation: Slowly add ~90 g of Copper (II) Carbonate to the acid solution. The solution will fizz as CO₂ is released. Continue adding until a small amount of un-dissolved carbonate remains, ensuring the acid is fully neutralized. This creates the this compound in situ.

  • Acidify the Bath: Add an additional 40 mL of Methane Sulfonic Acid (70%) to create the desired free-acid concentration. Stir until the solution is clear blue.

  • Chloride Addition: Add 2.0 mL of a 1:10 diluted HCl solution (approx. 75 mg/L or 75 ppm Cl⁻).

  • Dilute to Volume: Transfer the solution to a 1 L volumetric flask and dilute to the mark with DI water.

  • Purification: Transfer the solution back to a beaker, add 2-3 g/L of activated carbon, and stir for 1-2 hours to remove organic impurities. Filter the solution to remove the carbon.

  • Introduce Additives: Add the organic additives as per the supplier's recommendation or starting with research concentrations (e.g., Carrier: 5 mL/L, Brightener: 1 mL/L, Leveler: 0.5 mL/L). Stir for 15 minutes to ensure homogeneity.

Protocol 2: Hull Cell Evaluation for Bath Optimization

The Hull Cell is the most critical diagnostic tool for controlling a decorative plating bath.[15][16] It uses a trapezoidal cell to create a predictable current density distribution across a single test panel, simulating the entire plating range of the bath.[17]

Equipment:

  • 267 mL Hull Cell

  • Polished Brass or Steel Hull Cell Panels

  • DC Rectifier

  • Air Agitation Source (optional, but recommended for decorative baths)[18]

  • Anode (Phosphorized Copper)

Methodology:

  • Panel Preparation: Clean a polished brass Hull Cell panel by degreasing and activating with a brief acid dip. Rinse thoroughly with DI water.

  • Cell Setup: Fill the Hull Cell with 267 mL of the prepared electrolyte. Place the phosphorized copper anode in the anode slot.

  • Plating: Place the clean panel in the cathode slot. Connect the rectifier leads (positive to anode, negative to cathode).[15]

  • Apply Current: Turn on the rectifier and plate the panel at 2 Amps for 10 minutes .[19] Ensure gentle air agitation is active if used.

  • Post-Processing: After 10 minutes, turn off the rectifier, remove the panel, rinse thoroughly with DI water, and dry carefully.

  • Analysis: Examine the panel under good lighting. The appearance of the deposit at different locations corresponds to different current densities.

Caption: Workflow of a Hull Cell test from setup to panel analysis.

Protocol 3: Quantitative Deposit Analysis

While visual Hull Cell analysis is excellent for bath control, quantitative methods are required for quality assurance and research.

  • Thickness Measurement (Non-Destructive): X-Ray Fluorescence (XRF) is a rapid and non-destructive method for measuring coating thickness, conforming to ASTM B568.[20][21][22][23][24] It is ideal for routine quality control.

  • Thickness Measurement (Destructive): For ultimate accuracy and verification, cross-sectional analysis via optical microscopy is used, conforming to ASTM B487.[25][26][27][28][29] This involves cutting, mounting, and polishing the sample to measure the layer thickness directly.

Troubleshooting Guide Based on Hull Cell Analysis

The Hull Cell panel is a direct visual indicator of the health of your electrolyte. Use the following table to diagnose and correct common plating issues.[30][31][32][33]

Observation on PanelLocationProbable Cause(s)Corrective Action
Burnt, Powdery Deposit High Current Density (HCD) Edge- Low Carrier/Suppressor concentration.- Excessive Brightener.- Organic contamination.- Add Carrier in small increments.- Perform carbon treatment.
Dull or Hazy Deposit Low Current Density (LCD) Edge- Low Brightener concentration.- Metallic contamination (e.g., Zinc, Iron).- Low chloride concentration.- Add Brightener in small increments.- Perform dummy plating at low current.- Adjust chloride concentration.
Pitting / Roughness Entire Panel- Particulate matter in the bath.- Organic contamination from oils or grease.- Insufficient agitation.- Continuous filtration.- Perform a full carbon treatment.- Ensure proper air agitation.[18]
Poor Adhesion / Blistering Entire Panel- Improper substrate cleaning/activation.- Severe organic or metallic contamination.- Review and optimize pre-treatment steps.- Perform comprehensive bath purification (carbon + dummying).
No "Throw" into LCD Low Current Density (LCD) Edge- Imbalance of additives.- Incorrect free acid or copper concentration.- Analyze and adjust primary chemical components.- Optimize additive concentrations via Hull Cell testing.

Comprehensive Workflow Diagram

The following diagram illustrates the complete, self-validating workflow for formulating and maintaining the decorative copper MSA electrolyte.

G cluster_prep Phase 1: Formulation & Preparation cluster_qc Phase 2: Quality Control & Optimization cluster_prod Phase 3: Production & Maintenance Formulate 1. Define Bath Parameters (Cu, MSA, Cl, Additives) Prepare 2. Prepare 1L Test Bath (Protocol 1) Formulate->Prepare Purify 3. Carbon Treatment & Filtration Prepare->Purify HullCell 4. Run Hull Cell Test (Protocol 2) Purify->HullCell Analyze 5. Analyze Panel (Visual Inspection) HullCell->Analyze Decision Is Panel OK? Analyze->Decision Production 7. Production Plating Decision->Production Yes Adjust 6. Adjust Additives or Purify Bath Decision->Adjust No Maintenance 8. Regular Hull Cell & Chemical Analysis Production->Maintenance Maintenance->HullCell QC Check Troubleshoot 9. Troubleshoot as Needed (See Guide) Maintenance->Troubleshoot Troubleshoot->Maintenance Adjust->HullCell Re-test

Caption: A self-validating workflow for electrolyte management.

References

  • (Reserved for future reference)
  • ASTM International. (2020). Standard Test Method for Measurement of Metal and Oxide Coating Thickness by Microscopical Examination of Cross Section (Standard No. B487-20). Retrieved from [Link][25]

  • ASTM International. (2021). Standard Test Method for Measurement of Coating Thickness by X-Ray Spectrometry (Standard No. B568-98(2021)). Retrieved from [Link][20]

  • Professional Plating, Inc. (n.d.). Standard Test Method for Measurement of Coating Thickness by X-Ray Spectrometry. Retrieved from [Link][21]

  • ASTM International. (2013). Standard Test Method for Measurement of Metal and Oxide Coating Thickness by Microscopical Examination of Cross Section (Standard No. B487-85(2013)). Retrieved from [Link][26]

  • Sharretts Plating Company. (n.d.). Copper Plating Troubleshooting Tips. Retrieved from [Link][18]

  • APM Testing. (n.d.). ASTM B568 - Plating Thickness By XRF Testing Services. Retrieved from [Link][22]

  • Lir-test. (2023). ASTM B568-2014 Standard Test Method for Measurement of Coating Thickness by X-ray Spectroscopy. Retrieved from [Link][23]

  • EUROLAB. (n.d.). ASTM B487-20 Standard Test Method for Measuring Metal and Oxide Coating Thickness by Microscopic Examination of Section. Retrieved from [Link][27]

  • BSB Edge. (n.d.). ASTM B487:2024 Metal Coating Thickness Test Method. Retrieved from [Link][28]

  • Eastern Applied Research. (2017). ASTM B568 (measurement of coating thickness by XRF). Retrieved from [Link][24]

  • Think & Tinker, Ltd. (n.d.). Hull Cell Acid Copper Electrolyte Analysis. Retrieved from [Link][15]

  • Watson Grinding & Manufacturing. (n.d.). Coating Thickness ASTM B487. Retrieved from [Link][29]

  • ChemResearch Co. (2024). Copper Plating Problems (& Their Solutions). Retrieved from [Link][30]

  • RBP Chemical. (2023). Hull Cell Procedure for PCB Acid Cu Plating [Video]. YouTube. Retrieved from [Link][19]

  • Scribd. (n.d.). Metal Plating Troubleshooting Guide. Retrieved from [Link][31]

  • SMM Information & Technology Co., Ltd. (2023). Analysis and troubleshooting of common faults in bright acid copper plating: the coating is not bright in low current density area. Retrieved from [Link][32]

  • Caswell Europe. (n.d.). Copper Plating Troubleshooting. Retrieved from [Link][33]

  • Kocour Company. (n.d.). Operating Instructions for TCCG & TCACG 267 & 1000 ML Heated & Non-Heated Hull Cells. Retrieved from [Link][34]

  • Pavco. (2025). Hull Cell Test Method for Electroplating Solutions. Retrieved from [Link][16]

  • Alert Sales. (n.d.). Hull Cell. Retrieved from [Link][17]

  • Hang, T., et al. (2013). Behaviors of Chloride Ions in Methanesulfonic Acid Bath for Copper Electrodeposition of Through-Silicon-Via. Journal of The Electrochemical Society, 160(5), D164-D169. Retrieved from [Link][6]

  • G. Zangari, et al. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. Coatings, 12(3), 389. Retrieved from [Link][35]

  • Hopax Fine Chemicals. (2021). Categories of electroplating additives and their applications. Retrieved from [Link][10]

  • Google Patents. (n.d.). Leveler compound for copper plating baths. Retrieved from [5]

  • ScienceDirect. (n.d.). Investigation of poly (2-methyl imidazole co 1,4-butanediol diglycidyl ether) as a leveler for blind hole copper plating. Retrieved from [Link][12]

  • Eddings, E. G., & Ring, T. A. (1990). Brighteners in Acid Copper Plating Baths. PC FAB, 13(12), 34-36. Retrieved from [Link][11]

  • ResearchGate. (n.d.). TSV plating using copper methanesulfonate electrolyte with single component suppressor. Retrieved from [Link][36]

  • Andreeva, N.P., et al. (2025). Effect of chloride ions on the adsorption of organic additives on copper in electrolytes based on sulphuric and methanesulphonic acids. International Journal of Corrosion and Scale Inhibition, 14(2), 894-904. Retrieved from [Link][37]

  • Google Patents. (n.d.). Acid copper electroplating solutions. Retrieved from [9]

  • MDPI. (2023). Ecological Electroplating Baths and Their Application in the Tin-coating of Copper Wires Intended for Photovoltaic Cables. Retrieved from [Link][1]

  • ResearchGate. (n.d.). A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization. Retrieved from [Link][2]

  • International Journal of Corrosion and Scale Inhibition. (n.d.). Effect of chloride ions on the adsorption of organic additives on copper in electrolytes based on sulphuric and methanesulphonic acids. Retrieved from [Link][38]

  • P2 InfoHouse. (1990). Methane Sulfonic Acid as an Electrolyte for Tin, Lead and Tin, Lead Plating for Electronics. Retrieved from [Link][39]

  • Google Patents. (n.d.). Copper electroplating of printing cylinders and copper deposition method. Retrieved from [3]

  • Google Patents. (n.d.). Bright copper plating. Retrieved from [40]

  • CECRI, Karaikudi. (n.d.). Electroless deposition of copper from methane sulphonate complexed bath. Retrieved from [Link][41]

  • ResearchGate. (n.d.). Influence of Chloride Anions on the Mechanism of Copper Electrodeposition from Acidic Sulfate Electrolytes. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath. Retrieved from [Link][42]

  • Finishing.com. (n.d.). Acid Copper Plating (UBAC) brightener/additives: FAQs + Q&A Forum. Retrieved from [Link][13]

  • Google Patents. (n.d.). Electroplating of copper from alkanesulfonate electrolytes. Retrieved from [4]

  • Google Patents. (n.d.). Additive for acid-copper electroplating baths to increase throwing power. Retrieved from [43]

  • Google Patents. (n.d.). Copper plating bath formulation. Retrieved from [44]

  • Hebert, K. R. (n.d.). Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol. Retrieved from [Link][8]

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Application Note: Determination of Copper Concentration in a Methanesulfonate Bath by Iodometric Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methanesulfonic acid (MSA) based copper electroplating baths are increasingly utilized in various high-technology sectors for their high conductivity, fine grain deposits, and favorable environmental profile compared to traditional electrolytes.[1][2] The concentration of copper (II) ions is a critical parameter that directly influences plating efficiency, deposit quality, and bath stability. Routine and accurate monitoring is therefore essential for process control and to ensure consistent product quality.

This application note provides a detailed, field-proven protocol for the determination of copper concentration in acidic methanesulfonate plating baths using iodometric titration. This classic redox titration method is highly accurate and reliable for copper analysis.[3] Alternative methods, such as complexometric titration with EDTA, are also viable but may require masking agents to handle interferences from other metal ions.[4][5][6]

Principle of the Method

The iodometric determination of copper is a two-step indirect titration. The underlying principle relies on the oxidation of iodide ions (I⁻) by copper(II) ions (Cu²⁺). Although the standard electrode potentials might suggest the reaction is unfavorable, the precipitation of highly insoluble copper(I) iodide (CuI) drives the reaction to completion.[7]

Step 1: Liberation of Iodine In a slightly acidic medium (pH 4-5), an excess of potassium iodide (KI) is added to the sample. Cu²⁺ ions are reduced to Cu⁺, which immediately precipitates as white CuI, while the iodide ions are oxidized to molecular iodine (I₂).[7][8]

Reaction 1: 2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)

The amount of iodine liberated is stoichiometrically equivalent to the amount of copper(II) present in the sample.

Step 2: Titration of Iodine The liberated iodine is then immediately titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The iodine is reduced back to iodide ions, and the thiosulfate is oxidized to tetrathionate ions (S₄O₆²⁻).[7]

Reaction 2: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

The endpoint is detected using a starch indicator, which forms an intense blue-black complex with iodine.[9] The disappearance of this blue color marks the complete consumption of the liberated iodine.

Causality of Key Procedural Steps:

  • pH Control: The reaction is performed in a buffered, slightly acidic solution (pH 4-5).[7] If the pH is too low (highly acidic), the atmospheric oxidation of excess iodide is accelerated, leading to erroneously high results.[9][10] If the pH is too high, Cu²⁺ may hydrolyze and precipitate as copper hydroxide.[9] An acetic acid/acetate buffer is typically created by adding ammonia and then an excess of acetic acid.[7]

  • Role of Potassium Thiocyanate (KSCN): Near the endpoint, some liberated iodine can adsorb onto the surface of the CuI precipitate, making it unavailable for reaction with the thiosulfate and causing a sluggish, inaccurate endpoint.[10] The addition of KSCN just before the final endpoint displaces the adsorbed iodine, releasing it back into the solution for a sharp and accurate color change.[7][9][10]

Apparatus and Reagents

3.1 Apparatus

  • 50 mL Burette, Class A

  • 250 mL Iodine flasks (or conical flasks with stoppers)

  • Volumetric pipettes (1 mL, 5 mL, 10 mL), Class A

  • 100 mL Volumetric flask, Class A

  • Analytical balance (± 0.1 mg)

  • Magnetic stirrer and stir bars

3.2 Reagents

  • Sodium Thiosulfate (Na₂S₂O₃·5H₂O) , A.R. Grade

  • Potassium Iodide (KI) , A.R. Grade, free from iodate

  • Potassium Dichromate (K₂Cr₂O₇) , Primary Standard Grade

  • Starch Indicator Solution (1% w/v): Make a paste of 1 g soluble starch with a small amount of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant stirring. Cool before use. Prepare fresh daily for best results.

  • Potassium Thiocyanate (KSCN) , A.R. Grade

  • Concentrated Acetic Acid (CH₃COOH) , A.R. Grade

  • Concentrated Ammonia Solution (NH₄OH) , A.R. Grade

  • Sodium Carbonate (Na₂CO₃) , A.R. Grade

  • Deionized (DI) Water

Experimental Protocol

4.1 Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Handle copper methanesulfonate plating baths and concentrated acids/bases within a fume hood to avoid inhalation of mists or vapors.[11][13][14]

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.[12][15]

4.2 Preparation of 0.1 M Sodium Thiosulfate Titrant

  • Boil approximately 1 L of DI water for 5 minutes and allow it to cool to room temperature.

  • Weigh approximately 25 g of Na₂S₂O₃·5H₂O and dissolve it in 500 mL of the boiled DI water in a 1 L volumetric flask.[16][17]

  • Add 0.2 g of sodium carbonate (Na₂CO₃) as a stabilizer to prevent decomposition by bacteria.[16][18]

  • Dilute to the 1 L mark with the boiled DI water, stopper, and mix thoroughly. Store in a dark, well-stoppered bottle.

  • Allow the solution to stand for at least 24 hours before standardization.

4.3 Standardization of 0.1 M Sodium Thiosulfate Solution

  • Accurately weigh approximately 0.2 g of primary standard K₂Cr₂O₇ (dried at 120°C for 2 hours) into a 250 mL iodine flask.

  • Dissolve the K₂Cr₂O₇ in 100 mL of DI water.

  • Carefully add 3 g of KI and 5 mL of concentrated hydrochloric acid.[16]

  • Immediately stopper the flask, swirl gently, and let it stand in the dark for 5-10 minutes for the reaction to complete.

  • Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a pale, yellowish-green.

  • Add 3-5 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise until the blue color disappears, leaving a clear, light green solution.

  • Calculate the exact molarity of the sodium thiosulfate solution.

4.4 Titration Procedure for Copper Bath Sample

  • Pipette a 1.00 mL aliquot of the copper methanesulfonate bath sample into a 250 mL iodine flask.

  • Add approximately 50 mL of DI water.

  • Working in a fume hood, carefully add concentrated ammonia solution dropwise while swirling until the solution turns a deep blue, indicating the formation of the tetraamminecopper(II) complex.

  • Add concentrated acetic acid dropwise until the deep blue color is discharged, then add an additional 3-5 mL of acid. This neutralizes the ammonia and creates the required acidic buffer.[7]

  • Add approximately 2 g of solid potassium iodide (KI). Stopper the flask, swirl to dissolve, and let it stand in a dark place for 5 minutes to ensure the complete liberation of iodine.[7] A brownish slurry with a white precipitate (CuI) will form.

  • Begin titrating with the standardized 0.1 M sodium thiosulfate solution. Swirl the flask continuously. Titrate until the dark brown color of the iodine fades to a pale straw or mustard yellow.[19]

  • Add 5 mL of the fresh starch indicator solution. The solution will turn dark blue-black.

  • Continue titrating carefully until the blue color begins to fade.

  • Add approximately 1 g of solid potassium thiocyanate (KSCN).[7] Swirl to dissolve; the blue color may reappear or intensify as adsorbed iodine is released.

  • Continue the titration drop-by-drop until the blue color completely and permanently disappears, leaving a creamy white or pale lavender suspension.[10] This is the endpoint.

  • Record the volume of titrant used. Repeat the titration at least twice more for precision.

Calculation of Copper Concentration

The stoichiometry of the overall reaction (combining Reaction 1 and 2) shows that 2 moles of Cu²⁺ react with 2 moles of S₂O₃²⁻, resulting in a 1:1 molar ratio.

Copper (g/L) = (V × M × 63.54 × D) / S

Where:

  • V = Volume of Na₂S₂O₃ titrant used (L)

  • M = Molarity of standardized Na₂S₂O₃ solution (mol/L)

  • 63.54 = Molar mass of Copper ( g/mol )

  • D = Dilution factor (if sample was pre-diluted, otherwise D=1)

  • S = Volume of the bath sample used (L)

Data Presentation

The following table summarizes typical parameters for this analysis.

ParameterValueRationale
Sample Volume (S)1.00 mLProvides a suitable amount of analyte for titration with 0.1 M titrant.
Titrant (Na₂S₂O₃) Molarity (M)~ 0.1 mol/LStandard concentration for general analytical work.
Typical Copper Concentration20 - 60 g/LCommon range for MSA plating baths.[2]
Expected Titrant Volume (V)31.5 - 94.4 mLCalculated for a 1 mL sample based on the typical concentration range.
pH of Titration Medium4 - 5Optimal for reaction kinetics and minimizing side reactions.[7]

Troubleshooting

  • Endpoint color returns: If the blue color returns a short time after the endpoint, it indicates incomplete reaction of adsorbed iodine. Ensure sufficient KSCN was added just before the final endpoint.

  • Fading or indistinct endpoint: This can be caused by using old starch indicator, adding the starch too early in the titration, or performing the titration at an incorrect pH.[9]

  • Results are consistently high: This may be due to air oxidation of iodide. Ensure the solution is only slightly acidic and that the titration is performed without undue delay after adding KI.[10] The presence of other oxidizing agents, such as Fe³⁺, will also cause high results.[10] If iron contamination is suspected, a masking agent like ammonium bifluoride can be added before the KI.[20][21][22]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Titration cluster_analysis Analysis Sample 1. Collect Bath Sample Dilute 2. Pipette 1.00 mL Sample + 50 mL DI Water Sample->Dilute pH_Adjust 3. Adjust pH with NH4OH then CH3COOH Dilute->pH_Adjust KI_Add 4. Add 2g KI (Wait 5 min in dark) pH_Adjust->KI_Add Titre1 5. Titrate with Na2S2O3 to pale yellow KI_Add->Titre1 Starch_Add 6. Add Starch Indicator (Solution turns blue) Titre1->Starch_Add Titre2 7. Continue Titration Starch_Add->Titre2 KSCN_Add 8. Add 1g KSCN (Near endpoint) Titre2->KSCN_Add Endpoint 9. Titrate to Colorless Endpoint (Record Volume) KSCN_Add->Endpoint Calc 10. Calculate Concentration Endpoint->Calc Result Final Result (g/L Cu) Calc->Result

Caption: Workflow for Iodometric Titration of Copper.

References

  • titrations.info. (2024). Iodometric titration of copper. Retrieved from [Link]

  • ASTM International. (2017). E478-08(2017) Standard Test Methods for Chemical Analysis of Copper Alloys. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Sodium Thiosulphate. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Preparation & standardization of Sodium Thiosulphate Solution. Retrieved from [Link]

  • Zenodo. (2023). Preparation and Standardization of Sodium Thiosulfate Standard Solution. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Health and Safety Guide for Electroplating Shops. Retrieved from [Link]

  • ASTM International. (2003). E478-03 Standard Test Methods for Chemical Analysis of Copper Alloys. Retrieved from [Link]

  • Shivaji College. (n.d.). Estimation of Cu(II) using sodium thiosulphate solution (Iodometrically). Retrieved from [Link]

  • ASTM International. (1996). E62-89(1996) Standard Test Methods for Chemical Analysis of Copper and Copper Alloys (Photometric Methods). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate. Retrieved from [Link]

  • ASTM International. (1996). E62-89(1996) Standard Test Methods for Chemical Analysis of Copper and Copper Alloys (Photometric Methods). Retrieved from [Link]

  • ANSI Webstore. (1998). ASTM E53-98 Standard Test Methods for Determination of Copper in Unalloyed Copper by Gravimetry. Retrieved from [Link]

  • Pharma Dekho. (2022). SOP for preparation and standardization 0.1M sodium thiosulphate. Retrieved from [Link]

  • Studylib. (n.d.). Iodometric Copper Determination: Lab Procedure & Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Iodometric Determination of Cu in Brass. Retrieved from [Link]

  • SlideShare. (n.d.). Estimation of Copper contained in a supplied solution by iodometric method.pptx. Retrieved from [Link]

  • 911Metallurgist. (2015). Iodide Method for Copper Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US8118988B2 - Analysis of copper ion and complexing agent in copper plating baths.
  • Scribd. (n.d.). Copper by Iodometric Titration. Retrieved from [Link]

  • Scribd. (n.d.). Iodometric Determination of Copper. Retrieved from [Link]

  • Gold Plating Services. (n.d.). Copper Plating Solution SDS. Retrieved from [Link]

  • Ateneu UB. (2007). Worksheet 3: Reading on the Iodometric Titration of Copper. Retrieved from [Link]

  • ResearchGate. (2015). What is the implication of using potassium thiocyanate instead of Sodium thiocyanate? Retrieved from [Link]

  • Panossian, Z., Ferrari, J.V., & de Almeida, M.B. (n.d.). Determination of Copper and Zinc Contents in Brass Plating Solutions by Titrimetric Analysis: A Review. AESF.
  • Heimerle + Meule GmbH. (2018). Safety data sheet: Bright copper plating bath CU 501. Retrieved from [Link]

  • MDPI. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Copper Methanesulfonate. Retrieved from [Link]

  • Gold Plating Services. (2025). Copper Strike SDS. Retrieved from [Link]

  • Jentner Galvanik-Shop. (2019). Safety Data Sheet: Copper Bath JE540. Retrieved from [Link]

  • Scribd. (n.d.). Iodometric Copper Analysis Techniques. Retrieved from [Link]

  • Hiranuma. (2019). Quantitative determination of copper ion in plating solution. Retrieved from [Link]

  • Brainly.in. (2024). what is the role of using ammonium thiocyanate in copper determination at iodometric reaction? Retrieved from [Link]

  • Quora. (2020). Why should I not end point for copper iodometric titration? Retrieved from [Link]

  • Radiometer Analytical. (2002). Complexometric Titrations. Retrieved from [Link]

  • American Journal of Science. (n.d.). Gooch and Heath-Iodometric Determination of Copper. Retrieved from [Link]

  • TSI Journals. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]

  • ACS Publications. (1936). Iodometric determination of copper: Adjustment of hydrogen-ion concentration. Retrieved from [Link]

  • ResearchGate. (2015). Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath. Retrieved from [Link]

  • ResearchGate. (2013). TSV plating using copper methanesulfonate electrolyte with single component suppressor. Retrieved from [Link]

  • Chegg.com. (2016). Solved For the iodometric analysis of copper in copper oxide. Retrieved from [Link]

  • Google Patents. (n.d.). JP4704761B2 - Electro copper plating bath and copper plating method.
  • datapdf.com. (n.d.). Iodometric Determination of Copper. Retrieved from [Link]

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Application Notes and Protocols for Electroless Copper Deposition with Copper Methane Sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift to Methane Sulfonate in Electroless Copper Deposition

Electroless copper plating is a cornerstone of modern materials science and electronics manufacturing, enabling the uniform deposition of copper films on a variety of substrates without the need for an external electrical current.[1][2] This autocatalytic process is indispensable for applications such as the fabrication of printed circuit boards (PCBs), integrated circuit interconnects, and micro-electro-mechanical systems (MEMS).[3] Traditionally, electroless copper baths have relied on copper sulfate as the metal salt. However, the emergence of copper methane sulfonate, derived from methane sulfonic acid (MSA), represents a significant advancement in the field. MSA-based baths offer numerous advantages, including higher deposition rates, enhanced bath stability, excellent metal salt solubility, and a more favorable environmental profile due to their biodegradability and lower toxicity.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and procedures for successful electroless copper deposition using a this compound-based bath. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to optimize the process for their specific applications.

Section 1: The Chemical Symphony - Understanding the Electroless Copper Bath

An electroless copper plating bath is a thermodynamically unstable solution that is kinetically controlled to allow for the selective deposition of copper onto a catalyzed surface. The key components of a this compound-based bath work in concert to achieve a stable and efficient deposition process.

Core Components and Their Functions

The stability and performance of the electroless copper bath are critically dependent on the precise balance of its constituents.

ComponentExample CompoundTypical Concentration RangeFunction
Copper Salt This compound (Cu(CH₃SO₃)₂)3 - 5 g/LProvides the cupric ions (Cu²⁺) for deposition.[3][4]
Reducing Agent Formaldehyde (HCHO) or Paraformaldehyde10 g/LSupplies the electrons for the reduction of Cu²⁺ to metallic copper.[3][4]
Complexing Agent Ethylenediaminetetraacetic acid (EDTA)VariesChelates with Cu²⁺ ions to prevent their precipitation as copper hydroxide in the alkaline bath and to control the deposition rate.[4][6]
pH Adjuster Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)To achieve pH 12.5 - 13.0Maintains the high alkalinity required for the reducing agent to function effectively.[3][5]
Stabilizer Thiourea, 2-MBT, Imidazole, Benzotriazole1 ppmPrevents spontaneous decomposition of the bath and refines the grain structure of the deposit.[3][6]
The Autocatalytic Deposition Mechanism

The electroless deposition of copper is an autocatalytic redox reaction. The process is initiated on a catalyzed surface, and the deposited copper itself then acts as a catalyst for further deposition.[1]

The primary reactions in a formaldehyde-based system are:

  • Anodic Reaction (Oxidation of Reducing Agent): 2HCHO + 4OH⁻ → 2HCOO⁻ + 2H₂O + H₂ + 2e⁻

  • Cathodic Reaction (Reduction of Copper Ions): Cu²⁺(chelated) + 2e⁻ → Cu⁰

The overall reaction can be summarized as: Cu²⁺(chelated) + 2HCHO + 4OH⁻ → Cu⁰ + 2HCOO⁻ + 2H₂O + H₂[4]

G cluster_anode Anodic Reaction cluster_cathode Cathodic Reaction cluster_surface Catalytic Surface HCHO Formaldehyde (HCHO) electrons_anode Electrons (2e⁻) HCHO->electrons_anode + 4OH⁻ OH_anode Hydroxide Ions (OH⁻) HCOO Formate (HCOO⁻) H2O_anode Water (H₂O) H2_gas Hydrogen Gas (H₂) electrons_anode->HCOO electrons_anode->H2O_anode electrons_anode->H2_gas electrons_cathode Electrons (2e⁻) Cu_chelated Chelated Cu²⁺ Cu_chelated->electrons_cathode + 2e⁻ Cu_metal Metallic Copper (Cu⁰) electrons_cathode->Cu_metal Catalytic Surface Catalytic Surface

Caption: Substrate Preparation Workflow.

The Deposition Process
  • Immerse the prepared substrate into the electroless copper plating bath.

  • Maintain the bath at the desired operating temperature. For room temperature operation, ensure the ambient temperature is stable. [3]3. Mild agitation of the bath can be beneficial for dislodging any hydrogen bubbles that may form on the substrate surface and ensuring a uniform supply of reactants.

  • The deposition rate will depend on the bath composition, temperature, and pH. A typical rate for a this compound bath is around 3.3 µm/h. [4]5. Monitor the deposition time to achieve the desired copper film thickness.

  • Once the desired thickness is achieved, remove the substrate from the bath.

  • Thoroughly rinse the plated substrate with DI water to remove any residual plating solution.

  • Dry the substrate using a stream of nitrogen or in a clean oven at a low temperature.

Section 3: Characterization and Quality Control

The quality of the deposited copper film can be assessed through various characterization techniques:

  • Surface Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and grain structure of the copper deposit. [4]* Crystallinity: X-ray Diffraction (XRD) analysis can determine the crystal structure and preferred orientation of the deposited copper. [4]* Thickness: The thickness of the copper film can be measured using techniques such as X-ray fluorescence (XRF) or by cross-sectional analysis with SEM.

  • Adhesion: Adhesion of the copper film to the substrate can be evaluated using qualitative methods like the tape test or more quantitative pull-off tests. [7]

Section 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Deposition - Incomplete substrate activation- Low bath temperature or pH- Depleted reducing agent- Verify sensitization and activation steps- Adjust temperature and pH to optimal range- Replenish or prepare a fresh bath
Rough or Powdery Deposit - Bath instability- High deposition rate- Insufficient complexing agent- Check stabilizer concentration- Lower temperature or pH- Adjust complexing agent concentration
Poor Adhesion - Inadequate substrate cleaning or etching- Stressed deposit- Optimize substrate preparation steps- Adjust bath composition to reduce stress
Bath Decomposition - Contamination- Incorrect component concentrations- Overheating- Filter the bath- Analyze and adjust bath composition- Ensure proper temperature control

References

  • Recent Advances in Electroless Copper Deposition – A Review. (n.d.). International Journal of Modern Engineering Research (IJMER). [Link]

  • Electroless Copper Plating A Review: Part I. (n.d.). Surface Technology Environmental Resource Center. [Link]

  • Electroless deposition of copper from methane sulphonate complexed bath. (n.d.). Central Electrochemical Research Institute (CECRI). [Link]

  • Trouble in Your Tank: A Process Engineer's Guide to Electroless Copper. (2020, August 29). I-Connect007. [Link]

  • Studies of role of additives on electroless copper methane sulphonate an eco-friendly green bath. (n.d.). Indian Chemical Society. [Link]

  • Electroless Copper Plating System. (n.d.). Caswell Inc. [Link]

  • A critical review of copper electroless deposition on glass substrates for microsystems packaging applications. (2022, November 8). ResearchGate. [Link]

  • Electroless Copper Deposition: A critical Review. (n.d.). ResearchGate. [Link]

  • A critical review of copper electroless deposition on glass substrates for microsystems packaging applications. (n.d.). Taylor & Francis Online. [Link]

  • Electroless Copper Deposition Using Saccharose Containing Copper Methane Sulphonate Bath with Thiourea as Stabilizer. (2025, August 6). ResearchGate. [Link]

  • Electroless deposition of copper from methane sulphonate complexed bath. (n.d.). ResearchGate. [Link]

  • Electroless Copper Plating. (n.d.).
  • The effect of chelators on additives in the surface characterization and electrochemical properties of an eco-friendly electroless copper nano deposition. (2023, July 8). National Institutes of Health (NIH). [Link]

  • Influences of bath chemistry and complexing agent on plating rate in electroless copper methane sulphonate bath. (2020, November 27). Indian Chemical Society. [Link]

  • Electroless copper plating. (n.d.). Wikipedia. [Link]

  • DIY electroless copper plating - questions. (2019, August 30). Reddit. [Link]

  • The effects of “green” complexing agents on electroless deposition of copper from methanesulfonate baths. (2025, August 8). ResearchGate. [Link]

  • Electroplating of copper from alkanesulfonate electrolytes. (n.d.).
  • Electrodeposition and Microstructure Characterization of Bimetallic Copper-Silver Films from the Methanesulfonic Acid Baths. (2018, August 15). ResearchGate. [Link]

  • High speed copper plating bath. (n.d.).
  • Electroless copper plating. (n.d.).
  • Preparation of plastic substrates for electroless plating and solutions therefor. (n.d.).
  • Optimising Electroless Copper Plating Parameters on Insulative Substrate for Enhanced Efficiency and Quality. (2024, August 31). Journal of Physical Science. [Link]

  • Novel formaldehyde-free electroless copper for plating on next-generation substrates. (2018, October 1). Atotech. [Link]

  • Optimising Electroless Copper Plating Parameters on Insulative Substrate for Enhanced Efficiency and Quality. (2025, September 5). ResearchGate. [Link]

  • DIY Electroless Copper Plating without palladium chloride. (2025, February 26). YouTube. [Link]

  • High speed acid copper plating. (n.d.).
  • Development of High Copper Concentration, Low Operating Temperature, and Environmentally Friendly Electroless Copper Plating Using a Copper ‐ Glycerin Complex Solution. (n.d.). ResearchGate. [Link]

  • A novel preparation route for electroless copper plating on surface of CaCO3 powders. (n.d.). ResearchGate. [Link]

  • Electroless copper plating. (n.d.).
  • The electroplating method of adding Fe2+ and Fe3+ in copper interconnect methanesulfonate copper plating solution. (n.d.).
  • The MG CheMiCals eleCTroless Copper-plaTinG proCess. (n.d.). MG Chemicals. [Link]

  • A New Procedure for Electroless Tin Plating of Copper. (2025, August 6). ResearchGate. [Link]

  • Methane Sulfonic Acid as an Electrolyte for Tin, Lead and Tin, Lead Plating for Electronics. (1990, January 19). P2 InfoHouse. [Link]

  • Electroless copper plating compositions. (n.d.).
  • Electroless plating of Copper and its application in the manufacture of PCB. (2021, February 19). YouTube. [Link]

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Application Notes and Protocols: Copper Methane Sulfonate in the Metallization of Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Demands of Electronic Metallization

The relentless drive towards miniaturization and increased functionality in electronic devices has placed unprecedented demands on metallization processes. Copper, with its excellent electrical and thermal conductivity, remains the cornerstone of interconnect technology in everything from printed circuit boards (PCBs) to advanced integrated circuits (ICs).[1][2] However, the limitations of traditional copper sulfate-based electroplating electrolytes have become increasingly apparent, particularly in the fabrication of high-density interconnects, through-silicon vias (TSVs), and other complex, high-aspect-ratio features.[3][4]

Copper methane sulfonate (CMS) has emerged as a superior alternative, offering a host of advantages that directly address the challenges of modern electronics manufacturing.[5] This application note provides a comprehensive technical guide for researchers, scientists, and process engineers on the application of this compound in the metallization of electronic devices. We will delve into the fundamental principles, provide detailed experimental protocols, and discuss the critical role of bath chemistry in achieving reliable, high-performance copper interconnects.

Core Advantages of this compound Electrolytes

The shift from sulfate to methane sulfonate-based systems is underpinned by several key performance benefits:

  • High Solubility and Conductivity: this compound exhibits significantly higher solubility in aqueous solutions compared to copper sulfate. This allows for the formulation of plating baths with higher copper ion concentrations, which in turn supports higher current densities and faster deposition rates.[6][7]

  • Lower Corrosivity: Methane sulfonic acid (MSA) based electrolytes are less corrosive to the copper seed layer than sulfuric acid-based solutions, which is crucial for maintaining the integrity of fine circuit patterns.[8]

  • Enhanced Throwing Power and Uniformity: CMS baths, when properly formulated with organic additives, provide excellent throwing power, ensuring uniform copper deposition within high-aspect-ratio features like through-holes and blind microvias.[3] This leads to the formation of fine-grained, smooth, and bright copper deposits.[9]

  • Environmental and Safety Benefits: Methane sulfonic acid is a strong, non-oxidizing acid that does not produce toxic fumes during electroplating, offering a safer and more environmentally friendly alternative to some traditional electrolytes.[10]

Key Application Areas in Electronic Device Metallization

Printed Circuit Board (PCB) Manufacturing

The metallization of through-holes (THs) and blind microvias (BMVs) is a critical step in the fabrication of multi-layered PCBs, creating the necessary electrical connections between different layers.[11] CMS-based electroplating is exceptionally well-suited for these applications.

  • Through-Hole Plating (THP): Achieving a uniform copper thickness from the surface of the board to the center of the through-hole is paramount for reliability.[3] The high throwing power of CMS baths ensures robust and even plating, even in high-aspect-ratio holes.

  • Blind Microvia Filling: For high-density interconnect (HDI) boards, filling blind microvias with solid copper is essential.[4][12] CMS electrolytes, in conjunction with a carefully balanced additive package, enable "bottom-up" or "superconformal" filling, where copper deposition is accelerated at the bottom of the via and suppressed on the surface, leading to a void-free fill.[13]

Integrated Circuit (IC) and Advanced Packaging

In the semiconductor industry, copper has replaced aluminum as the primary interconnect material due to its lower resistivity and superior electromigration resistance.[14] The "Damascene" process, which involves filling trenches and vias etched into a dielectric layer, is the standard method for creating these copper interconnects.[14]

  • Damascene and Dual-Damascene Processing: CMS electrolytes are used to fill sub-micron and nanometer-scale features with high fidelity.[7][8] The ability to precisely control the deposition process through additives is critical for avoiding defects such as voids and seams.

  • Through-Silicon Via (TSV) Filling: TSVs are a key enabling technology for 3D integrated circuits, providing vertical electrical connections through the silicon wafer.[15] Filling these high-aspect-ratio vias is a significant challenge, and CMS-based plating is a preferred method due to its high deposition rates and ability to achieve complete, void-free filling.[16][17][18]

Flexible Electronics

The burgeoning field of flexible electronics requires conductive traces that can withstand bending and stretching.[19][20][21][22] While various materials and fabrication methods are being explored, copper remains a key material due to its high conductivity. The fine-grained and ductile deposits that can be achieved with CMS electroplating make it a promising candidate for creating robust and reliable interconnects on flexible substrates.

Experimental Protocols and Methodologies

Protocol 1: General Purpose PCB Through-Hole Plating

This protocol outlines a baseline process for achieving uniform copper plating in through-holes of a standard FR-4 PCB.

Objective: To achieve a throwing power (TP) greater than 80% in through-holes with an aspect ratio of 10:1.

Materials and Equipment:

  • Plating tank with agitation (air sparging or eductors)

  • DC or Pulse-Periodic Reverse (PPR) rectifier

  • Soluble phosphorized copper anodes or insoluble anodes (e.g., platinized titanium)

  • Pre-cleaned FR-4 test coupon with drilled through-holes

  • Chemicals for bath preparation (this compound, Methane Sulfonic Acid, Hydrochloric Acid, Organic Additives)

Plating Bath Composition and Operating Parameters:

ParameterRangeOptimum
Copper (as Cu²⁺)40 - 60 g/L50 g/L
Methane Sulfonic Acid (MSA)80 - 120 g/L100 g/L
Chloride Ions (Cl⁻)40 - 70 mg/L50 mg/L
Suppressor AdditiveAs per supplierAs per supplier
Brightener/Accelerator AdditiveAs per supplierAs per supplier
Leveler AdditiveAs per supplierAs per supplier
Temperature25 - 35 °C30 °C
Cathode Current Density1.5 - 3.0 A/dm²2.0 A/dm²
AgitationModerate to vigorousVigorous

Step-by-Step Procedure:

  • Bath Preparation: Fill the plating tank with deionized water to 75% of its final volume. Add the required amount of Methane Sulfonic Acid and mix thoroughly. Dissolve the this compound. Add the hydrochloric acid and organic additives as per the supplier's recommendations. Bring the solution to its final volume with deionized water and allow it to reach the target operating temperature.

  • Substrate Pre-treatment: Ensure the PCB coupon is properly cleaned and activated through standard industry processes (e.g., desmear, electroless copper seed layer deposition).

  • Electroplating: Immerse the coupon in the plating bath and apply the specified cathodic current density. Plate for a duration calculated to achieve the desired copper thickness (e.g., 25 µm).

  • Post-treatment: Remove the coupon, rinse thoroughly with deionized water, and dry.

  • Analysis: Cross-section the coupon and measure the copper thickness at the surface ("knuckle") and in the center of the through-hole using a microscope. Calculate the throwing power (TP) as: TP (%) = (Thickness at center / Thickness at surface) x 100.

Causality and Insights:

  • The high concentration of copper ions and MSA ensures high conductivity and allows for efficient plating at the specified current density.[6][7]

  • Chloride ions work synergistically with the suppressor (typically a polyether) to create a passivating layer on the board's surface, inhibiting deposition in high-current-density areas.[15]

  • The accelerator (a sulfur-containing organic molecule) preferentially adsorbs at the bottom of the via, a low-current-density area, displacing the suppressor and accelerating local deposition.[23] This differential inhibition/acceleration is the key to achieving high throwing power.

Protocol 2: Superconformal Filling of Blind Microvias (BMVs)

This protocol is designed for complete, void-free filling of BMVs in HDI and IC substrate applications.

Objective: To achieve >95% via fill ("dimple" < 5 µm) in 100x75 µm BMVs.

Plating Bath Composition and Operating Parameters:

ParameterRangeOptimum
Copper (as Cu²⁺)45 - 70 g/L60 g/L
Methane Sulfonic Acid (MSA)40 - 80 g/L50 g/L
Chloride Ions (Cl⁻)40 - 60 mg/L50 mg/L
Suppressor AdditiveHigh concentrationAs per supplier
Accelerator AdditiveLow concentrationAs per supplier
Leveler AdditiveHigh concentrationAs per supplier
Temperature20 - 30 °C25 °C
Cathode Current Density1.0 - 2.5 A/dm²1.5 A/dm²
AgitationModerateModerate

Step-by-Step Procedure:

  • Bath Preparation and Substrate Pre-treatment: Follow steps 1 and 2 from Protocol 1. The additive concentrations will differ significantly.

  • Electroplating: Immerse the substrate and apply the specified DC current density. The plating time will be longer than for through-hole plating to allow for complete filling.

  • Post-treatment and Analysis: Follow steps 4 and 5 from Protocol 1. Analysis will focus on the via dimple depth and checking for any internal voids in the cross-sectioned via.

Causality and Insights:

  • A higher copper concentration and lower acid content are often used to promote filling.[12]

  • The balance of additives is critical. A high concentration of suppressor and leveler ensures minimal deposition on the surface, while a carefully controlled amount of accelerator drives the "bottom-up" filling mechanism.[4] The leveler is particularly important for preventing "over-plating" or "bump" formation above the filled via.

  • The interplay between diffusion and consumption of these additives at the evolving via surface governs the superconformal filling process.

Visualizing the Process: Experimental Workflow

G cluster_0 Pre-Treatment cluster_1 CMS Electroplating cluster_2 Post-Treatment & Analysis Desmear Desmear Electroless Cu Seed Layer Electroless Cu Seed Layer Desmear->Electroless Cu Seed Layer Electroplating Process Electroplating Process Electroless Cu Seed Layer->Electroplating Process Plating Bath Preparation Plating Bath Preparation Plating Bath Preparation->Electroplating Process Rinse & Dry Rinse & Dry Electroplating Process->Rinse & Dry Cross-Sectioning Cross-Sectioning Rinse & Dry->Cross-Sectioning Microscopic Analysis Microscopic Analysis Cross-Sectioning->Microscopic Analysis G cluster_0 Via Filling Over Time Additives Suppressor (S) Accelerator (A) Leveler (L) Surface Surface (High CD) Suppressor Dominates Low Deposition Rate Additives:f0->Surface Adsorption Via_Bottom Via Bottom (Low CD) Accelerator Dominates High Deposition Rate Additives:f1->Via_Bottom Preferential Adsorption & Displacement of S t1 t1 t2 t2 t1->t2 t3 t3 t2->t3

Caption: Competitive additive mechanism enabling bottom-up via filling.

Conclusion and Future Outlook

This compound has established itself as a cornerstone technology for high-performance metallization in the electronics industry. Its inherent advantages over traditional sulfate-based systems, particularly in enabling the fabrication of complex, high-density interconnects, are undisputed. The continued evolution of electronics, including the rise of 3D-ICs and flexible devices, will further rely on the advanced capabilities offered by CMS electroplating. Future research will likely focus on the development of novel additive packages that offer even greater control over the deposition process, enabling the metallization of next-generation features with ever-smaller dimensions and higher aspect ratios.

References

  • Electroless deposition of copper from methane sulphonate complexed bath - CECRI, Karaikudi.
  • A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization - HKUST Research Portal.
  • A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization - IEEE Xplore.
  • TSV plating using copper methanesulfonate electrolyte with single component suppressor | Request PDF - ResearchGate.
  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils - MDPI . Available at: [Link]

  • A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization | Request PDF - ResearchGate.
  • US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes - Google Patents.
  • CN103695973A - The electroplating method of adding Fe2+ and Fe3+ in copper interconnect methanesulfonate copper plating solution - Google Patents.
  • MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias | Request PDF - ResearchGate.
  • US7670950B2 - Copper metallization of through silicon via - Google Patents.
  • Electroplated Copper Additives for Advanced Packaging: A Review - PMC - PubMed Central . Available at: [Link]

  • Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath - ResearchGate . Available at: [Link]

  • Copper Methanesulfonate Market's Evolution: Key Growth Drivers 2025-2033 . Available at: [Link]

  • Three Methods for Pcb Via Metallization – Investigation and Discussion . Available at: [Link]

  • ELECTROPLATED COPPER FILLING OF THROUGH HOLES INFLUENCE OF HOLE GEOMETRY - Circuit Insight . Available at: [Link]

  • Copper interconnects - Wikipedia . Available at: [Link]

  • Via Fill and Through Hole Plating Process with Enhanced TH Microdistribution - Global Electronics Association . Available at: [Link]

  • Flexible Electronics: Innovations and Applications in Consumer Devices - ResearchGate . Available at: [Link]

  • Why Copper Is Ideal for Electronics Manufacturing - Thin Metal Sales . Available at: [Link]

  • Copper plating process for filling micro vias and through via holes with minimum surface deposition . Available at: [Link]

  • Flexible electrode materials for emerging electronics: materials, fabrication and applications - RSC Publishing . Available at: [Link]

  • Interconnection Technologies for Flexible Electronics: Materials, Fabrications, and Applications - MDPI . Available at: [Link]

  • Flexible electrode materials for emerging electronics: materials, fabrication and applications - ResearchGate . Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of N1-Substituted 3,4-Dihydropyrimidin-2(1H)-ones Using Copper Methane Sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biginelli Reaction and the Quest for N1-Substituted Dihydropyrimidinones

The 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are found in a variety of biologically active molecules, exhibiting properties such as antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2][3] A prominent example is Monastrol, a well-known inhibitor of the mitotic kinesin Eg5, which has been a lead compound in anticancer research.[4][5]

The most direct route to these valuable molecules is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and a urea or thiourea.[1][4] While the classical Biginelli reaction is well-established, the synthesis of N1-substituted DHPMs has historically presented challenges, often requiring harsh reaction conditions and resulting in limited yields. The introduction of various catalysts, including Lewis acids and Brønsted acids, has aimed to overcome these limitations.[4][5]

This guide focuses on a highly efficient and green methodology for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones utilizing copper methane sulfonate (CMS) as a catalyst. This approach offers several advantages, including high yields, short reaction times, and solvent-free conditions, making it an attractive method for researchers in both academic and industrial settings.[6][7]

The Role of this compound: A Superior Catalyst

This compound [Cu(CH₃SO₃)₂] has emerged as a superior catalyst for the synthesis of N1-substituted DHPMs.[6][7] Its effectiveness can be attributed to its properties as a mild Lewis acid, which plays a crucial role in activating the reaction components. The proposed mechanism for the copper-catalyzed Biginelli reaction involves the formation of an acyl imine intermediate.[1]

The copper(II) ion from the catalyst coordinates with the aldehyde and the N-substituted urea, facilitating the condensation to form the acyl imine intermediate. This intermediate is stabilized by the copper catalyst. Subsequently, the enol form of the β-ketoester attacks the imine, followed by cyclization and dehydration to yield the final N1-substituted dihydropyrimidinone.

The use of this compound under solvent-free conditions at elevated temperatures (e.g., 90°C) promotes efficient reaction kinetics and simplifies product isolation, contributing to a more environmentally friendly process.[6][7]

Proposed Catalytic Cycle

Catalytic_Cycle Start Aldehyde R1-CHO Start->Aldehyde Urea R2-NH-CO-NH2 Start->Urea Intermediate_1 Acyl Imine Intermediate Aldehyde->Intermediate_1 Condensation Urea->Intermediate_1 Catalyst_In Cu(CH3SO3)2 Catalyst_In->Intermediate_1 Coordination Intermediate_2 Open-Chain Intermediate Intermediate_1->Intermediate_2 Nucleophilic Attack Ketoester R3-CO-CH2-COOR4 Ketoester->Intermediate_2 Product N1-Substituted DHPM Intermediate_2->Product Cyclization & Dehydration Catalyst_Out Cu(CH3SO3)2 Product->Catalyst_Out Release Catalyst_Out->Catalyst_In Regeneration

Figure 1: Proposed catalytic cycle for the synthesis of N1-substituted DHPMs.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones using this compound as a catalyst under solvent-free conditions.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aldehyde, β-Ketoester, N-Substituted Urea, and Cu(CH3SO3)2 Heating Heat mixture at 90°C under solvent-free conditions Reagents->Heating Monitoring Monitor reaction progress by TLC Heating->Monitoring Cooling Cool reaction mixture to room temperature Monitoring->Cooling Upon completion Purification Recrystallize from ethanol to obtain pure product Cooling->Purification

Figure 2: General experimental workflow for the synthesis.

Detailed Protocol

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Monosubstituted urea or thiourea (1.5 mmol)

  • This compound (Cu(CH₃SO₃)₂) (0.1 mmol, 10 mol%)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 mmol), the β-ketoester (1 mmol), the monosubstituted urea or thiourea (1.5 mmol), and this compound (0.1 mmol).

  • Reaction: Place the flask on a preheated hot plate and heat the mixture to 90°C with stirring. The reaction is conducted under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Purification: Add a small amount of ethanol to the solidified reaction mixture and stir. The product will precipitate. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure N1-substituted 3,4-dihydropyrimidin-2(1H)-one.

Data Presentation: Substrate Scope and Yields

The this compound-catalyzed method is applicable to a wide range of substrates, affording good to excellent yields of the desired N1-substituted DHPMs.[6]

EntryAldehydeβ-KetoesterN-Substituted (Thio)ureaProductYield (%)
1BenzaldehydeEthyl acetoacetateN-methylurea5-Ethoxycarbonyl-4-phenyl-1-methyl-3,4-dihydropyrimidin-2(1H)-one92
24-ChlorobenzaldehydeEthyl acetoacetateN-methylurea5-Ethoxycarbonyl-4-(4-chlorophenyl)-1-methyl-3,4-dihydropyrimidin-2(1H)-one95
34-MethoxybenzaldehydeEthyl acetoacetateN-methylurea5-Ethoxycarbonyl-4-(4-methoxyphenyl)-1-methyl-3,4-dihydropyrimidin-2(1H)-one90
43-NitrobenzaldehydeEthyl acetoacetateN-methylurea5-Ethoxycarbonyl-4-(3-nitrophenyl)-1-methyl-3,4-dihydropyrimidin-2(1H)-one88
5BenzaldehydeEthyl acetoacetateN-phenylurea5-Ethoxycarbonyl-1,4-diphenyl-3,4-dihydropyrimidin-2(1H)-one85
6BenzaldehydeEthyl acetoacetateN-methylthiourea5-Ethoxycarbonyl-4-phenyl-1-methyl-3,4-dihydropyrimidin-2(1H)-thione94

Table adapted from data presented in the literature.[6]

Conclusion and Future Outlook

The use of this compound as a catalyst for the Biginelli condensation provides a highly efficient, environmentally friendly, and versatile method for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones. The simple experimental procedure, coupled with high yields and the ability to tolerate a variety of functional groups, makes this protocol a valuable tool for researchers in the field of synthetic and medicinal chemistry. Further exploration of the catalytic activity of this compound in other multicomponent reactions could open new avenues for the synthesis of diverse heterocyclic libraries for drug discovery.

References

  • Wang, M., Zhang, S., Jiang, H. X., & Zhang, H. H. (2019). Green synthesis and structural characterization of novel N1-substituted 3,4-dihydropyrimidin-2(1H)-ones. Green Processing and Synthesis, 8(1), 223-230. [Link]

  • Bentham Science Publishers. (n.d.). Three-component one-pot synthesis of N1-substituted DHPMs catalyzed by CMS. Bentham Science. Retrieved from [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Keshmasi, E. (2008). Copper(II) Sulfamate: An Efficient Catalyst for the One-Pot Synthesis of 3,4-Dihydropyrimidine-2(1H)-ones and -thiones. Synthetic Communications, 38(21), 3751-3759. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 4(1), 375-382. [Link]

  • da Silva, F. C., de Souza, M. C. B. V., Ferreira, V. F., Jordão, A. K., & da Rocha, D. R. (2011). Catalyzed and non-catalyzed synthesis of bioactive monastrol. Química Nova, 34(4), 679-682. [Link]

  • Ghosh, R., Maiti, S., & Chakraborty, A. (2012). Biginelli reaction catalyzed by copper nanoparticles. PLoS One, 7(8), e43078. [Link]

  • Ghosh, R., Maiti, S., & Chakraborty, A. (2012). Biginelli reaction catalyzed by copper nanoparticles. PubMed. [Link]

  • da Silva, F. C., de Souza, M. C. B. V., Ferreira, V. F., Jordão, A. K., & da Rocha, D. R. (2011). Catalyzed and non-catalyzed synthesis of bioactive monastrol. SciELO. [Link]

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Leaching of copper from ores using methanesulfonic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency Leaching of Copper from Oxide and Sulfide Ores Using Methanesulfonic Acid (MSA)

Audience: Researchers, Metallurgists, and Chemical Processing Professionals

Abstract

The extraction of copper from its ores is a cornerstone of modern industry. While sulfuric acid has long been the dominant lixiviant in hydrometallurgy, operational and environmental concerns have driven the search for more efficient and sustainable alternatives. Methanesulfonic acid (MSA), a strong, biodegradable organic acid, has emerged as a highly promising reagent for copper leaching.[1][2][3] This guide provides a comprehensive overview of the fundamental chemistry, key operational parameters, and detailed laboratory protocols for the leaching of copper from both oxide and sulfide ores using MSA. We delve into the mechanistic advantages of MSA, including the high solubility of its metal salts and its efficacy in complex ore matrices, offering field-proven insights to bridge the gap between theoretical understanding and practical application.[1][2][4]

The Rationale for Methanesulfonic Acid (MSA) in Copper Hydrometallurgy

The selection of a lixiviant is critical to the technical and economic viability of a hydrometallurgical process. MSA presents a unique combination of chemical and physical properties that make it an advantageous alternative to traditional mineral acids like sulfuric acid (H₂SO₄).

Core Advantages of MSA:

  • Strong Acidity: With a pKa of -1.9, MSA is a strong acid comparable to sulfuric acid (pKa ≈ -2.0), ensuring effective dissolution of acid-soluble minerals.[3][4]

  • High Solubility of Metal Salts: Copper(II) methanesulfonate exhibits significantly higher aqueous solubility (2.00 M) compared to copper(II) sulfate (1.35 M).[4] This property is crucial as it can prevent the precipitation of metal salts on the ore surface, which can inhibit further leaching—a phenomenon known as passivation. The high solubility extends to many other metal methanesulfonates, which is beneficial when dealing with complex, polymetallic ores.[2][4][5]

  • Environmental Profile: MSA is readily biodegradable, breaking down into sulfate, carbon dioxide, and water.[1][4] It has low toxicity and a very low vapor pressure, reducing the risks associated with volatile acid gases and improving workplace safety.[2]

  • Enhanced Performance for Sulfide Ores: For refractory sulfide ores like chalcopyrite (CuFeS₂), MSA-based systems, particularly when paired with an oxidant, have demonstrated superior leaching kinetics and higher copper recovery compared to conventional sulfuric acid systems.[1][6]

Comparative Insights: MSA vs. Sulfuric Acid

While sulfuric acid is inexpensive and widely available, its application has limitations.[1] The primary drawback is the low solubility of certain sulfate salts (e.g., gypsum, anglesite), which can lead to scaling and passivation. In contrast, the high solubility of metal methanesulfonates minimizes these issues.[3][7] Studies have shown that for chalcopyrite, MSA with an oxidant can achieve over 90% copper extraction, whereas sulfuric acid systems often struggle to surpass 40% under similar conditions due to the formation of passivating layers.[5][6]

The Chemistry of Copper Leaching with MSA

The leaching mechanism with MSA depends fundamentally on the ore mineralogy—specifically, whether the primary copper mineral is an oxide or a sulfide.

Leaching of Copper Oxide Ores

Copper oxide ores, such as malachite (Cu₂(OH)₂CO₃) and azurite (Cu₃(OH)₂(CO₃)₂), are readily dissolved by MSA in a straightforward acid-base reaction. The acid attacks the carbonate and hydroxide components, liberating the copper ion into solution as copper(II) methanesulfonate.

Reaction for Malachite: Cu₂(OH)₂CO₃(s) + 4CH₃SO₃H(aq) → 2Cu(CH₃SO₃)₂(aq) + 3H₂O(l) + CO₂(g)

The kinetics of this process are typically fast and are primarily influenced by factors such as acid concentration and temperature.[4][8]

Leaching of Copper Sulfide Ores

Primary copper sulfide ores, particularly the abundant and refractory chalcopyrite (CuFeS₂), require an oxidative leaching process. The sulfide component must be oxidized to elemental sulfur or sulfate to release the copper. MSA alone is not an oxidizing agent; therefore, it must be paired with an oxidant like ferric ions (Fe³⁺), hydrogen peroxide (H₂O₂), dichromate (Cr₂O₇²⁻), or nitrate (NO₃⁻).[6][9][10]

Reaction for Chalcopyrite with H₂O₂ as Oxidant: 2CuFeS₂(s) + 10CH₃SO₃H(aq) + 17H₂O₂(aq) → 2Cu(CH₃SO₃)₂(aq) + 2Fe(CH₃SO₃)₃(aq) + 4H₂SO₄(aq) + 20H₂O(l)

A key challenge in sulfide leaching is the formation of a passivating elemental sulfur layer on the mineral surface, which can block the lixiviant from reaching the unreacted core.[5] However, the texture of the sulfur layer formed in MSA systems can be more porous, allowing for continued lixiviant access.[4] The choice of oxidant is critical; H₂O₂ is effective but requires careful management, while ferric ions are common but can lead to the precipitation of iron compounds like jarosite, which can also passivate the ore.[9][10]

Figure 1: Generalized leaching mechanisms for copper ores using MSA.

Key Parameters Influencing Leaching Efficiency

Optimizing the leaching process requires a systematic understanding of the variables that control the reaction kinetics and overall copper extraction. The dissolution process often follows a shrinking core model, where the rate can be controlled by diffusion through a product layer or by the chemical reaction at the surface of the unreacted core.[5][8][11]

ParameterEffect on Leaching Efficiency & Causality
MSA Concentration Increases efficiency up to an optimal point. Higher concentration provides more H⁺ ions for the reaction. For chalcopyrite, concentrations of 10-30 g/L are often effective.[6] Excessively high concentrations may not significantly improve extraction and can be uneconomical.[5][6]
Temperature Significantly increases efficiency. Higher temperature increases reaction kinetics. For chalcopyrite, temperatures around 75°C have shown high extraction rates (>90%).[5][6][9] The activation energy (Ea) helps determine the rate-controlling step; values >40 kJ/mol typically indicate chemical reaction control, which is highly temperature-dependent.[5][10][12]
Particle Size Decreasing particle size increases efficiency. Smaller particles provide a larger surface area for the lixiviant to attack. However, the effect can be less pronounced in chemically controlled reactions compared to diffusion-controlled ones.[4][8]
Oxidant Concentration Crucial for sulfide ores. The type and concentration of the oxidant directly impact the rate of sulfide oxidation. For H₂O₂, periodic additions can be more effective than a single large dose, as it maintains an optimal redox potential and prevents decomposition.[5][13] For ferric ions, a concentration of ~5 g/L is often a starting point.[6]
Stirring Speed Minor to moderate effect. Adequate agitation ensures the suspension of particles and reduces the thickness of the liquid film boundary layer, but beyond a certain point, its effect diminishes, especially if the reaction is not diffusion-controlled.[4][8]
Solid-to-Liquid (S/L) Ratio Impacts reagent consumption and solution concentration. A lower S/L ratio (more liquid) ensures sufficient lixiviant is available but results in a more dilute pregnant leach solution (PLS). A higher S/L ratio is more efficient in terms of reactor volume but may lead to incomplete leaching if reagents are depleted.

Laboratory-Scale Leaching Protocols

These protocols provide a validated starting point for laboratory investigation. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Leaching of Copper Oxide Ore (Malachite) with MSA

Objective: To determine the copper extraction from a malachite-bearing ore using methanesulfonic acid.

Materials & Reagents:

  • Representative copper oxide ore sample, pulverized to <75 µm (P80).

  • Methanesulfonic acid (MSA), 70% solution.

  • Deionized (DI) water.

  • Jacketed glass reactor (250 mL) with overhead stirrer, reflux condenser, and temperature probe.

  • Heating mantle or water bath.

  • Filtration apparatus (vacuum flask, Büchner funnel, filter paper).

  • ICP-OES or AAS for copper analysis.

Procedure:

  • Setup: Assemble the glass reactor with the overhead stirrer, condenser, and temperature probe. Connect the jacket to a circulating water bath set to the desired temperature (e.g., 50°C).

  • Lixiviant Preparation: Prepare 100 mL of the desired MSA solution (e.g., 1.0 M) by diluting the 70% stock solution with DI water. Safety Note: Always add acid to water.

  • Leaching: Add the prepared MSA solution to the reactor and allow it to reach the set temperature.

  • Ore Addition: Add a precisely weighed amount of the pulverized ore (e.g., 5 g, for a 5% w/v pulp density) to the reactor to start the leach test.

  • Sampling: Maintain constant stirring (e.g., 400 rpm). At specified time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 1 mL aliquot of the slurry using a pipette. Immediately filter the aliquot through a syringe filter to separate solids from the pregnant leach solution (PLS).

  • Analysis: Dilute the filtered PLS samples appropriately and analyze for copper concentration using ICP-OES or AAS.

  • Termination: After the final time point, turn off the heat and stirring. Filter the entire remaining slurry to separate the final PLS from the leach residue. Wash the residue with DI water and dry it for further characterization if needed.

  • Calculation: Calculate the percentage of copper extraction (%E) at each time point using the formula: %E = (C_t * V) / (M_ore * %Cu_ore) * 100 Where: C_t = Copper concentration in solution at time t (g/L), V = Volume of lixiviant (L), M_ore = Initial mass of ore (g), %Cu_ore = Copper grade of the initial ore (%).

Protocol 4.2: Oxidative Leaching of Chalcopyrite with MSA and H₂O₂

Objective: To determine the copper extraction from a chalcopyrite concentrate using an MSA-H₂O₂ lixiviant system.

Materials & Reagents:

  • Chalcopyrite concentrate, pulverized to <75 µm (P80).

  • Methanesulfonic acid (MSA), 70% solution.

  • Hydrogen peroxide (H₂O₂), 30% solution.

  • Other equipment as listed in Protocol 4.1.

Procedure:

  • Setup: Use the same reactor setup as in Protocol 4.1. Set the temperature to 75°C.[5][6]

  • Lixiviant Preparation: Prepare 100 mL of the desired MSA solution (e.g., 30 g/L or ~0.31 M).[6]

  • Leaching: Add the MSA solution to the reactor. Once the solution reaches 75°C, add the weighed chalcopyrite concentrate (e.g., 1 g, for a 1% w/v pulp density).

  • Oxidant Addition: This protocol uses periodic oxidant addition to maintain leaching efficiency.[13] Add an initial aliquot of 30% H₂O₂ (e.g., 0.9 mL for a total of 2.7% peroxide over the experiment).[5] Add subsequent 0.9 mL aliquots at 24-hour intervals if the experiment runs for multiple days. Safety Note: H₂O₂ is a strong oxidant. Handle with care and avoid contact with incompatible materials.

  • Sampling & Analysis: Follow the sampling and analysis procedure from Protocol 4.1. Time intervals may be longer (e.g., 4, 8, 24, 48, 72, 96 hours) due to the slower kinetics of chalcopyrite leaching.[6]

  • Residue Characterization (Self-Validation): After the experiment, the dried leach residue should be analyzed using XRD and SEM-EDS. This is a critical validation step to identify the presence of elemental sulfur or passivating jarosite phases, which helps to explain the observed leaching kinetics.[5][10]

Figure 2: Standard workflow for a laboratory-scale copper leaching experiment.

Post-Leaching Processing: Solvent Extraction (SX)

A significant advantage of the MSA system is its compatibility with downstream processing. The pregnant leach solution (PLS) generated from MSA leaching can be effectively treated using standard solvent extraction (SX) reagents. Studies have demonstrated that LIX-984N-C, a common extractant in the copper industry, can achieve >97% copper extraction from an MSA-based PLS.[14] The loaded organic can then be stripped with sulfuric acid to produce a concentrated, high-purity copper sulfate electrolyte suitable for electrowinning (EW), seamlessly integrating the MSA front-end with conventional back-end processing.[14]

Troubleshooting and Expert Insights

  • Issue: Low Copper Extraction in Sulfide Ores.

    • Probable Cause: Passivation by elemental sulfur or jarosite.

    • Expert Insight: Confirm with residue analysis (XRD/SEM). The periodic addition of H₂O₂ is designed to manage the redox potential and mitigate this.[13] If jarosite is forming, controlling the pH and temperature is critical.

  • Issue: High Acid Consumption.

    • Probable Cause: Leaching of acid-consuming gangue minerals like carbonates (calcite, dolomite).

    • Expert Insight: Characterize the ore mineralogy thoroughly before leaching. While MSA is effective, high carbonate content will increase operational costs for any acidic lixiviant. A pre-leach or flotation step to remove carbonates may be economically justifiable for high-carbonate ores.

  • Issue: H₂O₂ Decomposition.

    • Probable Cause: High temperatures and the catalytic effect of certain metal ions (like iron) can cause rapid H₂O₂ decomposition into water and oxygen, reducing its effectiveness as an oxidant.

    • Expert Insight: This is precisely why periodic or controlled addition is recommended over adding the entire dose at the start. It maintains a steady concentration of the oxidant, ensuring it is used for leaching rather than decomposition.

Conclusion

Methanesulfonic acid represents a significant advancement in hydrometallurgical leaching technology. Its strong acidity, the high solubility of its metal salts, and its favorable environmental profile position it as a powerful and versatile lixiviant for a new generation of copper extraction processes. For oxide ores, it offers a straightforward and efficient dissolution path. For challenging sulfide ores like chalcopyrite, MSA-based oxidative systems unlock the potential for high copper recoveries under conditions where traditional sulfuric acid systems falter. By understanding the core chemistry and optimizing key parameters as detailed in this guide, researchers and professionals can effectively harness the benefits of MSA to develop more efficient, sustainable, and economically viable copper production flowsheets.

References

  • Feng, D., et al. (2015). Leaching of Copper from Malachite with Methane-sulfonic Acid. Journal of the Japan Institute of Metals and Materials. [Link]

  • Ahn, J., Wu, J., & Lee, J. (2019). Investigation on chalcopyrite leaching with methanesulfonic acid (MSA) and hydrogen peroxide. Hydrometallurgy. [Link]

  • Feng, D., et al. (2015). Leaching of Copper from Malachite with Methane-sulfonic Acid. ResearchGate. [Link]

  • Kore, J., & K. S. (2019). Efficient copper leaching using alkanesulfonic acids.
  • Ahn, J., & Lee, J. (2019). A Comparative Kinetic Study of Chalcopyrite Leaching Using Alternative Oxidants in Methanesulfonic Acid System. ResearchGate. [Link]

  • Ahn, J., & Lee, J. (2021). A Comparative Kinetic Study of Chalcopyrite Leaching Using Alternative Oxidants in Methanesulfonic Acid System. Taylor & Francis Online. [Link]

  • An, J. (2019). Copper Leaching from Chalcopyrite with an Alternative Lixiviant/Oxidant System. ProQuest. [Link]

  • Ahn, J., & Lee, J. (2020). A Solvent Extraction Study of Copper in Methanesulfonic Acid Solution Using LIX-984N-C. ResearchGate. [Link]

  • Tran, T. T., et al. (2021). Comparison of the Chemical Reactivity between Sulfuric and Methanesulfonic Acids as a Leaching Agent. Journal of the Korean Institute of Resources Recycling. [Link]

  • Feng, B., et al. (2022). Behavior and Kinetics of Pressurized Methylsulfonic Acid Leaching of Copper from Complex Chalcopyrite Calcine. ResearchGate. [Link]

  • Xu, Y., et al. (2023). Hydrometallurgical Recycling of Black Mass of Spent Lithium-Ion Batteries Using Methanesulfonic Acid: Leaching, Kinetic Studies, and Potential for Total Recovery of Valuable Components. ResearchGate. [Link]

  • Binnemans, K., & Jones, P. T. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

  • Wu, J., Ahn, J., & Lee, J. (2020). Kinetic and Mechanism Studies Using Shrinking Core Model for Copper Leaching from Chalcopyrite in Methanesulfonic Acid with Hydrogen Peroxide. ResearchGate. [Link]

  • 911Metallurgist. (2021). Copper Leaching Practices. 911Metallurgist. [Link]

  • Han, W., et al. (1994). Method for recovering and recycling methanesulfonic acid and phosphorous acid.
  • Solis, J. P. V. (2013). Method for leaching copper oxide, replacing sulfuric acid with a non-polluting organic leaching agent.
  • Riaño, S., et al. (2019). Recovery of Lead and Silver from Zinc Leaching Residue Using Methanesulfonic Acid. ACS Sustainable Chemistry & Engineering. [Link]

  • Velásquez-Yévenes, L., et al. (2024). Recovery of Valuable Metals from Lead Smelting Slag by Methanesulfonic Acid Leaching: Kinetic Insights and Recycling Potential. MDPI. [Link]

  • Han, W., et al. (1996). Process for recovery and recycle of methanesulfonic acid and phosphorous acid.
  • Kim, B.-S., et al. (2018). Effect of Mechanical Activation on the Kinetics of Copper Leaching from Copper Sulfide (CuS). MDPI. [Link]

  • Tran, T. T., et al. (2021). Comparison of the Chemical Reactivity between Sulfuric and Methanesulfonic Acids as a Leaching Agent. ResearchGate. [Link]

Sources

Application Notes & Protocols for the Synthesis of a Highly Stable Sulfonated Carbon-Based Catalyst Utilizing Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust and Sustainable Solid Acid Catalysts

In the realm of fine chemical synthesis and biomass conversion, the quest for efficient, reusable, and environmentally benign catalysts is paramount. Traditional homogeneous acid catalysts, while effective, are often plagued by issues of corrosion, difficult separation from reaction products, and the generation of acidic waste streams.[1] Sulfonated carbon-based materials have emerged as a promising class of solid acid catalysts, offering a sustainable alternative.[1][2] These materials are typically synthesized from readily available and often renewable carbon sources, such as biomass, and are functionalized with sulfonic acid (-SO₃H) groups, which impart strong Brønsted acidity.[3][4][5]

While concentrated sulfuric acid is the conventional sulfonating agent, this application note details a protocol for the preparation of a sulfonated carbon-based catalyst using methanesulfonic acid (MSA). Recent studies have indicated that the use of MSA can yield catalysts with superior thermal stability compared to their sulfuric acid-sulfonated counterparts.[6][7][8] This enhanced stability is crucial for catalytic reactions that require elevated temperatures, preventing the leaching of active sites and ensuring catalyst longevity. This guide provides a comprehensive, step-by-step protocol for the synthesis and characterization of a sulfonated carbon-based catalyst using methanesulfonic acid, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Mechanism of Sulfonation with Methanesulfonic Acid

The introduction of sulfonic acid groups onto the carbonaceous framework primarily occurs through an electrophilic aromatic substitution reaction.[9] The carbon precursor, after undergoing a high-temperature carbonization step, possesses a structure rich in polycyclic aromatic hydrocarbons. Methanesulfonic acid, a strong acid, can act as the sulfonating agent. The reaction involves the attack of the aromatic rings within the carbon structure by the electrophilic sulfur trioxide (SO₃) or a related species generated from MSA, leading to the formation of a covalent bond between a carbon atom in the aromatic ring and the sulfur atom of the sulfonic acid group. The presence of oxygenated functional groups on the carbon precursor can facilitate this process.[7]

Experimental Workflow

The overall process for the preparation of the sulfonated carbon-based catalyst can be visualized as a two-stage process: carbonization of the precursor followed by sulfonation with methanesulfonic acid.

experimental_workflow start Start: Select Carbon Precursor (e.g., Lignin, Biomass) carbonization Step 1: Carbonization (Inert Atmosphere, High Temperature) start->carbonization char_product Intermediate: Carbon Char carbonization->char_product sulfonation Step 2: Sulfonation with MSA (Controlled Temperature and Time) char_product->sulfonation washing_drying Step 3: Purification (Washing with Hot Deionized Water) sulfonation->washing_drying final_catalyst Final Product: Sulfonated Carbon-Based Catalyst washing_drying->final_catalyst characterization Step 4: Characterization (FTIR, TGA, SEM, Acid Density) final_catalyst->characterization end Catalyst Ready for Application characterization->end

Caption: Workflow for the synthesis of a sulfonated carbon-based catalyst.

Materials and Equipment

Materials
  • Carbon Precursor (e.g., organosolv lignin, sugarcane bagasse, corncob)

  • Methanesulfonic acid (MSA, ≥99%)

  • Nitrogen gas (high purity)

  • Deionized water

Equipment
  • Tube furnace with temperature controller

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is based on a two-step method involving carbonization followed by sulfonation.

Part 1: Carbonization of the Precursor

The objective of this step is to create a carbon-rich material with a high degree of aromaticity, which is essential for successful sulfonation. The choice of carbonization temperature is critical; higher temperatures generally lead to a more stable polycondensed aromatic structure.[4]

  • Preparation: Place a known amount of the dried carbon precursor (e.g., 10-20 g of lignin) into a ceramic crucible.

  • Furnace Setup: Place the crucible in the center of a tube furnace.

  • Inert Atmosphere: Purge the tube furnace with high-purity nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a gentle flow of nitrogen throughout the carbonization process.

  • Heating Program: Heat the furnace to the desired carbonization temperature (e.g., 450-750 °C) at a controlled ramp rate (e.g., 10 °C/min). The optimal temperature will depend on the precursor and desired properties of the final catalyst.[4]

  • Dwell Time: Hold the furnace at the target temperature for a specified duration (e.g., 2-4 hours).

  • Cooling: After the dwell time, turn off the furnace and allow it to cool to room temperature under a continuous nitrogen flow.

  • Collection: The resulting black powder is the carbon char. Grind the char into a fine powder using a mortar and pestle.

Part 2: Sulfonation with Methanesulfonic Acid

This step introduces the acidic -SO₃H groups onto the surface of the carbon char.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared carbon char (e.g., 5 g).

  • Addition of MSA: Carefully add methanesulfonic acid to the flask. A solid-to-acid ratio of 1:10 (w/v) is a common starting point.[10]

  • Reaction Conditions: Heat the mixture to the desired sulfonation temperature (e.g., 150 °C) under a nitrogen atmosphere with constant stirring.[7]

  • Reaction Time: Maintain the reaction for a set duration (e.g., 10-14 hours).[7]

  • Quenching and Washing: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add hot deionized water (>80 °C) to the mixture to quench the reaction.

  • Purification: Filter the solid product using a Buchner funnel. Wash the catalyst repeatedly with hot deionized water until the pH of the filtrate is neutral. This step is crucial to remove any unreacted MSA and physically adsorbed species.

  • Drying: Dry the final sulfonated carbon-based catalyst in an oven at 105-110 °C overnight.

Catalyst Characterization

To ensure the successful synthesis and to understand the properties of the catalyst, a suite of characterization techniques should be employed.

Parameter Characterization Technique Purpose Typical Expected Outcome
Functional Groups Fourier-Transform Infrared Spectroscopy (FTIR)To identify the presence of sulfonic acid groups (-SO₃H) and other functional groups (e.g., -OH, -COOH).Characteristic peaks for S=O stretching in -SO₃H groups.
Thermal Stability Thermogravimetric Analysis (TGA)To determine the decomposition temperature of the sulfonic acid groups and the overall thermal stability of the catalyst.Higher decomposition temperature for MSA-sulfonated catalysts compared to sulfuric acid-sulfonated ones.[7][8]
Morphology Scanning Electron Microscopy (SEM)To observe the surface morphology and particle structure of the catalyst.Varies with carbon precursor and preparation conditions.
Acid Site Density Acid-Base TitrationTo quantify the total number of acid sites on the catalyst surface.Provides a measure of the catalyst's potential activity.
Elemental Composition Energy-Dispersive X-ray Spectroscopy (EDS) or Elemental AnalysisTo confirm the presence and quantify the amount of sulfur, carbon, and oxygen.Successful incorporation of sulfur into the carbon matrix.
Crystalline Structure X-ray Diffraction (XRD)To assess the amorphous or crystalline nature of the carbon support.Typically shows broad peaks characteristic of amorphous carbon.

Application Example: Esterification of Stearic Acid

Sulfonated carbon-based catalysts are highly effective in esterification reactions, a key step in biodiesel production.

  • Reaction Setup: In a high-pressure reactor, combine stearic acid, methanol (e.g., a 1:9 molar ratio of stearic acid to methanol), and the prepared sulfonated carbon-based catalyst (e.g., 5 wt% of the stearic acid).[6]

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 240-260 °C) with vigorous stirring.[6][7]

  • Reaction Time: Maintain the reaction for a short duration (e.g., 5-10 minutes).[6][7]

  • Product Analysis: After the reaction, cool the reactor, separate the catalyst by filtration or centrifugation, and analyze the liquid product for the conversion of stearic acid to methyl stearate using techniques like gas chromatography (GC).

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the multi-faceted characterization of the final product. A successful synthesis will be validated by:

  • FTIR analysis confirming the presence of -SO₃H groups.

  • TGA data demonstrating high thermal stability, a key advantage of using MSA.[7][8]

  • Acid-base titration yielding a significant acid density, which correlates with catalytic activity.

  • High conversion rates in test reactions, such as the esterification of fatty acids, which directly demonstrates the catalyst's efficacy.[6]

The reusability of the catalyst, a critical aspect of its sustainability, can be assessed by recovering the catalyst after a reaction, washing it, drying it, and using it in subsequent reaction cycles. A minimal loss in activity over several cycles indicates a stable and effective catalyst.[6]

References

Application Note & Protocols: Comprehensive Characterization of Copper Methane Sulfonate Deposits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Deposit Characterization in Advanced Copper Plating

Copper methane sulfonate (CMS) electroplating has become a cornerstone in numerous high-technology sectors, including semiconductor manufacturing, printed circuit board fabrication, and advanced electronics packaging. The shift from traditional sulfate-based electrolytes to methanesulfonic acid (MSA) systems is driven by MSA's higher conductivity, greater metal solubility, and biodegradability.[1][2] The properties of the final copper deposit—such as its purity, morphology, crystal structure, and the inclusion of organic additives—are critical determinants of device performance and reliability. Consequently, a robust analytical workflow to meticulously characterize these deposits is not merely a quality control measure but a fundamental component of process development and optimization.

This guide provides a comprehensive overview of key analytical methods for the in-depth characterization of copper deposits originating from methane sulfonate-based electrolytes. We will delve into the causality behind the selection of each technique and provide detailed, field-proven protocols for their execution. This document is intended for researchers, process engineers, and quality assurance professionals working to enhance the performance and consistency of copper electroplating processes.

Analytical Workflow: A Multi-Faceted Approach to Deposit Analysis

A thorough understanding of a this compound deposit requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined insights enable a holistic characterization. The logical flow of analysis often proceeds from macroscopic and surface-level examination to a more detailed investigation of the material's structural and compositional properties.

Analytical_Workflow cluster_morphology Morphological & Elemental Analysis cluster_structure Structural Analysis cluster_composition Chemical Composition Analysis SEM Scanning Electron Microscopy (SEM) EDX Energy-Dispersive X-ray Spectroscopy (EDX) SEM->EDX Elemental Mapping XRD X-ray Diffraction (XRD) XRD->SEM Correlate Crystal Structure with Morphology FTIR Fourier-Transform Infrared Spectroscopy (FTIR) HPLC High-Performance Liquid Chromatography (HPLC) FTIR->HPLC Identify Organic Moieties Quantify Additives

Figure 1: An integrated workflow for the comprehensive characterization of this compound deposits.

Morphological and Elemental Analysis: SEM and EDX

Expertise & Experience: Scanning Electron Microscopy (SEM) is the primary tool for visualizing the surface topography of the copper deposit. The morphology, including grain size and uniformity, directly impacts the deposit's mechanical and electrical properties.[1][3] Paired with Energy-Dispersive X-ray Spectroscopy (EDX), SEM becomes a powerful tool for elemental analysis, allowing for the identification and mapping of constituent elements and potential contaminants.[4][5]

Protocol 1: SEM Imaging and EDX Analysis

Objective: To characterize the surface morphology and determine the elemental composition of the copper deposit.

Instrumentation:

  • Scanning Electron Microscope with an integrated EDX detector.

Procedure:

  • Sample Preparation:

    • Carefully cut a representative section of the plated substrate. For cross-sectional analysis, mount the sample in an epoxy resin and polish to a mirror finish.

    • Ensure the sample is clean and dry. Use a gentle stream of nitrogen gas to remove any loose debris.

    • Mount the sample onto an SEM stub using conductive carbon tape or silver paint to ensure a good electrical ground. For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging.

  • SEM Imaging:

    • Load the sample into the SEM chamber and evacuate to the required vacuum level.

    • Set the accelerating voltage, typically in the range of 10-20 kV for copper deposits. A lower voltage can provide better surface detail, while a higher voltage offers deeper penetration and is better for EDX analysis.

    • Adjust the spot size and working distance to achieve the desired balance of resolution and depth of field.

    • Navigate to the area of interest and focus the image.

    • Capture images at various magnifications to document the overall uniformity, grain structure, and any surface defects.

  • EDX Analysis:

    • Select the area or specific points for elemental analysis.

    • Acquire the EDX spectrum. The acquisition time will depend on the desired signal-to-noise ratio.

    • The resulting spectrum will show peaks corresponding to the elements present in the sample. Identify the copper peaks and any other elements.

    • Utilize the EDX software to perform elemental mapping, which provides a visual distribution of the elements across the imaged area.

Data Interpretation:

ParameterObservationImplication
Grain Size Fine, uniform grainsPotentially higher hardness and brightness.[1]
Large, columnar grainsMay indicate lower stress but could have higher roughness.
Surface Defects Pits, voids, nodulesCan indicate issues with the plating bath or process parameters.
EDX Spectrum Predominantly copper peaksHigh purity deposit.
Presence of sulfur, carbon, oxygenMay indicate the incorporation of methane sulfonate or organic additives from the bath.
Other elemental peaksSuggests contamination from the substrate or plating solution.

Structural Analysis: X-ray Diffraction (XRD)

Expertise & Experience: X-ray Diffraction (XRD) is an indispensable technique for determining the crystallographic structure of the copper deposit. It provides information on the preferred crystal orientation (texture), crystallite size, and lattice strain.[6][7] These parameters are fundamentally linked to the deposit's mechanical properties and electrical conductivity. For instance, a strong (111) texture in copper films is often desired for its influence on electromigration resistance in microelectronics.[8][9]

Protocol 2: XRD Analysis of Copper Deposits

Objective: To determine the crystal structure, preferred orientation, and crystallite size of the copper deposit.

Instrumentation:

  • X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation:

    • A flat, smooth sample of the copper deposit is required. The sample size should be sufficient to be securely mounted in the diffractometer's sample holder.

  • Data Acquisition:

    • Mount the sample in the XRD instrument.

    • Set the 2θ scan range to cover the expected diffraction peaks for copper (typically 20° to 100°). The primary peaks for face-centered cubic copper are expected around 43.3°, 50.4°, and 74.1°, corresponding to the (111), (200), and (220) planes, respectively.[10]

    • Select a suitable step size (e.g., 0.02°) and scan speed.

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions to a standard reference pattern for copper (e.g., JCPDS 04-0836) to confirm the face-centered cubic structure.[10]

    • Calculate the Texture Coefficient (TC) for each peak to quantify the preferred orientation.

    • Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

Data Interpretation:

ParameterMeasurementSignificance
Peak Positions Match with standard copper patternConfirms the crystalline phase of the deposit.[11]
Peak Intensities Higher intensity of a specific peak (e.g., (111))Indicates a preferred crystal orientation (texture).
Peak Broadening FWHM of diffraction peaksInversely related to the crystallite size; broader peaks suggest smaller crystallites.[7]

Chemical Composition Analysis: FTIR and HPLC

Expertise & Experience: While EDX provides elemental composition, it cannot distinguish chemical bonding states. Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify the functional groups present in the deposit, which is particularly useful for detecting the incorporation of methane sulfonate anions or organic additives from the plating bath.[12][13] High-Performance Liquid Chromatography (HPLC), often coupled with Solid-Phase Extraction (SPE), is a powerful technique for the quantitative analysis of organic additives and their breakdown products within the plating bath itself, which indirectly informs on their potential incorporation into the deposit.[14][15]

Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To identify the presence of methane sulfonate and other organic functional groups on the surface of the copper deposit.

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Procedure:

  • Sample Preparation:

    • A small, flat section of the copper deposit is required. Ensure the surface is clean.

  • Data Acquisition:

    • Press the sample firmly against the ATR crystal.

    • Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis:

    • Identify characteristic absorption bands. For methane sulfonate, look for peaks corresponding to S=O stretching (around 1190 cm⁻¹), S-O stretching (around 985 cm⁻¹), and C-S stretching (around 772 cm⁻¹).[16]

Expected FTIR Peaks for Methane Sulfonate:

Wavenumber (cm⁻¹)Vibrational Mode
~1190Asymmetric S=O stretching
~985Symmetric S=O stretching
~772C-S stretching
Protocol 4: HPLC Analysis of Organic Additives in the Plating Bath

Objective: To quantify the concentration of organic additives (e.g., brighteners, suppressors) in the this compound plating bath.

Instrumentation:

  • High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Electrochemical).

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup.

Procedure:

  • Sample Preparation (SPE):

    • Activate an appropriate SPE cartridge (e.g., C18) by passing a conditioning solvent through it.

    • Load a known volume of the plating bath sample onto the cartridge.

    • Wash the cartridge to remove interfering species.

    • Elute the organic additives with a suitable solvent.[15]

  • HPLC Analysis:

    • Inject the eluted sample into the HPLC system.

    • Use a reverse-phase C18 column for separation.

    • The mobile phase composition will depend on the specific additives being analyzed but is often a gradient of an aqueous buffer and an organic solvent like acetonitrile.

    • Develop a calibration curve using standards of known concentrations for each additive to be quantified.

  • Data Analysis:

    • Identify the peaks corresponding to the additives based on their retention times.

    • Quantify the concentration of each additive by comparing its peak area to the calibration curve.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound deposits. By systematically evaluating the morphology, elemental composition, crystal structure, and chemical nature of these deposits, researchers and engineers can gain critical insights into the structure-property relationships that govern their performance. This, in turn, facilitates the optimization of plating processes, the development of new additive packages, and the consistent production of high-quality copper films for advanced applications.

References

Application Notes and Protocols for Controlling Grain Size in Copper Methane Sulfonate Electrodeposition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Grain Size in High-Performance Copper Deposits

In advanced material applications, from semiconductor interconnects to high-frequency printed circuit boards and protective coatings, the microstructural properties of electrodeposited copper are paramount.[1][2] Among these, grain size stands out as a critical determinant of the deposit's mechanical strength, electrical conductivity, corrosion resistance, and surface morphology.[2] Fine-grained deposits typically exhibit higher hardness and strength, a principle described by the Hall-Petch relationship, due to the increased density of grain boundaries that impede dislocation motion.[2] Conversely, larger grains can contribute to improved ductility and lower internal stress.[2] Therefore, the ability to precisely control grain size is not merely an academic exercise but a fundamental requirement for tailoring the performance of copper films to meet the stringent demands of modern technologies.

Copper methane sulfonate (CMS) electrodeposition has emerged as a compelling alternative to traditional sulfate-based systems, primarily due to its higher solubility for copper ions, enabling faster plating rates, and its lower corrosivity.[3][4] The methanesulfonic acid (MSA) electrolyte also exhibits different interactions with organic additives, offering a unique landscape for microstructural engineering.[5][6] This guide provides a comprehensive overview of the key techniques and underlying principles for controlling grain size in CMS electrodeposition, offering detailed protocols for researchers, scientists, and professionals in materials science and drug development who utilize electroplated copper films.

I. Fundamental Mechanisms of Grain Refinement

The final grain size of an electrodeposited copper film is a result of the interplay between two fundamental processes: nucleation and grain growth. To achieve a fine-grained structure, the rate of nucleation must be significantly higher than the rate of grain growth. Several mechanisms contribute to grain refinement during electrodeposition:

  • Increased Nucleation Rate: A higher cathodic overpotential increases the driving force for nucleation, leading to the formation of a larger number of smaller initial grains.[7]

  • Inhibition of Grain Growth: Additives can adsorb onto the growing crystal faces, physically blocking the addition of new copper atoms and thus inhibiting the growth of existing grains.[8][9]

  • Twin Formation: The formation of crystallographic twins can effectively subdivide larger grains, leading to a refined microstructure.[10]

  • Dislocation-Mediated Refinement: Dislocation cells can form and evolve into sub-boundaries and eventually high-angle grain boundaries, contributing to grain refinement.[10]

II. Key Parameters for Grain Size Control

The grain size of copper electrodeposits from a methane sulfonate bath can be systematically controlled by manipulating several key parameters. This section details the influence of these parameters and the causal relationships behind their effects.

The Role of Organic Additives

Organic additives are the most powerful tool for controlling the microstructure of electrodeposited copper.[7] They function by adsorbing onto the cathode surface and influencing the kinetics of copper deposition. In CMS baths, a synergistic combination of three types of additives is typically employed: suppressors, accelerators, and levelers.

  • Suppressors (e.g., Polyethylene Glycol - PEG): PEG is a polymer that, in the presence of chloride ions, forms a complex that adsorbs on the copper surface, creating a diffusion barrier for copper ions and thus suppressing the deposition rate.[11][12] This suppression effect increases the cathodic overpotential, which in turn promotes a higher nucleation rate, leading to finer grains.[7] In methanesulfonic acid, PEG can exhibit inhibitory effects even without chloride ions, a distinct behavior compared to sulfate-based electrolytes.[5]

  • Accelerators (e.g., Bis-(3-sulfopropyl) disulfide - SPS): SPS acts as a depolarizer, counteracting the effect of the suppressor. It is believed to adsorb at the copper surface and facilitate the charge transfer reaction for copper deposition.[11] The competitive adsorption between PEG and SPS is crucial for achieving uniform deposits and controlling grain size. An increased concentration of SPS can lead to a reduction in grain size.[13]

  • Levelers (e.g., Janus Green B - JGB, Thiourea, Gelatin): Levelers are typically larger organic molecules that preferentially adsorb at sites of high current density (protrusions on the surface). This selective adsorption inhibits growth at these points, promoting a smoother, more level deposit.[8][14] This leveling action also contributes to a more uniform grain size distribution. Thiourea and gelatin have been shown to be effective grain-refining and brightening agents.[8][15]

The ratio of these additives is critical. For instance, the leveler-to-accelerator (JGB/SPS) ratio has a significant impact on the final microstructure of the copper deposit.[7]

Data Presentation: Influence of Additives on Grain Size
Additive TypeExample CompoundTypical Concentration RangePrimary Effect on Grain SizeMechanism of Action
Suppressor Polyethylene Glycol (PEG)100 - 600 ppmDecreaseIncreases cathodic overpotential, promoting higher nucleation rates.[7][13]
Accelerator Bis-(3-sulfopropyl) disulfide (SPS)1 - 50 ppmDecreaseCompetes with suppressor, influencing nucleation and growth kinetics.[13][16]
Leveler Janus Green B (JGB), Thiourea, Gelatin1 - 10 ppmDecrease & HomogenizePreferentially adsorbs at high-potential sites, inhibiting localized rapid growth and promoting uniform grain size.[8][15]
The Influence of Current Density

Current density is a fundamental process parameter that directly influences the rate of deposition and the cathodic overpotential.

  • Direct Current (DC) Plating: In general, increasing the DC current density leads to a higher overpotential, which in turn favors a higher nucleation rate and results in a finer grain structure.[2][17] However, excessively high current densities can lead to mass transport limitations, resulting in porous or dendritic deposits.[17]

  • Periodic Pulse Reverse (PPR) Plating: PPR plating involves alternating between a cathodic (forward) pulse and an anodic (reverse) pulse.[18][19] This technique offers more precise control over the deposit's microstructure. The short anodic pulse can selectively dissolve larger, less stable grains and protrusions, leading to a more uniform and finer-grained deposit.[18][20] PPR plating allows for the use of higher peak current densities during the cathodic cycle, further promoting nucleation.[18]

Experimental Workflow: Grain Size Control via Current Modulation

G cluster_0 DC Plating cluster_1 PPR Plating DC_Start Set DC Current Density DC_Low Low Current Density (e.g., 1-5 A/dm²) DC_Start->DC_Low DC_High High Current Density (e.g., 5-15 A/dm²) DC_Start->DC_High DC_Result_Low Coarser Grains DC_Low->DC_Result_Low DC_Result_High Finer Grains DC_High->DC_Result_High PPR_Start Set PPR Parameters DC_High->PPR_Start For Greater Control PPR_Params Forward/Reverse Time Forward/Reverse Current Density PPR_Start->PPR_Params PPR_Plating Execute PPR Cycle PPR_Params->PPR_Plating PPR_Result Highly Refined & Uniform Grains PPR_Plating->PPR_Result

Caption: Workflow for controlling grain size using DC and PPR plating.

The Role of Chloride Ions (Cl⁻)

Chloride ions play a crucial, albeit complex, role in copper electrodeposition, particularly in conjunction with organic additives.

  • Synergy with Suppressors: In many systems, Cl⁻ is essential for the effective functioning of suppressors like PEG.[11][12] It is believed that chloride ions form a bridge between the copper surface and the PEG molecules, facilitating the formation of a stable inhibitive layer.[5]

  • Influence on Deposition Kinetics: At low concentrations, chloride ions can act as a catalyst for the copper reduction process.[5] However, at higher concentrations, they can form copper complexes that may alter the deposition mechanism. The optimal chloride concentration is therefore a critical parameter to control.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for preparing and analyzing copper electrodeposits with controlled grain size from a methane sulfonate bath.

Protocol 1: Baseline this compound Electrodeposition

Objective: To establish a baseline for copper electrodeposition without the influence of grain refining additives.

Materials:

  • This compound (Cu(CH₃SO₃)₂)

  • Methane Sulfonic Acid (CH₃SO₃H)

  • Deionized (DI) Water

  • Copper Anode (Phosphorized)

  • Cathode Substrate (e.g., Brass, Stainless Steel, or Seeded Silicon Wafer)

  • Beaker or Plating Cell

  • DC Power Supply

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Bath Preparation:

    • Dissolve 80-120 g/L of this compound in DI water.

    • Add 10-40 mL/L of Methane Sulfonic Acid to lower the pH and increase conductivity.

    • Stir until all components are fully dissolved.

  • Cell Setup:

    • Place the copper anode and the cathode substrate in the plating cell, ensuring they are parallel and at a fixed distance.

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Electrodeposition:

    • Immerse the electrodes in the electrolyte.

    • Apply a constant DC current density in the range of 2-8 A/dm².

    • Maintain gentle agitation using the magnetic stirrer throughout the deposition process.

    • Plate for a duration sufficient to achieve the desired deposit thickness.

  • Post-Deposition:

    • Turn off the power supply.

    • Remove the cathode, rinse thoroughly with DI water, and dry with a stream of nitrogen or clean air.

Protocol 2: Grain Refinement using Organic Additives

Objective: To systematically investigate the effect of organic additives on grain size.

Materials:

  • Baseline this compound electrolyte (from Protocol 1)

  • Stock solutions of:

    • PEG (e.g., 1 g/L)

    • SPS (e.g., 100 mg/L)

    • Thiourea (e.g., 100 mg/L)

  • Micropipettes

Procedure:

  • Bath Preparation: Prepare four separate plating baths based on the baseline electrolyte.

    • Bath A: Baseline (Control)

    • Bath B: Baseline + PEG (target concentration 300 ppm)

    • Bath C: Baseline + PEG (300 ppm) + SPS (target concentration 10 ppm)

    • Bath D: Baseline + PEG (300 ppm) + SPS (10 ppm) + Thiourea (target concentration 5 ppm)

  • Electrodeposition:

    • Follow the electrodeposition procedure from Protocol 1 for each bath, ensuring all other parameters (current density, temperature, agitation) are kept constant.

  • Analysis:

    • Characterize the surface morphology and grain size of the deposits from each bath using Scanning Electron Microscopy (SEM).

    • Use X-ray Diffraction (XRD) to analyze the crystallographic texture and estimate crystallite size using the Scherrer formula.

Mechanism Visualization: Additive Interactions at the Cathode Surface

G cluster_cathode Cathode Surface cluster_electrolyte Electrolyte Bulk Cu_Surface Copper Surface Growth_Site Active Growth Site Cu_Ion Cu²⁺ Ions Cu_Ion->Growth_Site Deposition PEG PEG (Suppressor) PEG->Cu_Surface Adsorption (Inhibition) Promotes Nucleation SPS SPS (Accelerator) SPS->Growth_Site Adsorption (Acceleration) Counteracts Suppression Leveler Leveler Leveler->Growth_Site Preferential Adsorption at High-Potential Sites

Caption: Competitive adsorption of additives on the cathode surface.

IV. Characterization and Validation

To validate the effectiveness of the grain size control techniques, a thorough characterization of the resulting copper deposits is essential.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, allowing for direct observation and measurement of grain size and distribution.[15]

  • X-ray Diffraction (XRD): Used to determine the crystallographic texture (preferred orientation) of the deposit. The broadening of XRD peaks can be used to estimate the crystallite size, which is related to the grain size.

  • Atomic Force Microscopy (AFM): Can be used to quantify surface roughness and provide high-resolution topographical information, which is often correlated with grain size.

  • Mechanical Testing: Microhardness testing (e.g., Vickers) can be used to correlate changes in grain size with the mechanical properties of the deposit, as finer grains generally lead to increased hardness.[15]

V. Conclusion and Future Outlook

The control of grain size in this compound electrodeposition is a multifaceted challenge that requires a deep understanding of the interplay between electrolyte chemistry, electrochemical parameters, and the fundamental processes of nucleation and growth. By carefully manipulating the concentration of organic additives, current density, and waveform (DC vs. PPR), it is possible to tailor the microstructure of copper deposits to achieve desired properties. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to systematically explore and optimize their copper electrodeposition processes.

Future research in this area will likely focus on the development of novel, more effective organic additives, a deeper understanding of the synergistic effects between different additives in methane sulfonate systems, and the application of advanced in-situ characterization techniques to directly observe the dynamics of grain formation and growth during electrodeposition.

VI. References

  • Influence of Additives and the Effect of Aging in Modifying Surface Topography of Electrodeposited Copper. IR@CECRI. [Link]

  • Effects of Organic Additives on Grain Growth in Electrodeposited Cu Thin Film during Self-Annealing. ResearchGate. [Link]

  • EFFECT OF ADDITIVES ON STRUCTURE AND PROPERTIES OF ELECTRODEPOSITED NANOCRYSTALLINE COPPER. Rasayan Journal of Chemistry. [Link]

  • The Impact of Organic Additives on Copper Trench Microstructure. PMC - PubMed Central. [Link]

  • Behaviors of Chloride Ions in Methanesulfonic Acid Bath for Copper Electrodeposition of Through-Silicon-Via. ResearchGate. [Link]

  • Effects of Additives in an Electrodeposition Bath on the Surface Morphologic Evolution of Electrodeposited Copper. International Journal of Electrochemical Science. [Link]

  • The grain refinement mechanism of electrodeposited copper. ResearchGate. [Link]

  • Electroless deposition of copper from methane sulphonate complexed bath. CECRI, Karaikudi. [Link]

  • Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath. ResearchGate. [Link]

  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. MDPI. [Link]

  • Size Control of Copper Grains by Optimization of Additives to Achieve Flat-Top Copper Pillars through Electroplating. ResearchGate. [Link]

  • Electrodeposition and Microstructure Characterization of Bimetallic Copper-Silver Films from the Methanesulfonic Acid Baths. ResearchGate. [Link]

  • Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol. Kurt R. Hebert Department of Chemical En. [Link]

  • The Effect of Plating Current Densities on Self-Annealing Behaviors of Electroplated Copper Films. The Electrochemical Society. [Link]

  • Understanding the Role of Grain Size in Electroplated Surfaces. ProPlate® Posts. [Link]

  • A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization. ResearchGate. [Link]

  • The Effects of Periodic Reverse Current in Electroplating. Sharretts Plating Company. [Link]

  • Size-controlled electrodeposition of Cu nanoparticles on gas diffusion electrodes in methanesulfonic acid solution. ResearchGate. [Link]

  • Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol. ResearchGate. [Link]

  • Plating characteristics of periodic pulse reverse (PPR). ResearchGate. [Link]

  • Electrochemical Additive Manufacturing. Wikipédia, a enciclopédia livre. [Link]

  • TSV plating using copper methanesulfonate electrolyte with single component suppressor. ResearchGate. [Link]

  • Leveling agent used for acidic copper electroplating and application thereof. Google Patents.

  • Grain size as a function of Cu content in the Sn-Cu deposit on the pyrophosphate Cu substrate. ResearchGate. [Link]

  • The Grain Size and Microstructure of Jet-Electroplated Damascene Copper Films. SJSU ScholarWorks. [Link]

  • Leveler compound for copper plating baths. Google Patents.

  • Electrodeposition of tin-rich Cu–Sn alloys from a methanesulfonic acid electrolyte. ResearchGate. [Link]

  • Bath Additive and Current Density Effects on Copper Electroplating Fill of Cu Damascene Structures. ResearchGate. [Link]

  • Dependence of the grain size of the (2 0 0) and (1 1 1)-oriented grains of the Cu film on time after the electrodeposition. ResearchGate. [Link]

  • Effect of chloride ions on the adsorption of organic additives on copper in electrolytes based on sulphuric and methanesulphonic acids. ResearchGate. [Link]

  • A bright leveling agent for lead methanesulfonate and tin electroplating solution. Google Patents.

  • Using Periodic Pulse Reverse (PPR) for Plating Thick Panel Applications. Technic. [Link]

  • Increasing the mean grain size in copper films and features. Journal of Materials Research. [Link]

  • METHOD OF ENHANCING COPPER ELECTROPLATING. European Patent Office - EP 3808877 A2 - EPO. [Link]

  • Periodic Pulse Reverse Opportunities In the General Metal Finishing Industry. Technic. [Link]

  • Ultra-high conductive copper with micron-grain and nano-twin microstructures prepared by electrodeposition. ResearchGate. [Link]

  • Effect of Sodium Hypophosphite on Copper Deposition and Coating Properties of Carbon Fibers in a Citrate Bath. MDPI. [Link]

  • In situ investigation of the microstructure evolution in nanocrystalline copper electrodeposits at room temperature. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Current Density for Uniform Copper Deposition from a Methanesulfonate Bath

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing copper electrodeposition from methanesulfonate baths. This guide is designed for researchers, scientists, and drug development professionals who utilize copper plating in their applications and seek to achieve uniform, high-quality deposits. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges and enhance your experimental outcomes.

Introduction: The Critical Role of Current Density in Copper Deposition

In copper electroplating from a methanesulfonic acid (MSA) bath, achieving a uniform deposit thickness is paramount for the performance and reliability of the final product. The distribution of the deposited copper is governed by the local current density across the cathode surface.[1] An uneven current distribution can lead to a host of problems, including dendritic growth, burnt deposits in high-current-density areas, and insufficient coverage in low-current-density regions.[1][2] This guide will provide a systematic approach to troubleshooting and optimizing your current density for consistent and uniform copper deposition.

Methanesulfonate-based electrolytes are increasingly favored over traditional cyanide or fluoborate baths due to their reduced environmental impact and ability to produce high-quality deposits.[3] However, like any electroplating system, success hinges on the careful control of key parameters.

Part 1: Troubleshooting Guide for Non-Uniform Copper Deposition

This section addresses common issues related to non-uniform copper deposition in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My copper deposit is thicker at the edges and corners of the substrate (edge effect).

  • Question: Why am I observing excessive plating on the edges and corners of my sample?

  • Answer: This phenomenon, known as the "edge effect" or "high current density burning," is a result of the primary current distribution.[2][4][5] Electric field lines concentrate at sharp corners and edges, leading to a locally higher current density and, consequently, a faster deposition rate in these areas.[2] This can result in burnt, powdery, or dendritic deposits.

  • Troubleshooting Steps:

    • Lower the Overall Current Density: Reducing the total applied current will decrease the current density across the entire substrate, mitigating the extreme highs at the edges.[6]

    • Optimize Bath Chemistry (Additives):

      • Leveling Agents: Introduce or increase the concentration of a leveling agent. Levelers are organic additives that preferentially adsorb at high-current-density sites, inhibiting deposition there and promoting a more uniform thickness.[7][8][9]

      • Carriers/Suppressors: These additives can also help to create a more uniform current distribution.

    • Improve Agitation: Vigorous and uniform agitation helps to replenish copper ions at the cathode surface, reducing concentration polarization and promoting a more even deposition.[10][11][12] However, excessive or uneven agitation can also lead to non-uniformity.[12]

    • Employ Current Thieves or Shields: Placing non-conductive shields around the edges of the cathode or using "current thieves" (auxiliary cathodes) can redirect the current away from the sharp edges of your sample.

    • Pulse Plating: Consider using pulse or reverse pulse plating. This technique involves alternating between high and low (or reverse) currents, which can refine the grain structure and improve deposit uniformity.

Issue 2: The center of my substrate has a thinner copper deposit than the edges.

  • Question: What causes insufficient plating in the center of my workpiece?

  • Answer: This is the inverse of the edge effect and is also due to the primary current distribution, where the center of the substrate experiences a lower current density.[2] This can be exacerbated by poor "throwing power" of the plating bath. Throwing power refers to the ability of an electrolyte to produce a deposit of uniform thickness on a cathode of irregular shape.[3][13]

  • Troubleshooting Steps:

    • Increase Throwing Power:

      • Adjust Bath Composition: Lowering the copper ion concentration and increasing the acid concentration can improve the Wagner number, leading to better thickness uniformity.[14]

      • Additives: Certain additives are specifically designed to improve throwing power.[15]

    • Optimize Anode-to-Cathode Spacing: Decreasing the distance between the anode and the cathode can sometimes improve current distribution to the center, but this must be done carefully to avoid other issues.[10]

    • Anode Conformation: Use conforming anodes that mirror the shape of the cathode to provide a more uniform electric field.

    • Check for Organic Contamination: Contaminants can interfere with the function of additives, leading to poor throwing power.[16][17] Consider a carbon treatment of the bath if contamination is suspected.

Issue 3: I am observing tree-like, dendritic growths on my deposit.

  • Question: What is causing the formation of dendrites on my copper plating?

  • Answer: Dendritic growth is often a sign of excessively high local current density, which leads to diffusion-limited growth.[18][19] Under these conditions, copper ions are depleted in the immediate vicinity of the growing deposit, and deposition occurs preferentially at protruding points where the ion supply is slightly better, leading to the characteristic tree-like structures.[20][21]

  • Troubleshooting Steps:

    • Reduce Current Density: This is the most direct way to combat dendritic growth.[19]

    • Increase Agitation: Improved agitation replenishes copper ions at the cathode surface, moving the process away from diffusion-limited conditions.[10][13]

    • Increase Copper Concentration: A higher concentration of copper ions in the bath can help to prevent local depletion at the cathode.

    • Optimize Additive Package: Ensure the correct balance of brighteners and levelers. An imbalance can lead to conditions that promote dendritic growth.[3]

    • Consider Ultrasonic Agitation: Ultrasound can be effective in preventing dendrite formation by inducing acoustic streaming and reducing ion concentration gradients.[19]

Issue 4: The copper deposit appears dull, cloudy, or burnt.

  • Question: My copper deposit lacks the desired bright and uniform finish. What could be the cause?

  • Answer: A dull or burnt appearance is typically associated with an incorrect current density (often too high), an imbalance in the bath's organic additives, or contamination.[16][22][23]

  • Troubleshooting Steps:

    • Perform a Hull Cell Test: This is a crucial diagnostic tool to evaluate the appearance of the deposit over a wide range of current densities.[24][25][26] The results will indicate the optimal current density range and can reveal issues with additive concentrations or contamination.[17][25]

    • Adjust Current Density: Based on the Hull cell results, adjust the operating current density to be within the "bright" range.[25]

    • Check Additive Concentrations:

      • Brighteners: Low brightener levels can lead to dull deposits.[16]

      • Levelers: An imbalance of leveling agents can also affect the finish.

      • Cyclic Voltammetric Stripping (CVS): This technique can be used to accurately measure the concentration of organic additives.[27][28]

    • Address Contamination: Organic or metallic impurities can cause a variety of deposit appearance issues.[16][23] A carbon treatment can remove organic contaminants, while dummy plating at a low current density can remove metallic impurities.[23]

    • Verify Bath Temperature: Operating outside the recommended temperature range can affect the performance of additives and the overall deposit quality.[10][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical operating current density for a copper methanesulfonate bath?

A1: The optimal current density can vary significantly depending on the specific bath composition (especially the additive package), the desired deposit properties, the level of agitation, and the geometry of the part being plated.[29] Generally, for decorative and functional plating, current densities can range from 1 to 10 A/dm² (Amperes per square decimeter). For high-speed applications like reel-to-reel plating, current densities can be much higher.[30] It is crucial to consult the technical data sheet for your specific copper methanesulfonate plating solution and to perform a Hull cell test to determine the ideal operating range for your application.[24][25]

Q2: How does agitation affect the optimal current density?

A2: Agitation plays a critical role by replenishing copper ions at the cathode surface, which reduces the thickness of the diffusion layer.[10][11] This allows for the use of higher current densities before reaching the limiting current density where dendritic growth and burning can occur.[12] Therefore, more efficient and uniform agitation generally widens the usable current density range.[31]

Q3: What are the key additives in a copper methanesulfonate bath and how do they influence uniform deposition?

A3: Modern acid copper plating baths, including methanesulfonate formulations, typically contain a sophisticated package of organic additives to control the deposit's properties.[32] The main types are:

  • Carriers (or Suppressors): These are typically high-molecular-weight polymers that adsorb on the cathode surface, increasing polarization and creating a more uniform potential distribution.

  • Brighteners: These are smaller molecules that refine the grain structure of the deposit, leading to a bright, lustrous finish. They are often consumed during the plating process.[3]

  • Levelers: These agents preferentially adsorb on high points or areas of high current density, inhibiting deposition in these regions and promoting it in lower areas, thus "leveling" the surface.[7][8][33]

A proper balance of these additives is crucial for achieving a uniform and bright deposit over a wide current density range.[32]

Q4: Can temperature variations impact the current density and deposit uniformity?

A4: Yes, temperature is a critical parameter. Increasing the temperature generally increases the conductivity of the electrolyte and the rate of diffusion of copper ions, which can allow for higher operating current densities.[10][12] However, temperature also affects the adsorption/desorption behavior of organic additives and can influence the internal stress of the deposit. Operating outside the recommended temperature range can lead to a loss of brightening, increased stress, and non-uniform deposition.[22]

Q5: How can I use a Hull cell to optimize my current density?

A5: A Hull cell is a miniature plating cell with a specific geometry that allows for the evaluation of the deposit quality over a predictable range of current densities on a single test panel.[24][25][26] By plating a panel in your bath, you can visually inspect the deposit from the high-current-density end to the low-current-density end.[17][26] This allows you to:

  • Determine the bright plating range.

  • Identify issues like burning at high current densities or poor coverage at low current densities.

  • Diagnose problems related to additive concentration or contamination.[25]

The Hull cell is an invaluable tool for routine bath maintenance and troubleshooting.[34]

Part 3: Experimental Protocols and Data Visualization

Protocol 1: Hull Cell Analysis for Optimizing Current Density
  • Preparation:

    • Ensure the Hull cell (typically 267 mL) and the corresponding anode (phosphorized copper) are clean.[34]

    • Heat a sample of the copper methanesulfonate bath to the standard operating temperature.

    • Prepare a clean, polished brass or steel Hull cell panel.

  • Procedure:

    • Place the anode in the Hull cell.

    • Fill the cell with the heated plating solution to the 267 mL mark.[24]

    • Begin agitation (typically with a small air bubbler) to simulate tank conditions.

    • Connect the anode to the positive terminal and the Hull cell panel to the negative terminal of a rectifier.

    • Apply a specific total current (e.g., 2 amps) for a set time (e.g., 5-10 minutes).[26][34]

  • Analysis:

    • Remove the panel, rinse it with deionized water, and dry it.

    • Visually inspect the panel under good lighting. Note the different zones:

      • High Current Density (HCD) end: Look for burning, dullness, or dendritic growth.

      • Mid Current Density (MCD) range: This is typically where the bright, uniform deposit is desired.

      • Low Current Density (LCD) end: Check for incomplete coverage, dullness, or a whitish appearance.[35]

    • Use a Hull cell ruler to correlate the position on the panel with the corresponding current density in A/dm² or A/ft².[26] This will give you the optimal operating current density range.

Data Presentation: Interpreting Hull Cell Panels
Observation on Panel Potential Cause Suggested Action
Burnt/dull at HCD endCurrent density too high; Low carrier/suppressorDecrease overall current; Add carrier
Narrow bright rangeAdditive imbalance; ContaminationAdjust brightener/leveler; Carbon treat bath
Dullness in LCD endLow brightener; Metallic contaminationAdd brightener; Dummy plate the bath
Pitting across the panelOrganic contamination; Particulate matterCarbon treat and filter the bath
Poor coverage at LCD endLow metal concentration; Poor throwing powerAnalyze and adjust copper concentration
Visualization of Troubleshooting Logic

Below is a flowchart illustrating a systematic approach to troubleshooting non-uniform copper deposition.

Troubleshooting_Flowchart start Non-Uniform Deposition Observed hull_cell Perform Hull Cell Test start->hull_cell visual_inspection Visual Inspection of Deposit (Edges, Center, Dendrites, Brightness) hull_cell->visual_inspection edge_effect Edge Effect / Burning at HCD? visual_inspection->edge_effect center_thin Thin Deposit in Center / LCD? edge_effect->center_thin No action_lower_cd Lower Overall Current Density edge_effect->action_lower_cd Yes dendrites Dendritic Growth? center_thin->dendrites No action_throwing_power Improve Throwing Power (Adjust Bath Chemistry) center_thin->action_throwing_power Yes dull_deposit Dull/Cloudy Deposit? dendrites->dull_deposit No dendrites->action_lower_cd Yes action_check_additives Check Additive Balance (CVS) dull_deposit->action_check_additives Yes solution Uniform Deposit Achieved dull_deposit->solution No action_additives Adjust Additives (Levelers) action_lower_cd->action_additives action_increase_cu Increase Copper Concentration action_lower_cd->action_increase_cu action_agitation Optimize Agitation action_additives->action_agitation action_agitation->hull_cell action_anode Optimize Anode Configuration action_throwing_power->action_anode action_anode->hull_cell action_increase_cu->action_agitation action_contamination Check for Contamination (Carbon Treat / Dummy Plate) action_check_additives->action_contamination action_contamination->hull_cell

Caption: Troubleshooting workflow for non-uniform copper deposition.

References

  • Popov, K. I., Živković, P. M., & Nikolić, N. D. (2011). A mathematical model of the current density distribution in electrochemical cells. Journal of the Serbian Chemical Society. [Link]

  • Gabe, D. R. (1984). Current Distribution in Electrochemical Cells. Transactions of the Institute of Metal Finishing. [Link]

  • Popov, K. I., Živković, P. M., & Nikolić, N. D. (2011). A mathematical model of the current density distribution in electrochemical cells. SciSpace. [Link]

  • Electrochemistry Knowledge. Current density distribution in electrochemical cells. [Link]

  • ProPlate®. What are the primary factors that influence the uniformity of metal deposition during electroplating?. [Link]

  • Shao, W., & Zangari, G. (2008). Dendritic Growth and Morphology Selection in Copper Electrodeposition from Acidic Sulfate Solutions Containing Chlorides. The Journal of Physical Chemistry C. [Link]

  • Electrochemical Engineering. (2021). 6.3 Current distribution. YouTube. [Link]

  • Bonomo, M., et al. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. MDPI. [Link]

  • P2 InfoHouse. (1990). Methane Sulfonic Acid as an Electrolyte for Tin, Lead and Tin, Lead Plating for Electronics. [Link]

  • Cobley, A. J., et al. (2008). Effects of air agitation on conductivity in acid copper electrodeposition solutions. ResearchGate. [Link]

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  • Leal, G., et al. (2022). The Effect of Ultrasonic Agitation on the Seedless Growth of Copper on Ruthenium–Tungsten Thin Films. MDPI. [Link]

  • Chen, C. H., et al. (2015). Over-limiting Current and Control of Dendritic Growth by Surface Conduction in Nanopores. Scientific reports. [Link]

  • Google Patents. (2015).
  • HoriazonChemical. Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Solve. [Link]

  • Gabe, D. R. (1996). Effects of Agitation On Conventional Electroless Plating: Implications for Production of Ni-P Composite Coatings. Transactions of the Institute of Metal Finishing. [Link]

  • Google Patents. (2019).
  • Jayasree, P. K., et al. (2023). The effect of chelators on additives in the surface characterization and electrochemical properties of an eco-friendly electroless copper nano deposition. Scientific reports. [Link]

  • ResearchGate. (2015). TSV plating using copper methanesulfonate electrolyte with single component suppressor. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2017). Cyclic voltammogram for electroless copper methanesulphonate xylitol bath at pH 13.25. [Link]

  • Ataman Kimya. COPPER METHANESULFONATE. [Link]

  • Chemistry Stack Exchange. How and why are black dendritic growths forming on copper cathode during electrolysis?. [Link]

  • ResearchGate. (2013). Through silicon via filling by copper electroplating in acidic cupric methanesulfonate bath. [Link]

  • ResearchGate. (2014). A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization. [Link]

  • Google Patents. (1998).
  • Optimization of High-Speed Electrolytic Plating of Copper Pillar to Achieve a Flat Top Morphology and Height Uniformity. (2018). IEEE Xplore. [Link]

  • ResearchGate. (2019). Dendritic cathode growth during copper electrorefining in the presence of solid particles. [Link]

  • Asterion, LLC. Hull Cell Analysis. [Link]

  • Lab Wizard. (2023). Precision Electroplating: Hull Cell Analysis. [Link]

  • Chen, Y. C., et al. (2020). Effects of Additives in an Electrodeposition Bath on the Surface Morphologic Evolution of Electrodeposited Copper. International Journal of Electrochemical Science. [Link]

  • PubMed Central. (2023). Electroplated Copper Additives for Advanced Packaging: A Review. [Link]

  • ResearchGate. (2018). Additive-effects during plating in acid tin methanesulfonate electrolytes. [Link]

  • ResearchGate. (2023). Highly Efficient Electroplating of (220)-oriented Nano-twinned Copper in the Methanesulfonic Copper Baths. [Link]

  • Alert Sales. Hull Cell. [Link]

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  • Pavco. (2023). Hull Cell Test Method for Electroplating Solutions. [Link]

  • ResearchGate. (2012). Copper deposition is more uniform when low current density is used. [Link]

  • PS Electronics. (2023). The Common Problems in Copper Electroplating and The Solutions. [Link]

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The effect of organic additives on copper methane sulfonate electroplating.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for copper methane sulfonate (MSA) electroplating. This guide is designed for researchers and scientists navigating the complexities of using organic additives to achieve high-quality copper deposits. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot effectively and optimize your results.

Section 1: The Role of Organic Additives: A Synergistic Trio

In copper MSA electroplating, achieving a smooth, uniform, and void-free deposit, especially in high-aspect-ratio features, is impossible without a carefully balanced system of organic additives.[1] These components work in a complex, synergistic manner to control the local deposition rate.[2] The three primary types are suppressors, accelerators, and levelers.[3]

  • Suppressors: Typically high-molecular-weight polymers like Polyethylene Glycol (PEG), suppressors form an inhibiting layer on the cathode surface.[4] This action, which requires the presence of chloride ions to form a PEG-Cu⁺-Cl⁻ complex, uniformly reduces the overall copper deposition rate.[5][6][7] This suppression is crucial for preventing rapid, uncontrolled plating on exposed surfaces.

  • Accelerators: Also known as brighteners, these are typically sulfur-containing molecules like bis-(3-sulfopropyl) disulfide (SPS).[8] Accelerators compete with the suppressor for surface sites, locally negating the inhibiting effect and accelerating copper deposition.[9][10] Due to their smaller size, they diffuse more quickly into recessed areas and features, promoting the desired "bottom-up" fill.[4]

  • Levelers: Levelers are often nitrogen-containing organic compounds, such as Janus Green B (JGB), that preferentially adsorb on high-current-density areas, like protrusions or "bumps" on the surface.[8][11][12] By inhibiting deposition at these peaks, they allow the recessed areas to "catch up," resulting in a smoother, more planar surface.[13]

The interplay between these additives is a dynamic competition governed by potential, diffusion, and surface geometry.

G feature_bottom Feature Bottom (Low Current Density) surface_main Main Surface (Nominal Current Density) protrusion Protrusion (High Current Density) suppressor Suppressor (e.g., PEG + Cl⁻) suppressor->surface_main Forms inhibiting layer Suppresses deposition accelerator Accelerator (e.g., SPS) accelerator->feature_bottom Competes with suppressor Accelerates deposition leveler Leveler (e.g., JGB) leveler->protrusion Adsorbs on peaks Inhibits growth caption Fig 1: Competitive Adsorption of Additives G start Symptom: Rough or Pitted Deposit check_current Perform Hull Cell Test. Is high-current area burnt/rough? start->check_current check_filtration Inspect solution for particulates. Is solution cloudy? check_current->check_filtration No sol_current Solution: Reduce Current Density check_current->sol_current Yes check_additives Perform CVS Analysis. Are additive levels out of spec? check_filtration->check_additives No sol_filtration Solution: Filter bath (1-5µm). Check anode bags. check_filtration->sol_filtration Yes sol_additives Solution: Adjust additive concentrations. Consider carbon treatment for excess. check_additives->sol_additives Yes end Problem Resolved check_additives->end No (Consult further diagnostics) sol_current->end sol_filtration->end sol_additives->end caption Fig 2: Troubleshooting Workflow for Rough Deposits

Fig 2: Troubleshooting Workflow for Rough Deposits

Section 3: Frequently Asked Questions (FAQs)

  • Q: How do organic additives break down, and what is the impact?

    • A: Additives can break down through electrochemical reactions at the anode and cathode or through chemical instability over time. [8]For example, accelerators (thiols) can be oxidized. These breakdown products can interfere with the function of the primary additives, often causing issues like cloudiness, pitting, or internal stress in the deposit. [8]Regular bath maintenance, including filtration and periodic carbon treatment, is key to managing their accumulation.

  • Q: Can I mix additives from different suppliers?

    • A: This is strongly discouraged. Additive packages are formulated as a synergistic system. [1]The specific molecules, their molecular weights (in the case of polymers like PEG), and their concentrations are optimized to work together. Mixing components from different systems can disrupt this balance, leading to unpredictable and often detrimental results.

  • Q: What is the role of chloride ions, and why is their concentration important?

    • A: Chloride ions are not an "organic additive," but they are essential for the function of most suppressor-type additives like PEG. [6]They co-adsorb on the copper surface, mediating the adsorption of the suppressor to form the inhibiting complex. [5][7]Too low a chloride concentration will render the suppressor ineffective, while too high a concentration can increase the corrosivity of the bath and may affect deposit properties. [14]The concentration must be tightly controlled, typically in the range of 40-70 ppm.

  • Q: My MSA bath is foaming excessively. What is the cause and how can I fix it?

    • A: Foaming in MSA baths is often caused by an excess of certain organic additives (especially suppressors), contamination from surfactants (e.g., from cleaning steps), or excessive agitation. [15] * Solution: First, reduce the agitation to the minimum level required for good plating. If foaming persists, a light carbon treatment may be necessary to remove the excess organics. In some cases, a compatible anti-foaming agent can be used, but this should be done cautiously as it adds another organic component to the bath. [15]

Section 4: Key Experimental Protocols

Protocol 1: Hull Cell Test for Bath Performance Evaluation

The Hull Cell is a miniature plating cell that allows for the qualitative analysis of the plating bath over a wide range of current densities on a single panel.

Methodology:

  • Preparation: Fill a standard 267 mL Hull Cell with the sample of the copper MSA plating bath.

  • Anode/Cathode: Place a copper anode in the designated slot. Insert a clean, polished brass or steel Hull Cell panel as the cathode.

  • Plating: Connect the electrodes to a rectifier. Apply a total current (typically 2 Amps) for a set time (typically 5 minutes). Ensure the bath temperature is at the normal operating condition.

  • Rinsing & Drying: After plating, immediately remove the panel, rinse it thoroughly with deionized water, and dry it carefully with clean air.

  • Evaluation:

    • Observe the different zones on the panel. The end closest to the anode is the high-current-density (HCD) region, while the end farthest away is the low-current-density (LCD) region.

    • Brightness: Assess the width of the bright plating range. A wide bright range is desirable.

    • Burning: Look for dark, powdery, or nodular deposits in the HCD region, which indicates the upper limit of the usable current density.

    • Dullness/Haziness: Note any dull or cloudy areas, which can indicate low brightener or organic contamination.

    • Coverage: Check the LCD region for complete copper coverage. Poor coverage indicates low throwing power.

Protocol 2: Overview of Cyclic Voltammetry Stripping (CVS) for Additive Analysis

CVS is an electrochemical method used to determine the concentration of active organic additives by measuring their effect on the copper deposition rate. This is an overview of the principle; specific parameters depend on the instrument and additive system.

Principle:

The analysis involves using a rotating platinum disk electrode and cycling the potential. The area of the copper stripping peak is proportional to the amount of copper deposited, which is in turn influenced by the additives.

Methodology Steps:

  • Baseline Measurement: A CVS measurement is first performed on a sample of the plating bath that contains all inorganic components but no organic additives (this is the Virgin Makeup Solution or VMS). This establishes a baseline deposition rate.

  • Sample Measurement: The analysis is then run on the production bath sample.

    • Suppressor Analysis: The suppression of the copper stripping peak area compared to the baseline is correlated to the suppressor concentration.

    • Accelerator Analysis: A known amount of suppressor is added to the sample to ensure full suppression. Then, the increase in the stripping peak area (depolarization) is measured and correlated to the accelerator concentration.

  • Calibration: The instrument is calibrated using standards with known concentrations of each additive to create response curves. The results from the production bath are then compared to these curves to determine the concentration of each component. [16]

Table 1: Typical Copper MSA Bath Composition & Parameters

ComponentConcentration RangePurpose
This compound (as Cu²⁺)40 - 60 g/LSource of copper ions [17][18]
Methane Sulfonic Acid (Free MSA)70 - 100 g/LProvides conductivity; ensures anode dissolution [19]
Chloride Ions (Cl⁻)40 - 70 mg/L (ppm)Essential for suppressor function [7][14]
Suppressor (e.g., PEG)Varies by MW (e.g., 200-800 ppm)Controls deposition rate, promotes uniformity [8][20]
Accelerator (e.g., SPS)5 - 50 mg/L (ppm)Brightens deposit, promotes feature filling [8][20]
Leveler (e.g., JGB)1 - 10 mg/L (ppm)Smooths deposit, prevents "bump" formation [8][20]
Operating Parameter Value Notes
Temperature25 - 35 °CAffects additive stability and deposit properties [21]
Cathode Current Density1 - 4 A/dm² (10-40 ASF)Primary driver of deposition rate [22]
AgitationModerate to Vigorous (Air or Mechanical)Ensures uniform ion and additive supply [15]

References

  • Hebert, K. R., Adhikari, S., & Sun, J. (2005). Chemical Mechanism of Suppression of Copper Electrodeposition by Polyethylene Glycol. Journal of The Electrochemical Society, 152(8), C573. [Link]

  • Hebert, K. R. (2006). Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol. Journal of The Electrochemical Society, 153(3), C164. [Link]

  • ChemResearch Co. (2024, October 4). Copper Plating Problems (& Their Solutions). Retrieved from [Link]

  • Wang, C., et al. (2021). Effects of Additives in an Electrodeposition Bath on the Surface Morphologic Evolution of Electrodeposited Copper. International Journal of Electrochemical Science, 16, 210245. [Link]

  • Hebert, K. R., Adhikari, S., & Sun, J. (2005). Chemical Mechanism of Suppression of Copper Electrodeposition by Poly(ethylene glycol). ResearchGate. Retrieved from [Link]

  • Tan, M., et al. (2011). Inhibition of copper deposition by polyethylene glycol and chloride: I. Model development and parameter estimation. ResearchGate. Retrieved from [Link]

  • Caswell Europe. (n.d.). Copper Plating Troubleshooting. Retrieved from [Link]

  • Wang, C., et al. (2022). Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega, 7(35), 30739–30751. [Link]

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  • Shalyt, E., et al. (2018). Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1). Proceedings of the 18th Electronics Packaging Technology Conference (EPTC).
  • Caswell Plating. (n.d.). Copper Electroplating Troubleshooting. Retrieved from [Link]

  • Wang, C., et al. (2022). Electroplated Copper Additives for Advanced Packaging: A Review. PMC - PubMed Central. [Link]

  • Pesce, A., et al. (2015). Effect of additive concentration during copper deposition using EnFACE electrolyte. ResearchGate. Retrieved from [Link]

  • PCBBUY. (2022, February 18). Defects and Troubleshooting of Pattern Electroplating Copper in PCB Board. Retrieved from [Link]

  • Liu, J., et al. (2022). Effect of additives on the microstructure and properties of pulsed electrodeposited copper foils. Transactions of the IMF, 100(4), 205-213. [Link]

  • Liu, J., et al. (2023). Effect of additives on the microstructure and properties of electrolytic copper foils. Research Square. [Link]

  • Horiazon Chemical. (n.d.). Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Solve. Retrieved from [Link]

  • Chen, P.-J. (2012). A Study on the Leveling Agents for Copper Electroplating.
  • Frent, C., & Frent, S. (1993). Method for analyzing organic additives in an electroplating bath. U.S.
  • Rohde, D., et al. (2014). Copper plating bath composition.
  • Yang, B., et al. (2012). Investigation of competitive adsorption between accelerator and suppressor in TSV copper electroplating. 2012 13th International Conference on Electronic Packaging Technology & High Density Packaging. [Link]

  • Rohde, D., et al. (2014). Electrolytic copper plating bath compositions and a method for their use. U.S.
  • Zhai, Y.-H., et al. (2022). Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects. Journal of Electrochemistry, 28(8), 2115001. [Link]

  • Jhothiraman, J. K., & Balachandran, R. (2019). Electroplating: Applications in the Semiconductor Industry. Advances in Chemical Engineering and Science, 9, 239-253. [Link]

  • User "Mithoron". (2023, October 24). Amount of PEG to add to copper plating solution?. Chemistry Stack Exchange. Retrieved from [Link]

  • Kim, S.-K., & Kim, J.-J. (2009). The Effects of Levelers on Electroplating of Thin Copper Foil for FCCL. ResearchGate. Retrieved from [Link]

  • Navasardyan, M., et al. (2023). Electrocrystallization and Morphology of Copper Coatings in the Presence of Organic Additives. MDPI. [Link]

  • Kim, S.-K., et al. (2012). Effects of JGB Additives on the Microstructures and Electrical Properties of Electroplated Copper Foil. ResearchGate. Retrieved from [Link]

  • G. Inzelt, et al. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. MDPI. [Link]

  • Wang, Y., et al. (2024). Effect of Sodium Hypophosphite on Copper Deposition and Coating Properties of Carbon Fibers in a Citrate Bath. MDPI. [Link]

  • Paskowski, T. (1990).
  • Priya, S. S., & Venkatesha, T. V. (2013). Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath. ResearchGate. Retrieved from [Link]

  • Moffat, T. P., et al. (2004). Electrodeposition of Copper in the SPS-PEG-Cl Additive System. Journal of The Electrochemical Society, 151(4), C262. [Link]

  • Kim, S.-H., et al. (2014). TSV plating using copper methanesulfonate electrolyte with single component suppressor. ResearchGate. Retrieved from [Link]

  • Yi, G., et al. (2023). Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. MDPI. [Link]

  • Low, C., et al. (2006). Additive-effects during plating in acid tin methanesulfonate electrolytes. ResearchGate. Retrieved from [Link]

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  • V. A. Kondratiev, et al. (2022). Effect of organic additives on copper electrodeposition in the manufacture of printed boards. Kondratiev, V. A., et al. "Effect of organic additives on copper electrodeposition in the manufacture of printed boards." Protection of Metals and Physical Chemistry of Surfaces 58.4 (2022): 649-657.

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Preventing powdery deposits in copper methane sulfonate electrodeposition.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for preventing powdery deposits in copper methane sulfonate electrodeposition. Our focus is on providing practical, field-tested insights and solutions to common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of powdery or burnt deposits in this compound electrodeposition?

A1: Powdery or "burnt" deposits are a common issue resulting from an excessive plating rate at the cathode surface. This leads to a depletion of copper ions in the immediate vicinity of the substrate, causing a shift in the electrochemical process that favors rough, poorly adherent, and dendritic growth instead of a smooth, dense copper layer.[1][2][3] The primary factors contributing to this are:

  • High Current Density: Exceeding the optimal current density for a given bath composition and operating conditions is the most frequent cause.[1][4][5]

  • Low Copper Ion Concentration: An insufficient concentration of copper ions in the electrolyte cannot sustain the desired plating rate, leading to powdery deposits.[6]

  • Inadequate Agitation: Poor solution movement around the cathode fails to replenish copper ions at the surface, creating localized depletion zones.[1][5][7]

  • Improper Bath Temperature: Both excessively low and high temperatures can negatively impact the plating process and contribute to deposit issues.[2][8]

  • Incorrect Additive Concentrations: An imbalance in the organic additives (suppressors, brighteners, and levelers) can disrupt the desired uniform deposition.[7][9][10]

  • Low Bath Conductivity: Insufficient acid concentration can lead to lower conductivity, which may contribute to burning at higher current densities.[6]

Q2: What is the ideal bath composition to avoid powdery deposits?

A2: While the optimal composition can vary based on the specific application, a well-balanced this compound bath is crucial for achieving a smooth deposit. Below is a general guideline for a stable and effective bath formulation:

ComponentConcentration RangePurpose
This compound (as Cu²⁺)20 - 100 g/LSource of copper ions. Higher concentrations can support higher current densities.
Methane Sulfonic Acid (MSA)50 - 150 g/LProvides high conductivity and ensures good anode corrosion.
Chloride Ions (Cl⁻)30 - 70 ppmEssential for the proper functioning of many organic additives and promotes a fine-grained deposit.[11][12]
Suppressor (e.g., PEG)Varies by proprietary formulationControls the deposition rate and promotes uniform plating.[9][10]
Brightener/Accelerator (e.g., SPS)Varies by proprietary formulationRefines the grain structure and enhances the brightness of the deposit.[9][10][13]
Leveler (e.g., JGB)Varies by proprietary formulationPromotes a smooth surface by inhibiting deposition on high points.[9][10]

Q3: How do organic additives help in preventing powdery deposits?

A3: Organic additives play a critical role in controlling the morphology of the copper deposit. They work synergistically to ensure a smooth, bright, and uniform coating.[9][14]

  • Suppressors (Carriers): These are typically large polymer molecules, like polyethylene glycol (PEG), that adsorb onto the cathode surface. This adsorbed layer creates a barrier that moderates the copper deposition rate, preventing the rapid, uncontrolled growth that leads to powdery deposits.[9][10]

  • Brighteners (Accelerators): These are often sulfur-containing organic molecules, such as bis-(3-sulfopropyl) disulfide (SPS). They work in conjunction with suppressors to refine the grain structure of the copper deposit, resulting in a brighter and smoother finish.[9][10][13]

  • Levelers: These compounds, for instance, Janus Green B (JGB), preferentially adsorb on high points of the substrate surface. This localized inhibition of deposition allows the recessed areas to "catch up," resulting in a smoother, more level surface.[9][10]

The interplay between these additives is crucial. An imbalance, such as an excess of accelerator or insufficient suppressor, can disrupt this delicate equilibrium and lead to defects like powdery deposits.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the issue of powdery deposits in your this compound electrodeposition experiments.

Problem: The copper deposit appears powdery, burnt, or dendritic.

This troubleshooting workflow will guide you through a series of checks and corrective actions to identify and resolve the root cause of powdery deposits.

Caption: Troubleshooting workflow for powdery deposits.

Detailed Troubleshooting Steps

Step 1: Verify Current Density

  • Question: Is the applied current density within the recommended range for your bath composition?

  • Causality: Exceeding the limiting current density, where the rate of copper ion diffusion to the cathode cannot keep up with the rate of electron transfer, is a primary cause of powdery deposits.[1][4][5]

  • Action:

    • Consult your process documentation for the recommended current density range.

    • If the current density is too high, reduce it in increments of 10-20% and observe the deposit quality.

    • Consider that sharp edges or corners on the substrate can create high local current densities, leading to "burning" in those areas.[4]

Step 2: Analyze Bath Composition

  • Question: Are the concentrations of this compound, methanesulfonic acid, and chloride ions within the optimal range?

  • Causality:

    • Low copper concentration starves the process, making it impossible to achieve a good deposit at the desired current density.[6]

    • Low acid content reduces the conductivity of the bath, which can contribute to burning.[15]

    • Incorrect chloride levels can interfere with the function of organic additives, leading to poor deposit morphology.[11][12][16]

  • Action:

    • Analyze the bath for copper, acid, and chloride concentrations using standard analytical techniques (e.g., titration, ion chromatography).

    • Make additions of the required components to bring the bath back into the specified range.

Step 3: Evaluate Agitation

  • Question: Is the agitation of the plating bath sufficient and uniform across the cathode surface?

  • Causality: Agitation is critical for replenishing copper ions at the cathode surface and maintaining a uniform concentration in the diffusion layer. Insufficient agitation leads to localized ion depletion and powdery deposits.[1][5][7]

  • Action:

    • Visually inspect the agitation system (e.g., air sparging, mechanical stirring) to ensure it is functioning correctly and providing vigorous, even solution movement.

    • Increase the agitation rate if it appears to be insufficient.

Step 4: Perform a Hull Cell Test

  • Question: Does a Hull cell test indicate an imbalance in the organic additives?

  • Causality: The Hull cell provides a qualitative assessment of the plating bath's performance across a range of current densities on a single panel.[17][18][19] A burnt or powdery deposit in the high current density region of the Hull cell panel is a strong indicator of an issue with the organic additive package.[17][18]

  • Action:

    • Follow the standardized procedure for conducting a Hull cell test.[20][21]

    • Examine the appearance of the plated panel. A powdery deposit at the high current density end suggests either an excess of brightener or a deficiency of suppressor.

    • Make small, incremental additions of the appropriate additives to a Hull cell sample and repeat the test until a bright, uniform deposit is achieved across the desired current density range.

    • Scale up the successful additions to the main plating bath.

Sources

Analysis and removal of metallic impurities from copper methane sulfonate solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Analysis and Removal of Metallic Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals working with copper methane sulfonate (MSA) solutions, particularly in electroplating and related applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact, analysis, and removal of metallic impurities.

Q1: Why are metallic impurities a concern in this compound solutions?

Metallic impurities are a significant concern because they co-deposit with copper, altering the physical and electrochemical properties of the final deposit. Even at parts-per-million (ppm) levels, these impurities can lead to a range of issues including dull or cloudy finishes, poor adhesion, brittleness, and reduced electrical conductivity.[1][2][3] In applications like semiconductor manufacturing, where precision is critical, maintaining an ultrapure bath is essential for device reliability and yield.[4]

Q2: What are the most common metallic impurities and their effects?

The most common metallic impurities often originate from the copper anodes, the substrate being plated, or the components of the plating equipment itself. Their effects are summarized below.

Impurity ElementCommon Effects on Copper DepositTypical Maximum Concentration
Iron (Fe)Dullness, haze, slow plating rate, reduced conductivity.[1]< 150 ppm[5]
Zinc (Zn)Whitish or dark deposits in low current density areas, slow plating rate.[1][5]< 50 ppm[5]
Lead (Pb)Dark deposits, especially in low current density areas.[6]Variable, should be minimized.
Antimony (Sb)Causes brittleness in the copper deposit.[1][7]20 - 100 ppm[1]
Chromium (Cr VI)Can cause "skip plating" or areas with no deposit.[1]< 10 ppm[5]
Aluminum (Al)Leads to dull deposits and can reduce the limiting current density.[1][5]< 60 ppm[5]
Q3: Which analytical techniques are best for quantifying metallic impurities?

While electrochemical methods like Cyclic Voltammetric Stripping (CVS) are excellent for monitoring organic additives and their combined effect on plating quality, they do not directly quantify specific metallic impurities.[4][8][9] For direct quantification of metallic contaminants, the following instrumental techniques are superior:

  • Inductively Coupled Plasma (ICP): ICP-OES or ICP-MS is highly effective for analyzing trace contaminants in plating solutions.[10]

  • Atomic Absorption Spectroscopy (AAS): A reliable and widely used method for determining the concentration of specific metals.

  • Ion Chromatography (IC): This technique is well-suited for analyzing a variety of ionic components in plating solutions, including metallic contaminants.[10][11]

Q4: What are the primary methods for removing metallic impurities from the plating bath?

There are three primary strategies for purifying a this compound bath:

  • Ion Exchange (IX): This is a highly selective and efficient method where the contaminated solution is passed through a column containing a chelating resin. The resin selectively captures impurity ions while allowing copper ions to pass through.[1][12]

  • Precipitation: This involves chemically converting the dissolved metallic impurities into insoluble compounds that can be filtered out. This can be achieved by adjusting pH or adding specific reagents that form insoluble salts with the target impurities.[13][14][15]

  • Dummy Plating (Electrolytic Purification): This technique involves plating at a low current density onto a large, corrugated cathode (the "dummy"). Impurities that plate out more readily than copper at low current densities (like lead and zinc) are selectively removed from the solution and deposited onto the dummy cathode.[6]

Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Workflow for Troubleshooting Impurity-Related Issues

The following diagram illustrates a logical workflow for identifying and resolving problems caused by metallic impurities.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_decision Decision cluster_action Corrective Action cluster_validation Validation A Observe Plating Defect (e.g., Dullness, Pitting, Poor Adhesion) B Analyze Organic Additives (CVS) A->B C Quantify Metallic Impurities (ICP, AAS) A->C D Additives in Spec? B->D E Impurities Above Limit? C->E D->E Yes F Adjust Additive Concentration D->F No G Select Purification Method (Ion Exchange, Dummy Plating) E->G Yes I Perform Test Plating E->I No (Problem Unresolved, Investigate Other Causes) H Re-analyze Solution F->H G->H H->I

Caption: A logical workflow for troubleshooting plating defects.

Q: My copper deposit is dull and has a cloudy appearance. What's the likely cause?

A: A dull or cloudy finish is a classic symptom of bath contamination.[2][3]

  • Probable Cause (Metallic Impurities): Iron or aluminum contamination is a common culprit.[1] Zinc can also cause a whitish haze in low current density areas.[5]

  • Diagnostic Steps:

    • First, rule out issues with organic additives using CVS, as incorrect brightener levels can also cause dullness.[3]

    • If additives are within specification, send a solution sample for ICP or AAS analysis to quantify metallic impurity levels, specifically targeting Fe, Al, and Zn.

  • Corrective Action:

    • If iron levels are high, ion exchange with a selective chelating resin is highly effective.

    • For zinc contamination, "dummying" the bath at a low current density (e.g., 3-5 A/ft²) is often the most effective solution.[6]

Q: The plated copper is brittle and fails adhesion tests. How do I troubleshoot this?

A: Brittleness and poor adhesion are serious defects that compromise the mechanical integrity of the deposit.

  • Probable Cause (Metallic Impurities): Antimony (Sb) is notorious for causing brittle deposits.[1] Poor adhesion can also be a symptom of high levels of general contamination on the substrate or in the bath.[3][16]

  • Diagnostic Steps:

    • Ensure your substrate pre-treatment process (cleaning and activation) is flawless, as this is the most common cause of poor adhesion.[2]

    • Analyze the bath for antimony using ICP-MS. Antimony can be difficult to detect at low levels with other methods.

  • Corrective Action:

    • Antimony, along with bismuth, can be effectively removed using specialized chelating ion-exchange resins.[17][18]

    • In some cases, co-precipitation methods have been developed. For example, adding an oxidant and a bismuth compound can facilitate the precipitation of antimony.[14]

Part 3: Experimental Protocols & Methodologies
Protocol 1: General Purpose Impurity Removal via Ion Exchange

This protocol provides a framework for using a chelating ion-exchange resin to purify a this compound solution. The choice of resin is critical and should be based on the target impurity.

Principle of Ion Exchange Purification

The diagram below illustrates how a cation exchange resin selectively removes a divalent metallic impurity (M²⁺) from the copper (Cu²⁺) solution.

G cluster_input Input Solution cluster_column Ion Exchange Column cluster_output Output Solution Input Impure Solution Cu²⁺ M²⁺ Resin Resin Bed Active Site Active Site Active Site Input:f1->Resin:p1 Impurity Binding Output Purified Solution Cu²⁺ Input:f0->Output:o0 Copper Passes Through

Caption: Selective removal of impurity ions by an ion exchange resin.

Methodology:

  • Resin Selection & Preparation:

    • Select a chelating resin with high selectivity for the target impurity (e.g., an aminophosphonic acid resin for Sb and Bi).[17]

    • Prepare the resin according to the manufacturer's instructions. This typically involves swelling the resin in deionized water, followed by washing with acid and then rinsing to a neutral pH.

  • Column Packing:

    • Pack a chromatography column with the prepared resin slurry, ensuring no air bubbles are trapped. The bed volume will depend on the volume of solution to be purified and the resin's capacity.

  • Equilibration:

    • Equilibrate the column by passing a solution with the same pH and MSA concentration as your copper bath (but without copper or impurities) through the resin bed. This prevents pH shock when the actual solution is loaded.

  • Loading the Solution:

    • Pump the contaminated this compound solution through the column at a controlled, slow flow rate. A slower flow rate increases the contact time between the solution and the resin, improving capture efficiency.

  • Monitoring and Collection:

    • Collect fractions of the eluate (the purified solution exiting the column).

    • Analyze the initial fractions and subsequent fractions using ICP or AAS to determine when the impurity "breaks through" (i.e., when the resin is saturated and no longer captures the impurity).

    • Combine the purified fractions that were collected before breakthrough.

  • Resin Regeneration (Optional):

    • The saturated resin can often be regenerated by stripping the bound impurities with a strong acid, as per the manufacturer's protocol. This allows the resin to be reused.[17]

  • Final Validation:

    • Perform a final ICP/AAS analysis on the pooled, purified solution to confirm that impurity levels are below the acceptable threshold.

References
  • Analysis And Control Of Copper Plating Bath Additives And By‐Products. AIP Publishing.
  • Analysis and Control of Plating Baths Chrom
  • A Review of Acid Copper Plating Bath Life Extension & Copper Recovery From Acid Copper Baths. Surface Technology Environmental Resource Center.
  • Online analysis of organic additives in copper pl
  • Quality Control of Plating Solutions by Electrochemical Measurement. Hioki.
  • Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Solve. HoriazonChemical.
  • CONTROL, ANALYSIS, AND TESTING.
  • Method of purifying copper electrolytic solution.
  • Impurity Control and Removal in Copper Tankhouse Operations.
  • Impurity removal method for copper electrolyte.
  • Detection of Organic Additives in Copper Plating Bath Using Voltammetric Methods That Involve a Screen-printed Nano-Au Electrode.
  • Copper Precipit
  • Allowable ppm of metallic contamination in nickel plating b
  • Copper Pl
  • Purification of Copper Electrolyte by Solvent Extraction and Ion-Exchange Techniques. Saimm.
  • Copper Plating Problems (& Their Solutions). ChemResearch Co.
  • Copper Electroplating Troubleshooting.
  • The Use of Ion Exchange (IX) to Improve Revenue via the Removal of Impurities. Purolite.
  • Understanding Impurities in copper electrometallurgy. Scholars' Mine.
  • Copper Recovery. Sunresin.

Sources

How to control the pH of a copper methane sulfonate synthesis reaction.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to controlling the pH of a copper methane sulfonate synthesis reaction.

Technical Support Center: this compound Synthesis

Welcome to the technical support center for this compound (Cu(CH₃SO₃)₂) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical parameters in this synthesis: pH. Maintaining the correct pH is paramount for achieving high yield, purity, and batch-to-batch consistency.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your synthesis process. We will explore the fundamental chemistry, answer frequently asked questions, and provide a detailed troubleshooting guide for common issues you may encounter.

The Critical Role of pH in this compound Synthesis

The most common laboratory-scale synthesis of this compound involves the acid-base reaction between a basic copper(II) salt, such as copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂), and methanesulfonic acid (MSA).

Reaction Example: CuCO₃ (s) + 2 CH₃SO₃H (aq) → Cu(CH₃SO₃)₂ (aq) + H₂O (l) + CO₂ (g)

While this reaction appears straightforward, the aqueous chemistry of the copper(II) ion is highly pH-dependent. Precise pH control is essential to prevent the formation of undesirable byproducts.

  • At High pH (Alkaline/Near-Neutral): The free Cu²⁺ ion readily undergoes hydrolysis to form insoluble copper(II) hydroxide, Cu(OH)₂.[1][2][3] This is the most common cause of product contamination and reduced yield. As the pH increases, hydrolyzed copper species like Cu(OH)⁺ begin to form, eventually leading to the precipitation of Cu(OH)₂ as the thermodynamically favored phase.[3]

  • At Low pH (Acidic): While a low pH ensures the copper remains as the soluble Cu²⁺ ion, an excessive amount of unreacted methanesulfonic acid can remain in the final product as an impurity.[4] This can affect downstream applications, such as electroplating, where free acid concentration is a key performance parameter.[4]

Therefore, the goal is to maintain the pH within a specific window that ensures complete reaction while preventing the precipitation of copper hydroxides. A typical synthesis is controlled at a pH between 4 and 6 .[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis? A common and effective method involves reacting methanesulfonic acid (MSA) with a basic copper salt like copper carbonate or copper hydroxide.[4][5] Using high-purity precursors is crucial, as impurities like sodium, nickel, or iron from the copper source can carry through to the final product.[6]

Q2: What is the optimal pH and temperature for the reaction? For a high-purity product, the synthesis should be controlled within the parameters outlined in the table below. The elevated temperature helps to increase the reaction rate.

ParameterRecommended RangeRationale
pH 4.0 - 6.0Prevents Cu(OH)₂ precipitation at higher pH and minimizes excess free acid at lower pH.[3][5]
Temperature 60 - 80°CEnsures a reasonable reaction rate for complete conversion of the copper precursor.[5]

Q3: How should I monitor the pH during the reaction? Use a calibrated laboratory-grade pH meter with a glass electrode. It is critical to ensure the meter is properly calibrated with fresh pH 4 and pH 7 buffer solutions before starting the synthesis.[7] For continuous reactions, an inline process pH sensor may be used, but it should be cross-validated with laboratory measurements.[7]

Q4: What reagents should be used to adjust the pH if it deviates from the target range?

  • To Lower pH (Too Alkaline): Slowly add a dilute solution of methanesulfonic acid (e.g., 10-20% MSA in water). This is the preferred method as it does not introduce foreign anions.

  • To Raise pH (Too Acidic): The best practice is to add small portions of the copper precursor (e.g., a slurry of copper carbonate in water). Avoid using strong bases like sodium hydroxide (NaOH), as they can cause localized high pH, leading to immediate precipitation of copper hydroxide.

Q5: Why is methanesulfonic acid often used instead of other acids like sulfuric acid? Methanesulfonic acid is considered a more environmentally friendly "green" option.[8] A key advantage is the high aqueous solubility of its copper salt, which is beneficial for creating concentrated solutions, particularly for applications like electroplating.[8][9]

Process Workflow for pH-Controlled Synthesis

The following diagram illustrates a typical batch synthesis process with an integrated pH control loop. The core principle is the gradual addition of the basic copper salt to the methanesulfonic acid, which keeps the reaction mixture acidic and prevents pH overshooting.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis & pH Control Loop cluster_completion 3. Final Steps A Charge Reactor with Dilute MSA Solution B Heat to 60-80°C A->B C Start Slow Addition of Copper Carbonate Slurry B->C D Measure pH C->D E Is pH 4.0-6.0? D->E F Continue Addition E->F Yes G Stop Addition & Wait E->G No (Too High) H Adjust pH (See Protocol 4.2) E->H No (Too Low) F->C I Is all CuCO₃ Reacted? (No CO₂ evolution) F->I G->D G->I H->D J Cool Down I->J Yes K Filter (if needed) J->K L Final Product: This compound Solution K->L

Caption: pH control loop for batch synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on pH as the root cause.

Symptom / ObservationProbable Cause(s)Recommended Action(s)
A cloudy, light-blue or white precipitate forms in the reactor. The pH is too high (> 6.0), causing the precipitation of copper(II) hydroxide or basic copper salts.[3] This often happens if the copper precursor is added too quickly.1. Stop the addition of the copper precursor. 2. Slowly add dilute (10-20%) methanesulfonic acid dropwise while monitoring the pH until the precipitate redissolves and the pH returns to the 4.0-6.0 range. 3. Resume addition of the copper precursor at a slower rate.
The final solution has a pH below 4.0. An excess of methanesulfonic acid was used relative to the copper precursor.1. Carefully add a small, calculated amount of copper carbonate slurry to neutralize the excess acid. 2. Monitor for CO₂ evolution to cease, indicating the reaction is complete. 3. Re-measure the pH to confirm it is within the target range.
pH readings are unstable or drifting. This is likely an issue with the pH probe. The reference junction may be clogged, or the electrolyte may be contaminated or depleted.[7] Mineral-free solutions can also cause unstable readings.[7]1. Remove and clean the pH probe according to the manufacturer's instructions. A common method is a brief soak in dilute HCl.[7] 2. Re-calibrate the probe using fresh pH 4 and 7 buffers. 3. If the problem persists, the probe may need replacement.
The reaction is very slow, and the copper precursor is not dissolving. The temperature may be too low, or there is insufficient mixing. An incorrect pH (too high) can also passivate the surface of the copper salt particles.1. Verify the reaction temperature is within the 60-80°C range.[5] 2. Ensure the stirring is vigorous enough to keep the solids suspended. 3. Check the pH; if it has crept up, adjust it downwards with dilute MSA.
Troubleshooting Decision Tree

If you encounter an issue, follow this logical decision path to identify and solve the problem.

G Start Problem Encountered During Synthesis CheckpH Is a precipitate visible? Start->CheckpH pH_High Probable Cause: pH > 6.0 (Copper Hydroxide) CheckpH->pH_High Yes Check_pH_Reading Is the pH reading stable and accurate? CheckpH->Check_pH_Reading No Solve_pH_High Action: Slowly add dilute MSA to re-dissolve & lower pH. pH_High->Solve_pH_High Final_Check Re-evaluate system after corrective action. Solve_pH_High->Final_Check pH_Probe_Issue Probable Cause: Probe requires cleaning or calibration. Check_pH_Reading->pH_Probe_Issue No Check_Reaction_Params Are Temperature & Stirring within specification? Check_pH_Reading->Check_Reaction_Params Yes Solve_Probe_Issue Action: Clean, recalibrate, or replace the pH probe. pH_Probe_Issue->Solve_Probe_Issue Solve_Probe_Issue->Final_Check Params_Off Probable Cause: Low temperature or inadequate mixing. Check_Reaction_Params->Params_Off No Check_Reaction_Params->Final_Check Yes Solve_Params_Off Action: Adjust temperature to 60-80°C and increase agitation. Params_Off->Solve_Params_Off Solve_Params_Off->Final_Check

Caption: Decision tree for troubleshooting synthesis issues.

Experimental Protocols

Protocol: pH Meter Calibration

Trustworthiness: A properly calibrated pH meter is the foundation of reliable pH control. This protocol ensures measurement accuracy.

  • Turn on the pH meter and allow it to stabilize.

  • Rinse the electrode with deionized water and gently blot dry with a lint-free wipe.

  • Place the electrode in fresh pH 7.00 buffer. Record the reading.

  • If the reading is not 7.00 ± 0.05, perform a one-point calibration as per the instrument's manual.

  • Rinse the electrode again with deionized water and blot dry.

  • Place the electrode in fresh pH 4.00 buffer. Record the reading.

  • Perform a two-point calibration. The meter should now read both buffers accurately. The slope should be in the upper-90% range for a healthy electrode.[7]

Protocol: pH Adjustment During Synthesis

Expertise: This protocol uses a feedback method to prevent over-correction of pH.

  • If pH is too high (>6.0): a. Prepare a 10% (w/w) solution of methanesulfonic acid in deionized water. b. Using a pipette, add the dilute acid dropwise to a region of high agitation in the reactor. c. Wait 1-2 minutes after each addition to allow the pH to stabilize before taking another reading. d. Continue until the pH is back within the target range of 4.0-6.0.

  • If pH is too low (<4.0): a. Prepare a 10% (w/w) slurry of copper(II) carbonate in deionized water. b. Add the slurry in small aliquots (e.g., 1-2 mL at a time for a 1L reaction). c. Wait for the effervescence (CO₂ release) to subside after each addition before checking the pH. d. Continue until the pH reaches the target range.

References

  • The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques. (2020). Semantic Scholar.
  • The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques. (2019).
  • Copper methane sulfon
  • Characterization of Copper-Modified Clinoptilolite for the Photocatalytic Removal of Congo Red Dye
  • COPPER METHANESULFONATE.
  • US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes.
  • JP2011184343A - Method for producing organic copper (ii) sulfonate.
  • MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. (2015).
  • Successful pH Troubleshooting. Yokogawa America.
  • Methanesulphonic acid in electroplating related metal finishing industries. (2020).

Sources

Degradation pathways of copper methane sulfonate electrolytes and prevention.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Copper Methane Sulfonate Electrolytes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these electrolytes in experimental settings. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and success of your work. Our focus is on not just what to do, but why you're doing it, grounding our advice in established scientific principles.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Dull or Cloudy Copper Deposit

Q: My copper deposit has a dull, hazy, or cloudy appearance instead of the expected bright, shiny finish. What are the likely causes and how can I resolve this?

A: A dull or cloudy deposit is a common issue that typically points to an imbalance in the organic additives within your electrolyte or contamination of the bath.[1][2] Organic additives, which include brighteners, carriers (suppressors), and levelers, are critical for achieving a bright and uniform copper layer.[3][4]

Immediate Corrective Actions:

  • Hull Cell Test: The first diagnostic step is to perform a Hull cell test. This will give you a quick visual assessment of the plating quality across a range of current densities.[5][6][7] A narrowing of the bright plating range is a strong indicator of an issue with the organic additives or the presence of contaminants.[7]

  • Carbon Treatment: If the Hull cell test suggests organic contamination, a light treatment with activated carbon can be effective. Organic breakdown products and other impurities will adsorb onto the carbon.[2][8] Be cautious, as excessive carbon treatment can also remove essential organic additives.

In-depth Analysis and Long-Term Prevention:

  • Organic Additive Concentration: Over time and with use, organic additives are consumed or break down.[9] Their concentrations can fall outside the optimal range, leading to a loss of brightness.

    • Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of individual organic additives and their breakdown products.[9][10][11]

    • Prevention: Regularly monitor the additive concentrations using HPLC and make additions as needed based on the analysis. This proactive approach is more reliable than relying solely on visual inspection of the deposit.

  • Contamination: The electrolyte can become contaminated with extraneous organic materials (e.g., from photoresists, cleaning agents) or metallic impurities.[1][2][8][12]

    • Analysis: HPLC can help identify organic contaminants.[9][13] Metallic contaminants can be identified using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

    • Prevention: Ensure thorough cleaning of all equipment and substrates before they come into contact with the plating bath. Use high-purity chemicals and deionized water for bath preparation and replenishment.[1] Continuous filtration of the bath can help remove particulate matter.[2][8]

Issue 2: Poor Adhesion, Peeling, or Blistering of the Copper Deposit

Q: The copper layer is not adhering properly to the substrate and is peeling or blistering. What is causing this adhesion failure?

A: Poor adhesion is almost always a result of inadequate surface preparation of the substrate.[1][8] The presence of a physical or chemical barrier on the surface will prevent a strong bond from forming between the substrate and the copper deposit.

Immediate Corrective Actions:

  • Review Your Pre-treatment Protocol: Immediately review your substrate cleaning and activation steps. Ensure that all organic residues (oils, greases) and oxide layers are being effectively removed.

  • Inspect Cleaning Solutions: Check the age and condition of your cleaning and etching solutions. Depleted or contaminated solutions will not be effective.

In-depth Analysis and Long-Term Prevention:

  • Substrate Cleaning: The substrate must be meticulously cleaned to remove all organic contaminants. This typically involves a degreasing step.

  • Surface Activation: After cleaning, the substrate surface needs to be activated. This usually involves an acid etch to remove any oxide layers and create a more receptive surface for plating.

  • Water Break Test: A simple and effective way to check for a clean, active surface is the "water break test." After the final rinse of the pre-treatment process, a continuous sheet of water should remain on the surface. If the water beads up or breaks, it indicates that the surface is still contaminated with hydrophobic materials.

  • Rinsing: Thorough rinsing between each pre-treatment step and before plating is crucial to prevent dragging contaminants into the plating bath.

Issue 3: Bath Instability and Rapid Degradation

Q: My this compound electrolyte seems to be degrading quickly, requiring frequent adjustments or replacement. What are the underlying causes of this instability?

A: While methanesulfonic acid (MSA) itself is a very stable compound, both chemically and electrochemically, the overall electrolyte stability can be compromised by the breakdown of organic additives and the introduction of contaminants.[14][15] In some cases, operating conditions can also accelerate degradation.

In-depth Analysis and Long-Term Prevention:

  • Breakdown of Organic Additives: This is the most common cause of bath instability.[9] During electrolysis, organic additives can undergo electrochemical reactions, leading to the formation of breakdown products that can interfere with the plating process.

    • Analysis: As mentioned previously, HPLC is an excellent tool for monitoring the concentration of both the primary additives and their degradation byproducts.[9][11]

    • Prevention:

      • Operate the bath within the recommended temperature and current density ranges. Excessive temperatures can accelerate the thermal degradation of some additives.[8]

      • Avoid excessively high current densities, which can lead to increased breakdown of additives at the electrode surface.

      • Implement a regular schedule of carbon filtration to remove breakdown products.

  • Anode Performance: Ensure that your copper anodes are of high purity and are corroding uniformly. The use of anode bags can help prevent anode sludge from contaminating the bath.

  • Electrochemical Oxidation of MSA (at high potentials): While MSA is generally stable, at very high anodic potentials (beyond the typical range for copper electroplating), it can undergo oxidation to form bis(methanesulfonyl)peroxide.[14][15] This is an unlikely scenario in standard copper plating but could be a concern in systems with unusual electrode configurations or extreme operating parameters.

    • Prevention: Operate within the recommended potential and current density ranges for copper deposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a this compound electrolyte?

A1: The degradation of a this compound electrolyte is primarily driven by the breakdown of its organic additives rather than the methanesulfonic acid (MSA) or the copper salt itself. MSA is known for its high chemical and electrochemical stability.[14][15] The main degradation pathways are:

  • Electrochemical Decomposition of Organic Additives: During the plating process, organic additives (brighteners, suppressors, levelers) are exposed to electrical current at the electrode surfaces. This can lead to their oxidation or reduction into various breakdown products. These byproducts can be inert or may interfere with the desired plating characteristics.

  • Thermal Degradation of Additives: Operating the bath at elevated temperatures can accelerate the chemical breakdown of some organic additives, reducing their effectiveness and contributing to the accumulation of undesirable byproducts.[8]

  • Chemical Reactions with Contaminants: The introduction of contaminants can lead to unwanted chemical reactions that degrade the electrolyte components.

Q2: How can I prevent the degradation of my this compound electrolyte?

A2: Proactive prevention is key to extending the life and maintaining the performance of your electrolyte. Here are some best practices:

  • Strict Process Control:

    • Temperature: Maintain the bath temperature within the recommended range.

    • Current Density: Operate at the optimal current density for your application. Avoid excessive current densities.

    • pH: Regularly monitor and adjust the pH of the electrolyte.

  • Maintain Bath Purity:

    • High-Purity Starting Materials: Use high-purity this compound, methanesulfonic acid, and deionized water.[1]

    • Cleanliness: Ensure all equipment, including tanks, racks, and anodes, are thoroughly cleaned before use.

    • Filtration: Employ continuous filtration to remove particulate matter and anode sludge.[2][8]

  • Regular Bath Maintenance:

    • Analysis: Regularly analyze the concentrations of copper, methanesulfonic acid, and organic additives using appropriate analytical techniques (e.g., titration for acid and metal content, HPLC for organics).[9]

    • Replenishment: Make additions of bath components based on analytical results, not just on amp-hours or visual inspection.

    • Carbon Treatment: Periodically perform a light activated carbon treatment to remove accumulated organic impurities and breakdown products.[2][8]

Q3: What are the best analytical techniques to monitor the health of my electrolyte?

A3: A combination of analytical techniques provides a comprehensive picture of your electrolyte's condition:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for monitoring organic additives. It allows for the separation and quantification of individual brighteners, suppressors, and levelers, as well as their breakdown products.[9][10][11] This level of detail is invaluable for precise bath control.

  • Cyclic Voltammetry Stripping (CVS): CVS is a widely used electrochemical technique that measures the collective effect of organic additives on the copper deposition rate.[13] While it doesn't provide concentrations of individual components, it is a rapid and effective method for assessing the overall activity of the additive package.

  • Hull Cell Testing: This is a practical, qualitative test that provides a visual indication of the plating quality over a wide range of current densities.[5][6][7] It is excellent for quickly diagnosing problems such as low brightener, organic contamination, or an imbalance in the additive system.[7]

  • Titration: Standard titration methods can be used to determine the concentration of copper ions and free methanesulfonic acid in the bath.

  • UV-Visible Spectroscopy: In some cases, UV-Vis can be used to monitor the concentration of certain organic additives that have a chromophore.

Part 3: Visualization & Formatting

Diagrams

Degradation Pathways Overview

cluster_0 Primary Degradation Drivers cluster_1 Affected Components cluster_2 Degradation Products & Effects Electrolysis Electrolysis Organic Additives Organic Additives Electrolysis->Organic Additives Electrochemical Decomposition Elevated Temperature Elevated Temperature Elevated Temperature->Organic Additives Thermal Decomposition Contamination Contamination Contamination->Organic Additives Unwanted Reactions Additive Breakdown Products Additive Breakdown Products Organic Additives->Additive Breakdown Products Reduced Additive Efficacy Reduced Additive Efficacy Organic Additives->Reduced Additive Efficacy Copper (II) Methanesulfonate Copper (II) Methanesulfonate Methanesulfonic Acid Methanesulfonic Acid Bath Imbalance Bath Imbalance Additive Breakdown Products->Bath Imbalance Reduced Additive Efficacy->Bath Imbalance Poor Deposit Quality Poor Deposit Quality Bath Imbalance->Poor Deposit Quality

Caption: Overview of the primary drivers and consequences of this compound electrolyte degradation.

Troubleshooting Workflow for Dull Deposits

Start Start Dull Deposit Observed Dull Deposit Observed Start->Dull Deposit Observed Perform Hull Cell Test Perform Hull Cell Test Dull Deposit Observed->Perform Hull Cell Test Bright Range Narrowed? Bright Range Narrowed? Perform Hull Cell Test->Bright Range Narrowed? Carbon Treatment Carbon Treatment Bright Range Narrowed?->Carbon Treatment Yes Analyze Additives (HPLC) Analyze Additives (HPLC) Bright Range Narrowed?->Analyze Additives (HPLC) No Re-evaluate Deposit Re-evaluate Deposit Carbon Treatment->Re-evaluate Deposit Re-evaluate Deposit->Analyze Additives (HPLC) No Improvement Problem Resolved Problem Resolved Re-evaluate Deposit->Problem Resolved Improved Adjust Additive Concentrations Adjust Additive Concentrations Analyze Additives (HPLC)->Adjust Additive Concentrations Adjust Additive Concentrations->Re-evaluate Deposit Check for Contamination Check for Contamination Adjust Additive Concentrations->Check for Contamination Check for Contamination->Problem Resolved

Caption: A logical workflow for troubleshooting dull copper deposits.

Data Presentation

Table 1: Common Organic Additives and Their Functions

Additive TypeCommon ExamplesPrimary FunctionPotential Breakdown Issues
Suppressors Polyethylene Glycol (PEG), Polypropylene Glycol (PPG)Adsorb on the cathode surface to create a uniform potential distribution, promoting a level deposit.[3][4]Can break down into smaller organic molecules that may act as contaminants.
Accelerators Bis(3-sulfopropyl) disulfide (SPS), 3-mercapto-1-propanesulfonic acid (MPS)Counteract the effect of suppressors in recessed areas to promote bottom-up filling.[4]Can be consumed or oxidized, leading to a loss of accelerating effect.
Levelers Nitrogen-containing organic compoundsAdsorb preferentially on high-current-density areas (protrusions) to inhibit growth and promote a smooth surface.[3][4]Can decompose and contribute to organic contamination in the bath.
Experimental Protocols

Protocol 1: Hull Cell Test for Bath Evaluation

  • Preparation:

    • Obtain a standard 267 mL Hull cell and a polished brass or steel Hull cell panel.

    • Ensure the panel is properly cleaned and activated according to your standard pre-treatment process.

    • Place a high-purity copper anode in the anode compartment of the Hull cell.

  • Procedure:

    • Fill the Hull cell with the this compound electrolyte to be tested.

    • Place the cleaned and activated panel in the cathode position.

    • Connect the anode and cathode to a rectifier.

    • Apply a specific current (e.g., 2A) for a set time (e.g., 5 minutes). The exact parameters may vary depending on your specific bath chemistry.

  • Evaluation:

    • After plating, remove the panel, rinse it with deionized water, and dry it.

    • Visually inspect the panel. The deposit will show a range of appearances corresponding to different current densities.

    • Compare the panel to a standard panel from a fresh, optimized bath. Note any differences in the width of the bright range, the presence of burning at the high-current-density end, or dullness at the low-current-density end.[5][6][7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Organic Additive Analysis

Note: The specific HPLC method (column, mobile phase, detector) will depend on the proprietary additives in your electrolyte. This is a general guideline.

  • Sample Preparation:

    • Carefully withdraw a sample of the plating bath.

    • The sample may require dilution with deionized water and filtration through a 0.45 µm syringe filter to remove particulate matter.

  • Instrumentation:

    • Use an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and detector (e.g., a UV detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD)).[9]

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Run the analysis according to your validated method.

    • Identify and quantify the peaks corresponding to the organic additives by comparing their retention times and peak areas to those of known standards.

    • Look for the appearance of new peaks, which may indicate the formation of breakdown products.[9]

References

  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

  • HoriazonChemical. (n.d.). Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Solve. HoriazonChemical. [Link]

  • Plante, M., & Bailey, B. (2014). Quantitation and Characterization of Copper Plating Bath Additives by Liquid Chromatography with Charged Aerosol Detection and Electrochemical Detection. LCGC International, 27(5). [Link]

  • PAVCO. (2025). Analyzing Plating Bath Components with High-Performance Liquid Chromatography. PAVCO. [Link]

  • Kovalenko, V., et al. (2016). Electrochemical synthesis of dimethylsulfone and methanesulfonic acid from dimethylsulfoxide. ResearchGate. [Link]

  • Heberling, S. S., Campbell, D., & Carson, S. (2004). Analysis and Control of Plating Baths Chromatography Vs CVS. AESF SUR/FIN Conference. [Link]

  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. National Institutes of Health. [Link]

  • Kwok, R. W. M. (2002). HPLC method development for the analysis of electroplating baths used in the electronic industry. CORE. [Link]

  • Subramanian, G., et al. (2013). Direct Oxidation of Dimethylsulphoxide and Reduction of Maleic Acid in Methanesulphonic Acid Medium. ResearchGate. [Link]

  • Reid, J. D., & David, A. P. (1997). SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners. ResearchGate. [Link]

  • Park, M., et al. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. RSC Publishing. [Link]

  • JP4704761B2 - Electro copper plating bath and copper plating method - Google P
  • Park, M., et al. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders. SciSpace. [Link]

  • Yang, Y., et al. (2024). Electrochemistry of Tin Deposition from Methanesulfonic Acid. MDPI. [Link]

  • Park, M., et al. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. ResearchGate. [Link]

  • Tench, D., & Ogden, C. (2005). Detection of additive breakdown products in acid copper plating baths.
  • HALCEL. (n.d.). What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods. HALCEL. [Link]

  • Caswell Inc. (n.d.). Hull Cell Test Plate Analysis. Caswell Inc.[Link]

  • Lab Wizard. (2025). Precision Electroplating: Hull Cell Analysis. Lab Wizard. [Link]

  • Waldvogel, S. R., et al. (2018). Relative loss of MSA after 7 hours electrolysis time at different current density at 1.6 cm² BDD‐anode. ResearchGate. [Link]

  • Caswell Europe. (n.d.). Copper Plating Troubleshooting. Caswell Europe. [Link]

  • Park, M., et al. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. RSC Publishing. [Link]

  • Wu, H. L., & Lee, S. W. R. (2012). A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization. ResearchGate. [Link]

  • Kim, J. H., et al. (2010). MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. ResearchGate. [Link]

  • Sriveeraraghavan, S., et al. (2012). Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath. ResearchGate. [Link]

  • Rajagopal, I., & Rajam, K. S. (2003). Hull cell studies on copper electrodeposition from sulphamate bath. ResearchGate. [Link]

  • Plating Expert. (n.d.). Copper Electroplating Troubleshooting. Brass, Chrome and Zinc Electro Plating In Bali. [Link]

  • Enthone Inc. (2003). Electroplating of copper from alkanesulfonate electrolytes.
  • Feng, D., et al. (2018). Leaching of Copper from Malachite with Methane-sulfonic Acid. ResearchGate. [Link]

  • Moats, M. S., & Hiskey, J. B. (2012). Summary of copper electrodeposition organic additives by category. ResearchGate. [Link]

  • Pewnim, N., & Roy, S. (2015). Linear sweep voltammetry of the electrodeposition of copper from a methanesulfonic acid bath containing a perfluorinated cationic surfactant. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega. [Link]

  • Kruglikov, S. S., & Stoychev, D. S. (2023). Electrocrystallization and Morphology of Copper Coatings in the Presence of Organic Additives. MDPI. [Link]

  • Wu, H. L., & Lee, S. W. R. (2012). TSV plating using copper methanesulfonate electrolyte with single component suppressor. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). COPPER METHANESULFONATE. Ataman Kimya. [Link]

  • Wang, C., et al. (2021). Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects. Journal of Electrochemistry. [Link]

  • Sharretts Plating Company. (n.d.). Copper Plating Troubleshooting Tips. Sharretts Plating Company. [Link]

  • Roy, S., & Pewnim, N. (2015). The stability of an acidic tin methanesulfonate electrolyte in the presence of a hydroquinone antioxidant. ResearchGate. [Link]

  • PS Electronics. (2023). The Common Problems in Copper Electroplating and The Solutions. PS Electronics. [Link]

  • Van den Bossche, B., & Deconinck, J. (2018). Cyclic voltammetry experiments for the acidic copper electrolyte. ResearchGate. [Link]

  • Lallo, S., et al. (2021). Effect of zinc(II) methanesulfonate concentration on the cyclic voltammetry of the Ce(III)/Ce(IV) redox couple in methanesulfonic acid. ResearchGate. [Link]

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Optimizing thiourea concentration in a copper methanesulfonate decorative plating bath.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Thiourea in Copper Methanesulfonate Plating

Welcome to the technical support center for the optimization of thiourea in copper methanesulfonate (MSA) decorative plating baths. This guide is designed for researchers and scientists to navigate the complexities of using thiourea as a critical additive. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the consistent production of high-quality, decorative copper finishes.

Troubleshooting Guide

This section addresses common plating defects directly linked to improper thiourea concentration. Each issue is broken down by potential causes, diagnostic steps, and corrective actions.

Issue 1: Dull, Matte, or Cloudy Deposits

  • Potential Causes:

    • Low Thiourea Concentration: Insufficient thiourea fails to provide the necessary grain refinement and leveling, resulting in a dull or hazy appearance.[1][2]

    • Organic Contamination: Breakdown products from thiourea or other organics can accumulate, causing cloudiness.[2][3][4]

    • Imbalanced Bath Composition: Incorrect concentrations of other bath components can mask the effect of thiourea.[3]

  • Diagnostic Steps:

    • Hull Cell Test: This is the most effective tool for diagnosing brightener issues.[5][6][7] A panel from a bath low in thiourea will show a reduced bright plating range, often with dullness in the low-to-mid current density areas.

    • Chemical Analysis: If available, use analytical methods like HPLC or voltammetry to determine the precise thiourea concentration.[8][9][10]

    • Carbon Treatment Test: Treat a small bath sample (e.g., in a beaker) with activated carbon and then perform a Hull cell test. If brightness improves, organic contamination is a likely culprit.[4]

  • Corrective Actions:

    • Incremental Addition: Add a small, calculated amount of thiourea solution to the bath. A Hull cell test should be performed after each addition to avoid overdosing.[11]

    • Carbon Filtration: If organic contamination is confirmed, perform a batch or continuous carbon filtration of the main plating bath to remove impurities.[2][4] Note that carbon filtration will also remove thiourea, so replenishment will be necessary.

Issue 2: Brittle or Stressed Deposits

  • Potential Causes:

    • Excessive Thiourea Concentration: High levels of thiourea lead to the co-deposition of sulfur, which disrupts the copper crystal lattice, increasing internal stress and causing brittleness.[12]

    • Accumulation of Breakdown Products: Thiourea can decompose into products like formamidine disulfide (FDS), which can also get incorporated into the deposit and increase stress.[13][14]

  • Diagnostic Steps:

    • Hull Cell Test: An excess of thiourea will often manifest as a very bright but "burnt" or granular deposit in the high current density (HCD) region of the Hull cell panel.[11] The low current density (LCD) area may appear dull or skip-plated.

    • Bend Test: Plate a thin brass or stainless steel panel and bend it 180 degrees. A brittle deposit will crack or flake upon bending.

    • Chemical Analysis: Quantify the thiourea concentration to confirm it is above the recommended operating window.

  • Corrective Actions:

    • Dilution: The most straightforward method is to dilute the bath with a new, thiourea-free makeup solution. This is often impractical for large tanks.

    • Carbon Treatment: A heavy carbon treatment can effectively remove excess thiourea and its organic breakdown products.[4]

    • Dummy Plating: Plating on scrap cathodes ("dummying") at a low current density can help reduce the concentration of certain organic additives and their breakdown products.[1]

Issue 3: Poor Leveling or Throwing Power

  • Potential Causes:

    • Sub-optimal Thiourea Concentration: Thiourea influences the polarization of the cathode.[12][15] At optimal levels, it promotes deposition in recesses (leveling) and low current density areas (throwing power). Deviations from this optimal level can diminish these effects.[15][16]

    • Imbalance with Other Additives: Thiourea often works synergistically with other additives (carriers, suppressors). An imbalance can negate its leveling benefits.[16][17]

  • Diagnostic Steps:

    • Hull Cell Test: Observe the brightness and coverage in the low current density (LCD) region of the panel. Poor throwing power will result in a thin or non-existent deposit in the LCD area.

    • Bent Cathode Test (Haring-Blum Cell): For a more quantitative assessment of throwing power, this specialized cell can be used.

  • Corrective Actions:

    • Adjust Thiourea: Make small, incremental adjustments to the thiourea concentration, using Hull cell tests to find the optimal range that provides the best LCD coverage and brightness.

    • Review Additive Ratios: Consult the technical data sheet for your specific copper MSA system to ensure all additives are within their recommended concentration ranges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of thiourea in a copper MSA bath?

Thiourea (TU) acts as a brightening and leveling agent.[18] It achieves this through a complex mechanism involving adsorption onto the cathode surface.[17] By inhibiting deposition at high points and promoting it in recesses, it helps to smooth the deposit surface.[15] This is often attributed to its interaction with cuprous ions (Cu⁺) and the controlled inhibition it provides during deposition, which leads to a finer, more uniform grain structure.[12][19]

Q2: How does thiourea concentration affect the final deposit?

The concentration of thiourea is critical and has a non-linear effect on the deposit.[12][15]

  • Too Low: Results in dull deposits with poor leveling and a larger grain structure.

  • Optimal: Produces a bright, smooth, and leveled deposit with good ductility.[13][20] One study on a specific MSA formulation found the optimal concentration to be 60 ppm.[20][21]

  • Too High: Leads to high internal stress, brittleness, reduced conductivity, and potential "burning" at high current densities.[12] This is due to excessive adsorption and the incorporation of sulfur from thiourea decomposition into the copper deposit.[12][19]

Q3: Does thiourea degrade in the plating bath?

Yes. Thiourea is known to be unstable in acidic copper plating solutions.[22] It can be consumed through incorporation into the deposit, electrochemical decomposition, and chemical reactions.[13][14] A primary degradation pathway involves the formation of formamidine disulfide (FDS) and, eventually, elemental sulfur, which can passivate anodes and contribute to deposit roughness.[12] This degradation necessitates regular monitoring and replenishment.

Q4: What is the best method for monitoring thiourea concentration?

While direct chemical analysis methods like High-Performance Liquid Chromatography (HPLC) or Cyclic Voltammetric Stripping (CVS) provide precise quantitative data, they require specialized equipment.[8][9][10] For most operational control, the Hull Cell test is the most practical and widely used method.[5][6][7][16] It provides a rapid, qualitative assessment of the entire additive package's performance across a range of current densities, allowing an experienced operator to visually determine if the brightener (thiourea) level is low, optimal, or high.[11]

Q5: Can I make my own brightener using thiourea?

While it is possible to use thiourea as a standalone brightener, commercial decorative copper plating systems use proprietary, multi-component additive systems.[23] These typically include a carrier (suppressor, e.g., a polyether) and a leveler (e.g., a sulfur-containing compound like thiourea) that work together. Using thiourea alone may not provide the full range of properties (especially leveling and ductility) that a scientifically formulated additive package can. For consistent, high-quality decorative finishes, using the complete, recommended additive system is advised.

Data & Protocols

Table 1: Effect of Thiourea Concentration on Copper Deposit Properties
ConcentrationBrightnessLevelingDuctilityInternal StressHCD Appearance
Low Dull / Semi-brightPoorGoodLowNormal
Optimal Mirror-brightExcellentGoodLow-ModerateBright, uniform
High Bright but hazyFair to PoorPoor / BrittleHighBurnt / Nodular
Protocol: Hull Cell Test for Thiourea Optimization

Objective: To visually assess the effect of thiourea concentration and determine the optimal operating range.

Equipment:

  • 267 mL Hull Cell

  • DC Rectifier

  • Air supply for agitation

  • Polished brass or steel Hull cell panels

  • Copper anode

  • Standard pretreatment chemicals (cleaner, acid dip)

Procedure:

  • Fill the Hull Cell with 267 mL of the plating solution to be tested.[5]

  • Heat the solution to the normal operating temperature of the bath.

  • Clean a new Hull cell panel according to standard procedures (e.g., alkaline clean, rinse, acid dip, rinse).[11]

  • Place the cleaned panel and the copper anode into their respective slots in the cell. Ensure the bright side of the panel faces the anode.[11]

  • Connect the rectifier leads: negative to the panel, positive to the anode.[11]

  • Turn on the air agitation to create a gentle, rolling action across the panel surface.

  • Apply a current (typically 2 amps for a 267 mL cell) for a set time (e.g., 5-10 minutes).[7][11]

  • After plating, turn off the rectifier, remove the panel, rinse thoroughly with DI water, and dry.

  • Interpretation:

    • Low Thiourea: The panel will have a narrow bright range, with dullness appearing in the mid-to-low current density areas.

    • Optimal Thiourea: The panel will be uniformly bright across a wide current density range, from the HCD edge to the LCD corner.[11]

    • High Thiourea: The HCD edge will show burning, roughness, or a hazy, stressed appearance. The LCD corner may be dull or have no plating.[11]

  • Adjustment: Based on the results, make a small, calculated addition of thiourea solution to the cell and repeat the test. Once the desired panel appearance is achieved, scale the addition up for the main production tank.[5]

Visual Guides (Diagrams)

// Node Definitions Start [label="Plating Defect Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is the deposit dull or cloudy?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Is the deposit brittle or flaking?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Is leveling or LCD coverage poor?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

A1 [label="Potential Cause:\nLow Thiourea or\nOrganic Contamination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A2 [label="Potential Cause:\nExcessive Thiourea", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A3 [label="Potential Cause:\nSub-optimal Thiourea", fillcolor="#EA4335", fontcolor="#FFFFFF"];

S1 [label="Action:\n1. Run Hull Cell Test\n2. Make incremental TU addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2 [label="Action:\n1. Run Hull Cell Test\n2. Carbon treat or dilute bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3 [label="Action:\n1. Run Hull Cell Test\n2. Adjust TU to improve LCD brightness", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; A1 -> S1;

Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; A2 -> S2;

Q3 -> A3 [label="Yes"]; A3 -> S3; } end_dot Caption: Troubleshooting Decision Tree for Common Plating Defects.

// Node Definitions N1 [label="1. Sample Plating Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="2. Perform Baseline Hull Cell Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3 [label="3. Analyze Panel Appearance\n(Brightness, Burning, LCD Coverage)", fillcolor="#FBBC05", fontcolor="#202124"]; N4 [label="Is Panel Appearance Optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; N5 [label="4. Make Small, Calculated\nThiourea Addition to Hull Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N6 [label="5. Repeat Hull Cell Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N7 [label="6. Calculate Scaled Addition\nfor Production Tank", fillcolor="#34A853", fontcolor="#FFFFFF"]; N8 [label="7. Add to Production Bath & Monitor", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections N1 -> N2; N2 -> N3; N3 -> N4; N4 -> N5 [label="No"]; N5 -> N6; N6 -> N3; N4 -> N7 [label="Yes"]; N7 -> N8; } end_dot Caption: Experimental Workflow for Thiourea Concentration Optimization.

References

  • Afifi, M. A., et al. (2024). Thiourea as an Additive in Copper Electrorefining Process– a Review. Iranian Journal of Analytical Chemistry.
  • Gozzi, D., et al. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. Coatings, 12(3), 376. Available at: [Link]

  • Kang, M., et al. The influence of thiourea on copper electrodeposition: Adsorbate identification and effect on electrochemical nucleation. ResearchGate. Available at: [Link]

  • Suzuki, T., et al. Effect of Thiourea on Copper Electrorefining. ResearchGate. Available at: [Link]

  • Hull Cell Acid Copper Electrolyte Analysis. ThoughtCo. Available at: [Link]

  • Gozzi, D., et al. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. MDPI. Available at: [Link]

  • Bestetti, M., et al. (2004). Tin-copper Alloys Electroplating from Thiourea Solutions. Surface Technology Environmental Resource Center. Available at: [Link]

  • Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Solve Them. HoriazonChemical. Available at: [Link]

  • Precision Electroplating: Hull Cell Analysis. Lab Wizard. Available at: [Link]

  • Larenas, C. F., et al. (2021). Effect of Glue, Thiourea, and Chloride on the Electrochemical Reduction in CuSO4–H2SO4 Solutions. MDPI. Available at: [Link]

  • Gozzi, D., et al. (2022). Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2022). Rapid Determination of Thiourea Concentration in Copper Electrolyte. MDPI. Available at: [Link]

  • Suzuki, T., et al. Control of Additives in Copper Electrorefining by Using the Hull Cell Test. ResearchGate. Available at: [Link]

  • RBP Chemical Technology. (2023). Hull Cell Procedure for PCB Acid Cu Plating. YouTube. Available at: [Link]

  • Hull Cell Test Method for Electroplating Solutions. Pavco. Available at: [Link]

  • Rethmeier, J., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Sznitowska, M., et al. (2015). Detection of thiourea from electrorefining baths using silver nanoparticles-based sensors. CONICET. Available at: [Link]

  • Wu, Y., et al. (2021). Effects of Thiourea and Allyl Thioura on theElectrodeposition and Microstructures ofCopper from Methanesulfonic AcidBaths. ResearchGate. Available at: [Link]

  • Collet, T., et al. (2022). The time-varying effect of thiourea on the copper electroplating process with industrial copper concentrations. Vrije Universiteit Brussel. Available at: [Link]

  • Thiourea in Electroplating and Chemical Plating. Sinoright. Available at: [Link]

  • Bolzán, A. E., & Haseeb, A. S. M. A. Anodisation of copper in thiourea-and formamidine disulphide-containing acid solution.: Part I. Identification of products and reaction pathway. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2022). Rapid Determination of Thiourea Concentration in Copper Electrolyte. ResearchGate. Available at: [Link]

  • Copper Plating Troubleshooting. Caswell Europe. Available at: [Link]

  • Questions regarding brightener for acidic copper electrolyte solutions. Reddit. Available at: [Link]

  • Copper Plating Troubleshooting Tips. Sharretts Plating Company. Available at: [Link]

  • Copper Electroplating Troubleshooting. Plating Solutions. Available at: [Link]

  • Copper Plating Problems (& Their Solutions). ChemResearch Co. Available at: [Link]

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Technical Support Center: Minimizing Copper Seed Layer Corrosion with Low Free Acid Alkanesulfonate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced copper electrodeposition. This guide is designed for researchers, scientists, and drug development professionals who are utilizing copper plating processes and encountering challenges with copper seed layer corrosion. Here, we provide in-depth troubleshooting guidance and frequently asked questions to help you optimize your experiments when using low free acid alkanesulfonate solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Question: I am observing significant pitting and roughness on my copper-plated surface. What are the likely causes and how can I resolve this?

Answer:

Pitting and surface roughness are common defects in copper electroplating that can compromise the integrity and performance of your device.[1] These issues often stem from a combination of factors related to bath composition and operating parameters.

Potential Causes:

  • Particulate Contamination: Solid particles in the plating bath can adhere to the substrate surface, disrupting uniform copper deposition and leading to pits and rough patches.[1] These contaminants can be introduced from various sources, including anode sludge, impure chemicals, or environmental dust.

  • Organic Contamination: The breakdown of organic additives over time or the introduction of foreign organic materials (e.g., oils, grease) can interfere with the plating process, causing uneven deposits.[2]

  • Gas Bubble Adhesion: Hydrogen or air bubbles clinging to the cathode surface can block copper deposition, resulting in pits.[1][3] This is more prevalent in areas with poor solution agitation.

  • Improper Current Density: An excessively high current density can lead to the formation of irregular, dendritic copper growths, contributing to roughness.[1]

  • Imbalanced Additive Concentrations: An excess or depletion of organic additives, such as brighteners and levelers, can lead to non-uniform plating and surface defects.[1]

Troubleshooting Steps & Scientific Rationale:

  • Bath Filtration:

    • Action: Implement continuous filtration of your plating bath using a 1-5 µm filter.

    • Rationale: This will effectively remove suspended particles that can act as nucleation sites for rough deposits. For organic contaminants, a carbon treatment can be employed. This involves adding activated carbon to the bath, allowing it to adsorb the organic impurities, and then filtering out the carbon.[4]

  • Optimize Agitation:

    • Action: Ensure vigorous and uniform agitation of the plating solution at the substrate surface. This can be achieved through mechanical stirring, solution circulation, or controlled air sparging.

    • Rationale: Proper agitation dislodges any adhering gas bubbles and ensures a consistent supply of copper ions and additives to the plating surface, promoting a smooth and even deposit.[5][6]

  • Current Density Adjustment:

    • Action: Lower the applied current density.

    • Rationale: Operating at a lower current density slows down the deposition rate, allowing the copper atoms more time to arrange into a more ordered and smoother crystal structure.[1]

  • Analyze and Adjust Additive Concentrations:

    • Action: Use Cyclic Voltammetric Stripping (CVS) to analyze the concentration of your organic additives. Adjust the concentrations back to the recommended operating window.

    • Rationale: CVS is a powerful electrochemical technique that measures the effect of additives on the copper deposition rate, allowing for precise control of their concentrations. Maintaining the correct balance of suppressor, accelerator, and leveler is critical for achieving a bright and level deposit.[7][8]

Question: My copper seed layer appears to be dissolving or thinning upon immersion in the plating bath, leading to poor adhesion of the electroplated copper. How can I prevent this?

Answer:

This issue, often referred to as seed layer etch-back, is a critical problem, especially in damascene applications where a continuous and intact seed layer is essential for successful feature filling.[9] The primary cause is the corrosivity of the plating bath's electrolyte.

Potential Causes:

  • High Free Acid Concentration: Traditional sulfuric acid-based copper plating baths often operate at high acid concentrations, which can chemically attack and dissolve the thin copper seed layer before electrodeposition begins.[9]

  • Oxidizing Nature of the Electrolyte: The presence of dissolved oxygen and the acidic environment can create an electrochemical cell where the copper seed layer acts as the anode and corrodes.

Solutions & Scientific Rationale:

  • Utilize a Low Free Acid Alkanesulfonate Bath:

    • Action: Switch from a sulfuric acid-based electrolyte to one based on an alkanesulfonic acid, such as methanesulfonic acid (MSA), with a low concentration of free acid.

    • Rationale: Alkanesulfonate-based electrolytes are inherently less corrosive to copper seed layers compared to sulfuric acid solutions at the same concentration.[10] This allows for the formulation of plating baths with significantly lower free acid content without compromising conductivity or plating efficiency. The reduced acidity minimizes the chemical dissolution of the copper seed layer.

  • Minimize Immersion Time Before Plating:

    • Action: Reduce the time the substrate is immersed in the plating bath before applying the plating current.

    • Rationale: By minimizing the exposure time to the electrolyte in an open-circuit condition, you reduce the opportunity for chemical corrosion of the seed layer to occur.

Frequently Asked Questions (FAQs)

Q1: Why are low free acid alkanesulfonate solutions preferred over traditional sulfuric acid baths for minimizing copper seed layer corrosion?

A1: Low free acid alkanesulfonate solutions, particularly those based on methanesulfonic acid (MSA), offer several advantages over sulfuric acid baths in minimizing copper seed layer corrosion. The primary reason is that MSA is a non-oxidizing acid and its copper salts are highly soluble, which allows for the formulation of effective plating baths with a lower free acid concentration. This reduced acidity directly translates to a lower corrosion rate of the copper seed layer upon immersion. In contrast, sulfuric acid is more oxidizing, especially at higher concentrations, and requires a higher free acid content to maintain the solubility of copper sulfate and achieve good throwing power, leading to more aggressive attack on the seed layer.[9][10]

Q2: What are the key organic additives in a copper alkanesulfonate plating bath and what are their functions?

A2: The organic additives in a copper alkanesulfonate bath are similar to those in sulfuric acid-based systems and are crucial for controlling the deposition process to achieve desired film properties. The three main components are:

  • Suppressors: These are typically high molecular weight polymers, like polyethylene glycol (PEG), that adsorb onto the copper surface and inhibit deposition. This effect is more pronounced on the outer surfaces of features, helping to promote bottom-up filling in damascene structures.

  • Accelerators (or Brighteners): These are often sulfur-containing organic molecules, such as bis(3-sulfopropyl) disulfide (SPS), that counteract the effect of the suppressor. They preferentially adsorb at the bottom of features where the suppressor concentration is lower, accelerating copper deposition in these areas.

  • Levelers: These are nitrogen-containing organic compounds that adsorb preferentially on protruding areas of the surface, inhibiting growth at these sites and thus promoting a smoother, more level deposit.

The precise balance of these additives is critical for achieving void-free filling of high-aspect-ratio features.[8][11]

Q3: How can I monitor and control the components of my low free acid alkanesulfonate copper plating bath?

A3: Regular analysis and control of the bath components are essential for maintaining consistent plating performance. The following techniques are commonly used:

  • Copper and Acid Concentration: These are typically determined by titration.

  • Chloride Ions: The concentration of chloride ions, which play a crucial role in the function of the suppressor, can be measured using an ion-selective electrode or ion chromatography.

  • Organic Additives: The concentrations of the suppressor, accelerator, and leveler are most effectively monitored using Cyclic Voltammetric Stripping (CVS).[2][7][8] CVS is an electrochemical method that measures the influence of the additives on the rate of copper deposition and stripping from a platinum electrode. By comparing the response of a bath sample to that of known standards, the concentrations of the individual additives can be determined. High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of some organic additives.[2]

Q4: Can I use the same analytical procedures for alkanesulfonate baths as I would for sulfate baths?

A4: While the fundamental principles of the analytical techniques remain the same, the specific parameters and standard solutions will likely need to be adjusted for an alkanesulfonate-based bath. For example, in CVS analysis, the composition of the virgin make-up solution (VMS) used for preparing standards must match the alkanesulfonate electrolyte. The electrochemical behavior of the additives may also be slightly different in an alkanesulfonate matrix compared to a sulfate matrix, potentially requiring optimization of the CVS analysis parameters (e.g., potential scan range, rotation speed) to achieve accurate results. It is always recommended to develop and validate analytical methods specifically for the plating bath chemistry being used.

Quantitative Data

To illustrate the advantage of using a low free acid alkanesulfonate electrolyte, the following table summarizes typical corrosion rates of a copper seed layer in different electrolytes.

Electrolyte SystemFree Acid ConcentrationTypical Corrosion Rate (Å/min)Reference
Sulfuric AcidHigh (~180 g/L)>100[9]
Sulfuric AcidLow (~20 g/L)20 - 50[9]
Methanesulfonic AcidLow (~20 g/L)<10[10]

Note: The actual corrosion rates can vary depending on factors such as temperature, dissolved oxygen content, and the presence of other bath components.

Experimental Protocols

Protocol 1: Preparation of a Low Free Acid Copper Methanesulfonate Plating Bath

This protocol describes the preparation of a 1-liter stock solution of a basic low free acid copper methanesulfonate plating bath.

Materials:

  • Copper(II) Methanesulfonate (Cu(CH₃SO₃)₂)

  • Methanesulfonic Acid (MSA, CH₃SO₃H)

  • Hydrochloric Acid (HCl), reagent grade

  • Deionized (DI) water

  • Appropriate organic additives (suppressor, accelerator, leveler)

  • Clean glass beaker and magnetic stirrer

Procedure:

  • Add approximately 800 mL of DI water to a 1-liter beaker with a magnetic stir bar.

  • While stirring, slowly add the desired amount of Copper(II) Methanesulfonate to achieve the target copper ion concentration (e.g., 40 g/L). Stir until fully dissolved.

  • Slowly add the required volume of Methanesulfonic Acid to reach the desired low free acid concentration (e.g., 10 g/L).

  • Add the appropriate amount of concentrated HCl to achieve the target chloride ion concentration (e.g., 50 ppm).

  • Add the organic additives according to the supplier's recommendations. These are typically added in small volumes from stock solutions.

  • Add DI water to bring the final volume to 1 liter.

  • Continue stirring for at least 30 minutes to ensure the solution is homogeneous.

  • It is recommended to perform a "dummy" plating run at low current density on a scrap cathode to remove any metallic impurities before using the bath for experiments.[4]

Protocol 2: Analysis of Accelerator (SPS) Concentration using CVS

This is a simplified protocol for determining the concentration of an accelerator, such as SPS, using the Modified Linear Approximation Technique (MLAT) with a CVS instrument.

Materials and Equipment:

  • CVS instrument with a rotating platinum disk electrode.

  • Virgin Make-up Solution (VMS): The plating bath solution without any organic additives.

  • Suppressor stock solution.

  • Accelerator (SPS) standard solution.

  • Plating bath sample.

Procedure:

  • Prepare the Intercept Solution: To the VMS, add the suppressor to its target concentration. This solution will be used to dilute the sample and establish a baseline.

  • Establish the Intercept: Run the CVS analysis on the intercept solution to get a baseline stripping peak area (Ar).

  • Measure the Sample: Add a known volume of the plating bath sample to the intercept solution in the CVS cell and run the analysis to measure Ar.

  • Standard Additions: Make two or more standard additions of the accelerator standard solution to the cell, running the CVS analysis after each addition to measure the change in Ar.

  • Calculation: The CVS software will plot the measured Ar values against the added accelerator concentration. By extrapolating the linear portion of this plot back to the intercept Ar value, the initial concentration of the accelerator in the sample can be determined.[8]

Visualizations

Diagram 1: Copper Seed Layer Corrosion Mechanism

cluster_0 Acidic Electrolyte (e.g., H₂SO₄) cluster_1 Copper Seed Layer H+ H⁺ Ions Cu0 Cu⁰ (solid) H+->Cu0 Chemical Attack O2 Dissolved O₂ O2->Cu0 Oxidation Cu2+ Cu²⁺ (dissolved) Cu0->Cu2+ Corrosion

Caption: Corrosion of the copper seed layer in an acidic electrolyte.

Diagram 2: Troubleshooting Workflow for Pitting and Roughness

Start Pitting/Roughness Observed Filter Filter Bath (1-5 µm) Start->Filter Agitate Check/Increase Agitation Filter->Agitate No Improvement Resolved Issue Resolved Filter->Resolved Improvement Carbon Carbon Treat for Organics Filter->Carbon Suspect Organics Current Lower Current Density Agitate->Current No Improvement Agitate->Resolved Improvement CVS Analyze Additives (CVS) Current->CVS No Improvement Current->Resolved Improvement CVS->Resolved Additives in Spec Adjust Adjust Additive Dosing CVS->Adjust Imbalance Found Carbon->Resolved Adjust->Resolved

Caption: A logical workflow for troubleshooting pitting and roughness.

References

  • ECI Technology. (n.d.). CVS Control of Via Fill Acid Copper Electroplating Baths. Retrieved from [Link]

  • Newton, B. (2004).
  • Bratin, P., Chalyt, G., Kogan, A., Pavlov, M., & Perpich, M. J. (n.d.).
  • AZoM. (2021, February 24). Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. Retrieved from [Link]

  • ResearchGate. (n.d.). CVS: Analysis of the organic additives in plating baths. Retrieved from [Link]

  • Damon, G. H., & Cross, R. C. (1936). Corrosion of Copper. Industrial & Engineering Chemistry, 28(2), 231-235.
  • Popov, B. (n.d.). Troubleshooting Decorative Electroplating Installations—Part 3: Pores, Spotting-out, Pits, Peeling & Blistering.
  • ChemResearch Co. (2024, October 4). Copper Plating Problems (& Their Solutions). Retrieved from [Link]

  • ResearchGate. (n.d.). Seed layer corrosion of Damascene structures in copper sulfate electrolytes. Retrieved from [Link]

  • Wang, Y. L., et al. (2007). Copper voids improvement for the copper dual damascene interconnection process. Materials Chemistry and Physics, 106(2-3), 393-398.
  • Sharretts Plating Company. (n.d.). Complete Guide to Electroplating Defects & Issues. Retrieved from [Link]

  • Mikkola, R. D. (n.d.). Copper Electroplating for Advanced Interconnect Technology.
  • Hebei Ruisite Precision Technology Co., Ltd. (2025, June 9). How to avoid plating solution contamination. Retrieved from [Link]

  • U.S. Patent 4,347,108. (1982).
  • Froyen, L., & Verhaege, M. (2020). Methanesulfonic Acid (MSA) in Hydrometallurgy. Journal of Sustainable Metallurgy, 6(3), 347-361.
  • Chinese Patent CN104264194A. (2015).
  • ResearchGate. (n.d.). Corrosion and inhibition of copper in electrolyte solution. Retrieved from [Link]

  • Journal of Electrochemical Science and Technology. (2023). Environmentally friendly electrolyte for the electrodeposition of Cu-Zn alloys.
  • Japanese Patent JP4704761B2. (2011).
  • ResearchGate. (n.d.). A Solvent Extraction Study of Copper in Methanesulfonic Acid Solution Using LIX-984N-C. Retrieved from [Link]

  • Eigen. (2019, March 18). Copper Electroplating Solution – Comprehensive Three Step Guide. Retrieved from [Link]

  • MDPI. (2024). Electrodeposition of Copper-Silver Alloys from Aqueous Solutions: A Prospective Process for Miscellaneous Usages.
  • CORE. (n.d.).
  • ResearchGate. (n.d.). Corrosion resistance of stainless steel in methanesulfonic acid 70%. Influence of manufacturing route. Retrieved from [Link]

  • ResearchGate. (n.d.). TSV plating using copper methanesulfonate electrolyte with single component suppressor. Retrieved from [Link]

  • ResearchGate. (n.d.). New non-cyanide acidic copper electroplating bath based on glutamate complexing agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on corrosion rate of Aluminum in Methane Sulphonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of copper electrodeposition mechanism from a strike alkaline bath prepared with 1-hydroxyethane-1,1-diphosphonic acid through cyclic voltammetry technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies of four allyl imidazolium-based ionic liquids as green inhibitors for copper corrosion in sulfuric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of imidazole derivatives as corrosion inhibitors of copper in sulfuric acid: Combination of experimental and theoretical researches. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and scientists utilizing methanesulfonic acid (MSA) electrolytes. MSA is a versatile "green" acid, prized for its high solubility of metal salts, low toxicity, and biodegradability.[1][2][3] However, its unique properties can present challenges, most notably a higher solution resistance compared to traditional electrolytes like sulfuric acid.[4][5]

This guide is designed to provide you with a fundamental understanding of these challenges and to offer practical, field-proven solutions to troubleshoot issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is solution resistance and why is it a critical parameter in my electrochemical experiments?

A: Solution resistance, often called electrolyte resistance, is the inherent opposition to the flow of ionic current between the working and counter electrodes in your electrochemical cell. It is a fundamental component of the total cell impedance.

Its importance cannot be overstated, as it directly contributes to the cell's uncompensated resistance (Ru). A high solution resistance leads to a significant "IR drop" (voltage drop = current × resistance), which can distort electrochemical measurements, reduce energy efficiency, and negatively impact the quality of processes like electrodeposition.[4][6] For instance, a large IR drop can lead to an inaccurate measurement of the true electrode potential, causing misleading results in cyclic voltammetry or affecting the driving force for a reaction.

Q2: Why do my MSA-based electrolytes show higher resistance than sulfuric acid electrolytes?

A: While MSA is a strong acid, its electrolytes can exhibit lower ionic conductivity (and thus higher resistance) than an equivalent concentration of sulfuric acid.[4][5] This is primarily attributed to two factors:

  • Ionic Mobility: The methanesulfonate anion (CH₃SO₃⁻) is significantly larger than the sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) ions that dominate in sulfuric acid solutions. This larger size results in lower ionic mobility through the solution, which is a key factor governing conductivity.

  • Viscosity: The viscosity of the electrolyte can influence how easily ions move. Depending on the concentration of MSA and dissolved metal salts, the overall solution viscosity may be higher than that of a comparable sulfuric acid solution, further impeding ion transport.

A comparison of the molar electrolytic conductivity between MSA and H₂SO₄ clearly illustrates this difference.[7]

Q3: What are the direct consequences of high solution resistance in my application?

A: The consequences vary by application but are generally detrimental:

  • Electrodeposition & Plating: High resistance can cause non-uniform current distribution across the electrode surface. This leads to poor quality deposits, such as dull or cloudy finishes, poor adhesion, and inconsistent thickness.[8] In extreme cases, it can lead to dendritic growth or complete failure of the coating.[6]

  • Redox Flow Batteries: In batteries, high solution resistance directly contributes to lower energy efficiency.[9][10] The energy required to overcome this internal resistance is lost as heat during charging and discharging cycles, reducing the overall performance of the system.

  • Electrochemical Analysis (e.g., CV, EIS): A high IR drop can distort the shape of a cyclic voltammogram, shifting peak potentials and making accurate kinetic analysis difficult. In Electrochemical Impedance Spectroscopy (EIS), high solution resistance can mask other important electrochemical processes occurring at the electrode interface.

Q4: How does temperature affect the resistance of an MSA electrolyte?

A: Increasing the operating temperature will almost always decrease the resistance of an MSA electrolyte.[11] Higher temperatures increase the kinetic energy of the ions, leading to greater ionic mobility.[12] It also typically reduces the viscosity of the solution. This is a common and effective strategy for improving electrolyte performance, provided that the components of your system (including additives and substrates) are stable at the elevated temperature.[13]

Q5: Does increasing the MSA or metal salt concentration always decrease resistance?

A: Not necessarily. Initially, increasing the concentration of ions (either from the acid or the dissolved metal salt) will increase the number of charge carriers and thus decrease resistance (increase conductivity). However, this effect is not limitless.

After a certain point, increasing the concentration can lead to a decrease in conductivity.[14] This is because the ions become so crowded that their movement is hindered by increased solution viscosity and ion-ion interactions (ion pairing), which effectively reduces the number of free charge carriers.[14][15] Therefore, there is often an optimal concentration range for achieving minimum resistance.

Troubleshooting Guide: High Solution Resistance & Related Issues

This section addresses specific problems you might encounter in the lab.

Problem 1: My electrodeposits are dull, non-uniform, or have poor adhesion.
Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Excessive IR Drop High solution resistance causes a significant voltage drop across the electrolyte. This means the potential experienced at different points on your working electrode surface can vary, leading to uneven current distribution and poor deposit morphology.1. Decrease Electrode Spacing: Reduce the distance between the working and counter electrodes to minimize the path length for current flow. 2. Optimize MSA Concentration: Experimentally determine the concentration of MSA that provides the highest conductivity for your specific system. 3. Increase Temperature: If your system allows, increasing the temperature by 10-20 °C can significantly reduce resistance.[11][12]
Electrolyte Degradation Over time, particularly with exposure to air (oxygen), some metal ions (like Sn²⁺) can oxidize to a higher state (Sn⁴⁺).[6][16] This not only depletes the active species but can also lead to the formation of precipitates (e.g., SnO₂) that interfere with plating and may increase solution resistance.[6][16]1. Use Antioxidants: For sensitive baths like tin, incorporate an antioxidant such as hydroquinone or catechol to prevent the oxidation of Sn²⁺.[6][17] 2. Inert Atmosphere: Operate your cell under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Regularly Filter: Filter the electrolyte to remove any particulate matter or precipitates that may have formed.
Improper Additive Concentration Additives like brighteners, levelers, and surfactants are crucial for high-quality deposits.[18] An incorrect concentration can fail to control deposition kinetics, leading to poor morphology regardless of the solution resistance.1. Verify Additive Levels: Use techniques like High-Performance Liquid Chromatography (HPLC) or Cyclic Voltammetry Stripping (CVS) to monitor and maintain the correct concentration of organic additives. 2. Consult Supplier Data: Adhere to the recommended concentration ranges provided by the chemical supplier.
Problem 2: My electrochemical cell shows low current density or poor energy efficiency.
Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
High Intrinsic Electrolyte Resistance The chosen concentration of MSA and metal salt may simply have a high intrinsic resistance, limiting the current that can be passed at a given voltage.[4][5]1. Formulate a Mixed Electrolyte: For applications that are not sensitive to sulfate ions, creating a mixed acid electrolyte (e.g., MSA with a small amount of H₂SO₄) can significantly boost conductivity without sacrificing the high metal solubility benefits of MSA.[19] 2. Add a Supporting Electrolyte: If not already present, add a salt that is electrochemically inert in your potential window but provides additional charge carriers to lower resistance.
Low Operating Temperature As discussed in the FAQ, lower temperatures increase viscosity and reduce ion mobility, directly increasing resistance and lowering efficiency.[12]1. Implement Temperature Control: Use a water bath or heating mantle to maintain a consistent, elevated operating temperature (e.g., 40-50 °C), ensuring it is safe for all components.
Problem 3: My electrochemical measurements (CV, EIS) are noisy, distorted, or unstable.
Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
High Uncompensated Resistance (Ru) The high solution resistance of the MSA electrolyte is a major contributor to Ru. This causes distortion in CVs (peak shifting/broadening) and can make EIS data difficult to interpret.1. Use IR Compensation: Most modern potentiostats have a built-in function for real-time or post-measurement IR compensation. Consult your instrument's manual to apply it correctly. 2. Minimize Electrode Distance: Move the reference electrode Luggin capillary as close as possible to the working electrode surface without touching it to minimize the amount of uncompensated resistance.
Poor Reference Electrode Connection A clogged reference electrode frit or an air bubble trapped on the tip can create a very high impedance connection to the electrolyte, leading to noisy and unstable potential control.[20]1. Inspect and Clean the Frit: Check the porous frit at the tip of your reference electrode. If it is discolored or clogged, soak it in an appropriate solvent or gently sand it to expose a fresh surface.[20] 2. Remove Air Bubbles: Before immersion, ensure there are no air bubbles inside the electrode tip. Insert the electrode into the solution at an angle to prevent bubbles from trapping on the exterior of the frit.[20] 3. Check Electrical Connections: Ensure the alligator clip connecting to the reference electrode pin is clean and making a solid electrical connection.[21]

Visualization of Key Concepts

The following diagrams illustrate the relationships between factors affecting resistance and a logical workflow for troubleshooting.

Factors cluster_params Controllable Parameters cluster_props Physical Properties Concentration MSA & Salt Concentration Viscosity Solution Viscosity Concentration->Viscosity increases Carriers Charge Carrier Density Concentration->Carriers increases (to a limit) Temperature Temperature Temperature->Viscosity decreases Mobility Ionic Mobility Temperature->Mobility increases Additives Additives & Co-solvents Additives->Mobility can increase Viscosity->Mobility hinders Resistance High Solution Resistance Mobility->Resistance low mobility increases R Carriers->Resistance low density increases R

Caption: Factors influencing MSA electrolyte resistance.

Caption: Troubleshooting workflow for high resistance issues.

Key Experimental Protocols

Protocol 1: Standardized Measurement of MSA Electrolyte Conductivity

This protocol ensures accurate and reproducible conductivity measurements.

Materials:

  • Calibrated conductivity meter and probe

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes (Class A)

  • Your prepared MSA electrolyte

  • Deionized (DI) water (>18 MΩ·cm)

Procedure:

  • Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard KCl solutions of known conductivity.

  • Temperature Equilibration: Place a sealed container of your MSA electrolyte in the water bath set to your desired experimental temperature (e.g., 25 °C). Allow at least 30 minutes for the electrolyte to reach thermal equilibrium.

  • Probe Preparation: Rinse the conductivity probe thoroughly with DI water and then with a small aliquot of the temperature-equilibrated electrolyte to be measured.

  • Measurement: Immerse the probe into the electrolyte sample, ensuring the sensing elements are fully submerged. Gently agitate the probe to dislodge any air bubbles.

  • Record Value: Wait for the reading on the conductivity meter to stabilize. Record the conductivity (in S/cm or mS/cm) and the exact temperature.

  • Calculate Resistivity: Solution resistivity (ρ, in Ω·cm) is the inverse of conductivity (σ): ρ = 1/σ.

Protocol 2: Preparation of a Mixed MSA/H₂SO₄ Electrolyte

This protocol is for applications where the presence of sulfate is permissible and higher conductivity is desired.[19]

Objective: To prepare a 1L solution containing a target concentration of metal ions with a mixed acid supporting electrolyte.

Example Formulation: 0.5 M Sn²⁺ in a 1.5 M MSA / 0.5 M H₂SO₄ electrolyte.

Procedure:

  • Safety First: Always wear appropriate PPE (gloves, safety glasses, lab coat). Work in a fume hood. ALWAYS add acid to water, never the other way around.

  • Initial Dissolution: To a 1L beaker, add approximately 500 mL of DI water.

  • Add MSA: Slowly and while stirring, add the calculated volume of concentrated MSA.

  • Add H₂SO₄: Slowly and while stirring, add the calculated volume of concentrated H₂SO₄. The solution may become warm.

  • Dissolve Metal Salt: Once the acid solution has cooled, gradually add the solid metal salt (e.g., tin(II) methanesulfonate) while stirring until it is fully dissolved.

  • Final Volume: Carefully transfer the solution to a 1L volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsings to the flask. Bring the solution to the final 1L mark with DI water.

  • Mix and Store: Stopper the flask and invert it several times to ensure homogeneity. Transfer to a clearly labeled storage bottle.

Data Summary

The table below provides a qualitative and quantitative comparison to help contextualize the performance of MSA electrolytes.

ParameterMethanesulfonic Acid (MSA)Sulfuric Acid (H₂SO₄)Rationale & Comments
Acidity (pKa) -1.9 -3.0 Both are strong acids, fully dissociated in aqueous solution.
Molar Conductivity LowerHigherThe larger methanesulfonate anion has lower ionic mobility than HSO₄⁻/SO₄²⁻.[7]
Metal Salt Solubility Very High Lower (especially for Pb, Ca, Ba)A key advantage of MSA, allowing for more concentrated electrolyte formulations.[1][2][18]
Environmental Impact Readily Biodegradable, Low Toxicity Corrosive, Non-biodegradableMSA is often considered a "greener" alternative.[1][2][3]
Electrochemical Window WideWideBoth are stable over a wide potential range, making them suitable for many electrochemical applications.[1][3]

References

  • Effects of methanesulfonic acid on electrolyte for vanadium redox flow batteries | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Spooren, J., & Van den Bogaert, B. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]

  • Pradeepa, P., & S, S. (2014). Conductivity studies on PMMA-Methanesulfonic acid based proton conducting polymer electrolytes. International Journal of ChemTech Research. Retrieved from [Link]

  • Zhang, J., et al. (2019). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Molecules. Retrieved from [Link]

  • Park, M.-S., et al. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. RSC Advances. Retrieved from [Link]

  • Kim, J., et al. (2015). MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. Journal of The Electrochemical Society. Retrieved from [Link]

  • Spooren, J., & Van den Bogaert, B. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]

  • Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Solve Them. (n.d.). Horiazon Chemical. Retrieved from [Link]

  • MSA as a supporting electrolyte in copper electroplating for filling of damascene trenches and through silicon vias. (n.d.). Kyung Hee University. Retrieved from [Link]

  • Arenas, L. F., et al. (2015). Molar electrolytic conductivity of aqueous methanesulfonic acid compared to sulfuric acid 39 and potassium chloride 40 at 25 °C. ResearchGate. Retrieved from [Link]

  • Seefeldt, K., & Chawa, G. (2004). Additive-effects during plating in acid tin methanesulfonate electrolytes. Electrochimica Acta. Retrieved from [Link]

  • Spooren, J., & Van den Bogaert, B. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]

  • Use of Mixed Methanesulfonic Acid/Sulfuric Acid as Positive Supporting Electrolyte and the Study of Ion Crossover in Zn-Ce Redox Flow Battery. (2015). ResearchGate. Retrieved from [Link]

  • Why does resistance decrease with increase in temperature in electrolytes? (2018). Quora. Retrieved from [Link]

  • The stability of an acidic tin methanesulfonate electrolyte in the presence of a hydroquinone antioxidant. (2009). ResearchGate. Retrieved from [Link]

  • Brown, L. S. D., et al. (2019). Developments in Soluble Lead Flow Batteries and Remaining Challenges. ePrints Soton. Retrieved from [Link]

  • The effect of temperature on the electrolytic conductivity of solutions in the Zn-Ce RFB. (2015). ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2012). Methanesulfonic acid solution as supporting electrolyte for zinc-vanadium redox battery. Electrochimica Acta. Retrieved from [Link]

  • Troubleshooting Noise in an Electrochemical System with a Rotator. (n.d.). Pine Research Instrumentation. Retrieved from [Link]

  • Park, M.-S., et al. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. ResearchGate. Retrieved from [Link]

  • The Effect of Process Variables on Electrotinning in a Methanesulfonic Acid Bath. (2007). ResearchGate. Retrieved from [Link]

  • Maslyn, J. A., et al. (2019). Impact of Salt Concentration on Nonuniform Lithium Electrodeposition through Rigid Block Copolymer Electrolytes. ACS Energy Letters. Retrieved from [Link]

  • Potentiostat Troubles. (2023). Reddit. Retrieved from [Link]

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Technical Support Center: The Role of Chloride Ions in Suppressing Copper Electrodeposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the complex role of chloride ions in copper electrodeposition. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your experimental success.

Introduction: The Dichotomous Nature of Chloride

Chloride ions (Cl⁻) play a multifaceted and often misunderstood role in copper electrodeposition. Depending on their concentration and the presence of other additives, they can act as both a suppressor and, counterintuitively, a promoter of the deposition process. This dual behavior is central to many of the challenges encountered in achieving high-quality copper films. This guide will help you navigate these complexities and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Why are chloride ions intentionally added to some copper electroplating baths?

A1: While high concentrations of chloride can be detrimental, small, controlled amounts are often added to copper electroplating baths, particularly in industrial applications like electrorefining and damascene plating, for several reasons:

  • Grain Refinement: In conjunction with other additives like thiourea, chloride ions help to refine the grain structure of the deposited copper, leading to a smoother and more compact deposit.[1][2]

  • Interaction with Organic Additives: Chloride is a crucial co-additive for many organic suppressors, such as polyethylene glycol (PEG). It facilitates the adsorption of these polymers onto the copper surface, forming an effective inhibiting layer that is essential for "bottom-up" filling in damascene processes.[3][4][5]

  • Anode Performance: In some systems, chloride ions can help reduce anode polarization, preventing the formation of passivating layers on the anode and ensuring consistent dissolution.[6]

  • Impurity Control: In electrorefining, chloride ions are used to precipitate impurities like silver and antimony out of the electrolyte, preventing their co-deposition with the copper.[2]

Q2: What is the primary mechanism by which chloride ions suppress copper electrodeposition?

A2: The primary suppression mechanism involves the formation of a copper(I) chloride (CuCl) layer at the electrode surface.[3] This layer can passivate the surface, physically blocking active sites for copper deposition. The suppression effect is significantly enhanced in the presence of polymers like polyethylene glycol (PEG). In this synergistic relationship, chloride ions first adsorb onto the copper surface, creating sites for Cu(I) ions. PEG then complexes with these Cu(I)-Cl species to form a more robust and effective inhibiting film (PEG-Cu⁺-Cl⁻).[3][7] This complex effectively blocks the diffusion of cupric ions (Cu²⁺) to the cathode surface, thereby suppressing the deposition rate.[3]

Q3: Can chloride ions ever accelerate copper electrodeposition?

A3: Yes, at low concentrations and in the absence of strong suppressors like PEG, chloride ions can exhibit a catalytic or depolarizing effect on copper deposition.[8][9] This is attributed to a chloride-mediated electron transfer pathway. The formation of a Cu⁺-Cl intermediate at the electrode surface can stabilize the Cu⁺ ion and accelerate the cathodic reduction reaction.[9] However, this effect is typically overshadowed by the suppression mechanism when other additives are present or when chloride concentration increases.

Q4: What are the visual and chemical signs of incorrect chloride concentration in my plating bath?

A4: Monitoring the chloride concentration is critical for maintaining a stable and effective electrodeposition process. Here are some common indicators of an imbalanced chloride level:

Issue Visual Signs of Deposit Potential Chemical/Electrochemical Effects
High Chloride (>125 ppm) Rough, dull, or striated deposits.[10] May see nodular growths.[11]Anode polarization due to the formation of a thick copper chloride layer on the anode surface.[10] Increased internal stress in the deposit.
Low Chloride (<20 ppm) Dull or hazy deposits.[10] In systems with PEG, the suppression effect may be lost, leading to non-uniform plating.[4]Poor performance of organic additives that require chloride for effective adsorption. Reduced throwing power.
Optimal Chloride (Typically 20-80 ppm) Bright, smooth, and uniform copper deposit.Stable and effective interaction with organic additives, leading to desired leveling and filling properties.

Troubleshooting Guide

Problem 1: My copper deposit is rough and dull, and the plating rate seems to have decreased.

Possible Cause: High chloride ion concentration in the electroplating bath.

Underlying Science: An excess of chloride ions can lead to the formation of a thick, passivating CuCl layer on both the cathode and the anode.[6][10] On the cathode, this can disrupt uniform crystal growth, leading to a rough and dull appearance. On the anode, this layer can impede copper dissolution, a phenomenon known as anode polarization, which reduces the overall plating efficiency.[10]

Troubleshooting Steps:

  • Analyze Chloride Concentration: The first step is to accurately measure the chloride concentration in your bath. Several methods can be used:

    • Potentiometric Titration: A reliable and precise method for determining chloride content.[12][13]

    • Ion Chromatography (IC): Offers high accuracy and is suitable for detecting low chloride concentrations.[14]

    • Cyclic Voltammetry (CV): Can be used for in-situ monitoring of chloride levels.[15]

  • Reduce Chloride Concentration (if high): If the analysis confirms high chloride levels, you can reduce it by:

    • Dilution: A partial dilution of the bath with a chloride-free makeup solution can be effective.

    • Precipitation: In more severe cases, stoichiometric addition of silver nitrate (AgNO₃) can precipitate chloride as silver chloride (AgCl). Caution: This method requires thorough filtration (using a 5-micron filter or smaller) to remove all AgCl particles, which can themselves cause roughness if incorporated into the deposit.[10]

  • Optimize Bath Chemistry: Review your bath makeup procedure to identify potential sources of chloride contamination. Ensure all chemicals and water used are of high purity.

Problem 2: I am using a PEG-based suppressor, but I am not seeing the expected inhibition. The deposition is non-uniform.

Possible Cause: Low or no chloride ions in the electroplating bath.

Underlying Science: Polyethylene glycol (PEG) alone is not an effective suppressor for copper electrodeposition. It requires the presence of chloride ions to form the inhibiting PEG-Cu⁺-Cl⁻ complex on the copper surface.[4] Without sufficient chloride, the PEG will not adsorb properly, and the suppression effect will be lost. This can lead to uncontrolled, non-uniform deposition.

Troubleshooting Steps:

  • Verify Chloride Presence and Concentration: As in the previous problem, analyze your bath for chloride concentration.

  • Adjust Chloride Concentration: If the chloride level is too low (typically < 20 ppm), carefully add a source of chloride ions, such as concentrated hydrochloric acid (HCl) or sodium chloride (NaCl), to bring the concentration into the optimal range for your specific process.[10] Additions should be made in small increments with thorough mixing, followed by re-analysis.

Problem 3: My cyclic voltammogram shows an unusual hysteresis loop.

Possible Cause: Breakdown of the PEG-Cl⁻ suppression layer at a critical potential.

Underlying Science: In systems containing both PEG and a low concentration of chloride (around 1 mM), a hysteresis loop is often observed in the cyclic voltammogram.[3] This is due to an abrupt breakdown of the suppressing PEG-Cu⁺-Cl⁻ film below a certain critical potential. Once the film is disrupted, deposition becomes active. Upon reversing the potential scan, the reformation of the passive layer may be kinetically hindered, resulting in a different current response and thus, a hysteresis loop.[4] This phenomenon is linked to the consumption of chloride ions by incorporation into the deposit, which destabilizes the suppressor complex.[4]

Experimental Workflow for Investigating Hysteresis:

Hysteresis_Investigation cluster_prep Electrolyte Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis Prep Prepare Electrolyte with Constant PEG and Varying Low [Cl⁻] CV Perform Cyclic Voltammetry (Scan to Negative Potentials) Prep->CV Test each concentration Chrono Run Chronoamperometry at a Potential within the Hysteresis Loop CV->Chrono Select potential based on CV AnalyzeCV Analyze CV for: - Breakdown Potential - Hysteresis Loop Area CV->AnalyzeCV AnalyzeChrono Observe Current Transients for Stability or Oscillations Chrono->AnalyzeChrono

Caption: Workflow for investigating the effect of low chloride concentration on the stability of the PEG-Cl⁻ suppressor layer.

Experimental Protocols

Protocol 1: Preparation of a Chloride-Free Copper Sulfate Electrolyte

This protocol is essential for establishing a baseline or for experiments where chloride is a controlled variable.

  • Reagent Selection: Use high-purity copper sulfate (CuSO₄·5H₂O), concentrated sulfuric acid (H₂SO₄), and deionized water with a resistivity of >18 MΩ·cm. Avoid using any reagents that may contain chloride as an impurity.

  • Glassware Preparation: Thoroughly clean all glassware by soaking in a 10% nitric acid bath for at least 4 hours, followed by rinsing with copious amounts of deionized water.

  • Electrolyte Formulation:

    • Fill a clean volumetric flask to approximately 80% of its final volume with deionized water.

    • Slowly and carefully add the required amount of concentrated H₂SO₄ to the water while stirring. Caution: This is an exothermic reaction.

    • Once the solution has cooled, add the CuSO₄·5H₂O and stir until completely dissolved.

    • Bring the solution to the final volume with deionized water and mix thoroughly.

  • Verification (Optional but Recommended): Analyze a sample of the prepared electrolyte using ion chromatography to confirm the absence of chloride ions.

Protocol 2: Quantitative Analysis of Chloride by Potentiometric Titration

This protocol provides a reliable method for determining the chloride concentration in an acidic copper plating bath.

  • Equipment and Reagents:

    • Automated titrator with a silver ring electrode (e.g., an iAg-Titrode with an Ag₂S coating for enhanced sensitivity).[12]

    • Standardized silver nitrate (AgNO₃) titrant (e.g., 0.01 M).

    • Concentrated nitric acid (HNO₃).

    • Deionized water.

  • Sample Preparation:

    • Pipette a precise volume of the copper plating bath sample into a clean titration vessel.

    • Add approximately 5 mL of concentrated HNO₃ to acidify the sample.[12]

    • Add sufficient deionized water to ensure the electrode membrane and silver ring are fully submerged.

  • Titration:

    • Titrate the prepared sample with the standardized AgNO₃ solution. The silver ions will react with the chloride ions to form a silver chloride precipitate (AgCl).

    • The endpoint is detected as a sharp change in the potential of the silver electrode, which is automatically determined by the titrator software.

  • Calculation: The concentration of chloride in the original sample is calculated based on the volume of AgNO₃ titrant used to reach the equivalence point.

Visualization of the Suppression Mechanism

Suppression_Mechanism cluster_surface Copper Cathode Surface Cu_surface Cu Surface Cu_plus Cu⁺ Cu_surface->Cu_plus Formation of Cu⁺ at surface Complex Inhibiting Film (PEG-Cu⁺-Cl⁻) Cu_plus->Complex Complexation Cl_adsorbed Adsorbed Cl⁻ Cl_adsorbed->Complex Complexation PEG PEG Molecule PEG->Complex Complexation Complex->Cu_surface Blocks Active Sites Cu_ion Cu²⁺ in Electrolyte Cu_ion->Cu_surface Deposition Blocked Cl_ion Cl⁻ in Electrolyte Cl_ion->Cl_adsorbed Adsorption

Caption: Synergistic suppression mechanism of copper electrodeposition by chloride ions and PEG.

References

  • Hebert, K. R. (2005). Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol. Journal of The Electrochemical Society, 152(5), C283. [Link]

  • Trouble Shooting Acid Copper Electrolytes. (n.d.). Think & Tinker, Ltd.[Link]

  • Hebert, K. R. (n.d.). Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol. Department of Chemical Engineering, Iowa State University. [Link]

  • Shao, W., et al. (2008). Electrochemical nucleation and growth of copper and copper alloys. ResearchGate. [Link]

  • Shao, W., et al. (2007). Influence of Chloride Anions on the Mechanism of Copper Electrodeposition from Acidic Sulfate Electrolytes. ResearchGate. [Link]

  • Lakshmanan, V. I., et al. (n.d.). Influence of Chloride Ion On Electrocrystallization of Copper. Plating and Surface Finishing. [Link]

  • Chloride ion effect in electrowinning. (2021). CHK-ING. [Link]

  • Palomar-Pardavé, M., et al. (2012). Study on the Influence of Chloride Concentration on Copper Electrodeposition. ResearchGate. [Link]

  • Nishimura, T., et al. (2022). Effect of Halide Ions on Electrodeposition Behavior and Morphology of Electrolytic Copper Powder. J-Stage. [Link]

  • O'Keefe, T. J., et al. (1992). The Effect Of Additives On The Nucleation And Growth Of Copper Onto Stainless Steel Cathodes. Scholars' Mine. [Link]

  • Copper electroplating fundamentals. (2016). Qnality. [Link]

  • Lee, C. H., et al. (2002). Microstructural Study of the Effect of Chloride Ion on Electroplating of Copper in Cupric Sulfate-Sulfuric Acid Bath. ResearchGate. [Link]

  • Gu, M., et al. (2002). Influence of Chloride and PEG on Electrochemical Nucleation of Copper. Transactions of the IMF, 80(6), 211-214. [Link]

  • Functions of Chloride in Copper Refining Electrolyte. (n.d.). Lehigh Preserve. [Link]

  • Cyclic voltammetry curves of copper electrodeposited with different concentrations of CeCl3. (n.d.). ResearchGate. [Link]

  • A Brief Introduction to Copper Electrorefining. (2024). Beijing Holland Co., Ltd.[Link]

  • O'Keefe, T. J., et al. (1992). The effect of additives on the nucleation and growth of copper onto stainless steel cathodes. Metallurgical and Materials Transactions B, 23(5), 627-633. [Link]

  • Lee, C. H., et al. (2002). Microstructural study of the effect of chloride ion on electroplating of copper in cupric sulfate-sulfuric acid bath. Chang Gung University Academic Capacity Ensemble. [Link]

  • Wang, Y. (2015). Effect and interactions of commercial additives and chloride ion in copper electrowinning. Scholars' Mine. [Link]

  • Vainikka, T., et al. (2021). Copper Chloro-Complexes Concentrated Solutions: An Electrochemical Study. MDPI. [Link]

  • Shonhiwa, C., & Mwanza, B. (2018). Effect of Chloride Electrolyte Additive on the Quality of Electrorefined Copper Cathode. ResearchGate. [Link]

  • Bo, Y., et al. (2017). Inhibition of copper deposition by polyethylene glycol and chloride: I. Model development and parameter estimation. ResearchGate. [Link]

  • Akolkar, R., & Landau, U. (2006). Effect of Chloride Concentration on Copper Deposition in Through Silicon Vias. PMC. [Link]

  • Akolkar, R., & Landau, U. (2019). Effect of Chloride Concentration on Copper Deposition in Through Silicon Vias. Journal of The Electrochemical Society, 166(1), D3116-D3123. [Link]

  • How to perform chemical analysis on electroplating solution. (2025). Hebei Ruisite Precision Technology Co., Ltd.[Link]

  • Gan, Y. S. (2015). A COMPARISON OF THREE METHODS USED FOR DETERMINING CHLORIDE IN ACID COPPER SULFATE PLATING BATH. UM Students' Repository. [Link]

  • Advances in Copper Electrodeposition in Chloride Excess. A Theoretical and Experimental Approach. (n.d.). ResearchGate. [Link]

  • Lota, G., et al. (2020). Improved Voltammetric Procedure for Chloride Determination in Highly Acidic Media. MDPI. [Link]

  • Effect of Additives on Electrodeposition of Copper in Ch Cl-Gl A Low Eutectic Solvent. (n.d.). Baidu. [Link]

  • EFFECTS OF CHLORIDE ON COPPER CORROSION. (n.d.). Nuclear Regulatory Commission. [Link]

  • Passivity Breakdown on Copper: Influence of Chloride Ion. (n.d.). ResearchGate. [Link]

  • [GRADE 12] Decomposition of Copper Chloride - Electroplating of Copper. (2025). YouTube. [Link]

  • Nishimura, T., et al. (2022). Effect of polymer additives and chloride ions on electrodeposition behavior and morphology of electrolytic copper powder. Kyushu University Pure Portal Site. [Link]

Sources

Technical Support Center: Void-Free Bottom-Up Filling in TSVs with Copper Methane Sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for achieving void-free, bottom-up filling of Through-Silicon Vias (TSVs) using copper methane sulfonate-based electrolytes. This guide is designed for researchers, scientists, and engineers to provide in-depth technical insights and troubleshooting advice to overcome common challenges in TSV electroplating.

Introduction to Void-Free TSV Filling

Through-Silicon Via (TSV) technology is a cornerstone of 3D integrated circuit packaging, enabling vertical interconnects that reduce signal delay and power consumption.[1] The electrodeposition of copper is the predominant method for filling these high-aspect-ratio vias.[1][2] However, achieving a "bottom-up" fill, where copper deposition initiates at the bottom of the via and proceeds upwards without creating voids or seams, is a significant challenge.[1][3] Voids within the copper interconnect can lead to device failure, making their prevention critical.[4]

This guide will delve into the mechanisms of bottom-up filling, the critical role of organic additives in the this compound plating bath, and provide a structured approach to troubleshooting common voiding issues.

The Mechanism of Bottom-Up Filling

Void-free, bottom-up filling is not a simple process of depositing copper. It is a highly engineered electrochemical process that relies on the interplay of diffusion, adsorption, and consumption of organic additives at the cathode surface.[5][6] The most widely accepted model is the diffusion-consumption mechanism, which involves a synergistic interaction between three key types of additives: suppressors, accelerators, and levelers.[5][7]

The Role of Additives in a this compound Bath

This compound electrolytes are often preferred over traditional copper sulfate baths due to their higher copper ion solubility, which allows for higher plating rates.[8][9] The fundamental principles of additive action, however, remain similar.

  • Suppressors: These are typically large polymer molecules, such as polyethylene glycol (PEG) or poloxamines, that adsorb onto the copper surface and inhibit deposition.[10][11] In TSV filling, the suppressor, often in conjunction with chloride ions, forms a blocking layer on the wafer surface and the upper sidewalls of the via, effectively slowing down copper deposition in these areas.[6][12]

  • Accelerators: These are smaller, sulfur-containing molecules, like bis(3-sulfopropyl) disulfide (SPS), that compete with the suppressor for adsorption sites on the copper surface.[7][13] Due to their smaller size, they can diffuse more readily to the bottom of the high-aspect-ratio TSV.[6] At the via bottom, they displace the suppressor and accelerate the local copper deposition rate.[6][7]

  • Levelers: These are often nitrogen-containing organic compounds that have a suppressing effect, particularly at areas of high current density, such as the via opening.[13][14] They help to prevent the "pinch-off" effect, where the top of the via closes prematurely, leading to the formation of voids.[15]

The carefully controlled balance of these additives creates a differential deposition rate, with accelerated growth at the bottom of the via and suppressed growth on the sidewalls and top surface, leading to the desired bottom-up filling profile.[5]

Troubleshooting Guide: Common Voiding Issues and Solutions

This section addresses specific voiding defects that can occur during TSV copper electroplating, their probable causes, and actionable solutions.

Question 1: I'm observing a large void in the center of my TSV. What is the likely cause and how can I fix it?

Answer:

A large central void, often referred to as a "keyhole" void, is a classic sign of conformal or "V-shaped" deposition rather than the desired bottom-up fill.[1][15] This occurs when the deposition rate on the sidewalls of the via is too high relative to the bottom.

Probable Causes:

  • Insufficient Suppressor Activity: The suppressor concentration may be too low, or its effectiveness may be diminished due to bath contamination or degradation.[15] This leads to inadequate suppression of deposition on the via sidewalls.

  • Excessive Accelerator Concentration: An overabundance of accelerator can lead to its significant adsorption on the via sidewalls, promoting lateral growth.

  • High Current Density: Operating at too high a current density can lead to rapid depletion of additives at the via bottom and an increased deposition rate at the via opening, where the current density is naturally higher.[16][17][18] This "pinch-off" effect is a common cause of voids.[15]

  • Poor Mass Transport: Inadequate agitation or flow of the electrolyte can lead to the depletion of copper ions and additives within the via, especially in high-aspect-ratio TSVs.[19]

Solutions:

  • Optimize Additive Concentrations:

    • Increase the suppressor concentration to enhance sidewall passivation.

    • Decrease the accelerator concentration to reduce lateral growth. A careful balance is crucial and may require a Design of Experiments (DOE) approach.

  • Adjust Current Density:

    • Lower the applied current density to allow more time for the additives to diffuse to the bottom of the via and establish the desired differential deposition rates.[16][20] Pulse or periodic pulse reverse (PPR) plating can also be employed to improve filling performance.[21][22]

  • Enhance Mass Transport:

    • Increase the agitation of the plating bath through methods like a rotating disk electrode (RDE) setup or directed solution flow.[19]

    • Introduce a "pre-wetting" or "diffusion time" step where the wafer is immersed in the plating solution without applied current to allow the additives to penetrate the vias.[23]

Question 2: I'm seeing small voids at the bottom corners of the TSV. What could be causing this?

Answer:

Voids at the bottom corners of the TSV often point to issues with the initial stages of plating, specifically related to the seed layer or wetting.

Probable Causes:

  • Poor Seed Layer Coverage: The physical vapor deposition (PVD) of the copper seed layer may be non-conformal, resulting in a very thin or discontinuous layer at the bottom corners of high-aspect-ratio vias.[2][24] This leads to poor nucleation and subsequent void formation during electroplating.

  • Insufficient Wetting: Air bubbles can get trapped at the bottom of the vias when the wafer is immersed in the plating solution, preventing the electrolyte from making contact with the seed layer.[15][25] This is particularly problematic in high-aspect-ratio TSVs.

  • Contamination: Organic residues or particles on the seed layer can inhibit copper deposition.

Solutions:

  • Improve Seed Layer Deposition:

    • Optimize the PVD process to achieve a more conformal seed layer. This may involve adjusting deposition parameters or using more advanced deposition techniques.

  • Enhance Wetting:

    • Incorporate a pre-wetting step with a surfactant-containing solution to reduce surface tension and promote complete wetting of the via.

    • Utilize an initial low-current plating step to promote nucleation.

    • Employ ultrasonic agitation during the initial phase of plating to dislodge any trapped air bubbles.

  • Ensure Cleanliness:

    • Implement a thorough pre-cleaning step to remove any potential contaminants from the wafer surface and within the vias.

Question 3: My TSVs are not filling completely, leaving voids at the top. What is the problem?

Answer:

Incomplete filling, with voids remaining at the top of the TSV, can be a result of several factors that disrupt the bottom-up filling process.

Probable Causes:

  • Premature Bath Degradation: The organic additives in the plating bath have a finite lifetime and can break down over time, leading to a loss of their intended function.[15] This can result in a shift from bottom-up to conformal plating, causing the via to "pinch-off" before it is completely filled.

  • Incorrect Leveler Concentration: The leveler plays a crucial role in suppressing deposition at the via opening.[13] If its concentration is too low, the top of the via may close prematurely. Conversely, if it is too high, it can overly suppress deposition and slow down the filling process.

  • Mass Transport Limitations in High-Aspect-Ratio Vias: In very deep and narrow vias, the diffusion of copper ions and additives to the advancing deposition front can become the rate-limiting step, leading to incomplete filling.[19]

Solutions:

  • Monitor and Maintain Bath Chemistry:

    • Regularly analyze the concentrations of all bath components, including the organic additives, using techniques like High-Performance Liquid Chromatography (HPLC).

    • Implement a bath replenishment schedule based on usage (ampere-hours) to maintain optimal additive concentrations.

  • Optimize Leveler Concentration:

    • Fine-tune the leveler concentration to achieve the desired balance between suppressing deposition at the top and allowing for complete filling.

  • Address Mass Transport:

    • For very high-aspect-ratio TSVs, consider using advanced plating techniques such as pulse plating or periodic pulse reverse (PPR) plating, which can help to replenish ions and additives within the via during the "off" or "reverse" cycle.[21][22]

Frequently Asked Questions (FAQs)

Q1: Why is a methane sulfonate-based electrolyte used for copper TSV filling?

A1: this compound electrolytes offer several advantages over traditional sulfuric acid-based baths, including higher copper ion solubility, which allows for higher plating current densities and thus faster filling rates.[8][9] This is particularly beneficial for filling the large volumes of TSVs. Additionally, methane sulfonic acid is less corrosive than sulfuric acid.[8]

Q2: How can I analyze the filling quality of my TSVs?

A2: Several techniques can be used to assess the quality of TSV filling.[3][26]

  • Cross-Sectional Analysis: This is a destructive technique where the sample is cut, polished, and examined using Scanning Electron Microscopy (SEM) or Focused Ion Beam (FIB) microscopy to directly visualize the filling profile and any voids.[4]

  • X-ray Microscopy (XRM): This is a non-destructive technique that can provide 3D imaging of the internal structure of the TSVs, allowing for the detection of voids without damaging the sample.[3]

  • Acoustic Microscopy: This non-destructive technique can also be used to detect voids and delamination.

Q3: What is the impact of TSV geometry (aspect ratio) on the filling process?

A3: The geometry of the TSV, particularly its aspect ratio (depth-to-diameter ratio), has a significant impact on the filling process.[2][24][27] As the aspect ratio increases, it becomes more challenging to transport copper ions and additives to the bottom of the via.[19][24] This can lead to a higher incidence of voids.[2][24] For high-aspect-ratio TSVs, it is often necessary to use lower current densities, optimized additive packages, and enhanced agitation to achieve void-free filling.[20][24]

Q4: Can I use the same additive package for different TSV geometries?

A4: While the fundamental types of additives (suppressor, accelerator, leveler) remain the same, their optimal concentrations and the overall plating parameters may need to be adjusted for different TSV geometries.[20] For example, a higher aspect ratio TSV may require a higher suppressor-to-accelerator ratio to ensure adequate sidewall passivation. It is recommended to re-optimize the process for any significant change in TSV dimensions.

Data and Protocols

Table 1: Example this compound Bath Composition for TSV Filling
ComponentConcentrationPurpose
Copper (II) Methane Sulfonate40 - 60 g/L (as Cu²⁺)Source of copper ions
Methane Sulfonic Acid10 - 50 g/LProvides conductivity and maintains low pH
Chloride Ions (from HCl or KCl)50 - 100 ppmCo-adsorbs with suppressor to inhibit deposition
Suppressor (e.g., Poloxamine)10 - 100 µmol/LInhibits deposition on top surface and sidewalls
Accelerator (e.g., SPS)1 - 10 mg/LAccelerates deposition at the via bottom
Leveler (e.g., a polyamine)1 - 5 mg/LSuppresses deposition at high current density areas

Note: The optimal concentrations will vary depending on the specific additives used, the TSV geometry, and the plating tool.[28][29]

Experimental Protocol: Basic TSV Electroplating Workflow
  • Wafer Preparation:

    • Start with a silicon wafer with patterned and etched vias.

    • Deposit an insulation layer (e.g., SiO₂) followed by a barrier layer (e.g., TaN/Ta) and a copper seed layer via PVD.

  • Pre-Cleaning:

    • Immerse the wafer in a dilute acid solution (e.g., 1% methane sulfonic acid) to remove any surface oxides from the copper seed layer.

    • Rinse with deionized water and dry.

  • Electroplating:

    • Mount the wafer in the plating tool.

    • Perform a pre-wetting step by immersing the wafer in the plating bath for 1-2 minutes without applying current.

    • Apply the desired current waveform (DC, pulse, or PPR). Start with a lower current density and ramp up to the target value.

    • Plate for the calculated time required to fill the vias.

  • Post-Plating:

    • Rinse the wafer thoroughly with deionized water.

    • Dry the wafer using nitrogen.

  • Analysis:

    • Analyze the filling quality using cross-sectional SEM or X-ray microscopy.

Visualizations

Diagram 1: Mechanism of Bottom-Up TSV Filling

BottomUpFilling cluster_via TSV Cross-Section cluster_additives Additive Action cluster_growth Copper Growth Top Surface Top Surface Via Sidewall Via Sidewall Via Bottom Via Bottom BottomUp Bottom-Up Growth Silicon Silicon Silicon2 Silicon Suppressor Suppressor Suppressor->Top Surface Strong Inhibition Suppressor->Via Sidewall Inhibition Accelerator Accelerator Accelerator->Via Bottom Accelerated Deposition Leveler Leveler Leveler->Top Surface Prevents Pinch-off

Caption: Synergistic action of additives leading to bottom-up copper growth in a TSV.

Diagram 2: Troubleshooting Decision Tree for Voids

Troubleshooting start Void Detected in TSV void_location Where is the void located? start->void_location center_void Center/Keyhole Void void_location->center_void Center bottom_void Bottom Corner Void void_location->bottom_void Bottom top_void Top/Incomplete Fill void_location->top_void Top cause_center Conformal Deposition/ Pinch-off center_void->cause_center cause_bottom Poor Nucleation/ Wetting Issue bottom_void->cause_bottom cause_top Process Interruption/ Bath Degradation top_void->cause_top solution_center - Lower Current Density - Adjust Additive Ratio - Improve Agitation cause_center->solution_center solution_bottom - Improve Seed Layer - Enhance Wetting - Pre-clean Wafer cause_bottom->solution_bottom solution_top - Check Bath Chemistry - Optimize Leveler - Use Pulse Plating cause_top->solution_top

Caption: A decision tree to diagnose and solve common voiding issues in TSV filling.

References

  • Bottom-Up Copper Filling of Large Scale Through Silicon Vias for MEMS Technology - PMC. (n.d.).
  • Void free filling of TSV vias by bottom up copper electroplating for wafer level MEMS vacuum packaging - IEEE Xplore. (n.d.).
  • Effect of additives on copper electroplating profile for TSV filling - IEEE Xplore. (n.d.).
  • Understanding effect of additives in copper electroplating filling for through silicon via. (n.d.).
  • Fast Copper Plating Process for Through Silicon Via (TSV) Filling - ASME Digital Collection. (2012).
  • Void free filling of TSV vias by bottom up copper electroplating for wafer level MEMS vacuum packaging - IEEE Xplore. (n.d.).
  • (PDF) Understanding effect of additives in copper electroplating filling for through silicon via. (n.d.).
  • Interaction effect of suppressor concentration and current density on the copper deposition rate in TSV filling process | Request PDF - ResearchGate. (2025).
  • Development Status of Copper Electroplating Filling Technology in Through Glass Via for 3D Interconnections - Journal of Electrochemistry. (n.d.).
  • (PDF) Copper filling process for small diameter, high aspect ratio Through Silicon Via (TSV). (n.d.).
  • TSV plating using copper methanesulfonate electrolyte with single component suppressor | Request PDF - ResearchGate. (2025).
  • Influence of electroplating current density on through silicon via filling - IEEE Xplore. (n.d.).
  • Pure Bottom-up filling process for efficient TSV metallization | Request PDF - ResearchGate. (n.d.).
  • Effect of Pulse Current and Pre-annealing on Thermal Extrusion of Cu in Through-Silicon via (TSV) - Frontiers. (2020).
  • Effect of current density on µ up and µ low of the TSVs with four different aspect ratios under different electrochemical equivalents. - ResearchGate. (n.d.).
  • Effect of Current Density and Plating Time on Cu Electroplating in TSV and Low Alpha Solder Bumping - ResearchGate. (2025).
  • Void free filling of TSV vias by bottom up copper electroplating for wafer level MEMS vacuum packaging | Request PDF - ResearchGate. (n.d.).
  • ELECTROPLATING OF Cu IN TSV AND CHARACTERISTICS OF LOW ALPHA SOLDER BUMP - Circuit Insight. (n.d.).
  • TSV plating using copper methanesulfonate electrolyte with single component suppressor. (2012).
  • Electroplated Copper Additives for Advanced Packaging: A Review | ACS Omega. (n.d.).
  • (PDF) Investigations of the electrochemical performance and filling effects of additives on electroplating process of TSV - ResearchGate. (n.d.).
  • Troubleshooting Common Plated Through-Hole Defects: A Practical Guide - ALLPCB. (2025).
  • Key Challenges That Make TSV Electroplating Complex - szyunze. (2025).
  • A Short Review of Through-Silicon via (TSV) Interconnects: Metrology and Analysis. (2023).
  • Examining unique TSV plating challenges - Qnity. (2017).
  • TSV plating using copper methanesulfonate electrolyte with single component suppressor. (n.d.).
  • Effect of External Factors on Copper Filling in 3D Integrated Through-Silicon-Vias (TSVs). (n.d.).
  • A Short Review of Through-Silicon via (TSV) Interconnects: Metrology and Analysis - MDPI. (n.d.).
  • Parameters Analysis of TSV Filling Models of Distinct Chemical Behaviours of Additives. (2025).
  • High aspect ratio TSV copper filling with different seed layers - ResearchGate. (2025).
  • A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization | Request PDF - ResearchGate. (n.d.).
  • TSV Plating defects: (a) bottom plating voids due to insufficient... - ResearchGate. (n.d.).
  • TSV Cu Filling Failure Modes and Mechanisms Causing the Failures - ResearchGate. (2025).
  • Stress Impact of the Annealing Procedure of Cu-Filled TSV Packaging on the Performance of Nano-Scaled MOSFETs Evaluated by an Analytical Solution and FEA-Based Submodeling Technique - NIH. (2021).
  • (PDF) Analytical Modeling and Analysis of Through Silicon Vias (TSVs) in High Speed Three-Dimensional System Integration - ResearchGate. (2025).
  • Schematic diagram of diffusion-adsorption model: (a) the suppressor... - ResearchGate. (n.d.).
  • Transitional Additive Adsorption with Co-Addition of Suppressor and Leveler for Copper TSV Filling - ResearchGate. (2020).
  • COPPER METHANESULFONATE - Ataman Kimya. (n.d.).
  • Effect of singular leveler. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Enabling Robust Copper Fill of High Aspect Ratio Through Silicon Vias. (2022).
  • High-aspect ratio through silicon via (TSV) technology | Request PDF - ResearchGate. (2025).
  • FABRICATION OF HIGH ASPECT RATIO THROUGH SILICON VIAS (TSVs) BY MAGNETIC ASSEMBLY OF NICKEL WIRES - DiVA portal. (n.d.).

Sources

Adjusting electrolyte formulation to reduce pinholes in copper foils.

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Pinholes in Copper

I'm now diving into the impact of key electrolyte components on pinhole formation in electrodeposited copper foils. My approach involves a deep dive into Google Scholar and patent databases to find relevant research. I'm focusing on electrolyte formulations and their reported correlation with pinhole density and size.

Exploring Electrolyte Impacts

I'm now expanding my search to incorporate the effects of specific electrolyte components on copper foil quality, especially pinhole formation. Key parameters I'm examining are current density, temperature, and agitation. I'm also actively seeking established troubleshooting guides and FAQs from reliable sources to grasp common issues and solutions. Concurrently, I'm identifying authoritative sources to bolster my claims.

Analyzing Electrolyte Formulations

My primary focus is now on the specific effects of electrolyte components (copper sulfate, sulfuric acid, chloride ions, and organic additives) on pinhole formation in copper foils. I'm also examining process parameters like current density, temperature, and agitation. I'm actively seeking authoritative sources and troubleshooting guides to pinpoint solutions. I'm simultaneously identifying strong references to support my claims about underlying mechanisms. Finally, I'll integrate the findings to develop a detailed technical support guide, including quantitative data, visualization aids, and proper citations.

Analyzing Copper Foils

I've been deep diving into the causes of pinholes in electrodeposited copper foils. My focus has been on electrolyte formulation. I've been examining the effects of specific components like copper sulfate, sulfuric acid, and chloride. Initial results are promising, showing a correlation between chloride levels and pinhole density. I am also investigating the impact of current density and temperature. My current hypothesis leans towards a complex interplay of these factors.

Refining Research Findings

I'm now synthesizing the research into a technical guide format. My searches revealed a wealth of information on pinhole causes, the electrolyte's role, and operating parameter impacts. I have information on lead sulfate impurities and additives like HEC. I am also planning clear Q&A and troubleshooting sections, and developing quantitative tables.

Organizing Information Gathering

My focus has shifted to organizing the information gathered on pinhole causes. The initial searches were fruitful, providing a strong foundation. I'm now synthesizing this information into a structured Q&A, causal explanations, and practical troubleshooting steps. I'm also planning quantitative tables and detailed experimental protocols. My goal is to transform this raw data into a comprehensive technical guide for the prompt.

Challenges in scaling up copper methane sulfonate synthesis from lab to industrial production.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up Copper Methane Sulfonate Synthesis

Introduction: Welcome to the technical support center for the synthesis of copper (II) methane sulfonate. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning this synthesis from the laboratory bench to industrial-scale production. Scaling up any chemical process is non-linear; simply multiplying reagent quantities often leads to unforeseen challenges in yield, purity, and safety.[1][2] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding our advice in the fundamental principles of chemical engineering and process chemistry. Our goal is to equip you with the foresight and methodology needed for a successful, safe, and efficient scale-up.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing a systematic approach to resolution.

Q1: We've scaled up our batch size by 50x, but our final product has a greenish tint instead of the expected blue. What's causing this discoloration and how do we fix it?

A1: Analysis and Resolution

Product discoloration upon scale-up is a classic indicator that the process is not behaving identically at the larger volume. The root cause is often related to thermal control, mixing inefficiency, or contamination.

Potential Causes & Investigation Workflow:

  • Thermal Degradation or Side Reactions: Exothermic reactions generate more total heat in larger volumes, and the surface-area-to-volume ratio decreases, making heat removal less efficient.[3] This can create localized "hot spots" where the product or intermediates decompose, or where temperature-sensitive side reactions become significant.

    • Action: Review your lab data. Was the reaction exothermic? Use a reaction calorimeter to precisely measure the heat of reaction and model the thermal profile of the production-scale reactor.[4] Ensure your plant reactor's cooling capacity is sufficient to maintain the target temperature throughout the reagent addition and reaction phases. Consider slowing the addition rate of reagents to better manage the exotherm.[5]

  • Inefficient Mixing: What appears as instantaneous mixing in a 1L flask can take minutes in a 100L reactor.[3] Poor mixing can lead to pockets of high reactant concentration, which can cause side reactions or localized overheating, similar to the thermal control issue.[6][7]

    • Action: Evaluate the mixing dynamics. The impeller design, agitation speed (rpm), and vessel geometry are critical.[1] For a scale-up, maintaining the same power input per unit volume or impeller tip speed are common strategies, but their effectiveness depends on the specific reaction kinetics.[3] If your reaction is fast compared to the mixing time, product quality will suffer.[3] Consider installing baffles or using a more efficient impeller design (e.g., pitched-blade turbine for better axial flow).

  • Contamination: The source of contamination can be from raw materials or the equipment itself.

    • Raw Materials: Are the industrial-grade precursors (e.g., basic copper carbonate, methanesulfonic acid) of the same purity as the lab-grade materials?[8] Trace impurities can have a significant impact on crystallization and final product color.[7]

    • Equipment: Could the reactor material (e.g., stainless steel) be leaching ions into the reaction mixture? While glass is inert in the lab (except to specific compounds), metal reactors can corrode, especially with acidic reagents.[5]

    • Action: Request a Certificate of Analysis for all scaled-up raw materials and compare them to your lab-grade sources. For equipment, perform a corrosion test by exposing a sample of the reactor material to the reaction mixture under process conditions to check for incompatibility.[5]

Q2: Our product yield has dropped significantly, and the crystal size is much smaller and less uniform than in the lab. Why is this happening?

A2: Analysis and Resolution

A drop in yield coupled with poor crystal morphology points directly to issues with the crystallization process, which is highly sensitive to scale-dependent factors like cooling rates and mixing.[7]

Potential Causes & Investigation Workflow:

  • Supersaturation Control: Rapid cooling, often seen in lab flasks, is difficult to replicate at scale. Slower cooling in a large reactor changes the rate at which supersaturation is generated. If cooling is too slow or uneven, it can lead to spontaneous nucleation throughout the bulk liquid rather than controlled growth on existing seed crystals, resulting in many small crystals.[7]

    • Action: Develop a controlled cooling profile for the large reactor. Avoid "crash cooling." A programmed, gradual temperature reduction is essential. Seeding the batch at the right point in the metastable zone can promote controlled crystal growth over spontaneous nucleation.

  • Mixing During Crystallization: The energy imparted by the agitator influences crystal size. High shear forces can cause crystal breakage (attrition), leading to a smaller particle size distribution. Conversely, poor mixing can lead to agglomeration, where crystals clump together, forming irregular masses with poor flow properties.[9]

    • Action: Adjust the agitation speed during the crystallization phase. Often, a lower speed that is just sufficient to keep crystals suspended is optimal to prevent attrition while ensuring thermal homogeneity.

  • Impurity Effects: Trace impurities that were insignificant at the lab scale can become problematic at industrial scale. These impurities can inhibit crystal growth or act as nucleation sites, leading to inconsistent results and reduced purity.[7][10]

    • Action: As mentioned in Q1, rigorously check the purity of your starting materials. If an impurity is identified, you may need to add a purification step for the raw material or a recrystallization step for the final product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for Copper (II) Methane Sulfonate?

A common and direct method involves an acid-base neutralization reaction between methanesulfonic acid (MSA) and a basic copper salt like copper (II) carbonate (CuCO₃) or copper (II) hydroxide (Cu(OH)₂).[8] The reaction with copper carbonate is often favored due to the evolution of carbon dioxide gas, which drives the reaction to completion. The general reaction is: CuCO₃ + 2 CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂O + CO₂

Q2: What are the critical process parameters to monitor during scale-up?

The transition from lab to plant requires shifting focus from simple observation to quantifiable process control. Key parameters include:

ParameterLab-Scale (Typical)Industrial-Scale ChallengeWhy It's Critical
Temperature Water/oil bath, easy to controlSlower heating/cooling, potential for hot spots[11]Reaction rate, selectivity, and product stability are highly temperature-dependent.[12]
Mixing Magnetic stir bar, rapid homogenizationMechanical agitators, complex fluid dynamics[6]Affects heat transfer, mass transfer, and local reaction rates, impacting yield and purity.[4][6]
Reagent Addition Rate Pipette/dropping funnel, quick additionMetering pumps, extended addition times[13]Crucial for managing exothermic reactions and controlling concentration gradients.[5]
Crystallization Cooling Rate Rapid cooling in an ice bathSlow, programmed cooling via jacketDirectly impacts crystal size, shape, purity, and filterability.[9][14]
Q3: What analytical methods are essential for quality control (QC) at an industrial scale?

A robust QC program is vital to ensure batch-to-batch consistency.[15] The following methods are recommended:

  • High-Performance Liquid Chromatography (RP-HPLC): To quantify the this compound and detect/quantify any organic impurities. A validated HPLC method can provide precise data on product purity.[16]

  • Inductively Coupled Plasma (ICP-MS or ICP-OES): To accurately determine the copper content (assay) in the final product.

  • Karl Fischer Titration: To measure the water content, especially since this compound can form hydrates.[17]

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorphism) of the final product. Changes in crystal form can affect physical properties like solubility and stability.[14]

  • Particle Size Analysis: Using techniques like laser diffraction to ensure the crystal size distribution meets specifications, which is important for downstream processing like filtration and drying.

Q4: What are the primary safety considerations when scaling up this synthesis?

Safety must be re-evaluated at each stage of scale-up.[12]

  • Thermal Runaway: The reaction is exothermic. A failure in the cooling system or an uncontrolled addition of reactants could lead to a runaway reaction, where the temperature and pressure increase uncontrollably.[3] A thorough thermal hazard assessment is mandatory.

  • Gas Evolution: The reaction with copper carbonate produces a large volume of CO₂ gas. The reactor must have adequate venting to handle the gas flow rate safely and prevent over-pressurization.

  • Material Handling: Methanesulfonic acid is corrosive. At an industrial scale, manual handling should be minimized. Use closed systems and appropriate personal protective equipment (PPE).

  • Powder Handling: The final product is a powder. Fine powders can pose dust explosion hazards and respiratory risks. Ensure proper ventilation and dust control measures are in place.

Part 3: Visualizations & Protocols

General Scale-Up Workflow Diagram

This diagram outlines the logical progression from a bench-scale process to full industrial production, highlighting critical decision points and review stages.

ScaleUpWorkflow cluster_0 Phase 1: Lab & Pilot cluster_1 Phase 2: Industrial Production Lab Lab Process (10-100g) Review1 Process Hazard & Viability Review Lab->Review1 Define Process Review1->Lab Re-develop Pilot Pilot Plant Trial (1-10kg) Review1->Pilot Proceed Review2 Pilot Data Analysis & QC Method Validation Pilot->Review2 Collect Data Review2->Pilot Optimize Production Industrial Scale-Up (100kg+) Review2->Production Approve Scale-Up QC Full-Scale QC & Process Monitoring Production->QC First Batches QC->Production Adjust Process Release Product Release QC->Release Meets Spec

Caption: A typical workflow for scaling chemical synthesis from lab to production.

Troubleshooting Logic for Product Discoloration

This flowchart provides a step-by-step diagnostic path for addressing an off-color product.

DiscolorationTroubleshooting start Problem: Product is off-color (e.g., greenish) check_thermal 1. Review Thermal Data - Was reaction temp exceeded? - Any exotherm spikes? start->check_thermal thermal_yes Yes check_thermal->thermal_yes Issue Found thermal_no No check_thermal->thermal_no No Issue sol_thermal Solution: - Improve reactor cooling. - Reduce addition rate. thermal_yes->sol_thermal check_mixing 2. Review Mixing Parameters - Is mixing time << reaction time? - Any dead zones in reactor? thermal_no->check_mixing mixing_yes Yes check_mixing->mixing_yes Issue Found mixing_no No check_mixing->mixing_no No Issue sol_mixing Solution: - Increase agitation speed. - Evaluate impeller design. mixing_yes->sol_mixing check_raw_mat 3. Analyze Raw Materials - Compare CoA to lab grade. - Test for trace metal impurities. mixing_no->check_raw_mat sol_raw_mat Solution: - Source higher purity materials. - Add raw material QC step. check_raw_mat->sol_raw_mat

Caption: Diagnostic flowchart for troubleshooting product discoloration issues.

References

  • Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering.

  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies.

  • This compound | 54253-62-2. Benchchem.

  • Troubleshooting Common Issues with Industrial Crystallizer Equipment. (2025, July 7). Filter Dryer.

  • Heat Transfer and Process Scale-up. Mettler Toledo.

  • Key Considerations for Crystallization Studies. H.E.L Group.

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem.

  • Problems, potentials and future of industrial crystallization. Hep Journals.

  • Influence of mixing and heat transfer in process scale-up. DiVA portal.

  • Synthesis Methods for Organometallic Compounds. Solubility of Things.

  • Method for producing organic copper (ii) sulfonate. (2011). Google Patents.

  • Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer.

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi.

  • Preparation method of this compound. (2014). Google Patents.

  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.

  • Scalable continuous organometallic reagent formation and consumption. Fraunhofer Institute for Microengineering and Microsystems IMM.

  • Reaction-controlled recovery of the copper(II) methanesulfonate catalyst for esterification. (2005). ResearchGate.

  • Applied Organometallic Chemistry: From Foundational to Translational. (2024, October 28). ACS Publications.

  • How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager.

  • Industrial Milestones in Organometallic Chemistry. Wiley-VCH.

  • Quality Factory Supply 99% Pure Copper(II) methansulfonate 54253-62-2 with Efficient Delivery. Hubei Normal University.

  • Scale Up Safety Guide. (2023, March 15). Stanford Environmental Health & Safety.

  • How to deal with scale-up challenges of Chemistry? Prime Scholars.

  • Looking for tips on scaling up organic syntheses. (2024, January 11). Reddit.

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins.

  • COPPER METHANESULFONATE. Ataman Kimya.

  • Guide to Quality in Analytical Chemistry. Eurachem.

  • Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. (2022, March 1). PeerJ.

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Validation & Comparative

A Senior Application Scientist’s Guide to the Validation of Copper Methane Sulfonate Purity Using ICP-AES Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Advanced Applications

Copper (II) methanesulfonate, Cu(CH₃SO₃)₂, is a compound of increasing importance in fields ranging from catalysis and electroplating for advanced electronics to the development of novel therapeutic agents.[1] In drug development, copper-based compounds are being explored for their anti-inflammatory and anti-proliferative properties.[2][3] For these applications, the purity of the starting material is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. Trace metallic impurities can alter catalytic activity, compromise the integrity of semiconductor layers, or introduce toxicity in pharmaceutical formulations.[4][5]

This guide provides an in-depth, scientifically grounded protocol for the validation of copper methane sulfonate purity, with a primary focus on Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). We will explore the causality behind our methodological choices, establish a self-validating experimental framework, and compare the performance of ICP-AES against alternative analytical techniques.

The Analytical Cornerstone: Why ICP-AES for Purity Validation?

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the elemental composition of samples.[6] Its suitability for analyzing the purity of a metal salt like this compound stems from several core principles:

  • High-Temperature Atomization: The sample is introduced as an aerosol into a high-temperature argon plasma (6,000 to 10,000 K).[7] This extreme temperature ensures the complete dissociation of the this compound molecule, breaking down the organic methanesulfonate anion and liberating all constituent atoms. This process effectively eliminates chemical interferences that can plague lower-temperature techniques.[8]

  • Characteristic Emission: Once in the plasma, the atoms and ions of each element are excited to higher energy levels. As they relax to their ground state, they emit light at characteristic wavelengths.[9] No two elements emit the same pattern of wavelengths, providing an unambiguous fingerprint for elemental identification.[8]

  • Quantitative Correlation: The intensity of the light emitted at a specific wavelength is directly proportional to the concentration of that element in the sample.[10] By calibrating the instrument with certified standards, we can precisely quantify the concentration of dozens of potential metallic impurities simultaneously.

This combination of high sensitivity (typically in the parts-per-billion range), wide linear dynamic range, and multi-element capability makes ICP-AES an exceptionally robust and efficient method for the stringent purity assessments required in research and pharmaceutical development.[8][11]

Experimental Protocol: A Self-Validating Workflow for Purity Determination

This protocol is designed to be a self-validating system, incorporating quality control checks at every stage to ensure the trustworthiness of the final purity data.

Reagents and Materials
  • This compound Sample: Lot to be tested.

  • High-Purity Nitric Acid (HNO₃): Trace-metal grade or equivalent. Causality: Nitric acid is a strong oxidizing agent necessary to completely digest the organic methanesulfonate anion, ensuring all metallic analytes are solubilized. Using high-purity grade is critical to prevent the introduction of external metallic contaminants.

  • Deionized (DI) Water: 18.2 MΩ·cm resistivity.

  • Certified Elemental Standards: Single or multi-element standards for calibration (e.g., Ag, Al, As, Ba, Bi, Ca, Cd, Co, Cr, Fe, K, Li, Mg, Mn, Na, Ni, Pb, Sr, Zn).

  • Volumetric Glassware: Class A, acid-leached.

  • Microwave Digestion Vessels: Polytetrafluoroethylene (PTFE).

Instrumentation
  • ICP-AES Spectrometer: A dual-view (axial and radial) instrument is recommended. Causality: Axial viewing provides longer plasma observation, enhancing sensitivity for trace-level impurities. Radial viewing is less sensitive but ideal for measuring high-concentration elements without detector saturation, though it is less critical in this impurity-focused analysis.[4][10]

  • Microwave Digestion System: For sample preparation. Causality: Microwave digestion offers rapid, contained, and efficient sample decomposition, preventing the loss of volatile elements and minimizing atmospheric contamination compared to open-vessel hot plate methods.[12]

Detailed Step-by-Step Methodology

Step 3.1: Sample Preparation (Acid Digestion) The goal is to transform the solid salt into a clear, acidic aqueous solution suitable for introduction into the ICP-AES.[12]

  • Weighing: Accurately weigh approximately 0.5 g of the this compound sample into a clean PTFE microwave digestion vessel. Record the weight to four decimal places.

  • Acid Addition: In a fume hood, carefully add 7 mL of concentrated high-purity HNO₃ and 1 mL of 30% hydrogen peroxide (H₂O₂) to the vessel. Causality: H₂O₂ is added to increase the oxidation potential, aiding in the complete destruction of the organic matrix.[13]

  • Microwave Digestion: Seal the vessel and place it in the microwave digestion system. Use a program that ramps the temperature to 200 °C and holds for 15-20 minutes. Allow the vessel to cool completely to room temperature.

  • Dilution: Carefully open the vessel and quantitatively transfer the clear digestate to a 50 mL Class A volumetric flask. Rinse the vessel multiple times with DI water, adding the rinsate to the flask. Dilute to the mark with DI water and mix thoroughly. This results in a 1% w/v sample solution in a ~10% nitric acid matrix.

Step 3.2: Instrument Calibration and Quality Control

  • Calibration Standards: Prepare a series of calibration standards from the certified stock solutions. The standards must be matrix-matched to the samples. This means each standard should contain the same final concentration of acid (e.g., 10% HNO₃) and, critically, the same concentration of dissolved high-purity copper as the sample solutions. Causality: Matrix matching is essential to compensate for physical (e.g., viscosity) and spectral interferences caused by the high concentration of the copper matrix, ensuring the standards and samples behave identically in the plasma.[4] A typical calibration range would be 0, 10, 50, 100, and 500 µg/L (ppb) for most trace impurities.

  • Quality Control (QC) Samples:

    • Calibration Blank: A matrix-matched solution containing no analytes. Used to establish the baseline and calculate detection limits.

    • Laboratory Control Sample (LCS): A blank solution spiked with a known concentration of analytes from a source independent of the calibration standards. Analyzed to verify the accuracy of the calibration.

    • Matrix Spike/Spike Duplicate: An aliquot of the actual sample solution is spiked with a known concentration of analytes. This is the most critical QC check, as it assesses the method's accuracy and precision in the specific sample matrix.[14]

Step 3.3: Sample Analysis

  • Aspirate the samples and standards into the ICP-AES. The instrument will measure the emission intensity for each target element.

  • Run the calibration blank and QC samples at the beginning of the run, after every 10-15 samples, and at the end of the run to monitor for instrument drift and ensure sustained accuracy.

Method Validation Parameters

To ensure the method is fit for its purpose, it must be validated according to established guidelines.[15][16]

  • Accuracy: Assessed via the recovery of the matrix spike. The percent recovery is calculated as: [(Spiked Sample Conc. - Unspiked Sample Conc.) / Spike Added Conc.] x 100. Acceptable recovery is typically 80-120%.[16]

  • Precision: Assessed by analyzing the matrix spike duplicate. The Relative Percent Difference (RPD) between the spike and spike duplicate should be ≤20%.

  • Linearity: Determined from the calibration curve. The correlation coefficient (r²) should be ≥0.999.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably distinguished from the blank (typically 3x the standard deviation of the blank). The LOQ is the lowest concentration that can be accurately quantified (typically 10x the standard deviation of the blank).[17]

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis ICP-AES Analysis cluster_validation Data & Validation Sample Receive Copper Methane Sulfonate Sample Weigh Accurately Weigh Sample (~0.5 g) Sample->Weigh Digest Microwave Acid Digestion (HNO₃ + H₂O₂) Weigh->Digest Dilute Dilute to Final Volume (50 mL) Digest->Dilute Analysis Introduce Sample Aerosol into Argon Plasma Dilute->Analysis Calib Instrument Calibration (Matrix-Matched Standards) Calib->Analysis Acquire Acquire Emission Spectra Analysis->Acquire Quantify Quantify Impurity Concentrations Acquire->Quantify QC QC Checks Pass? (Spike Recovery, Blanks) Quantify->QC Report Final Purity Report QC->Report Yes Fail Review & Re-analyze QC->Fail No

Caption: ICP-AES workflow for this compound purity validation.

Performance Comparison: ICP-AES vs. Alternative Techniques

While ICP-AES is a premier technique, it is essential to understand its performance relative to other common methods for elemental analysis.

FeatureICP-AES Atomic Absorption Spectroscopy (AAS) X-Ray Fluorescence (XRF) Titration
Principle Atomic EmissionAtomic AbsorptionX-ray EmissionVolumetric Chemical Reaction
Detection Limit Low (ppb)Moderate (Flame AAS) to Low (Graphite Furnace AAS)Moderate (ppm)High (percent level)
Throughput High (Simultaneous multi-element)[10]Low (Single element at a time)[9]High (Rapid, multi-element)Low (Single element)
Sample Prep Digestion requiredDigestion requiredMinimal (solid or liquid)Dissolution required
Matrix Effects Manageable with matrix-matchingSignificant chemical & ionization interferencesSignificant absorption/enhancement effectsProne to interference from other reactive species
Cost (Instrument) HighModerateHighLow
Best For Comprehensive trace impurity screening and quantification.Quantification of 1-2 specific elements.Rapid screening of major and minor elements in solids.Assay of the primary metal (Copper) concentration.
Reference [9][18][4][19][20][21][19][22]

Key Insights from Comparison:

  • For Trace Impurities: ICP-AES is superior to Flame AAS due to lower detection limits and vastly higher throughput.[9] While Graphite Furnace AAS (GFAAS) offers comparable or even better detection limits for some elements, it remains a slow, single-element technique.[4] XRF generally lacks the sensitivity required to quantify the low ppm/ppb level impurities critical for high-purity applications.[20]

  • For Major Component Assay: While ICP-AES can determine the copper concentration, classical titration methods are often preferred for the primary assay due to their high precision and low cost when determining a high-concentration analyte.[19] However, titration provides no information on trace impurities.

Therefore, a comprehensive quality control strategy often involves using titration to confirm the primary copper content and ICP-AES to certify the absence of harmful trace element impurities.

Conclusion

The validation of this compound purity is a critical step in ensuring product quality and performance in sensitive applications like drug development and electronics manufacturing. Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) stands out as the premier analytical technique for this purpose, offering the sensitivity, speed, and multi-element capability required for comprehensive trace impurity analysis.

By implementing a robust, self-validating protocol that includes careful sample preparation, matrix-matched calibration, and rigorous quality control checks, researchers and scientists can generate highly reliable and defensible purity data. Understanding the performance of ICP-AES in comparison to other methods like AAS and XRF allows for the selection of the most appropriate analytical strategy, ensuring that the this compound used in any advanced application meets the highest standards of chemical purity.

References

  • Rubicon Science. (2023, October 16). The Working Principle of Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Elemental Analysis. Available from: [Link]

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  • Ataman Kimya. COPPER METHANESULFONATE. Available from: [Link]

  • Applied Technical Services. High Purity Copper Analysis. Available from: [Link]

  • YouTube. (2020, November 8). Sample preparation for ICP-AES and ICP-MS. Available from: [Link]

  • Unknown Author. METHOD VALIDATION OF HEAVY METAL (As, Cd, Hg and Pb) ANALYSIS IN SEAFOOD AND PRODUCTS. Available from: [Link]

  • NIH National Library of Medicine. (2023, July 4). A novel method of rapid detection for heavy metal copper ion via a specific copper chelator bathocuproinedisulfonic acid disodium salt. Available from: [Link]

  • ResearchGate. (2015, January 29). How do I prepare sample for ICP AES Analysis? Available from: [Link]

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  • Artizono. (2025, April 28). Methods To Test Copper Purity: A Comprehensive Guide. Available from: [Link]

  • ResearchGate. (2025, August 6). Validation of Analytical Methods. Available from: [Link]

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  • NIH National Library of Medicine. Development of copper based drugs, radiopharmaceuticals and medical materials. Available from: [Link]

  • PubMed. (2012, August 23). Development of copper based drugs, radiopharmaceuticals and medical materials. Available from: [Link]

  • ResearchGate. (2025, August 9). Development of copper based drugs, radiopharmaceuticals and medical materials. Available from: [Link]

  • Accio. (2025, November 24). This compound: Uses & Suppliers. Available from: [Link]

  • ACS Publications. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Available from: [Link]

  • Agilent. Determination of Trace Impurities in High-Purity Copper by Sequential ICP-OES with Axial Viewing. Available from: [Link]

  • ALS Global. (2022, August 12). Copper-analysis. Available from: [Link]

  • ResearchGate. Conditions for ICP-AES analysis of copper alloys. Available from: [Link]

  • Agilent. Determination of Elemental Impurities in Copper Sulfate using ICP-OES. Available from: [Link]

Sources

A Comparative Guide to the Catalytic Activity of Metal Methanesulfonates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Metal Methanesulfonates as Versatile Lewis Acid Catalysts

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Metal salts of methanesulfonic acid (CH₃SO₃H), commonly known as metal methanesulfonates or mesylates, have emerged as a compelling class of Lewis acid catalysts.[1] Their appeal lies in their stability, ease of handling, and high solubility in a range of solvents, offering a practical alternative to traditional Lewis acids like aluminum chloride (AlCl₃), which often require stoichiometric amounts and strictly anhydrous conditions.[2]

This guide provides a comparative analysis of the catalytic activity of various metal methanesulfonates. As direct comparative studies on a wide range of metal methanesulfonates in a single benchmark reaction are scarce in publicly available literature, this guide will utilize their closely related and more extensively studied counterparts, metal trifluoromethanesulfonates (triflates), as a predictive proxy. The triflate anion (CF₃SO₃⁻) is structurally similar to the methanesulfonate anion (CH₃SO₃⁻), with the primary difference being the substitution of hydrogen atoms with fluorine on the methyl group. This substitution significantly impacts the electron-withdrawing nature and, consequently, the Lewis acidity of the corresponding metal salt. It is generally understood that metal triflates are stronger Lewis acids than their methanesulfonate analogs.[3] This guide will leverage data from studies on metal triflates to establish a baseline for comparison, followed by a detailed discussion on how the differing electronic properties of the methanesulfonate ligand are expected to modulate catalytic performance.

The focus of our comparative study will be the Friedel-Crafts acylation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis, valued for its role in the preparation of aromatic ketones—key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[4]

Synthesis of Metal Methanesulfonate Catalysts

The preparation of metal methanesulfonates is often straightforward, typically involving the reaction of a metal oxide, carbonate, or hydroxide with methanesulfonic acid.[5] This general approach allows for the synthesis of a wide array of these catalysts in a laboratory setting.

General Protocol for the Synthesis of Metal(III) Methanesulfonate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the corresponding metal(III) oxide (1.0 equivalent).

  • Addition of Acid: Slowly add a solution of methanesulfonic acid (3.0 to 3.3 equivalents) in deionized water.

  • Reaction: Heat the mixture to a gentle reflux and maintain stirring for 24-48 hours, or until the metal oxide has completely dissolved.

  • Isolation: Cool the reaction mixture to room temperature. The water can be removed under reduced pressure using a rotary evaporator.

  • Drying: The resulting solid is then dried in a vacuum oven to yield the hydrated metal(III) methanesulfonate. Anhydrous salts can often be obtained by further heating under high vacuum.

A representative synthesis for Indium(III) methanesulfonate involves reacting Indium(III) oxide with methanesulfonic acid in a 1:6 molar ratio in water at 90°C for 48 hours.[6]

cluster_synthesis Synthesis of Metal Methanesulfonate Metal Oxide/Carbonate Metal Oxide/Carbonate Reaction Mixture Reaction Mixture Metal Oxide/Carbonate->Reaction Mixture 1.0 eq Methanesulfonic Acid Methanesulfonic Acid Methanesulfonic Acid->Reaction Mixture 3.0-3.3 eq Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Reflux Solvent Removal Solvent Removal Heating & Stirring->Solvent Removal Rotary Evaporation Drying Drying Solvent Removal->Drying Vacuum Oven Metal Methanesulfonate Metal Methanesulfonate Drying->Metal Methanesulfonate cluster_workflow Experimental Workflow for Catalytic Comparison Catalyst Loading Catalyst Loading Reagent Addition Reagent Addition Catalyst Loading->Reagent Addition 5 mol% catalyst Reaction Reaction Reagent Addition->Reaction Anisole (1.0 mmol) Acetic Anhydride (1.2 mmol) Monitoring Monitoring Reaction->Monitoring Stirring at 80°C Quenching & Extraction Quenching & Extraction Monitoring->Quenching & Extraction TLC/GC Purification & Analysis Purification & Analysis Quenching & Extraction->Purification & Analysis Aqueous work-up M(OMs)n Catalyst M(OMs)n Activated Complex [Ac₂O-M(OMs)n] Activated Complex M(OMs)n->Activated Complex Ac₂O Acetic Anhydride Ac₂O->Activated Complex Acylium Ion Acylium Ion CH₃CO⁺ Activated Complex->Acylium Ion Sigma Complex Sigma Complex Acylium Ion->Sigma Complex Anisole Anisole Anisole->Sigma Complex Product Acylated Product Sigma Complex->Product -H⁺ Product->M(OMs)n Catalyst Regeneration

Sources

A comparative study of the grain structure of deposits from sulfonate and sulfate baths.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of electrodeposition, the choice of electrolyte bath chemistry is a critical determinant of the final properties of the metallic coating. Among the various formulations, sulfonate and sulfate-based baths are widely employed for depositing a range of metals, including nickel, copper, and tin. While both are capable of producing high-quality deposits, the intrinsic differences in their anionic components give rise to distinct grain structures, which in turn profoundly influence the mechanical, physical, and chemical characteristics of the coating. This guide provides a comparative analysis of the grain structures obtained from sulfonate and sulfate baths, supported by experimental data and established scientific principles.

The Decisive Role of Anions in Electrodeposition

The anion present in an electroplating bath, though not deposited itself, plays a pivotal role in the kinetics of metal ion reduction and the subsequent crystallographic nature of the deposit. Sulfate (SO₄²⁻) and sulfonate (R-SO₃⁻, e.g., sulfamate, NH₂SO₃⁻, or methanesulfonate, CH₃SO₃⁻) anions influence the deposition process through several mechanisms:

  • Complexation: Anions can form complexes with the metal ions in the electrolyte, altering their reduction potential and deposition kinetics.[1][2]

  • Adsorption: Anions and additives can adsorb onto the cathode surface, influencing nucleation density and growth patterns.[3][4][5]

  • Mass Transport: The size and charge of the anion can affect the mobility of metal ions towards the cathode.

These factors collectively dictate the balance between the nucleation of new grains and the growth of existing ones, which is the fundamental determinant of the final grain size and morphology.

Sulfonate Baths: The Path to Finer, Denser Structures

Sulfonate-based electrolytes, particularly sulfamate and methanesulfonate baths, are renowned for producing deposits with a very fine and dense grain structure.[6][7] This is attributed to several key factors:

  • High Nucleation Rate: The sulfonate anion and its derivatives tend to promote a higher rate of nucleation. This is often linked to the way they interact with the cathode surface and the metal ions, creating more sites for new grain formation.

  • Inhibition of Grain Growth: Additives commonly used in sulfonate baths, and sometimes the sulfonate anion itself, can act as grain refiners by adsorbing onto the growth sites of existing crystals, thereby hindering their further development and encouraging the formation of new nuclei.

  • Lower Internal Stress: A hallmark of deposits from sulfamate baths, in particular, is their characteristically low internal stress.[8] This is a direct consequence of the fine-grained, equiaxed microstructure which can more readily accommodate the stresses that develop during deposition.

A prime example is the deposition of nickel from a sulfamate bath. These deposits are known for their high purity (99%), dense structure, and excellent machinability, despite high tensile strength.[7] The fine grain structure contributes to their smoothness and ductility.[6]

Sulfate Baths: A Tendency Towards Coarser, Columnar Grains

In contrast, sulfate baths often yield deposits with a coarser and more columnar grain structure, especially in the absence of specific grain refining additives. The sulfate anion is generally considered to be less inhibitive to grain growth compared to sulfonate anions.

  • Lower Nucleation Density: The conditions in a typical acid sulfate bath often favor the growth of existing crystals over the formation of new ones, leading to a lower density of nuclei.

  • Columnar Growth: The growth of crystals in sulfate baths often proceeds in a direction perpendicular to the substrate, resulting in a columnar morphology. This is particularly evident in thicker deposits.

  • Influence of Additives: It is crucial to note that the grain structure from sulfate baths is highly dependent on the presence of additives.[3][5] Organic additives are frequently employed to refine the grain size and modify the deposit's properties.[3][9] For instance, in copper electrodeposition from an acid sulfate bath, the addition of specific organic compounds can significantly refine the grain structure.[9]

Comparative Analysis: A Side-by-Side Look

To provide a clearer understanding, the table below summarizes the key differences in the grain structure and related properties of deposits from sulfonate and sulfate baths.

PropertySulfonate Baths (e.g., Sulfamate, Methanesulfonate)Sulfate Baths
Grain Size Very fine, often in the nanocrystalline range.[6]Generally coarser, can be refined with additives.[10]
Grain Morphology Equiaxed, nodular.[11]Often columnar, can be modified with additives.[12]
Internal Stress Typically low to compressive.[8]Can be tensile and higher, influenced by additives.
Purity High, especially from sulfamate baths.[7]Can be affected by the incorporation of additives.
Ductility Generally high due to fine grain structure.[6]Variable, dependent on grain size and additives.
Hardness Can be tailored over a wide range.[6]Can be increased with grain refinement.[11]
Surface Finish Smooth and bright, often with a slight sheen.[6]Can be dull without brighteners, but can achieve high luster with additives.[7]

Experimental Protocols for Grain Structure Characterization

A thorough comparative study necessitates the use of advanced materials characterization techniques. The following are standard protocols for analyzing the grain structure of electrodeposits.

Scanning Electron Microscopy (SEM) for Surface Morphology

SEM is an indispensable tool for visualizing the surface morphology and grain structure of the deposits.

Protocol:

  • Sample Preparation: A small section of the electroplated substrate is carefully cut. For cross-sectional analysis, the sample is mounted in an epoxy resin and then ground and polished to a mirror finish.

  • Coating: If the sample is non-conductive, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.

  • Imaging: The sample is placed in the SEM chamber. An electron beam is scanned across the surface, and the resulting secondary or backscattered electrons are detected to form an image.

  • Analysis: The images are analyzed to determine the grain size, shape, and overall morphology. Energy-Dispersive X-ray Spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of the deposit.[13]

X-Ray Diffraction (XRD) for Crystallographic Texture and Grain Size Estimation

XRD provides valuable information about the crystal structure, preferred orientation (texture), and an estimation of the crystallite size.[13][14][15]

Protocol:

  • Sample Preparation: A flat, smooth sample of the electrodeposit is required.

  • Data Acquisition: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Analysis:

    • Phase Identification: The positions of the diffraction peaks are used to identify the crystal structure of the deposit.

    • Texture Analysis: The relative intensities of the diffraction peaks are compared to a standard powder diffraction pattern to determine if there is a preferred crystallographic orientation.

    • Crystallite Size Estimation: The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.[13]

Transmission Electron Microscopy (TEM) for High-Resolution Imaging

For a more detailed analysis of the grain structure, including the visualization of individual grains, grain boundaries, and defects, TEM is the technique of choice.[4][13][16]

Protocol:

  • Sample Preparation: This is the most challenging step. A very thin section of the deposit (typically less than 100 nm) must be prepared. This can be achieved through techniques like focused ion beam (FIB) milling or electropolishing.

  • Imaging: The thin foil is placed in the TEM, and a high-energy electron beam is transmitted through it. The transmitted electrons are then used to form an image or a diffraction pattern.

  • Analysis: TEM images provide direct visualization of the grain size and shape. Selected area electron diffraction (SAED) patterns can be used to determine the crystal structure and orientation of individual grains.

Visualizing the Deposition Process and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the generalized deposition mechanisms and the experimental workflow for characterizing the grain structure.

DepositionMechanism cluster_sulfonate Sulfonate Bath cluster_sulfate Sulfate Bath S_Start Metal-Sulfonate Complex S_Nucleation High Nucleation Rate S_Start->S_Nucleation Adsorption & High Overpotential S_Growth Inhibited Grain Growth S_Nucleation->S_Growth Surface Passivation S_Structure Fine, Equiaxed Grains S_Growth->S_Structure U_Start Metal-Sulfate Complex U_Nucleation Lower Nucleation Rate U_Start->U_Nucleation Lower Overpotential U_Growth Favored Grain Growth U_Nucleation->U_Growth Less Inhibition U_Structure Coarse, Columnar Grains U_Growth->U_Structure

Caption: Generalized deposition mechanisms in sulfonate and sulfate baths.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_results Data Analysis & Comparison Electrodeposition Electrodeposition from Sulfonate & Sulfate Baths Sectioning Sample Sectioning & Mounting Electrodeposition->Sectioning Polishing Grinding & Polishing Sectioning->Polishing SEM SEM (Morphology, Grain Size) Polishing->SEM XRD XRD (Texture, Crystallite Size) Polishing->XRD TEM TEM (High-Resolution Grain Structure) Polishing->TEM Comparison Comparative Analysis of Grain Structure SEM->Comparison XRD->Comparison TEM->Comparison Report Publishable Guide Comparison->Report

Caption: Experimental workflow for comparative grain structure analysis.

Conclusion

The choice between a sulfonate and a sulfate electroplating bath has profound implications for the resulting grain structure of the deposit. Sulfonate baths typically yield fine-grained, equiaxed structures with low internal stress, which are desirable for applications requiring high ductility and a smooth surface finish. Conversely, sulfate baths tend to produce coarser, more columnar grains, although this can be significantly altered with the use of additives. A comprehensive understanding of these differences, backed by rigorous experimental characterization using techniques such as SEM, XRD, and TEM, is essential for researchers and engineers to select the optimal bath chemistry for their specific application, thereby enabling the fabrication of coatings with tailored properties.

References

Leitfaden zur Verifizierung der Stöchiometrie von Kupferm-Methansulfonat mittels Elementaranalyse

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. [Ihr Name], Senior Application Scientist

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Die genaue Bestimmung der stöchiometrischen Zusammensetzung von metallorganischen Verbindungen wie Kupfer(II)-methansulfonat ist für die Gewährleistung von Chargenkonsistenz, Reaktionskinetik und letztendlich der Produktsicherheit und -wirksamkeit von entscheidender Bedeutung. Dieser Leitfaden bietet eine detaillierte Untersuchung der Elementaranalyse als primäre Methode zur Verifizierung der Stöchiometrie. Wir werden das experimentelle Protokoll, die zugrunde liegenden wissenschaftlichen Prinzipien und einen objektiven Vergleich mit alternativen analytischen Techniken beleuchten. Die hier präsentierten Daten und Methoden sollen Forschern ein robustes, selbstvalidierendes System zur Charakterisierung ihrer Materialien an die Hand geben.

Die Bedeutung der stöchiometrischen Integrität von Kupfer(II)-methansulfonat

Kupfer(II)-methansulfonat, Cu(CH₃SO₃)₂, ist eine wichtige Verbindung, die in der Oberflächenbehandlung für die saure Verkupferung und als Katalysator in der organischen Synthese eingesetzt wird.[1] In pharmazeutischen und hochentwickelten Materialanwendungen kann jede Abweichung von der erwarteten 1:2-Stöchiometrie von Kupfer zu Methansulfonat die Reaktivität, Löslichkeit und das toxikologische Profil des Materials drastisch verändern. Hydratationszustände oder das Vorhandensein von Verunreinigungen können die prozentuale Zusammensetzung der Elemente verfälschen und zu fehlerhaften Ergebnissen in nachgeschalteten Anwendungen führen. Daher ist eine empirische Verifizierung der elementaren Zusammensetzung kein trivialer Überprüfungsschritt, sondern eine grundlegende Notwendigkeit für die Qualitätskontrolle.

Theoretische Zusammensetzung

Die korrekte Summenformel für Kupfer(II)-methansulfonat ist C₂H₆CuO₆S₂.[2] Dies ergibt sich aus der Notwendigkeit, die 2+-Ladung des Kupferions mit zwei negativ geladenen Methansulfonat-Anionen (CH₃SO₃⁻) auszugleichen. Basierend auf dieser Formel und den Atommassen (C: 12,011, H: 1,008, Cu: 63,546, O: 15,999, S: 32,06) lässt sich die theoretische prozentuale Massenzusammensetzung berechnen.

Tabelle 1: Theoretische elementare Zusammensetzung von C₂H₆CuO₆S₂ (Molmasse: 253,74 g/mol [2])

ElementAtommasse ( g/mol )Atome pro MolekülGesamtmasse pro Element ( g/mol )Massenanteil (%)
Kohlenstoff (C)12,011224,0229,47 %
Wasserstoff (H)1,00866,0482,38 %
Kupfer (Cu)63,546163,54625,04 %
Schwefel (S)32,06264,1225,27 %
Sauerstoff (O)15,999695,99437,83 %

Hinweis: Sauerstoff wird in der CHNS-Analyse typischerweise nicht direkt gemessen, sondern aus der Differenz berechnet. Die Kupferkonzentration wird separat, z. B. mittels ICP-AES, bestimmt.

Experimentelle Verifizierung durch CHNS-Elementaranalyse

Die CHNS-Analyse ist eine fundamentale Technik, die auf der Hochtemperaturverbrennung einer Probe basiert, um die Massenanteile von Kohlenstoff, Wasserstoff, Stickstoff und Schwefel zu bestimmen.[3]

Kausale Logik des Protokolls

Die Wahl der experimentellen Parameter ist entscheidend für die vollständige und genaue Analyse, insbesondere bei metallorganischen Verbindungen.[4] Die Verbrennung bei ca. 1000 °C in einer sauerstoffreichen Atmosphäre gewährleistet den vollständigen Aufschluss der organischen Methansulfonat-Liganden zu CO₂, H₂O, N₂/NOₓ und SO₂.[3] Die Herausforderung bei metallorganischen Proben ist die mögliche Bildung von thermisch stabilen Metallkarbonaten oder -karbiden, die zu fälschlicherweise niedrigen Kohlenstoffwerten führen können.[4] Um dies zu verhindern, werden spezielle Katalysatoren wie Wolframtrioxid (WO₃) oder chemische Zusätze wie Vanadiumpentoxid (V₂O₅) in die Verbrennungszone gegeben, um eine vollständige Oxidation sicherzustellen.[4] Helium wird als Trägergas verwendet, da es inert ist und eine hohe Wärmeleitfähigkeit besitzt, was für die anschließende Detektion mittels eines Wärmeleitfähigkeitsdetektors (WLD) ideal ist.

Experimenteller Arbeitsablauf: CHNS-Analyse

CHNS_Workflow cluster_prep Probenvorbereitung cluster_analysis Instrumentelle Analyse P1 Einwaage (1-3 mg) in Zinnkapsel P2 Falzen der Kapsel (Sauerstoffausschluss) P1->P2 A1 Autosampler (Probeneinführung) P2->A1 A2 Verbrennungsofen (~1000 °C) mit O₂-Puls & Katalysator A1->A2 A3 Reduktionsofen (Kupfer) (NOx → N₂) A2->A3 A4 GC-Säule (Trennung von N₂, CO₂, H₂O, SO₂) A3->A4 A5 Wärmeleitfähigkeits- detektor (WLD) A4->A5 A6 Datenerfassung & Auswertung A5->A6

Abbildung 1: Schematischer Arbeitsablauf der CHNS-Elementaranalyse.

Detailliertes Protokoll
  • Kalibrierung: Führen Sie vor der Probenanalyse eine Kalibrierung mit einer zertifizierten Standardsubstanz (z. B. Acetanilid) durch, um die Ansprechfaktoren des Detektors für C, H und N zu bestimmen. Für Schwefel ist ein separater Standard wie Sulfanilamid erforderlich.

  • Probenvorbereitung: Wiegen Sie 1-3 mg der getrockneten Kupfer(II)-methansulfonat-Probe präzise in eine Zinnkapsel ein.[5] Die Verwendung von Zinnkapseln fördert eine schnelle, exotherme Reaktion (Flash Combustion) bei der Verbrennung.

  • Analyse: Platzieren Sie die Kapsel im Autosampler. Die Probe wird in den Verbrennungsofen bei ca. 1000 °C fallen gelassen. Ein zeitlich gesteuerter Puls reinen Sauerstoffs wird zugeführt, um die Verbrennung zu initiieren.

  • Gasaufreinigung und -trennung: Die Verbrennungsgase (CO₂, H₂O, NₓOᵧ, SO₂) werden durch ein Helium-Trägergasstrom durch ein Reduktionsrohr (gefüllt mit Kupfer) geleitet, um Stickoxide zu N₂ zu reduzieren. Anschließend werden die Gase auf einer gepackten Gaschromatographie-Säule getrennt.

  • Detektion: Die getrennten Gase eluieren nacheinander von der Säule und passieren den Wärmeleitfähigkeitsdetektor. Die unterschiedliche Wärmeleitfähigkeit der Analysegase im Vergleich zum Helium-Trägergas erzeugt ein elektrisches Signal, das proportional zur Konzentration des jeweiligen Elements ist.[5]

  • Berechnung: Die Software berechnet den prozentualen Massenanteil jedes Elements basierend auf dem detektierten Signal, der Probeneinwaage und der zuvor erstellten Kalibrierung.

Interpretation der Ergebnisse

Die experimentell ermittelten Werte sollten idealerweise innerhalb einer Akzeptanzgrenze von ±0,4 % der theoretischen Werte liegen. Größere Abweichungen können auf Verunreinigungen, das Vorhandensein von Lösungsmittelresten oder Hydratwasser oder eine unvollständige Verbrennung hindeuten.

Tabelle 2: Vergleich von theoretischen und hypothetischen experimentellen Daten

ElementTheoretischer Massenanteil (%)Hypothetischer Messwert (%)Abweichung (%)Interpretation
Kohlenstoff (C)9,479,35-0,12Akzeptabel
Wasserstoff (H)2,382,45+0,07Akzeptabel
Schwefel (S)25,2725,11-0,16Akzeptabel

Vergleich mit alternativen analytischen Methoden

Obwohl die CHNS-Analyse grundlegend ist, liefert sie keine Informationen über den Metallgehalt. Für eine vollständige stöchiometrische Validierung ist ein multitechnischer Ansatz oft unerlässlich.

Methods_Comparison cluster_main Methoden zur Stöchiometrie-Verifizierung EA EA ICP ICP TGA TGA Logic Logische Verknüpfung Logic->EA Organischer Teil Logic->ICP Metallischer Teil Logic->TGA Flüchtige Anteile

Abbildung 2: Logischer Vergleich primärer Methoden zur stöchiometrischen Analyse.

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES)

ICP-AES ist eine Technik zur Bestimmung der elementaren Zusammensetzung, insbesondere für Metalle.[6] Die Probe wird in einem heißen Plasma atomisiert und angeregt, woraufhin die Atome elementspezifische Wellenlängen von Licht emittieren. Die Intensität des Lichts ist proportional zur Konzentration des Elements.

  • Anwendung: Die Quantifizierung des Kupfer- und Schwefelgehalts mittels ICP kann das Cu:S-Verhältnis direkt verifizieren.[6] Ein experimentell ermitteltes molares Verhältnis von 1:2 würde die Stöchiometrie des Salzes stark untermauern.

Thermogravimetrische Analyse (TGA)

Die TGA misst die Veränderung der Masse einer Probe als Funktion der Temperatur. Sie ist äußerst nützlich, um das Vorhandensein von Wasser (Hydrate) oder flüchtigen Lösungsmitteln zu identifizieren und zu quantifizieren.

  • Anwendung: Wenn eine CHNS-Analyse beispielsweise einen zu niedrigen prozentualen Anteil aller Elemente ergibt, könnte eine TGA-Analyse einen Massenverlust bei ~100 °C zeigen, der auf das Vorhandensein von Wasser hinweist. Dieser Wassergehalt kann dann bei der Neuberechnung der theoretischen Elementzusammensetzung berücksichtigt werden, um die experimentellen Daten abzugleichen.

Schlussfolgerung und Empfehlungen

Die Verifizierung der Stöchiometrie von Kupfer(II)-methansulfonat erfordert einen sorgfältigen und methodischen Ansatz. Die CHNS-Elementaranalyse ist eine robuste, schnelle und kostengünstige Methode zur Quantifizierung des organischen Anteils der Verbindung. Sie dient als exzellente erste Prüfung der Materialreinheit und -identität.

Für eine vollständige und unangreifbare Charakterisierung, wie sie in der pharmazeutischen Entwicklung oder der Halbleiterindustrie gefordert wird, ist jedoch ein kombinierter Ansatz unerlässlich:

  • CHNS-Analyse: Zur Bestimmung der C-, H- und S-Prozentsätze.

  • ICP-AES/MS: Zur genauen Quantifizierung des Kupfergehalts und zur Bestätigung des Cu:S-Verhältnisses.

  • TGA: Zur Untersuchung auf und Quantifizierung von Hydratwasser oder Lösungsmittelresten.

Durch die Kombination dieser Techniken entsteht ein selbstvalidierendes System, das ein umfassendes und vertrauenswürdiges Bild der stöchiometrischen Reinheit des Materials liefert und so die Grundlage für erfolgreiche Forschung und Entwicklung schafft.

Referenzen

  • Titel: Kupfermethansulfonat Quelle: Ampere.com URL: [Link]

  • Titel: COPPER METHANESULFONATE Quelle: Ataman Kimya URL: [Link]

  • Titel: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN Quelle: PE Polska URL: [Link]

  • Titel: CHNS Elemental Analysers Quelle: The Royal Society of Chemistry URL: [Link]

  • Titel: MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 Quelle: University of Illinois Urbana-Champaign URL: [Link]

  • Titel: Copper Methanesulfonate | C2H6CuO6S2 Quelle: PubChem - NIH URL: [Link]

Sources

A Comparative Analysis of Copper Methane Sulfonate for High-Speed Electroplating Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of microelectronics and advanced manufacturing, the demand for high-speed, high-efficiency copper electroplating has never been more critical. The performance of the electroplating bath is paramount in achieving the desired deposit characteristics, such as uniformity, purity, and specific mechanical properties. This guide provides an in-depth, objective comparison of copper methane sulfonate (CMS) based electrolytes with traditional copper sulfate and copper fluoroborate systems, specifically for high-speed plating applications. Drawing upon established electrochemical principles and experimental data, this document serves as a vital resource for researchers, process engineers, and materials scientists in selecting and optimizing their copper electroplating processes.

Introduction: The Need for Speed and Precision in Copper Plating

Copper is a cornerstone material in the electronics industry due to its excellent electrical and thermal conductivity.[1][2] High-speed electroplating is essential for manufacturing processes such as the fabrication of printed circuit boards (PCBs), integrated circuit interconnects, and other electronic components where high throughput is required.[3] The choice of electrolyte chemistry is a critical factor that dictates the maximum plating rate, the quality of the deposited copper, and the overall process efficiency. This guide will explore the nuances of three primary acid copper plating systems, with a focus on the emerging benefits of this compound.

The Contenders: A Chemical Overview

The performance of an electroplating bath is intrinsically linked to the properties of its constituent chemicals. Here, we introduce the three electrolyte systems under comparison.

  • Copper Sulfate (CuSO₄): The most traditional and widely used electrolyte, copper sulfate baths are valued for their low cost and relative ease of control.[4][5] However, the solubility of copper sulfate can be a limiting factor for achieving very high current densities.[6]

  • Copper Fluoroborate (Cu(BF₄)₂): Known for its high solubility and conductivity, copper fluoroborate allows for significantly higher plating speeds compared to sulfate-based baths.[4][7][8] However, its use is often accompanied by environmental and safety concerns due to the presence of fluorides.[9][10]

  • This compound (Cu(CH₃SO₃)₂): As a more modern alternative, this compound offers high solubility and conductivity, similar to fluoroborate, but without the associated fluoride hazards.[9] This makes it an attractive option for high-speed applications where environmental and worker safety are priorities.

Performance Benchmarking: Key Experimental Metrics

To objectively compare these plating baths, a series of standardized experiments are conducted to evaluate key performance indicators. The causality behind the selection of these metrics lies in their direct impact on the quality and efficiency of the plating process in real-world applications.

Current Efficiency

Current efficiency is a measure of how effectively the electrical current passed through the electrolyte is used to deposit copper.[11][12] A higher current efficiency translates to faster plating rates and lower energy consumption.[11]

  • Cathode Preparation: A pre-weighed, clean copper cathode of a known surface area is used.

  • Plating: The cathode is immersed in the respective plating bath (CMS, Sulfate, or Fluoroborate) and a specific current density is applied for a set duration.

  • Post-Plating Analysis: The cathode is removed, rinsed, dried, and re-weighed.

  • Calculation: The actual mass of copper deposited is compared to the theoretical mass calculated using Faraday's laws of electrolysis.

Current_Efficiency_Workflow A Prepare & Weigh Cathode B Electroplate at Controlled Current & Time A->B C Rinse, Dry & Re-weigh Cathode B->C E Calculate Current Efficiency (%) C->E D Calculate Theoretical Mass (Faraday's Law) D->E

Caption: Workflow for Determining Current Efficiency.

Throwing Power

Throwing power describes the ability of a plating bath to produce a uniform deposit thickness on an irregularly shaped cathode.[13][14] In applications like PCB manufacturing, high throwing power is crucial for ensuring adequate plating within through-holes and vias.[15]

  • Haring Cell Setup: A Haring cell, which features one anode and two cathodes at different distances, is assembled.[13][15]

  • Plating: The cell is filled with the test electrolyte, and a direct current is applied for a specified time.

  • Deposit Measurement: The weight of the copper deposited on each cathode is measured.

  • Calculation: The throwing power is calculated using the Field's formula, which relates the ratio of the metal distribution to the linear ratio of the cathodes.[13][15]

Throwing_Power_Workflow A Assemble Haring Cell (1 Anode, 2 Cathodes) B Fill with Electrolyte & Apply Current A->B C Measure Weight of Deposit on Each Cathode B->C D Calculate Throwing Power (Field's Formula) C->D

Caption: Haring Cell Method for Throwing Power.

Physical Properties of the Copper Deposit

The mechanical and electrical properties of the electrodeposited copper are critical for the performance and reliability of the final product.

Ductility, the ability of a material to deform under tensile stress, is a crucial property for applications involving flexible circuits or components subjected to thermal cycling.[16][17] Tensile strength measures the force required to pull something to the point where it breaks.

  • Sample Preparation: A thin foil of copper is electrodeposited onto a suitable substrate and then carefully removed.

  • Specimen Cutting: Dog-bone shaped specimens are cut from the foil according to standardized dimensions.

  • Tensile Test: The specimens are subjected to a uniaxial tensile test at a constant strain rate until fracture.[18]

  • Data Analysis: The resulting stress-strain curve is analyzed to determine the ultimate tensile strength and elongation (a measure of ductility).[18]

The primary function of copper in many applications is to conduct electricity.[19][20] Therefore, the electrical conductivity of the deposit is a key performance metric.

  • Sample Preparation: A uniform layer of copper is plated onto a non-conductive substrate.

  • Measurement: A four-point probe is used to measure the sheet resistance of the copper film.

  • Calculation: The electrical conductivity is calculated from the sheet resistance and the measured thickness of the deposit.

Comparative Data Analysis

The following tables summarize the expected performance of the three copper plating electrolytes based on experimental data and established literature.

Table 1: Plating Bath Characteristics

ParameterThis compoundCopper SulfateCopper Fluoroborate
Max. Copper Concentration HighModerateHigh
Conductivity HighModerateHigh
Operating Current Density HighModerateHigh
Environmental/Safety Concerns LowLowHigh (Fluorides)

Table 2: Deposit Properties

PropertyThis compoundCopper SulfateCopper Fluoroborate
Current Efficiency > 98%~95-98%> 98%
Throwing Power Good to ExcellentGoodModerate to Good
Ductility (% Elongation) 15 - 25%10 - 20%12 - 22%
Tensile Strength (MPa) 350 - 450300 - 400320 - 420
Electrical Conductivity (%IACS) > 100%~98-100%> 100%

Discussion: The Ascendancy of this compound

The data clearly indicates that this compound stands as a highly competitive alternative to both traditional copper sulfate and high-speed copper fluoroborate systems.

Key Advantages of this compound:

  • High-Speed Capability: The high solubility of this compound allows for the formulation of baths with high copper concentrations, which, combined with high conductivity, enables operation at significantly higher current densities.[6] This directly translates to increased plating speeds and higher manufacturing throughput.

  • Superior Deposit Properties: Deposits from CMS baths typically exhibit excellent ductility and high tensile strength, contributing to the reliability of the final product.[21] The fine-grained structure often obtained with CMS can also lead to smoother and brighter deposits.

  • Environmental and Safety Profile: The absence of fluoride in CMS baths mitigates the significant environmental and safety concerns associated with copper fluoroborate, reducing the complexity and cost of waste treatment.[9]

  • Excellent Throwing Power: CMS electrolytes can be formulated to provide excellent throwing power, making them suitable for plating complex geometries with high-aspect-ratio features.

While copper sulfate remains a viable option for less demanding applications due to its low cost, it cannot match the high-speed capabilities of CMS and fluoroborate. Copper fluoroborate, despite its high performance, is increasingly being scrutinized due to the environmental impact of fluoride.

Conclusion and Future Outlook

For high-speed, high-performance copper electroplating applications, this compound emerges as a superior choice, offering a compelling balance of speed, deposit quality, and environmental responsibility. Its ability to operate at high current densities while producing deposits with excellent mechanical and electrical properties makes it an ideal solution for the demanding requirements of the modern electronics industry.

As the drive for miniaturization and increased performance in electronic devices continues, the role of advanced plating chemistries like this compound will only become more critical. Further research and development in additive packages for CMS baths will likely unlock even greater performance and wider applications in the years to come.

References

  • Yamamoto-MS. (n.d.). Measuring Throwing Power. Retrieved from [Link]

  • Corrosionpedia. (n.d.). Throwing Power. Retrieved from [Link]

  • LeaRonal Ltd. (n.d.). Notes on Throwing Power Measurement. Retrieved from [Link]

  • Wikipedia. (2023). Copper electroplating. Retrieved from [Link]

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  • ASME Digital Collection. (n.d.). Time-Dependent Ductility of Electro-Deposited Copper. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of copper electrodeposition by pulse current and its relation to current efficiency. Retrieved from [Link]

  • HKUST Research Portal. (n.d.). A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization. Retrieved from [Link]

  • PubMed Central. (2021). Effect of De-Twinning on Tensile Strength of Nano-Twinned Cu Films. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). The Assaf Cell - Throwing Power Measurement. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Throwing Power of Nickel and Other Plating Solutions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). COPPER METHANESULFONATE. Retrieved from [Link]

  • Materials Horizons (RSC Publishing). (n.d.). Highly efficient electroplating of (220)-oriented nano-twinned copper in methanesulfonic copper baths. Retrieved from [Link]

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  • SMM Group. (2021). How Current Density Affect the Cathode Deposit in Copper Electrowinning? Retrieved from [Link]

  • Technic. (2024). Why Copper Coating Enhances Electrical Conductivity & Aesthetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced tensile ductility in an electrodeposited nanocrystalline copper. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Tensile and Fatigue Properties of Copper Thin Film Depending on Process Method. Retrieved from [Link]

  • IEEE Xplore. (n.d.). A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Electroplating of (220)-oriented Nano-twinned Copper in the Methanesulfonic Copper Baths. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization | Request PDF. Retrieved from [Link]

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  • IEEE Xplore. (n.d.). Electrodeposition and Mechanical Properties of Gradient-Structured Cu with (220) Preferred Orientation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). MICROSTRUCTURE AND MECHANICAL PROPERTIES OF ELECTROPLATED Cu THIN FILMS. Retrieved from [Link]

  • IEEE Xplore. (n.d.). Analysis of copper plating baths-new developments. Retrieved from [Link]

  • NIH. (2020). Strategies to Achieve High Strength and Ductility of Pulsed Electrodeposited Nanocrystalline Co-Cu by Tuning the Deposition Parameters. Retrieved from [Link]

  • Springer. (n.d.). Mechanical properties and microstructure of rolled and electrodeposited thin copper foil. Retrieved from [Link]

  • Noah Technologies. (2024). The Application of Fluoroboric Acid in Copper Electroplating. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Monitoring of Filling Performance in a Copper Plating Bath. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003080896A1 - High speed acid copper plating.
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  • Google Patents. (n.d.). US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes.
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A Comparative Analysis of the Thermal Stability of Copper(II) Triflate and Copper(II) Methanesulfonate: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry and drug development, the choice of reagents and catalysts is paramount to the success and reproducibility of synthetic protocols. Among the myriad of available copper(II) salts, copper(II) trifluoromethanesulfonate (triflate) and copper(II) methanesulfonate have emerged as versatile reagents and catalysts. Their efficacy in a given application is not solely dictated by their reactivity but also significantly by their physical properties, most notably their thermal stability. This guide provides an in-depth, objective comparison of the thermal stability of these two critical compounds, supported by experimental data and foundational chemical principles, to aid researchers in making informed decisions for their experimental designs.

Introduction: The Critical Role of Thermal Stability

The thermal stability of a chemical compound is a measure of its resistance to decomposition upon heating. For researchers in organic synthesis and drug development, this property is of utmost importance for several reasons:

  • Reaction Condition Tolera nce: Many organic reactions require elevated temperatures to proceed at a reasonable rate. A thermally stable catalyst or reagent will maintain its structural integrity and reactivity under these conditions, ensuring consistent performance.

  • Safety: Compounds that decompose exothermically at elevated temperatures can pose significant safety hazards in a laboratory setting, especially during scale-up operations. Understanding the decomposition temperature and the nature of the decomposition products is crucial for risk assessment.

  • Storage and Shelf-Life: The long-term stability of a compound under various storage conditions is directly related to its thermal properties. Thermally robust compounds generally exhibit a longer shelf-life, ensuring the reliability of experimental outcomes over time.

This guide will delve into the thermal behavior of copper(II) triflate and copper(II) methanesulfonate, leveraging thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to provide a clear comparison.

Understanding the Contestants: Copper(II) Triflate vs. Copper(II) Methanesulfonate

At the heart of the difference in thermal stability between these two salts lies the nature of their anions: the triflate (CF₃SO₃⁻) and the methanesulfonate (CH₃SO₃⁻) anions.

  • Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂): The triflate anion is the conjugate base of triflic acid, a superacid. The presence of the three highly electronegative fluorine atoms has a profound impact on the electronic properties and stability of the anion. This salt is widely used as a powerful Lewis acid catalyst in various organic transformations.[1]

  • Copper(II) Methanesulfonate (Cu(OMs)₂): The methanesulfonate anion is the conjugate base of methanesulfonic acid. Lacking the fluorine atoms of its counterpart, its electronic and steric properties differ significantly, which in turn influences the properties of the corresponding copper salt. It finds applications in areas such as electroplating.

The fundamental difference in the anionic structure is the primary determinant of the divergent thermal stabilities of these two copper salts.

Experimental Assessment of Thermal Stability: TGA and DSC

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of materials.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining decomposition temperatures, identifying the loss of volatile components (like water of hydration), and ascertaining the composition of the final residue.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

A standard experimental workflow for assessing the thermal stability of these copper salts is as follows:

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis prep Anhydrous Salt Sample (dried under vacuum) tga Heat in TGA (e.g., 10°C/min under N2) prep->tga dsc Heat in DSC (e.g., 10°C/min under N2) prep->dsc tga_data Record Mass Loss vs. Temp tga->tga_data analyze Determine: - Onset of Decomposition (TGA) - Decomposition Steps (TGA) - Final Residue % (TGA) - Melting/Decomposition Peaks (DSC) - Enthalpy Changes (DSC) tga_data->analyze dsc_data Record Heat Flow vs. Temp dsc->dsc_data dsc_data->analyze

Figure 1: Standard workflow for TGA and DSC analysis.

Experimental Protocol: A Self-Validating System

For trustworthy and reproducible results, the following protocol for TGA and DSC analysis is recommended:

  • Sample Preparation: Ensure the sample is anhydrous by drying under vacuum at an appropriate temperature (e.g., 80-100°C) for several hours, as both salts can be hygroscopic. The presence of water of hydration will lead to mass loss at lower temperatures, which can complicate the interpretation of the inherent thermal stability of the anhydrous salt.

  • Instrumentation: Use a calibrated TGA and DSC instrument. Calibration with known standards (e.g., indium for DSC, calcium oxalate for TGA) is crucial for accurate temperature and heat flow measurements.[2]

  • Experimental Conditions:

    • Sample Mass: Use a small sample mass (typically 5-10 mg) to ensure uniform heating and minimize thermal gradients within the sample.

    • Heating Rate: A controlled heating rate, commonly 10°C/min, is employed.[2]

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can occur at lower temperatures and complicate the decomposition pathway. A typical flow rate is 20-50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve, which represents the initial point of mass loss. Correlate the mass loss steps with thermal events (endothermic or exothermic peaks) observed in the DSC curve.

Comparative Thermal Stability Data

ParameterCopper(II) Triflate (Cu(OTf)₂)Copper(II) Methanesulfonate (Cu(OMs)₂)
Appearance White to light green solid[3]Blue crystalline solid
Hygroscopicity Hygroscopic[3]Forms hydrates (e.g., tetrahydrate)[4]
Onset of Decomposition (Inert Atmosphere) ~300-530°C (conflicting reports)[5][6]~325-440°C[4]
Decomposition in Air Data not specifiedOnset above 400°C[4]
Hydrated Form Decomposition Not typically isolated as a stable hydrateTetrahydrate loses water in two steps[4]
Final Decomposition Product (Inert Atmosphere) Not explicitly statedMixture of Cu and Cu₂S[4]
Final Decomposition Product (Air) Likely CuOCuO[4]

Discussion of the Data:

  • Copper(II) Triflate: There are conflicting reports regarding the decomposition temperature of copper(II) triflate. Some sources indicate a melting point of ≥300°C, while another suggests decomposition at 530°C without a definite melting point.[5][6] A lower decomposition temperature of 160°C has also been reported, though this may correspond to a specific event or be an outlier.[5] Given that metal triflates are generally recognized for their high thermal stability, the higher decomposition temperature is more likely representative of the bulk decomposition of the anhydrous material.[7] The discrepancy highlights the importance of using anhydrous samples and standardized analytical conditions.

  • Copper(II) Methanesulfonate: The thermal decomposition of anhydrous copper(II) methanesulfonate begins in the range of 325-440°C under an inert atmosphere.[4] In the presence of air, the onset of decomposition is above 400°C, with the final product at 850°C being copper(II) oxide.[4] The hydrated form, copper(II) methanesulfonate tetrahydrate, shows initial mass loss corresponding to the loss of water molecules before the decomposition of the anhydrous salt.[4]

Mechanistic Insights: Why is Copper(II) Triflate More Thermally Stable?

The superior thermal stability of copper(II) triflate can be attributed to the electronic properties of the triflate anion.

Figure 2: Influence of anion structure on thermal stability.
  • Inductive Effect: The three fluorine atoms on the trifluoromethyl group are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the sulfonate group. This effect is significantly weaker with the hydrogen atoms in the methyl group of the methanesulfonate anion.

  • Charge Delocalization: The strong inductive effect in the triflate anion leads to a greater delocalization of the negative charge over the three oxygen atoms and the sulfur atom. This increased charge dispersal makes the triflate anion more stable and less nucleophilic (i.e., a better leaving group) than the methanesulfonate anion.

  • Bond Strength: The enhanced stability of the triflate anion translates to stronger sulfur-oxygen bonds. Consequently, the ionic bond between the Cu²⁺ cation and the triflate anions is more difficult to break, requiring more thermal energy for decomposition. The general stability of fluorinated sulfonate protecting groups further supports this principle.[8]

Conclusion and Recommendations for Researchers

Based on the available data and underlying chemical principles, copper(II) triflate exhibits superior thermal stability compared to copper(II) methanesulfonate . The onset of decomposition for anhydrous copper(II) triflate is generally higher than that of anhydrous copper(II) methanesulfonate.

For researchers and drug development professionals, the following recommendations are pertinent:

  • For high-temperature reactions (approaching or exceeding 300°C), copper(II) triflate is the more reliable choice due to its higher thermal robustness.

  • When using copper(II) methanesulfonate, be mindful of its lower decomposition temperature, especially in its hydrated form. It is advisable to use the anhydrous form for reactions requiring elevated temperatures to avoid complications from the release of water.

  • Always consider the hygroscopic nature of these salts. Proper drying and handling under an inert atmosphere are crucial for obtaining reproducible results and accurately assessing thermal stability.

  • When consulting safety data sheets or literature for decomposition temperatures, pay close attention to the experimental conditions (e.g., atmosphere, heating rate) and whether the data pertains to the hydrated or anhydrous form of the salt.

By understanding the differences in thermal stability between these two important copper salts, researchers can enhance the safety, reliability, and success of their chemical syntheses.

References

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  • Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate. ElectronicsAndBooks. [Link]

  • PREPARATION AND THERMAL DECOMPOSITION OF COPPER(II), ZINC(II) AND CADMIUM(II) CHELATES WITH 8-HYDROXYQUINOLINE. SciELO. [Link]

  • Thermogravimetric analysis (TGA) data for the copper (II) complex. ResearchGate. [Link]

  • Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. NIH. [Link]

  • THE THERMAL DECOMPOSITION OF COPPER (II) FLUORIDE DIHYDRATE. OSTI.gov. [Link]

  • Comparison of the effect of the anion or cation on T m , DH fus... ResearchGate. [Link]

  • Adsorption, Wetting, Growth, and Thermal Stability of the Protic Ionic Liquid Diethylmethylammonium Trifluoromethanesulfonate on Ag(111) and Au(111). Langmuir - ACS Publications. [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH. [Link]

  • Thermophysical Properties and Proton Transport Mechanisms of Trialkylammonium and 1-Alkyl-1H-imidazol-3-ium Protic Ionic Liquids. ResearchGate. [Link]

  • Thermal decomposition of Cu2S04 and FeS04 in an inert atmosphere. ResearchGate. [Link]

  • EVALUATION OF ANALYTICAL STANDARDS BY DIFFERENTIAL THERMAL ANALYSIS AND DIFFERENTIAL SCANNING CALORIMETRY. NASA Technical Reports Server. [Link]

  • DSC kinetics of the thermal decomposition of copper (II) oxalate by isoconversional and maximum rate (peak) methods. ResearchGate. [Link]

  • Thermogravimetric Analysis – Copper Sulphate Pentahydrate. YouTube. [Link]

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Comparison of deposition rates between copper methane sulfonate and conventional copper sulfate baths.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Deposition Rates: Copper Methane Sulfonate vs. Conventional Copper Sulfate Electroplating Baths

In the landscape of electrochemical deposition, the choice of electrolyte chemistry is paramount, directly influencing process efficiency, deposit quality, and operational costs. For decades, the acidic copper sulfate bath has been the industry's workhorse for applications ranging from decorative coatings to the intricate metallization of printed circuit boards (PCBs).[1][2] However, the relentless demand for higher throughput and superior performance in advanced electronics packaging has catalyzed the adoption of alternative systems, most notably the this compound (MSA) bath.[3]

This guide provides a comprehensive comparison of the deposition rates achievable with this compound and conventional copper sulfate baths. We will delve into the fundamental chemical differences that govern their performance, present supporting experimental data, and provide a detailed protocol for the empirical validation of deposition rates in a laboratory setting. This analysis is tailored for researchers, materials scientists, and process engineers seeking to optimize their copper electroplating processes.

Fundamental Differences in Electrolyte Chemistry

The primary distinction between the two baths lies in the anion of the copper salt and the supporting acid: the methanesulfonate ion (CH₃SO₃⁻) versus the sulfate ion (SO₄²⁻). This seemingly simple substitution has profound implications for the bath's physical and electrochemical properties.

  • Solubility and Copper Ion Concentration: One of the most significant advantages of the MSA system is the remarkably high solubility of copper methanesulfonate salt compared to copper sulfate.[3][4] This allows for the formulation of electrolytes with a much higher concentration of copper ions. According to Faraday's laws of electrolysis, the rate of deposition is directly proportional to the current applied; a higher availability of metal ions at the cathode can support higher current densities without depletion, thus enabling faster plating rates.[5]

  • Conductivity: MSA-based electrolytes generally exhibit excellent conductivity.[6][7] High conductivity reduces the bath's overall resistance, which in turn lowers the required voltage for a given current density. This not only leads to energy savings but also improves the current distribution across the substrate, a critical factor for achieving uniform plating thickness.[8] The acid component (sulfuric acid vs. methanesulfonic acid) is a primary driver of this conductivity.[1][9]

Comparative Analysis of Deposition Rates

The culmination of higher copper solubility and superior conductivity allows MSA baths to be operated at significantly higher current densities than traditional sulfate baths.[10] This capability is the principal reason for the faster deposition rates observed in MSA systems, making them highly suitable for high-speed plating applications like reel-to-reel plating for connectors and filling through-silicon vias (TSVs) in advanced packaging.[3][11]

While specific deposition rates are highly dependent on the exact bath formulation, additives, and operating conditions, the general performance characteristics can be summarized as follows:

ParameterThis compound BathConventional Copper Sulfate BathRationale & References
Typical Operating Current Density 5 - 60 A/dm² (or higher)2 - 10 A/dm²The high solubility of copper methanesulfonate supports a higher concentration of Cu²⁺ ions, enabling higher limiting current density.[3][10]
Achievable Deposition Rate High to Very HighModerateDirectly correlated with the higher operational current density.[12][13]
Copper Salt Solubility HighModerateCopper methanesulfonate is significantly more soluble in aqueous solutions than copper sulfate pentahydrate.[3][4]
Bath Conductivity ExcellentGoodBoth methanesulfonic acid and sulfuric acid are strong acids, but MSA baths often show superior overall conductivity.[6][14]
Primary Application Focus High-Speed Plating, TSV Filling, Advanced PackagingGeneral Purpose, Decorative, PCB Plating, ElectroformingMSA's speed is ideal for high-throughput electronics manufacturing, while sulfate is a versatile and cost-effective choice for many traditional applications.[1][2][3]

Key Factors Influencing Deposition Rate

The deposition rate in any electroplating system is not a fixed value but a dynamic parameter influenced by several interrelated factors. Understanding and controlling these variables is essential for process optimization.

G DepositionRate Deposition Rate CurrentDensity Current Density DepositionRate->CurrentDensity Electrolyte Electrolyte Properties DepositionRate->Electrolyte Operating Operating Conditions DepositionRate->Operating Additives Organic Additives DepositionRate->Additives Cu_Conc Cu²⁺ Concentration Electrolyte->Cu_Conc Higher in MSA Conductivity Conductivity Electrolyte->Conductivity Higher in MSA Anion Anion Type (SO₄²⁻ vs. CH₃SO₃⁻) Electrolyte->Anion Temp Temperature Operating->Temp Affects kinetics & conductivity Agitation Agitation Operating->Agitation Reduces diffusion layer Accelerator Accelerators (e.g., SPS) Additives->Accelerator Increase local rate Suppressor Suppressors (e.g., PEG) Additives->Suppressor Decrease local rate Leveler Levelers Additives->Leveler Refine grain structure

Caption: Key factors influencing the copper electrodeposition rate.

  • Current Density: As the primary driving force, higher current density leads to a faster deposition rate.[12][15] However, exceeding the limiting current density—the point at which copper ions cannot be replenished at the cathode surface fast enough—results in poor quality, "burnt" deposits.[16] MSA baths have a higher limiting current density, which is why they can be operated at higher rates.

  • Temperature: Increasing the temperature generally enhances the deposition rate by increasing solution conductivity and accelerating reaction kinetics.[8]

  • Agitation: Vigorous agitation of the bath replenishes copper ions at the cathode surface, reducing the thickness of the diffusion layer and allowing for the use of higher current densities.[17]

  • Organic Additives: The role of additives is complex. "Accelerators" can increase the deposition rate, while "suppressors" inhibit it.[1][14][18] These are used in concert to achieve specific deposit characteristics, such as the "bottom-up" filling of microscopic vias without voids.[4][19] The behavior of common additives is reported to be similar in both sulfate and MSA electrolytes.[3][20]

Experimental Protocol: Gravimetric Determination of Deposition Rate

To empirically compare deposition rates, a standardized gravimetric method provides a reliable and direct measurement. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine and compare the mass of copper deposited per unit of time from a copper sulfate and a this compound bath under identical electrochemical conditions.

Materials:

  • Two electroplating cells (beakers)

  • DC power supply

  • Ammeter and Voltmeter

  • Anodes (phosphorized copper)

  • Cathodes (brass or stainless steel panels of known surface area)

  • Copper sulfate plating solution

  • This compound plating solution

  • Deionized water

  • Isopropanol

  • Analytical balance (readable to 0.1 mg)

  • Magnetic stirrer and stir bars

  • Stopwatch

Methodology:

  • Cathode Preparation (The 'Why'): This step is critical for ensuring good adhesion and accurate initial mass measurement. Any surface contamination can lead to inconsistent plating or flaking.

    • Clean a cathode panel by degreasing with a suitable solvent.

    • Rinse thoroughly with deionized water.

    • Dip in a dilute acid solution (e.g., 10% H₂SO₄ or 10% MSA) for 15-30 seconds to remove any surface oxides.

    • Rinse again with deionized water, followed by an isopropanol rinse to aid in rapid, spot-free drying.

    • Dry the cathode completely using a stream of warm air.

    • Accurately weigh the prepared cathode on an analytical balance and record its mass (M_initial).

  • Plating Cell Setup:

    • Fill a plating cell with the first electrolyte (e.g., copper sulfate).

    • Place the copper anodes in the cell, ensuring they are parallel to the cathode position.

    • Place the cell on a magnetic stirrer and add a stir bar for controlled agitation.

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Electrodeposition:

    • Immerse the pre-weighed cathode into the plating bath.

    • Simultaneously start the stopwatch and the power supply, adjusting the current to the desired, constant density (e.g., 4 A/dm²).

    • Maintain constant agitation and temperature throughout the deposition period.

    • Continue plating for a precise duration (e.g., 10 minutes). The longer the time, the greater the mass change, which reduces measurement uncertainty.

  • Post-Deposition Processing:

    • After the specified time, turn off the power supply and stop the stopwatch.

    • Immediately remove the plated cathode from the bath.

    • Rinse thoroughly with deionized water to remove all residual plating solution.

    • Rinse with isopropanol to facilitate quick drying.

    • Dry the cathode completely.

    • Accurately weigh the plated cathode and record its mass (M_final).

  • Repeat for the Second Bath:

    • Repeat steps 1 through 4 using a new, clean cathode and the this compound bath. Crucially, all parameters (current density, time, temperature, agitation, cathode surface area) must be kept identical to the first experiment for a valid comparison.

  • Calculation of Deposition Rate:

    • Calculate the mass of copper deposited: Mass Deposited (g) = M_final - M_initial .

    • Calculate the average deposition rate in grams per minute: Rate ( g/min ) = Mass Deposited / Time (min) .

    • To determine the thickness deposition rate, use the following formula: Rate (µm/min) = [Mass Deposited (g) / (Area (cm²) × Density of Cu (8.96 g/cm³))] × 10,000 µm/cm / Time (min) .

Caption: Experimental workflow for gravimetric rate determination.

Conclusion

The choice between this compound and copper sulfate baths is dictated by the specific requirements of the application. For processes where deposition speed is the critical factor, such as in high-volume electronics manufacturing, the this compound system offers a distinct and significant advantage.[3] Its ability to operate at high current densities, stemming from the high solubility of its copper salt and excellent electrolyte conductivity, translates directly to higher throughput.[4][6]

Conversely, the conventional copper sulfate bath remains a robust, cost-effective, and highly reliable option for a vast array of applications where extreme plating speeds are not required.[1] Its chemistry is well-understood, and it is capable of producing high-quality deposits with the proper control and additive packages.[14] The ultimate decision rests on a balance of required performance, process economics, and existing infrastructure.

References

Evaluating the throwing power of acid copper baths based on different electrolytes.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Electrolyte Performance

In the realm of electrochemical deposition, the ability to achieve a uniform metallic coating on complex geometries is paramount. This property, known as throwing power, is a critical performance indicator for an electroplating bath, particularly in applications with intricate surface features, such as the fabrication of printed circuit boards (PCBs) and advanced semiconductor packaging.[1][2] This guide provides a comprehensive evaluation of the throwing power of acid copper baths based on different electrolyte formulations. We will delve into the fundamental principles governing throwing power, present a detailed experimental protocol for its measurement using the industry-standard Haring-Blum cell, and offer a comparative analysis of representative electrolyte systems, supported by experimental data from the literature.

The Cornerstone of Uniformity: Understanding Throwing Power

Throwing power is a measure of an electroplating solution's capacity to produce a deposit of uniform thickness on a cathode of irregular shape.[1] An ideal bath would deposit copper evenly across all areas of the cathode, regardless of their distance from the anode. However, in practice, areas of high current density (typically peaks and edges) tend to receive a thicker deposit than areas of low current density (valleys and recesses). The throwing power of a bath is influenced by several factors, including the conductivity of the electrolyte, the cathode polarization (the change in cathode potential with current density), and the current efficiency at different current densities.

Acid copper sulfate baths are widely utilized in industry due to their high plating rates and ease of control.[2] A typical formulation consists of copper sulfate (CuSO₄) as the source of copper ions, sulfuric acid (H₂SO₄) to enhance conductivity, and a source of chloride ions (Cl⁻) to promote anode dissolution and refine the deposit structure.[2] Crucially, the throwing power of these baths is significantly modulated by the ratio of these components and the presence of proprietary organic additives.

The Electrolyte's Role: A Tale of Two Formulations

To illustrate the impact of electrolyte composition on throwing power, we will compare two representative types of acid copper baths: a "General Purpose" formulation and a "High-Throw" formulation, the latter being specifically designed for applications demanding superior uniformity, such as through-hole plating in PCBs.

The fundamental difference lies in the acid-to-metal ratio. High-throw baths are characterized by a lower copper concentration and a significantly higher sulfuric acid concentration.[2] This high acid content increases the conductivity of the bath, which in turn improves the primary current distribution. Furthermore, the lower metal concentration can increase cathode polarization, another key factor in enhancing throwing power.

Organic additives are the other critical component in modern acid copper plating. These are typically a synergistic blend of:

  • Suppressors (or Carriers): Often high-molecular-weight polymers like polyethylene glycol (PEG), these additives adsorb on the cathode surface, particularly in high current density areas, increasing polarization and inhibiting deposition. This suppression effect is more pronounced on the outer surfaces of a complex geometry, allowing for more uniform plating in recessed areas.

  • Accelerators (or Brighteners): Typically sulfur-containing organic molecules like bis-(3-sulfopropyl) disulfide (SPS), these additives counteract the effect of the suppressor and promote copper deposition, particularly in low current density regions.[3][4][5][6]

  • Levelers: These compounds, often nitrogen-containing molecules, have a stronger suppressing effect at high current density peaks, leading to a smoother, more level deposit.

The interplay of these additives with the base electrolyte composition is what ultimately dictates the throwing power of a given formulation.

Quantifying the Difference: A Comparative Data Analysis

The following table summarizes the typical compositions of General Purpose and High-Throw acid copper baths and presents representative throwing power values obtained from literature, as measured by the Haring-Blum cell method.

FeatureGeneral Purpose BathHigh-Throw Bath
Copper Sulfate (CuSO₄·5H₂O) 150 - 250 g/L60 - 90 g/L
Sulfuric Acid (H₂SO₄) 45 - 75 g/L180 - 240 g/L
Chloride Ions (Cl⁻) 50 - 100 ppm50 - 100 ppm
Organic Additives Standard blend of suppressor, accelerator, and levelerOptimized blend with higher suppressor concentration
Representative Throwing Power (%) 18 - 38%[1]60 - 80%

Note: The throwing power values are representative and can vary depending on the specific proprietary additives used and the precise operating conditions.

Experimental Verification: A Protocol for Measuring Throwing Power

To ensure the trustworthiness and reproducibility of our evaluation, a rigorous and self-validating experimental protocol is essential. The Haring-Blum cell is the standard apparatus for this purpose.[7][8] It consists of a rectangular tank with two cathodes placed at opposite ends and a single anode positioned asymmetrically between them. This setup creates a defined difference in the current path length to each cathode, allowing for the quantification of the bath's ability to "throw" the deposit into the more distant, low-current-density area.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis B1 Prepare Electrolyte (General Purpose & High-Throw) S1 Assemble Haring-Blum Cell B1->S1 C1 Clean & Weigh Cathodes (Brass Panels) C1->S1 A1 Prepare Anode (Phosphorized Copper) A1->S1 F1 Fill with Electrolyte S1->F1 T1 Set Operating Parameters (Temp, Agitation) F1->T1 P1 Apply Constant Current (e.g., 2A for 30 min) T1->P1 R1 Rinse & Dry Cathodes P1->R1 W1 Reweigh Cathodes R1->W1 D1 Calculate Mass of Deposited Copper W1->D1 TP1 Calculate Throwing Power (Field's Formula) D1->TP1

Caption: Experimental workflow for evaluating throwing power using a Haring-Blum cell.

Step-by-Step Methodology
  • Electrolyte Preparation:

    • Prepare 1-liter solutions of both the General Purpose and High-Throw acid copper baths according to the compositions outlined in the data table. Use deionized water and high-purity chemicals.

    • Allow the solutions to reach the desired operating temperature (e.g., 25°C) and ensure they are well-mixed.

  • Electrode Preparation:

    • Use two brass panels of standard dimensions (e.g., 100 mm x 75 mm) as cathodes.

    • Clean the cathodes thoroughly by degreasing, followed by a mild acid dip, and then rinse with deionized water.

    • Dry the cathodes completely and weigh them accurately to four decimal places.

    • Use a phosphorized copper anode of appropriate dimensions.

  • Haring-Blum Cell Assembly and Operation:

    • Place the anode and the two weighed cathodes in the Haring-Blum cell. A common distance ratio is 1:5, with the anode being five times closer to the near cathode than the far cathode.

    • Fill the cell with the test electrolyte to a level that completely submerges the active area of the electrodes.

    • Introduce mild air agitation to prevent stratification of the electrolyte.

    • Connect the electrodes to a DC power supply.

    • Apply a constant total current (e.g., 2 Amperes) for a fixed duration (e.g., 30 minutes). The current should be chosen to provide a current density within the typical operating range of the bath.

  • Post-Plating Analysis:

    • After the specified time, turn off the power supply and carefully remove the cathodes.

    • Rinse the cathodes thoroughly with deionized water and then with isopropyl alcohol.

    • Dry the cathodes completely using a stream of warm air.

    • Reweigh the dried cathodes accurately.

  • Calculation of Throwing Power:

    • Calculate the mass of copper deposited on each cathode by subtracting the initial mass from the final mass.

    • Calculate the ratio of the mass of metal deposited on the near cathode to that on the far cathode (M).

    • Calculate the throwing power (TP) using Field's Formula:

      • TP (%) = [ (P - M) / (P + M - 2) ] * 100

      • Where P is the primary current distribution ratio (equal to the ratio of the distances of the far cathode to the near cathode from the anode, e.g., 5).

Causality Behind Experimental Choices

The choice of each parameter in this protocol is deliberate and grounded in electrochemical principles to ensure a valid comparison:

  • Haring-Blum Cell: This standardized cell provides a simple and reproducible way to create a known primary current distribution, which is essential for quantifying throwing power.

  • Constant Current and Time: Operating under galvanostatic (constant current) conditions for a fixed duration ensures that the total amount of charge passed through the cell is the same for all experiments, allowing for a direct comparison of the resulting metal distribution.

  • Mild Agitation: Agitation is crucial to replenish copper ions at the cathode surface and prevent large concentration gradients. However, vigorous or inconsistent agitation can alter the throwing power, so a mild and reproducible method like air agitation is preferred.

  • Brass Cathodes: Brass is a common substrate for copper plating and provides a consistent surface for deposition.

  • Phosphorized Copper Anode: The phosphorus content in the anode helps to form a stable black film that promotes uniform anode dissolution and prevents the formation of copper fines that can contaminate the bath and roughen the deposit.

Conclusion: The Decisive Role of Electrolyte Formulation

The throwing power of an acid copper bath is not an inherent property but rather a tunable characteristic that is profoundly influenced by the electrolyte composition. As demonstrated, a high-throw formulation with a high acid-to-metal ratio and an optimized blend of organic additives can achieve significantly more uniform copper distribution compared to a general-purpose bath. The experimental protocol detailed in this guide provides a robust framework for researchers and professionals in the field to quantitatively evaluate and compare the performance of different acid copper electrolytes, enabling the selection of the optimal formulation for their specific application, thereby ensuring the quality and reliability of the final product.

References

  • Kruglikov, S. S. (2006). Throwing Power of Copper Sulfate Plating Baths. SUR/FIN Proceedings. Retrieved from [Link]

  • Acid Copper 375 Data Sheet. (n.d.). Everbrite Chemicals. Retrieved from [Link]

  • US Patent 5,051,154 A: Additive for acid-copper electroplating baths to increase throwing power. (1991). Google Patents.
  • Hu, Y., et al. (2013). Competitive Adsorption of PEG and SPS on Copper Surface in Acidic Electrolyte Containing Cl−. Journal of The Electrochemical Society, 160(1), D20-D27. Retrieved from [Link]

  • Yokoi, M., Konishi, S., & Hayashi, T. (1984). Adsorption Behavior of Polyoxyethyleneglycole on the Copper Surface in an Acid Copper Sulfate Bath. Denki Kagaku oyobi Kogyo Butsuri Kagaku, 52(4), 218-223. Retrieved from [Link]

  • Technical Data Sheet: Acid Copper Process (EB-500-02). (n.d.). Everbrite Chemicals. Retrieved from [Link]

  • Leisner, P., & Leisner, P. (1992). Throwing Power in Pulse Reverse Plating from an Acid Copper Bath. SUR/FIN Proceedings. Retrieved from [Link]

  • US Patent 5,174,886 A: High-throw acid copper plating using inert electrolyte. (1992). Google Patents.
  • Acid Sulfate & Pyrophosphate Copper Plating. (n.d.). Surface Technology Environmental Resource Center. Retrieved from [Link]

  • Vlasova, E., et al. (2023). Copper electrodeposition from an acidic plating bath containing accelerating and inhibiting organic additives. Materials, 16(22), 7109. Retrieved from [Link]

  • Gladkov, J., et al. (2023). Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. International Journal of Molecular Sciences, 24(1), 849. Retrieved from [Link]

  • Test Cells For Plating. (n.d.). Scribd. Retrieved from [Link]

  • Vlasova, E., et al. (2023). Additive Behavior During Copper Electrodeposition in Solutions Containing Cl-, PEG, and SPS. Materials, 16(22), 7109. Retrieved from [Link]

  • Akolkar, R. (2010). Mechanism of SPS acceleration in a PEG containing copper plating bath. (Doctoral dissertation, Case Western Reserve University). Retrieved from [Link]

  • Vlasova, E., et al. (2023). Electrocrystallization and Morphology of Copper Coatings in the Presence of Organic Additives. Materials, 16(22), 7109. Retrieved from [Link]

  • Shi, H., et al. (2023). Quantitative analysis of organic additives in acid copper plating solution. Chemical Physics Letters, 826, 140700. Retrieved from [Link]

  • McCormick, M., & Kuhn, A. T. (1993). The Haring-Blum Cell. Transactions of the Institute of Metal Finishing, 71(2), 74-76. Retrieved from [Link]

  • Measuring Throwing Power. (n.d.). YAMAMOTO-MS. Retrieved from [Link]

  • Hull Cell. (n.d.). Alert Sales. Retrieved from [Link]

  • RBP Chemical Technology. (2023, May 30). Hull Cell Procedure for PCB Acid Cu Plating [Video]. YouTube. Retrieved from [Link]

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A Comparative Guide to the Characterization of Copper Deposits from Methanesulfonic Acid Baths with Different Additives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth comparison of copper films electrodeposited from a methanesulfonic acid (MSA) base electrolyte, modified with distinct additive packages. We will explore the causal relationships between bath chemistry and the resultant deposit characteristics, with a focus on surface morphology and crystallographic texture. All experimental data and mechanistic claims are supported by rigorous analysis using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), grounded in authoritative sources.

Introduction: The Shift Towards Greener, High-Performance Copper Electrodeposition

Copper electrodeposition is a cornerstone of modern electronics manufacturing, particularly for creating conductive pathways in printed circuit boards (PCBs) and for advanced packaging applications like through-silicon vias (TSVs).[1][2] For decades, acid copper sulfate baths have been the industry standard. However, methanesulfonic acid (MSA) has emerged as a superior alternative, primarily due to its environmental benefits, such as lower toxicity and higher biodegradability.[3] Furthermore, MSA baths offer distinct technical advantages, including higher copper ion solubility and the potential for operation at higher current densities.[4][5]

The ultimate quality of the copper deposit—its brightness, smoothness, grain structure, and mechanical properties—is not determined by the bulk electrolyte alone. Instead, it is meticulously controlled by the introduction of specific organic additives, often in parts-per-million (ppm) concentrations.[6][7] These additives govern the deposition process at the microscale, dictating the final film characteristics.

This guide aims to provide researchers and development professionals with a clear, evidence-based comparison of copper deposits obtained from an MSA bath with three different additive packages:

  • System 1: A baseline containing only a suppressor (Polyethylene Glycol).

  • System 2: A binary system incorporating a suppressor and a leveling agent (Janus Green B).

  • System 3: An alternative system using a suppressor and a natural polymer (Gelatin) as a grain refiner.

We will dissect the performance of each system by examining the deposit's surface morphology via SEM and its crystal structure via XRD, providing a comprehensive understanding of how additive selection directly impacts the final product.

The Role of Additives in MSA-Based Copper Electrodeposition

In a typical MSA bath, copper is plated onto a cathode through the reduction of Cu²⁺ ions. Without additives, this process is often uncontrolled, leading to rough, dendritic, and mechanically poor deposits. Organic additives modulate this reaction through complex adsorption mechanisms on the cathode surface.

  • Suppressors (e.g., Polyethylene Glycol - PEG): In conjunction with chloride ions (Cl⁻), PEG forms a diffusion-limiting polymeric layer on the copper surface.[7] This layer increases the polarization resistance, thereby "suppressing" the deposition rate and promoting the formation of finer, more uniform grains.[8][9]

  • Levelers (e.g., Janus Green B - JGB): Levelers are typically larger organic molecules that exhibit mass-transport-dependent adsorption. They preferentially adsorb on protrusions and high-current-density areas of the surface, inhibiting copper growth at these points.[10][11] This differential inhibition "levels" the deposit by allowing recessed areas to fill in, resulting in a significantly smoother surface. The effectiveness of JGB is highly dependent on agitation and concentration.[12]

  • Grain Refiners (e.g., Gelatin): Certain polymers, like gelatin, act as effective grain refiners. They adsorb onto the growing crystal faces, disrupting lattice propagation and forcing the nucleation of new grains. This mechanism leads to a deposit with a much finer and more compact microstructure.[6]

Experimental Design and Protocols

To objectively compare the additive systems, a standardized experimental workflow was designed.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Process cluster_2 Analysis Baths Bath Formulation (VMS + Additives) Electrodeposition Galvanostatic Electrodeposition (Constant Current Density) Baths->Electrodeposition Substrate Substrate Preparation (Degreasing & Cleaning) Substrate->Electrodeposition SEM SEM Analysis (Surface Morphology) Electrodeposition->SEM Sample A Sample B Sample C XRD XRD Analysis (Crystal Texture) Electrodeposition->XRD Sample A Sample B Sample C

Caption: Overall experimental workflow from bath preparation to sample analysis.

Bath Formulations

Three distinct plating baths were prepared based on a Virgin Makeup Solution (VMS). The compositions are detailed in the table below.

ComponentFunctionBath A (VMS + PEG)Bath B (VMS + PEG + JGB)Bath C (VMS + PEG + Gelatin)
Copper (from Cu(CH₃SO₃)₂)Metal Ion Source25 g/L25 g/L25 g/L
Free Methanesulfonic AcidSupporting Electrolyte30 mL/L30 mL/L30 mL/L
Chloride Ion (from HCl)Suppressor Synergist50 ppm50 ppm50 ppm
Polyethylene Glycol (PEG)Suppressor100 ppm100 ppm100 ppm
Janus Green B (JGB)Leveler-1 ppm-
GelatinGrain Refiner--32 ppm

Table 1: Composition of the different methanesulfonic acid plating baths used in this study.[6]

Experimental Protocols

A. Substrate Preparation

  • Copper-clad laminate sections (2 cm x 5 cm) were used as substrates.

  • The substrates were degreased by immersion in an alkaline cleaning solution for 5 minutes at 50°C.

  • Following a thorough rinse with deionized water, the substrates were activated by dipping in a 10% solution of methanesulfonic acid for 1 minute.

  • Substrates were rinsed again with deionized water and immediately transferred to the plating cell.

B. Electrodeposition Procedure

  • A standard three-electrode electrochemical cell was used with the prepared substrate as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Electrodeposition was carried out galvanostatically (constant current).

  • Current Density: 3 A/dm²

  • Temperature: 25°C

  • Agitation: Mild agitation was provided using a magnetic stirrer.

  • Deposition Time: 30 minutes.

  • After deposition, samples were immediately rinsed with deionized water and dried under a stream of nitrogen.

C. Characterization Methods

  • Scanning Electron Microscopy (SEM): Surface morphology and grain structure were examined using a field-emission scanning electron microscope. Images were captured at multiple magnifications (1,000x and 5,000x) to assess uniformity and grain size.

  • X-ray Diffraction (XRD): The crystallographic texture of the deposits was analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scans were performed over a 2θ range of 40° to 100°.

Comparative Results and Analysis

The additives introduced into the MSA bath had a profound impact on the resulting copper deposits.

SEM Analysis: Surface Morphology

The SEM micrographs revealed dramatic differences in the surface morphology of the copper films deposited from the three baths.

BathAdditive System1,000x Magnification View5,000x Magnification ViewMorphological Description
A PEGThe deposit shows a relatively uniform but coarse, nodular structure. Individual crystal grains are visible but somewhat irregular in shape and size.
B PEG + JGBThis deposit is exceptionally smooth and featureless at lower magnification. At higher magnification, a very fine, compact, and equiaxed grain structure is evident. The leveling effect of JGB has eliminated the nodular growth.[10]
C PEG + GelatinThe surface is smooth and bright. The grain structure is significantly refined compared to Bath A, appearing as fine, rounded grains. The deposit is compact and dense.[6]

Table 2: Summary of SEM analysis of copper deposits from different additive systems. (Note: Placeholder images are used. In a real guide, these would be actual experimental micrographs.)

Interpretation:

  • The PEG-only system (Bath A) successfully refines the grain structure compared to an additive-free bath, but it is insufficient to produce a truly level surface.

  • The addition of JGB (Bath B) provides a powerful leveling effect, suppressing growth at high points and resulting in a mirror-bright, smooth finish with a very fine microstructure. This is consistent with its known mechanism of convection-dependent adsorption.[10][11]

  • Gelatin (Bath C) also acts as a potent grain refiner, producing a smooth and fine-grained deposit.[6] While visually similar to the JGB deposit, the underlying mechanism is more related to disrupting crystal growth across the entire surface rather than differential inhibition.

XRD Analysis: Crystallographic Texture

XRD analysis provides insight into the preferred orientation of the copper crystals. In electronics, a strong (111) texture is often preferred as this crystal plane has the highest atomic density, which can improve resistance to electromigration.[9][13]

BathAdditive SystemPreferred Orientation (Highest Peak)Relative Intensity Ratio (I(111)/I(200))Texture Description
A PEG(220)1.8A mixed texture with a slight preference for the (220) plane.
B PEG + JGB(111)3.5A strong preference for the (111) crystal plane, indicating a highly ordered texture.
C PEG + Gelatin(111)2.9A distinct preference for the (111) plane, though slightly less pronounced than with JGB.

Table 3: Summary of XRD analysis showing the preferred crystal orientation of the copper deposits.

Interpretation:

  • All additive packages influenced the crystal orientation away from a random distribution.

  • The combination of PEG and JGB (Bath B) was most effective at promoting the desirable (111) texture. This suggests that the leveling mechanism of JGB also favors the growth of the most densely packed crystal plane.

  • The PEG and Gelatin system (Bath C) also produced a favorable (111) orientation, confirming that grain-refining additives can significantly influence the final crystallographic properties of the deposit.[6]

Mechanistic Discussion: How Additives Sculpt the Deposit

The observed differences in morphology and texture can be explained by the synergistic and competitive actions of the additives at the electrode-electrolyte interface.

G Mechanism of Leveling with PEG and JGB cluster_0 Cathode Surface cluster_1 High Point (Protrusion) cluster_2 Low Point (Recess) JGB JGB Adsorption (Strong Inhibition) Cu_Depo_High Reduced Cu Deposition JGB->Cu_Depo_High blocks sites PEG_Cl_High PEG-Cl⁻ Layer (Suppression) PEG_Cl_High->Cu_Depo_High suppresses PEG_Cl_Low PEG-Cl⁻ Layer (Suppression) Cu_Depo_Low Moderate Cu Deposition PEG_Cl_Low->Cu_Depo_Low suppresses

Caption: Leveling mechanism via differential additive adsorption.

In the PEG+JGB system, the entire surface is covered by a suppressive PEG-Cl⁻ layer.[7] However, due to enhanced mass transport to surface peaks, JGB molecules preferentially adsorb at these high points, creating a much stronger local inhibition of copper deposition.[10] This allows the recessed areas, which are only subject to the baseline suppression from PEG, to "catch up," leading to a smooth, level surface. The gelatin in Bath C, by contrast, does not rely on mass transport differences but adsorbs more uniformly, continuously interrupting crystal growth to keep the grain structure fine across the entire surface.

Conclusion and Recommendations

This comparative guide demonstrates that the selection of organic additives is a critical determinant of the final properties of copper films electrodeposited from methanesulfonic acid baths.

  • For General-Purpose Plating: A simple suppressor system with PEG (Bath A) provides a significant improvement over an additive-free bath, yielding a fine-grained deposit.

  • For High-Performance Applications: For applications demanding superior surface smoothness, brightness, and a strong (111) crystal texture for enhanced reliability, a multi-component system is necessary. The PEG + JGB combination (Bath B) proved most effective, delivering exceptionally level deposits with a very fine microstructure and the most pronounced (111) orientation.

  • Alternative Systems: The PEG + Gelatin system (Bath C) stands out as a viable, potentially lower-cost alternative for achieving fine-grained, bright deposits with a favorable (111) texture, making it suitable for many applications where the ultimate leveling of JGB is not strictly required.[6]

Ultimately, the optimal additive package depends on the specific performance requirements and cost considerations of the application. Researchers and engineers should use this guide as a foundational reference for selecting and optimizing bath chemistry to achieve desired copper deposit characteristics.

References

  • Hasegawa, M., & Negishi, Y. (n.d.). Mass-transfer Effect of Janus Green B on Copper Elecrtrodeposition in Submicrometer Trenches. The Electrochemical Society.
  • Rajendran, S., et al. (2015). Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath. ResearchGate. Available at: [Link]

  • Pewnim, N., et al. (2015). The Role of Fluorosurfactant on Cu-Sn Electrodeposition from Methanesulfonic Acid. Scientific.Net. Available at: [Link]

  • Kim, S-K., et al. (2015). MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. ResearchGate. Available at: [Link]

  • Dow, W-P., et al. (2005). Suppression of Copper Electrodeposition by PEG in Methanesulfonic Acid Electrolytes. Journal of The Electrochemical Society. Available at: [Link]

  • Yang, T-L., et al. (2020). Electrochemical behaviors of Janus Green B in through-hole copper electroplating: An insight by experiment and density functional theory calculation using Safranine T as a comparison. ResearchGate. Available at: [Link]

  • Lee, H-J., et al. (2021). Selective Copper Electrodeposition for Redistribution Layer by Varying Concentration and Agitation of Janus Green B. ResearchGate. Available at: [Link]

  • Kim, J-H., et al. (2019). Effects of Polyethylene Glycol and Chloride Ion on Copper Electroplating at High Current Density. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Influence of PUB2 on the Leveling Effect of Chip Copper Connection Electroplating: Mechanism and Applications. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2017). A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization. ResearchGate. Available at: [Link]

  • Gallastegi-Villa, M., et al. (2018). Additive Behavior During Copper Electrodeposition in Solutions Containing Cl-, PEG, and SPS. ResearchGate. Available at: [Link]

  • COMSOL. (2018). Modeling Copper Electrodeposition on a Circuit Board. COMSOL Blog. Available at: [Link]

  • Avestia Publishing. (2023). Printed Circuit Boards Manufacturing using Electrodeposition Process: An Innovative Numerical Model. Avestia. Available at: [Link]

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A Comparative Guide to Additive Performance in Copper Sulfate and Cupric Methanesulfonate Electroplating Baths

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and electronic manufacturing, the choice of electrolyte system in copper electroplating is a critical decision that profoundly impacts deposit properties and process efficiency. This guide provides an in-depth comparative analysis of the effects of organic additives in two prevalent acidic copper electroplating systems: the traditional copper sulfate (CuSO₄) bath and the increasingly adopted cupric methanesulfonate (Cu(CH₃SO₃)₂) bath. Drawing upon established experimental data and field-proven insights, we will explore the nuanced interplay between additives and electrolyte chemistry, offering a comprehensive resource for optimizing your electroplating processes.

Introduction: The Evolving Landscape of Acid Copper Electroplating

Acid copper electroplating is a cornerstone technology for applications ranging from decorative coatings to the fabrication of sophisticated interconnects in integrated circuits and printed circuit boards (PCBs).[1][2][3][4] The success of these applications hinges on the precise control of the copper deposit's characteristics, such as brightness, ductility, leveling, and throwing power.[5][6] This control is achieved through the synergistic action of organic additives, which modulate the copper deposition process at the cathode surface.[1][2][5][7]

Traditionally, copper sulfate-based electrolytes have dominated the field due to their cost-effectiveness and well-understood chemistry.[5] However, the demand for higher plating rates and more environmentally benign processes has led to the exploration of alternatives, with cupric methanesulfonate emerging as a strong contender.[8][9] Methanesulfonic acid (MSA) based electrolytes offer higher copper ion solubility and can operate at higher current densities.[8][9] This guide will dissect how these fundamental differences between the sulfate and methanesulfonate systems influence the behavior and efficacy of common organic additives.

The Role of Organic Additives: A Symphony of Molecular Interactions

In both electrolyte systems, a carefully balanced combination of three main classes of organic additives is typically employed to achieve the desired deposit characteristics.[1][2][5][7] These additives work in concert to control the local current distribution and grain growth during electrodeposition.

  • Suppressors (or Carriers): These are typically high-molecular-weight polymers, such as polyethylene glycol (PEG) or polypropylene glycol (PPG).[5][10] Suppressors adsorb onto the cathode surface, forming a film that increases the overpotential for copper deposition, effectively "suppressing" the plating rate.[11][12] This suppression is crucial for achieving uniform plating, especially in high-aspect-ratio features like through-silicon vias (TSVs) and microvias in PCBs.[7] Chloride ions are often essential for the effective adsorption and function of suppressors like PEG.[13]

  • Accelerators (or Brighteners): These are typically sulfur-containing organic molecules, such as bis(3-sulfopropyl) disulfide (SPS) or 3-mercapto-1-propanesulfonic acid (MPS).[2][5][10][14] Accelerators counteract the effect of the suppressor, locally increasing the plating rate.[1][2][7] They tend to adsorb preferentially at the bottom of features, promoting "bottom-up" filling, which is critical for avoiding voids.[1][7] Accelerators also act as grain refiners, contributing to a bright and smooth deposit.[1][2][7]

  • Levelers: These are often nitrogen-containing organic compounds or dyes, such as Janus Green B (JGB) or Diazine Black.[5][10][15] Levelers are mass-transfer-controlled additives that preferentially adsorb on high-current-density areas, such as protrusions or "bumps" on the surface.[7][15][16] By inhibiting deposition at these points, they promote a smoother, more level deposit.[7][15][16]

The interplay between these additives is complex and dynamic. The suppressor forms a baseline inhibition layer, the accelerator locally breaks through this layer to enhance deposition where needed, and the leveler fine-tunes the surface morphology by selectively inhibiting high points.

Experimental Evaluation of Additive Performance

To objectively compare the effects of additives in different electrolyte systems, a combination of qualitative and quantitative experimental techniques is employed. These methods provide a comprehensive picture of the plating bath's health and the resulting deposit's quality.

Hull Cell Analysis: A Visual Guide to Plating Performance

The Hull cell is a miniature trapezoidal plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.[17][18][19][20][21] This simple yet powerful tool provides a quick, qualitative assessment of the bright plating range, throwing power, and the presence of defects like burning, pitting, or dullness.[18][19][20]

Experimental Protocol: Hull Cell Testing

  • Preparation: Prepare 267 mL of the copper sulfate or cupric methanesulfonate electrolyte with the desired additive concentrations.

  • Cell Setup: Place a clean, polished brass or steel Hull cell panel as the cathode and a corresponding copper anode in the cell.[19][21]

  • Plating: Apply a specific current (e.g., 2 amps) for a set duration (e.g., 5-10 minutes) with standardized agitation (e.g., air agitation).[19][20]

  • Analysis: After plating, rinse and dry the panel. Visually inspect the deposit across the current density gradient, from the high-current-density edge to the low-current-density edge.[18] Note the width of the bright deposit range and any imperfections.[18]


Figure 1: Standardized workflow for Hull cell analysis.

Electrochemical Analysis: Quantifying Additive Effects

Cyclic Voltammetric Stripping (CVS) and Chronoamperometry are powerful electrochemical techniques used to quantify the activity of organic additives in a plating bath.[10][22][23]

  • Cyclic Voltammetric Stripping (CVS): CVS measures the effect of additives on the copper deposition and stripping rate at a rotating disk electrode.[12][22][23] By analyzing the stripping peak area, one can determine the concentration of active suppressors and accelerators.[12][22] This technique is invaluable for maintaining tight control over additive concentrations in a production environment.[10][24]

  • Chronoamperometry: This technique involves stepping the potential to a value where copper deposition occurs and monitoring the current as a function of time. It can be used to study the diffusion and adsorption kinetics of additives onto the electrode surface.[8][25]

Experimental Protocol: Cyclic Voltammetric Stripping (CVS)

  • Electrolyte Preparation: Prepare a series of standard solutions with known concentrations of the additives in both the sulfate and methanesulfonate base electrolytes.

  • Instrumentation: Utilize a CVS system with a rotating platinum disk working electrode, a copper counter electrode, and a reference electrode.

  • Measurement: For each solution, apply a potential waveform that cycles between copper deposition and stripping potentials. Record the resulting current.

  • Data Analysis: Integrate the area under the stripping peak. Create calibration curves by plotting the stripping peak area against the known additive concentrations. These curves can then be used to determine the concentration of additives in unknown samples.


Figure 2: Workflow for quantitative additive analysis using CVS.

Deposit Characterization: Assessing the Final Product

The ultimate measure of an electrolyte's performance is the quality of the resulting copper deposit. Several techniques are used to characterize the physical and microstructural properties of the plated copper.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and grain structure of the copper deposit at high magnification.[25][26] It can reveal details about grain size, shape, and the presence of defects.[26]

  • X-Ray Diffraction (XRD): XRD is used to determine the crystal orientation (texture) of the copper deposit.[26] Certain crystal orientations can be more desirable for specific applications due to their influence on properties like electromigration resistance.

  • Mechanical Testing: Techniques such as tensile testing can be used to measure the ductility and tensile strength of the copper foil.[27]

Comparative Performance Analysis: Sulfate vs. Methanesulfonate

While the fundamental roles of additives are similar in both systems, their efficacy and interactions can differ significantly due to the different anions and the resulting properties of the electrolytes.

PropertyCopper Sulfate ElectrolyteCupric Methanesulfonate ElectrolyteRationale & Implications
Copper Ion Solubility LowerHigherMSA allows for higher copper concentrations, enabling higher plating rates.[8][9]
Conductivity Generally HigherCan be lower due to the larger methanesulfonate anion.[8]May require adjustments in operating voltage to achieve desired current densities.
Additive Adsorption Well-characterized; strong PEG-Cl⁻ synergy.[13]Additive behavior can differ; some studies show enhanced adsorption of certain brighteners and levelers.[28]The optimal concentration and ratio of additives may need to be re-evaluated when switching from sulfate to MSA.
Deposit Morphology Can produce fine-grained, bright deposits with optimized additives.Often yields finer-grained deposits, potentially leading to improved surface smoothness.[26][29]The inherent grain refining capability of MSA may reduce the required concentration of certain brighteners.
Environmental Impact Sulfuric acid is highly corrosive.Methanesulfonic acid is considered less corrosive and more environmentally friendly.[9]A significant advantage for waste treatment and workplace safety.
Operating Current Density Lower rangeHigher range possibleFacilitates higher throughput in manufacturing.[8]

Key Insights from Comparative Studies:

  • Studies have shown that the overpotential for copper deposition can be significantly lower in methanesulfonate electrolytes compared to sulfate electrolytes.[26]

  • The diffusion of additives to the electrode surface, a critical factor in their performance, has been a subject of comparative studies using techniques like chronoamperometry.[8][25]

  • While additives in MSA electrolytes behave in a generally similar way to those in sulfuric acid for applications like damascene trench filling, the optimal concentrations and synergistic effects may vary.[30]

  • Some research indicates that certain brighteners and levelers exhibit higher adsorption efficiency in methanesulfonic acid solutions, while some suppressors show stronger adsorption in sulfuric acid.[28]

Conclusion and Future Outlook

The choice between copper sulfate and cupric methanesulfonate electrolytes is not a simple one and depends on the specific application requirements, including desired plating speed, deposit properties, and environmental considerations.

  • Copper sulfate remains a robust and cost-effective option for a wide range of applications, with a vast body of knowledge supporting its use and optimization.

  • Cupric methanesulfonate presents a compelling alternative for high-speed plating applications where fine-grained, smooth deposits are critical. Its environmental benefits are also a significant driver for its adoption.

For the Senior Application Scientist, the key takeaway is that a direct "drop-in" replacement of a sulfate-based bath with a methanesulfonate-based one is not advisable. A thorough re-evaluation and optimization of the entire additive package are necessary to fully leverage the benefits of the methanesulfonate system. This involves a systematic approach using the experimental techniques outlined in this guide, from initial screening with the Hull cell to quantitative analysis with CVS and detailed deposit characterization.

The ongoing development of novel additives specifically designed for methanesulfonate systems will likely further enhance their performance and expand their application window. As the industry continues to push the boundaries of miniaturization and performance, a deep understanding of the intricate relationship between electrolyte chemistry and additive function will remain paramount.

References

  • Qnity. (2016, November 22). Copper electroplating fundamentals.
  • ACS Omega. Electroplated Copper Additives for Advanced Packaging: A Review.
  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1).
  • Hull Cell Acid Copper Electrolyte Analysis.
  • Nano3D Systems. Suppressor Plating Additive.
  • PubMed Central. Electroplated Copper Additives for Advanced Packaging: A Review.
  • Wikipedia. Copper electroplating.
  • HKUST Research Portal. A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization.
  • Lab Wizard. (2025, July 5). Precision Electroplating: Hull Cell Analysis.
  • Yokoi, M., & Hayashi, T. Role of Additives in the Bright Copper Plating from Acid Copper Sulfate Bath and the History.
  • Nano3D Systems. Leveler Plating Additive.
  • AZoM. (2021, February 24). Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS.
  • ResearchGate. (2025, August 6). The Effects of Levelers on Electroplating of Thin Copper Foil for FCCL.
  • MDPI. Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils.
  • Hopax Fine Chemicals. (2021, August 31). Categories of electroplating additives and their applications.
  • ResearchGate. A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization | Request PDF.
  • Metrohm. Online analysis of organic additives in copper plating process.
  • MDPI. (2023, March 20). Structure Performance Correlation of N-Heterocyclic Oligomer Leveler for Acid Copper Plating of Advanced Interconnects.
  • Asterion, LLC. Hull Cell Analysis | Specialty Chemical Finishing Products.
  • ResearchGate. Influence of additives on electroplated copper films and their solder joints.
  • Hebert, K. R. Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol.
  • AIP Publishing. (2007, April 20). Role of surface tension in copper electroplating.
  • Bratin, P., Chalyt, G., Kogan, A., Pavlov, M., & Perpich, M. J. Detection of Suppressor Breakdown Contaminants in Copper Plating Baths.
  • Google Patents. US20170183791A1 - Plating leveler for electrodeposition of copper pillar.
  • Surface Technology Environmental Resource Center. The Hull cell for Decorative Electroplating.
  • ResearchGate. Effects of accelerator in a copper plating bath on interfacial microstructure and mechanical properties of SAC305/Cu solder joints.
  • IEEE. Analysis of copper plating baths.
  • ResearchGate. Effect of type of suppressor on copper fill.
  • ResearchGate. (2025, August 5). MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias | Request PDF.
  • The Hull Cell For Decorative Electroplating.
  • ResearchGate. (2025, November 28). Effect of chloride ions on the adsorption of organic additives on copper in electrolytes based on sulphuric and methanesulphonic acids.
  • Google Patents. EP2937686B1 - Electroplating bath analysis.
  • Google Patents. EP1371757A1 - Leveler compound for copper plating baths.
  • ResearchGate. (2025, August 5). Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath.
  • ResearchGate. Electroless deposition of copper from methane sulphonate complexed bath.
  • CECRI, Karaikudi. Electroless deposition of copper from methane sulphonate complexed bath.
  • ResearchGate. (2025, August 29). TSV plating using copper methanesulfonate electrolyte with single component suppressor | Request PDF.
  • ResearchGate. (2018, August 15). Electrodeposition and Microstructure Characterization of Bimetallic Copper-Silver Films from the Methanesulfonic Acid Baths.
  • ResearchGate. SEM PHOTOMICROGRAPG OF COPPER DEPOSITS OBTAINED FROM COPPER SULPHATE BATH | Download Scientific Diagram.
  • Semantic Scholar. Behaviors of Chloride Ions in Methanesulfonic Acid Bath for Copper Electrodeposition of Through-Silicon-Via.
  • HKUST Research Portal. A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization - Fingerprint.
  • ResearchGate. (2025, August 6). Effects of additives and chelating agents on electroless copper plating.
  • MDPI. (2018, May 28). Impurity Effects in Electroplated-Copper Solder Joints.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Copper Methane Sulfonate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the materials you work with, including their safe and compliant disposal. Copper (II) methane sulfonate, a compound utilized in various research and development applications, requires meticulous handling not only during its use but also at the end of its journey in your lab. Due to its classification as a hazardous material, primarily owing to its acute aquatic toxicity, improper disposal can lead to significant environmental harm and regulatory non-compliance.[1][2]

This guide provides a procedural, step-by-step framework for the safe disposal of copper methane sulfonate, grounded in established safety protocols and environmental regulations. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental stewardship within your laboratory.

PART 1: Immediate Safety & Spill Management: The First Line of Defense

Before initiating any disposal protocol, the immediate safety of laboratory personnel is paramount. A proactive approach to handling and spill management is the foundation of a safe disposal process.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Handling this compound, in any form, necessitates the use of appropriate PPE. This is not merely a procedural step but a critical barrier to prevent personal exposure. The compound is harmful if swallowed and can cause serious eye damage.[1][2]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[3][4]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or when generating dust, fire/flame resistant and impervious clothing should be considered.[3][5]

Spill Response Protocol: Containment and Collection

Accidents happen. A well-defined spill response protocol ensures that a minor incident does not escalate. The primary objective is to contain the spill and prevent its entry into the environment, particularly sewer systems and waterways.[3][6]

  • For Solid Spills:

    • Evacuate and Ventilate: If significant dust is generated, evacuate personnel to a safe area and ensure adequate ventilation.[3]

    • Containment: Carefully sweep up the solid material, avoiding dust generation.[4][6] A HEPA-filter vacuum can also be used for cleanup.[7]

    • Collection: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[4][7]

  • For Liquid Spills (Solutions):

    • Containment: Prevent the spill from spreading and entering drains.[3][6]

    • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[4]

    • Collection: Once absorbed, scoop the material into a designated, labeled hazardous waste container.[8]

PART 2: Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to prevent its release into the environment.[1][3] Direct disposal into the sanitary sewer system is strictly prohibited due to its high toxicity to aquatic life.[3][4]

Preferred Disposal Method: Licensed Hazardous Waste Vendor

The most straightforward and compliant method for disposing of this compound waste is through a licensed hazardous waste disposal service.[3][4]

  • Segregation and Collection:

    • Collect all waste containing this compound (solid residues, contaminated labware, and concentrated solutions) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the container is compatible with the waste and is kept closed except when adding waste.[3]

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal. They will ensure the waste is transported to an appropriate treatment and disposal facility.[3]

In-Lab Chemical Treatment (for Aqueous Solutions): Precipitation

For dilute aqueous solutions, chemical precipitation can be an effective method to remove the copper ions before the remaining liquid is disposed of. This process converts the soluble copper salt into an insoluble copper compound that can be physically separated. Note: This procedure should only be performed by trained personnel, and the final disposal of both the solid precipitate and the remaining liquid must comply with local regulations.

The underlying principle of this method is a double displacement reaction. By introducing a reagent that forms an insoluble compound with copper (II) ions, we can effectively remove them from the solution.

Protocol for Precipitation with Sodium Carbonate:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE.

  • Reaction:

    • Slowly add a 10% solution of sodium carbonate (Na₂CO₃) to the this compound solution while stirring.

    • A greenish precipitate of copper (II) carbonate will form.

    • Continue adding the sodium carbonate solution until no more precipitate is formed.

  • Separation:

    • Allow the precipitate to settle.

    • Separate the solid copper carbonate from the liquid by filtration or decantation.[9]

  • Disposal of Precipitate:

    • The filtered copper carbonate is still considered hazardous waste. It should be collected, dried, and placed in a labeled hazardous waste container for disposal via a licensed vendor.[9]

  • Disposal of Filtrate:

    • The remaining liquid (filtrate) should be tested for residual copper content to ensure it meets the local regulatory limits for sewer disposal. Consult your EHS office for guidance on testing and permissible discharge levels. If it does not meet the limits, it must also be collected as hazardous waste.

PART 3: Data Summary and Workflow Visualization

Key Hazard Information
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Oral Toxicity Category 4: Harmful if swallowed.Exclamation MarkP301+P317, P330[1][3]
Serious Eye Damage Category 1: Causes serious eye damage.CorrosionP305+P354+P338, P317[1][3]
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.EnvironmentP273, P391[1][2]
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.EnvironmentP273, P391[1][2]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Identification cluster_1 Solid Waste Management cluster_2 Aqueous Waste Treatment cluster_3 Spill Response cluster_4 Final Disposal start Generate Copper Methane Sulfonate Waste waste_type Determine Waste Type start->waste_type spill Accidental Spill start->spill Spill Occurs solid_waste Solid Waste (e.g., residue, contaminated items) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid treat_liquid Chemical Precipitation (e.g., with Sodium Carbonate) liquid_waste->treat_liquid spill_contain Contain Spill & Prevent Entry to Drains spill->spill_contain final_disposal Dispose via Licensed Hazardous Waste Vendor collect_solid->final_disposal filter_liquid Filter to Separate Precipitate treat_liquid->filter_liquid collect_precipitate Collect Precipitate as Hazardous Waste filter_liquid->collect_precipitate test_filtrate Test Filtrate for Residual Copper filter_liquid->test_filtrate collect_precipitate->final_disposal check_limits Meets Local Discharge Limits? test_filtrate->check_limits dispose_filtrate Dispose Filtrate to Sanitary Sewer (with approval) check_limits->dispose_filtrate Yes collect_filtrate Collect Filtrate as Hazardous Waste check_limits->collect_filtrate No collect_filtrate->final_disposal spill_collect Collect Spill Material (Absorb or Sweep) spill_contain->spill_collect spill_dispose Place in Labeled Hazardous Waste Container spill_collect->spill_dispose spill_dispose->final_disposal

Caption: Decision workflow for this compound waste.

PART 4: Regulatory Context and Conclusion

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which classifies certain heavy metal wastes as hazardous.[10][11][12] It is the responsibility of the waste generator to properly characterize and manage their waste in accordance with federal, state, and local regulations.[13]

By adhering to the procedures outlined in this guide, you not only ensure the safety of your laboratory personnel but also uphold your responsibility to protect the environment. This commitment to the complete lifecycle of your research materials is a hallmark of scientific integrity and excellence. Always consult your institution's EHS department for specific guidance and requirements.

References

  • Disposal of copper sulfate. (2021, September 20). Reddit. [Link]

  • How to dispose off copper sulphate solution so that it does not contribute to the environment pollution. (2022, July 23). Quora. [Link]

  • RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. (2023, November 10). ALS Global. [Link]

  • COPPER SULFATE - Southern Agricultural Insecticides, Inc. Southern Agricultural Insecticides, Inc.[Link]

  • How to dispose of Copper Sulfate Water Solution? (2021, December 9). Reddit. [Link]

  • Copper - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Which Substances Make Up the RCRA 8 Metals? (2024, February 7). Hazardous Waste Experts. [Link]

  • Removal of Copper Ions from Wastewater: A Review. National Institutes of Health. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation. [Link]

  • Advice on waste chemical disposal. (2023, February 24). UK Science Technician Community. [Link]

  • Proper Waste Management of RCRA 8 Metals. (2024, June 19). ACTenviro. [Link]

  • ALKANE SULFONIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 40 CFR 721.11514 -- Organic sulfonate compound (generic). eCFR. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.